molecular formula C6H10O B3050204 5-Hexen-3-one CAS No. 24253-30-3

5-Hexen-3-one

Cat. No.: B3050204
CAS No.: 24253-30-3
M. Wt: 98.14 g/mol
InChI Key: RUJLJMUWUVTHEU-UHFFFAOYSA-N
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Description

5-Hexen-3-one (CAS Registry Number: 24253-30-3) is an organic compound with the molecular formula C6H10O and a molecular weight of 98.14 g/mol . It is a clear, colorless to pale yellow liquid with a boiling point of approximately 120-121 °C and moderate water solubility . As an unsaturated ketone featuring a terminal double bond and a carbonyl group, it serves as a versatile building block in organic synthesis and is utilized primarily as a chemical intermediate in research settings . Its structure makes it a valuable precursor for various chemical transformations, including cyclization and addition reactions, which are fundamental in the development of more complex molecular architectures. This compound is recognized for its role in scientific research and is listed in major chemical databases, including the NIST Chemistry WebBook and PubChem . It is important to note that this compound is categorized as "information only, not used for fragrances or flavors," distinguishing it from its isomer, 4-Hexen-3-one, which has documented applications in those industries . This product is intended For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to all laboratory safety protocols before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

hex-5-en-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O/c1-3-5-6(7)4-2/h3H,1,4-5H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUJLJMUWUVTHEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00178950
Record name 5-Hexen-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00178950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24253-30-3
Record name 5-Hexen-3-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024253303
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Hexen-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00178950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-Hexen-3-one: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hexen-3-one is a carbonyl compound with a terminal double bond, making it a versatile building block in organic synthesis. Its chemical structure, characterized by both a ketone functional group and an alkene moiety, allows for a variety of chemical transformations, rendering it a molecule of interest for the synthesis of more complex chemical entities. This technical guide provides a comprehensive overview of the chemical properties, structural information, and plausible synthetic and analytical methodologies related to this compound. The information is presented to support researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Structure and Identification

This compound, also known by its IUPAC name hex-5-en-3-one, is a six-carbon unsaturated ketone.[1] The molecule consists of a hexan-3-one backbone with a double bond between carbons 5 and 6.

Below is a table summarizing the key molecular identifiers for this compound.

IdentifierValueSource
IUPAC Name hex-5-en-3-onePubChem[1]
CAS Number 24253-30-3PubChem[1]
Molecular Formula C₆H₁₀OPubChem[1]
SMILES CCC(=O)CC=CPubChem[1]
InChI InChI=1S/C6H10O/c1-3-5-6(7)4-2/h3H,1,4-5H2,2H3PubChem[1]
InChIKey RUJLJMUWUVTHEU-UHFFFAOYSA-NPubChem[1]

digraph "5-Hexen-3-one_Structure" {
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node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"];
edge [fontname="Arial", fontsize=12, color="#202124", penwidth=1.5];

C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; O7 [label="O", fontcolor="#EA4335"]; H8 [label="H"]; H9 [label="H"]; H10 [label="H"]; H11 [label="H"]; H12 [label="H"]; H13 [label="H"]; H14 [label="H"]; H15 [label="H"]; H16 [label="H"]; H17 [label="H"];

C1 -- C2 [dir=none]; C2 -- C3 [dir=none]; C3 -- C4 [dir=none]; C4 -- C5 [dir=none]; C5 -- C6 [style=double, dir=none]; C3 -- O7 [style=double, dir=none];

C1 -- H8 [dir=none]; C1 -- H9 [dir=none]; C1 -- H10 [dir=none]; C2 -- H11 [dir=none]; C2 -- H12 [dir=none]; C4 -- H13 [dir=none]; C4 -- H14 [dir=none]; C5 -- H15 [dir=none]; C6 -- H16 [dir=none]; C6 -- H17 [dir=none]; }

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for designing reaction conditions, purification procedures, and for understanding the compound's behavior in various chemical environments.

PropertyValueUnitSource
Molecular Weight 98.14 g/mol PubChem[1]
Boiling Point 120-121°CThe Good Scents Company
Density 0.849g/cm³ChemicalBook
Solubility Soluble in water (1.356e+004 mg/L @ 25 °C est.)mg/LThe Good Scents Company
logP (o/w) 1.244 (est.)The Good Scents Company
Flash Point 77.00 °F. TCC ( 25.00 °C. ) (est)°F (°C)The Good Scents Company

Experimental Protocols

Synthesis of this compound

A plausible and common method for the synthesis of this compound is the oxidation of the corresponding secondary alcohol, 5-hexen-3-ol. This transformation can be achieved using various oxidizing agents. A widely used and effective method is the Swern oxidation, which utilizes oxalyl chloride and dimethyl sulfoxide (B87167) (DMSO) at low temperatures, followed by the addition of a hindered base like triethylamine. This method is known for its mild reaction conditions and high yields.

Synthesis_Workflow General Workflow for the Synthesis of this compound cluster_start Starting Material cluster_reagents Reagents cluster_process Reaction Steps cluster_end Product 5-Hexen-3-ol 5-Hexen-3-ol Activation of DMSO Activation of DMSO 5-Hexen-3-ol->Activation of DMSO Add to activated DMSO Oxalyl Chloride Oxalyl Chloride Oxalyl Chloride->Activation of DMSO Reacts with DMSO DMSO DMSO->Activation of DMSO Triethylamine Triethylamine Proton Abstraction Proton Abstraction Triethylamine->Proton Abstraction Acts as base Oxidation of Alcohol Oxidation of Alcohol Activation of DMSO->Oxidation of Alcohol Forms reactive species Oxidation of Alcohol->Proton Abstraction Intermediate formation This compound This compound Proton Abstraction->this compound Yields final product

Caption: Synthetic workflow for this compound via Swern Oxidation.

Detailed Protocol (Plausible Method based on General Swern Oxidation):

  • Preparation of the Reaction Vessel: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is cooled to -78 °C in a dry ice/acetone bath.

  • Activation of DMSO: A solution of oxalyl chloride (1.1 equivalents) in anhydrous dichloromethane (B109758) (DCM) is added dropwise to a solution of dimethyl sulfoxide (2.2 equivalents) in anhydrous DCM, maintaining the temperature at -78 °C. The mixture is stirred for 15 minutes.

  • Addition of the Alcohol: A solution of 5-hexen-3-ol (1.0 equivalent) in anhydrous DCM is added dropwise to the reaction mixture over a period of 20 minutes, ensuring the temperature remains at -78 °C. The resulting mixture is stirred for an additional 30 minutes.

  • Addition of Base: Triethylamine (5.0 equivalents) is added dropwise to the reaction mixture. After the addition is complete, the cooling bath is removed, and the reaction is allowed to warm to room temperature.

  • Work-up: The reaction is quenched by the addition of water. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent to afford pure this compound.

Spectroscopic Characterization

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the vinyl protons, the protons alpha to the carbonyl group, and the ethyl group protons. The vinyl protons will appear as a complex multiplet in the downfield region (around 5-6 ppm). The methylene (B1212753) protons adjacent to the double bond and the carbonyl group will likely appear as multiplets in the range of 2.5-3.5 ppm. The ethyl group will show a quartet for the methylene protons and a triplet for the methyl protons in the upfield region.

  • ¹³C NMR: The carbon NMR spectrum will show a characteristic peak for the carbonyl carbon in the downfield region (around 200 ppm). The two sp² hybridized carbons of the double bond will appear in the range of 115-140 ppm. The remaining sp³ hybridized carbons will be observed in the upfield region.

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit strong absorption bands characteristic of its functional groups. A strong, sharp peak around 1715 cm⁻¹ corresponds to the C=O stretching vibration of the ketone. The C=C stretching vibration of the alkene will appear as a medium intensity band around 1640 cm⁻¹. The C-H stretching vibrations for the sp² and sp³ hybridized carbons will be observed above and below 3000 cm⁻¹, respectively.

3.2.3. Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 98. Key fragmentation patterns would likely involve cleavage alpha to the carbonyl group, leading to the loss of an ethyl radical (M-29) or a propyl-ene radical (M-41). A McLafferty rearrangement is also possible, which would result in a characteristic fragment ion. The NIST Mass Spectrometry Data Center reports a spectrum with a top peak at m/z 29.[1]

Logical Relationships in Analysis

The structural elucidation of this compound relies on the combined interpretation of data from various analytical techniques. The logical flow of this analysis is depicted in the diagram below.

Analytical_Workflow Logical Workflow for the Structural Elucidation of this compound Proposed_Structure Proposed Structure: This compound MS Mass Spectrometry (MS) - Determine Molecular Weight - Analyze Fragmentation Pattern Proposed_Structure->MS IR Infrared (IR) Spectroscopy - Identify Functional Groups (C=O, C=C) Proposed_Structure->IR NMR NMR Spectroscopy (¹H, ¹³C) - Determine Carbon-Hydrogen Framework - Confirm Connectivity Proposed_Structure->NMR Confirmation Structural Confirmation MS->Confirmation IR->Confirmation NMR->Confirmation

Caption: Analytical workflow for confirming the structure of this compound.

Conclusion

This compound is a valuable organic compound with a bifunctional nature that allows for diverse chemical modifications. This guide has provided a detailed overview of its chemical and physical properties, structural identifiers, and plausible experimental protocols for its synthesis and characterization. The presented data and workflows are intended to serve as a foundational resource for researchers and scientists engaged in synthetic chemistry and drug development, facilitating the effective utilization of this compound in their research endeavors.

References

5-Hexen-3-one CAS number 24253-30-3

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-Hexen-3-one (CAS: 24253-30-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS Number 24253-30-3), also known as allyl ethyl ketone, is an unsaturated ketone with the molecular formula C₆H₁₀O.[1][2][3] Its structure features a terminal vinyl group and a carbonyl group, making it a member of the α,β-unsaturated ketone class. This arrangement of functional groups confers specific reactivity, rendering it a potentially useful building block in organic synthesis.[3] While its isomer, 4-hexen-3-one, has applications in the flavor and fragrance industry, this compound is primarily utilized as a chemical intermediate in research settings.[4]

The presence of the electrophilic α,β-unsaturated system suggests a potential for biological activity, a characteristic of interest to drug development professionals. Structurally related vinyl ketones have demonstrated genotoxicity through covalent interactions with DNA, a critical consideration in toxicological and therapeutic evaluation.[1][5] This guide provides a comprehensive overview of the available technical data for this compound, including its physicochemical properties, proposed synthesis, chemical reactivity, and potential biological implications based on close structural analogs.

Physicochemical and Spectroscopic Data

Quantitative data for this compound has been compiled from various chemical databases and literature sources.

Table 1: Physicochemical Properties
PropertyValueReference(s)
IUPAC Name hex-5-en-3-one[3]
Synonyms Allyl ethyl ketone, 4-Oxo-1-hexene[1]
CAS Number 24253-30-3[1][2][3]
Molecular Formula C₆H₁₀O[1][2][3]
Molecular Weight 98.14 g/mol [3]
Appearance Colorless to pale yellow liquid (estimated)[5]
Density 0.819 - 0.849 g/cm³[1][2][6]
Boiling Point 120.0 - 124.2 °C at 760 mmHg[1][2][5]
Flash Point 25 °C (77 °F)[1][5][6]
Vapor Pressure 15.1 mmHg at 25 °C[1][6]
Water Solubility 1.356e+004 mg/L at 25 °C (estimated)[5]
LogP (o/w) 1.24 - 1.54[1][2][5]
Refractive Index 1.408[6]
Table 2: Mass Spectrometry (Electron Ionization) Data

Data sourced from NIST Mass Spectrometry Data Center.[7]

m/z Relative Intensity (%) Proposed Fragment Ion / Loss
98 ~15 [C₆H₁₀O]⁺• (Molecular Ion)
69 ~30 [M - C₂H₅]⁺ (Loss of ethyl radical via α-cleavage)
57 100 [CH₃CH₂CO]⁺ (Acylium ion via cleavage)
41 ~75 [C₃H₅]⁺ (Allyl cation)
29 ~60 [C₂H₅]⁺ (Ethyl cation)

| 27 | ~45 | [C₂H₃]⁺ (Vinyl cation) |

Table 3: Predicted Spectroscopic Data

Spectroscopy Functional Group Expected Peak / Chemical Shift Reference(s)
¹³C NMR Carbonyl (C=O) δ 205 - 220 ppm [8][9]
Alkene (=CH₂) δ 115 - 125 ppm [8][9]
Alkene (=CH-) δ 130 - 140 ppm [8][9]
Methylene (-CH₂-CO) δ 40 - 50 ppm [9]
Methylene (-CH₂-CH₃) δ 16 - 25 ppm [8]
Methyl (-CH₃) δ 10 - 15 ppm [8]
¹H NMR Alkene (=CH₂) δ 4.9 - 5.1 ppm (multiplet) [10]
Alkene (=CH-) δ 5.7 - 5.9 ppm (multiplet) [10]
Methylene (-CH₂-CO) δ 3.1 - 3.3 ppm (multiplet) [10]
Methylene (-CH₂-CH₃) δ 2.4 - 2.6 ppm (quartet) [10]
Methyl (-CH₃) δ 1.0 - 1.2 ppm (triplet) [10]
Infrared (IR) C=O Stretch (Ketone) 1725 - 1705 cm⁻¹ (strong) [11]
C=C Stretch (Alkene) ~1630 cm⁻¹ (medium-weak) [11]
=C-H Stretch (Alkene) 3100 - 3000 cm⁻¹ (medium) [11][12]

| | C-H Stretch (Alkane) | 3000 - 2850 cm⁻¹ (strong) |[11][12] |

Synthesis and Chemical Reactivity

Proposed Synthesis

G Diagram 1: Proposed Synthesis Workflow for this compound cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Swern Oxidation allyl_bromide Allyl Bromide + Magnesium grignard Allylmagnesium Bromide (Grignard Reagent) allyl_bromide->grignard in dry Ether workup1 Aqueous Workup (e.g., NH₄Cl) grignard->workup1 propanal Propanal propanal->workup1 1. Add Grignard 2. Stir alcohol Hex-5-en-3-ol (B1330363) (Precursor Alcohol) workup1->alcohol activated_reagent Activated Swern Reagent alcohol->activated_reagent oxalyl Oxalyl Chloride + DMSO in DCM oxalyl->activated_reagent at -78 °C workup2 Base Quench (e.g., Triethylamine) activated_reagent->workup2 1. Add Alcohol 2. Stir ketone This compound (Final Product) workup2->ketone

Caption: Proposed Synthesis Workflow for this compound.

Step 1: Synthesis of Hex-5-en-3-ol via Grignard Reaction

  • Principle: This step involves the nucleophilic addition of allylmagnesium bromide to the carbonyl carbon of propanal. Subsequent aqueous workup protonates the resulting alkoxide to yield the secondary alcohol.[13][14]

  • Apparatus: A flame-dried, three-necked, round-bottom flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a reflux condenser fitted with a nitrogen inlet.

  • Reagents: Magnesium turnings, allyl bromide, anhydrous diethyl ether (or THF), propanal, saturated aqueous ammonium (B1175870) chloride solution.

  • Procedure:

    • The flask is charged with magnesium turnings under a nitrogen atmosphere.

    • A solution of allyl bromide in anhydrous diethyl ether is added dropwise via the dropping funnel to initiate the formation of the Grignard reagent, Allylmagnesium bromide. The reaction is typically initiated with a small crystal of iodine if necessary and may require cooling to maintain a gentle reflux.[15]

    • Once the Grignard reagent has formed, the solution is cooled to 0 °C in an ice bath.

    • A solution of freshly distilled propanal in anhydrous diethyl ether is added dropwise, maintaining the temperature at 0 °C.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours until TLC analysis indicates the consumption of the aldehyde.

    • The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.

    • The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether.

    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield crude hex-5-en-3-ol, which can be purified by distillation.

Step 2: Oxidation of Hex-5-en-3-ol to this compound via Swern Oxidation

  • Principle: The Swern oxidation is a mild and efficient method for oxidizing secondary alcohols to ketones using dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride, followed by quenching with a hindered base like triethylamine.[3][6][16]

  • Apparatus: A flame-dried, three-necked, round-bottom flask equipped with a magnetic stirrer, two dropping funnels, and a nitrogen inlet.

  • Reagents: Oxalyl chloride, anhydrous dimethyl sulfoxide (DMSO), anhydrous dichloromethane (B109758) (DCM), hex-5-en-3-ol, triethylamine.

  • Procedure:

    • A solution of oxalyl chloride in anhydrous DCM is added to the flask and cooled to -78 °C (dry ice/acetone bath) under a nitrogen atmosphere.

    • A solution of DMSO in anhydrous DCM is added dropwise, and the mixture is stirred for 15-30 minutes.

    • A solution of hex-5-en-3-ol (from Step 1) in anhydrous DCM is added slowly, maintaining the temperature at -78 °C. The mixture is stirred for an additional 30-60 minutes.

    • Triethylamine is added dropwise to the reaction mixture.

    • The reaction is stirred for 30 minutes at -78 °C and then allowed to warm slowly to room temperature.

    • The reaction is quenched with water. The organic layer is separated, and the aqueous layer is extracted with DCM.

    • The combined organic layers are washed sequentially with dilute HCl, saturated sodium bicarbonate, and brine.

    • The organic solution is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude this compound can be purified by flash column chromatography or distillation.

Chemical Reactivity: Michael Addition

As an α,β-unsaturated ketone, the primary mode of reactivity for this compound involves the conjugate (or 1,4-) addition of nucleophiles, a process known as the Michael addition.[17] The β-carbon of the enone system is electrophilic and susceptible to attack by soft nucleophiles such as enolates, amines, and thiols. This reaction is fundamental for forming new carbon-carbon and carbon-heteroatom bonds.

G Diagram 2: General Mechanism of Michael Addition Ketone Enolate Ketone->Enolate Product Enolate->Product Nu_ion Nu:⁻ Nu_ion->Ketone H_source H⁺ Source H_source->Enolate step1 1. Nucleophilic Attack step2 2. Protonation

Caption: General Mechanism of Michael Addition.

Potential Biological Activity and Genotoxicity

Direct experimental studies on the biological activity of this compound are not available in the current literature. However, significant insights can be drawn from studies on its close structural analog, 1-penten-3-one, also known as ethyl vinyl ketone (EVK). Both molecules are α,β-unsaturated ketones, a class of compounds known as Michael acceptors that can react with biological nucleophiles like cysteine or histidine residues in proteins and nitrogen atoms in DNA bases.[1][4]

Genotoxicity of Ethyl Vinyl Ketone (EVK)

Studies have shown that EVK is mutagenic in the Salmonella preincubation assay (Ames test) and exhibits genotoxic activity in the SOS Chromotest with Escherichia coli.[1][5][16] The genotoxicity is believed to stem from its ability to form covalent adducts with DNA, specifically with the guanine (B1146940) moiety.[1]

Researchers have identified three types of adducts formed from the reaction of EVK with deoxyguanosine:

  • Cyclic 1,N² Adducts: Formed by reaction at both the N-1 and N-2 positions of guanine.

  • Linear N⁷ Adducts: A direct alkylation at the N-7 position of guanine.

  • Bis-adducts: A combination of both cyclic 1,N² and linear N⁷ adducts on the same guanine base.[1]

The formation of these DNA adducts can disrupt normal DNA replication and transcription, leading to mutations and potential carcinogenicity.[1] Given the structural similarity, it is plausible that this compound could exhibit a similar mechanism of genotoxicity.

G Diagram 3: Proposed Mechanism of DNA Adduct Formation cluster_pathway Genotoxicity Pathway of α,β-Unsaturated Ketone Ketone This compound (Electrophile) Adduct Covalent DNA Adduct (e.g., at N⁷ or 1,N² positions) Ketone->Adduct Michael Addition Guanine Deoxyguanosine in DNA (Nucleophile) Guanine->Adduct Disruption Disruption of DNA Replication/Transcription Adduct->Disruption Mutation Gene Mutation Disruption->Mutation Carcinogenesis Potential Carcinogenesis Mutation->Carcinogenesis

Caption: Proposed Mechanism of DNA Adduct Formation.

Experimental Protocols for Genotoxicity Assays
  • Principle: The Ames test uses several strains of Salmonella typhimurium that are auxotrophic for histidine (His⁻), meaning they cannot synthesize it and require it for growth. The assay measures the rate at which the test chemical causes a reverse mutation, restoring the gene's function and allowing the bacteria to grow on a histidine-free medium (His⁺).[18][19]

  • Procedure (Plate Incorporation Method):

    • Prepare overnight cultures of the selected His⁻ Salmonella strains (e.g., TA100).[5]

    • To a tube containing molten top agar (B569324), add the bacterial culture, a small amount of histidine/biotin solution (to allow for initial growth and mutation expression), and the test chemical at various concentrations. For metabolic activation, a liver enzyme extract (S9 mix) is also added.[19]

    • The mixture is poured onto a minimal glucose agar plate.

    • Plates are incubated at 37°C for 48-72 hours.[4]

    • The number of revertant colonies (His⁺) on each plate is counted. A dose-dependent increase in the number of colonies compared to a negative control indicates a mutagenic effect.[18]

  • Principle: This is a colorimetric assay that measures the induction of the SOS DNA repair system in Escherichia coli. In the tester strain, the sfiA gene, an SOS gene, is fused to the lacZ gene (which codes for β-galactosidase). DNA damage induced by a genotoxin activates the SOS system, leading to the expression of the sfiA-lacZ fusion protein. The produced β-galactosidase activity is then measured using a chromogenic substrate.[1][20][21]

  • Procedure:

    • An exponential-phase culture of the E. coli tester strain is diluted and incubated with various concentrations of the test chemical in a 96-well microplate.[1]

    • The incubation is carried out for a few hours to allow for gene expression and protein synthesis.

    • After incubation, the β-galactosidase and alkaline phosphatase (for toxicity measurement) activities are assayed by adding their respective chromogenic substrates.

    • The absorbance is read using a spectrophotometer. The SOS-inducing potency (SOSIP) is calculated from the dose-response curve, providing a quantitative measure of genotoxicity.[1][22]

Safety and Handling

This compound is a flammable liquid with a low flash point.[1][6] Standard laboratory safety precautions should be strictly followed.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors. Keep away from heat, sparks, and open flames. Use non-sparking tools.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from ignition sources.

  • First Aid: In case of skin contact, wash off with soap and plenty of water. In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes. If inhaled, move the person into fresh air. If swallowed, do not induce vomiting and seek immediate medical attention.

Conclusion

This compound is a simple unsaturated ketone with defined chemical properties and reactivity. While specific, published protocols for its synthesis and biological characterization are scarce, its structure allows for the rational design of a synthetic route and provides a strong basis for predicting its chemical behavior and potential toxicological profile. Its identity as an α,β-unsaturated ketone, a known structural alert, suggests that it is likely to be a reactive Michael acceptor. The well-documented genotoxicity of the closely related ethyl vinyl ketone indicates a high probability that this compound could also covalently modify biological macromolecules, such as DNA. This potential for genotoxicity is a critical consideration for researchers in the field of drug development and toxicology and warrants direct experimental investigation using standard assays like the Ames test and SOS Chromotest. This guide provides the foundational data and experimental frameworks necessary to support such research endeavors.

References

An In-depth Technical Guide to 5-Hexen-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, spectroscopic data, and potential applications of 5-Hexen-3-one. The information is intended for researchers, scientists, and professionals in the fields of organic chemistry, chemical synthesis, and drug development.

Core Properties and Data

This compound is an unsaturated ketone with the molecular formula C₆H₁₀O.[1][2] Its chemical structure consists of a six-carbon chain with a ketone functional group at the third position and a terminal double bond between the fifth and sixth carbons.

Quantitative Data Summary

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Weight 98.14 g/mol [2]
Molecular Formula C₆H₁₀O[1][2]
CAS Registry Number 24253-30-3[1][2]
Appearance Colorless to pale yellow liquid (estimated)[3]
Boiling Point 120-121 °C at 760 mmHg (estimated)[3]
Vapor Pressure 15.124 mmHg at 25 °C (estimated)[3]
logP (o/w) 1.244 (estimated)[3]
Water Solubility 1.356 x 10⁴ mg/L at 25 °C (estimated)[3]

Synthesis and Experimental Protocols

Acetoacetic Ester Synthesis of this compound

The acetoacetic ester synthesis involves the alkylation of ethyl acetoacetate (B1235776) followed by hydrolysis and decarboxylation.[4][5][6] To synthesize this compound, the enolate of ethyl acetoacetate is first generated and then alkylated with an allyl halide (e.g., allyl bromide). The subsequent hydrolysis of the ester and decarboxylation of the resulting β-keto acid yields the target ketone.

Experimental Protocol:

  • Enolate Formation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol. Ethyl acetoacetate is then added dropwise to the cooled solution to form the sodium salt of the ethyl acetoacetate enolate.[4][5]

  • Alkylation: Allyl bromide is added dropwise to the solution of the enolate. The reaction mixture is then heated under reflux until the reaction is complete (monitoring by TLC is recommended). This results in the formation of ethyl 2-acetyl-4-pentenoate.[4][5]

  • Hydrolysis and Decarboxylation: The alkylated product is then subjected to acidic or basic hydrolysis to cleave the ester group, followed by acidification (if necessary) and heating to induce decarboxylation of the intermediate β-keto acid. This final step yields this compound.[4][5][6]

  • Purification: The crude product can be purified by distillation.

The workflow for this synthesis is illustrated in the diagram below.

Acetoacetic_Ester_Synthesis cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Alkylation cluster_2 Step 3: Hydrolysis & Decarboxylation Ethyl Acetoacetate Ethyl Acetoacetate Enolate Enolate Ethyl Acetoacetate->Enolate  NaOEt, EtOH   Alkylated Ester Ethyl 2-acetyl-4-pentenoate Enolate->Alkylated Ester  Allyl Bromide   This compound This compound Alkylated Ester->this compound  H3O+, Δ  

Acetoacetic ester synthesis workflow.

Spectroscopic Data and Analysis

Spectroscopic analysis is crucial for the identification and characterization of this compound. Below is a summary of the expected spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the different types of protons. The vinyl protons (=CH₂ and -CH=) would appear in the downfield region (around 5-6 ppm). The methylene (B1212753) protons adjacent to the double bond (-CH₂-CH=) would likely be a doublet of triplets around 3.1 ppm. The methylene protons of the ethyl group (-CO-CH₂-CH₃) would be a quartet around 2.4 ppm, and the terminal methyl protons (-CH₂-CH₃) would be a triplet around 1.0 ppm.

  • ¹³C NMR: The carbon NMR spectrum would show six distinct signals corresponding to the six carbon atoms in different chemical environments. The carbonyl carbon (C=O) would have the most downfield chemical shift (likely >200 ppm). The two sp² carbons of the double bond would appear in the range of 115-140 ppm. The remaining three sp³ carbons would be found in the upfield region of the spectrum.[7]

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups. A strong, sharp peak corresponding to the C=O stretch of the ketone is expected around 1715 cm⁻¹. The C=C stretching vibration of the alkene would appear around 1640 cm⁻¹. The =C-H stretching of the vinyl group would be observed just above 3000 cm⁻¹, while the sp³ C-H stretching would be seen just below 3000 cm⁻¹.[8]

Mass Spectrometry (MS)

In the mass spectrum of this compound obtained by electron ionization (EI), the molecular ion peak (M⁺) would be observed at an m/z of 98.[1][2] Common fragmentation patterns for ketones would be expected. Alpha-cleavage on either side of the carbonyl group would lead to the formation of acylium ions. For instance, cleavage of the ethyl group would result in a fragment at m/z 69, while cleavage of the allyl group would produce a fragment at m/z 57. The McLafferty rearrangement is also a possible fragmentation pathway for ketones with gamma-hydrogens, which could lead to a characteristic fragment ion.[9][10]

Applications in Research and Drug Development

Currently, there is limited specific information available in the scientific literature regarding the direct application of this compound in drug development. It is primarily considered a chemical intermediate and a building block in organic synthesis. Its bifunctional nature, possessing both a ketone and an alkene, makes it a versatile precursor for the synthesis of more complex molecules, including heterocyclic compounds and other functionalized organic structures.

While this compound itself has not been extensively studied for its biological activity, its isomers and related α,β-unsaturated ketones have been investigated for various biological properties. For example, some unsaturated ketones are known to exhibit antimicrobial and cytotoxic activities. This suggests that this compound could be a scaffold for the development of novel therapeutic agents, and its biological profile warrants further investigation. It is important to note that this compound is not recommended for use in fragrances or flavors.[3]

References

Spectroscopic Profile of 5-Hexen-3-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Hexen-3-one (CAS No. 24253-30-3), a molecule of interest in various chemical research domains. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols relevant for its characterization. The structured presentation of this data is intended to facilitate its use in research and development.

Introduction

This compound is an organic compound with the molecular formula C₆H₁₀O.[1][2][3] Its structure, featuring a ketone functional group and a terminal double bond, makes it a versatile building block in organic synthesis. Accurate spectroscopic characterization is crucial for its identification, purity assessment, and for understanding its reactivity. This guide summarizes the key spectroscopic features of this compound.

Spectroscopic Data

The following sections present the available and predicted spectroscopic data for this compound in a tabulated format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~5.8ddt1HH-5
~5.1dd1HH-6a (trans to H-5)
~5.0dd1HH-6b (cis to H-5)
~3.2dt2HH-4
~2.5q2HH-2
~1.1t3HH-1

¹³C NMR (Carbon NMR) Data (Predicted)

Chemical Shift (δ) (ppm)Carbon Atom
~209C-3 (C=O)
~137C-5 (=CH)
~115C-6 (=CH₂)
~42C-4 (-CH₂-)
~36C-2 (-CH₂-)
~8C-1 (-CH₃)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the ketone and alkene functional groups.

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
~3080=C-HStretching
~2970C-H (sp³)Stretching
~1715C=O (Ketone)Stretching
~1645C=C (Alkene)Stretching
~990 and ~915=C-HOut-of-plane bending
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. The mass spectrum for this compound is available from the NIST WebBook.[1]

m/zRelative Intensity (%)Putative Fragment
9815[M]⁺ (Molecular Ion)
69100[M - C₂H₅]⁺
5780[C₄H₉]⁺
4175[C₃H₅]⁺
2950[C₂H₅]⁺

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data presented above. These protocols are based on standard techniques for the analysis of volatile organic compounds and ketones.

NMR Spectroscopy

Sample Preparation:

  • A sample of this compound (5-10 mg) is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Instrumentation and Data Acquisition:

  • ¹H and ¹³C NMR spectra are acquired on a 400 MHz (or higher) NMR spectrometer.

  • For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • For ¹³C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum and enhance sensitivity. A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

  • The data is processed using appropriate software, including Fourier transformation, phasing, and baseline correction.

IR Spectroscopy

Sample Preparation:

  • For a liquid sample like this compound, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

Instrumentation and Data Acquisition:

  • The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

  • A background spectrum of the clean KBr/NaCl plates is first acquired.

  • The sample is then placed in the spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

  • The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber.

Mass Spectrometry (GC-MS)

Sample Preparation and Introduction:

  • A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

  • The sample is introduced into the gas chromatograph (GC) via a split/splitless injector.

Instrumentation and Data Acquisition:

  • The GC is equipped with a suitable capillary column (e.g., a non-polar DB-5 or similar).

  • The oven temperature is programmed to start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature to ensure separation of the analyte from any impurities.

  • The column is interfaced with a mass spectrometer, typically a quadrupole or ion trap analyzer.

  • Electron ionization (EI) at 70 eV is used to generate the mass spectrum.

  • The mass spectrum is recorded over a mass range of m/z 10-200.

  • The resulting mass spectrum is compared with spectral libraries (e.g., NIST) for identification.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound, from sample preparation to data interpretation.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound cluster_sample Sample Preparation cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry (GC-MS) cluster_interpretation Data Interpretation Sample This compound Sample NMR_Prep Dissolve in CDCl3 with TMS Sample->NMR_Prep IR_Prep Prepare Neat Liquid Film Sample->IR_Prep MS_Prep Dilute in Volatile Solvent Sample->MS_Prep NMR_Acq Acquire 1H & 13C Spectra NMR_Prep->NMR_Acq NMR_Data Chemical Shifts, Multiplicities NMR_Acq->NMR_Data Interpretation Structural Elucidation & Characterization NMR_Data->Interpretation IR_Acq Acquire FTIR Spectrum IR_Prep->IR_Acq IR_Data Absorption Bands (cm-1) IR_Acq->IR_Data IR_Data->Interpretation MS_Acq GC Separation & EI-MS Analysis MS_Prep->MS_Acq MS_Data Mass Spectrum (m/z vs. Intensity) MS_Acq->MS_Data MS_Data->Interpretation

Spectroscopic analysis workflow for this compound.

References

An In-depth Technical Guide to Hex-5-en-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hex-5-en-3-one, systematically named in IUPAC nomenclature as hex-5-en-3-one , is an organic compound belonging to the class of ketones.[1] This molecule features a six-carbon chain with a carbonyl group at the third position and a terminal carbon-carbon double bond. Its structure as an α,β-unsaturated ketone makes it a versatile building block in organic synthesis, particularly in the construction of more complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, synthesis protocols, and its applications as a Michael acceptor and in Wittig reactions, which are pertinent to drug discovery and development. The natural occurrence of hex-5-en-3-one has been reported in Peristeria elata.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of hex-5-en-3-one is presented in the table below. These properties are essential for its handling, purification, and use in chemical reactions.

PropertyValueSource
IUPAC Name hex-5-en-3-one[2]
CAS Number 24253-30-3[2]
Molecular Formula C₆H₁₀O[2]
Molecular Weight 98.14 g/mol [2]
Boiling Point 120.6 °C at 760 mmHg[3]
Density 0.819 g/cm³[3]
Flash Point 25 °C[3]
Refractive Index 1.408[3]
Vapor Pressure 15.1 mmHg at 25 °C[3]
SMILES CCC(=O)CC=C[2]
InChIKey RUJLJMUWUVTHEU-UHFFFAOYSA-N[2]

Spectroscopic Data

The structural elucidation of hex-5-en-3-one is confirmed through various spectroscopic techniques. Below is a summary of the expected and reported spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted):

  • ~5.8 ppm (ddt): Vinyl proton (-CH=)

  • ~5.1-5.0 ppm (m): Terminal vinyl protons (=CH₂)

  • ~3.2 ppm (dt): Methylene protons adjacent to the double bond (-CH₂-CH=)

  • ~2.5 ppm (q): Methylene protons of the ethyl group (-CO-CH₂-CH₃)

  • ~1.1 ppm (t): Methyl protons of the ethyl group (-CH₂-CH₃)

¹³C NMR: Publicly available data indicates the presence of characteristic peaks for the carbonyl, vinyl, and aliphatic carbons.[2]

Infrared (IR) Spectroscopy

The IR spectrum of hex-5-en-3-one would exhibit characteristic absorption bands for its functional groups. A vapor phase IR spectrum is available in public databases.[2]

Functional GroupVibrationExpected Wavenumber (cm⁻¹)
C=O (Ketone)Stretch~1715
C=C (Alkene)Stretch~1640
=C-H (Vinyl)Stretch~3080
C-H (Aliphatic)Stretch~2850-3000
Mass Spectrometry (MS)

The mass spectrum of hex-5-en-3-one can be obtained via Gas Chromatography-Mass Spectrometry (GC-MS).[2] The fragmentation pattern would be consistent with its structure, showing a molecular ion peak (M⁺) at m/z = 98, and characteristic fragments resulting from cleavage at the carbonyl group and other parts of the carbon chain.

Experimental Protocols

Detailed experimental protocols for the synthesis of hex-5-en-3-one are not extensively published in readily accessible literature. However, general synthetic routes have been referenced.[4] One plausible approach involves the oxidation of the corresponding secondary alcohol, hex-5-en-3-ol (B1330363).

General Oxidation Protocol for the Synthesis of Hex-5-en-3-one

This protocol is a generalized procedure based on standard oxidation reactions of secondary alcohols to ketones.

Materials:

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve hex-5-en-3-ol in anhydrous DCM.

  • Add PCC to the solution in one portion while stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Wash the silica gel pad with additional diethyl ether.

  • Combine the organic filtrates and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate (B1210297) gradient to afford pure hex-5-en-3-one.

Role in Synthetic Chemistry

Hex-5-en-3-one is a valuable intermediate in organic synthesis due to the presence of two reactive functional groups: a ketone and a terminal alkene. The ketone can undergo various nucleophilic additions and reductions, while the alkene can participate in addition reactions, oxidations, and metathesis. Furthermore, the conjugation of the double bond with the carbonyl group in related α,β-unsaturated systems makes them excellent Michael acceptors.

Michael Addition Reaction

As an α,β-unsaturated ketone, hex-5-en-3-one can act as a Michael acceptor, reacting with a wide range of nucleophiles in a conjugate addition manner.[5] This reaction is a powerful tool for carbon-carbon bond formation.

The general mechanism for the Michael addition is as follows:

  • A nucleophile (Michael donor) adds to the β-carbon of the α,β-unsaturated ketone (Michael acceptor).

  • This addition leads to the formation of a resonance-stabilized enolate intermediate.

  • Protonation of the enolate yields the final 1,4-addition product.

Michael_Addition Reactants Hex-5-en-3-one + Nu⁻ Intermediate Resonance-Stabilized Enolate Intermediate Reactants->Intermediate 1,4-Conjugate Addition Product Michael Adduct Intermediate->Product Protonation

Caption: Generalized workflow for the Michael addition reaction of hex-5-en-3-one.

Wittig Reaction

The ketone functionality of hex-5-en-3-one can be converted to an alkene via the Wittig reaction.[6][7][8] This reaction involves a phosphonium (B103445) ylide and provides a reliable method for the formation of a carbon-carbon double bond at a specific position.

The workflow for a Wittig reaction involving hex-5-en-3-one would be:

  • Preparation of the phosphonium ylide from an appropriate alkyl halide and triphenylphosphine (B44618).

  • Reaction of the ylide with hex-5-en-3-one to form an oxaphosphetane intermediate.

  • Elimination of triphenylphosphine oxide to yield the desired diene product.

Wittig_Reaction Start Hex-5-en-3-one Oxaphosphetane Oxaphosphetane Intermediate Start->Oxaphosphetane Nucleophilic Attack Ylide Phosphonium Ylide (Wittig Reagent) Ylide->Oxaphosphetane Product Alkene Product + Triphenylphosphine Oxide Oxaphosphetane->Product Elimination

Caption: Simplified workflow of the Wittig reaction with hex-5-en-3-one.

Applications in Drug Development

While specific examples of hex-5-en-3-one being directly used in the synthesis of marketed drugs are not prominent in the literature, its structural motifs are present in many biologically active molecules. As a versatile building block, it can be used to introduce keto-alkene functionalities into larger molecules, which can then be further elaborated to create diverse chemical scaffolds for drug discovery programs. Its potential as a Michael acceptor is particularly relevant, as this reaction is widely used in medicinal chemistry to synthesize complex molecules with potential therapeutic applications.

Conclusion

Hex-5-en-3-one is a valuable organic compound with a rich chemistry that is of interest to researchers in organic synthesis and drug development. Its bifunctional nature allows for a variety of chemical transformations, making it a useful building block for the synthesis of more complex molecules. The data and protocols summarized in this guide provide a foundation for the further exploration and utilization of hex-5-en-3-one in scientific research.

References

Introduction: The Enduring Significance of the Cyclohexenone Core

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Cyclohexenone Scaffold: From Discovery to Modern Drug Development

The cyclohexenone scaffold, a six-membered ring containing a ketone and a carbon-carbon double bond, is a cornerstone of organic synthesis and medicinal chemistry. As an α,β-unsaturated ketone, its conjugated system imparts unique reactivity, making it a versatile building block for constructing complex molecular architectures.[1] This reactive nature allows it to serve as a Michael acceptor and a dienophile in Diels-Alder reactions, enabling the synthesis of a wide array of polycyclic structures.[1]

Historically, the cyclohexenone moiety has been identified in numerous bioactive natural products, including carvotacetones, phorbasins, and gabosines, which exhibit activities ranging from antitumor to antileishmanial.[2] This natural prevalence has inspired chemists to utilize the scaffold in the design and synthesis of novel therapeutic agents. In modern drug discovery, derivatives of cyclohexenone are actively investigated for their potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents, making this "privileged scaffold" a subject of continuous and intensive research.[2][3][4]

Historical Perspective: From Classic Reactions to Bioactive Scaffolds

The study of α,β-unsaturated ketones has a long and rich history in organic chemistry. While the precise first synthesis of the parent cyclohex-2-en-1-one is not singularly documented, its preparation is rooted in foundational reactions of the 19th and early 20th centuries. The development of methods to construct this ring system was a significant focus of synthetic chemistry.

A landmark achievement was the development of the Robinson annulation , a powerful reaction that combines a Michael addition with an intramolecular aldol (B89426) condensation to form a cyclohexenone ring. This method, and others like it, provided chemists with reliable access to the core structure, paving the way for its use in the total synthesis of complex natural products, such as steroids and terpenoids.[4][5]

The discovery of naturally occurring compounds containing the cyclohexenone ring, such as the antibiotic gabosines in the 1970s, highlighted the scaffold's biological relevance and spurred investigation into its pharmacological potential.[2] This shift from a purely synthetic target to a pharmacologically significant core has defined the trajectory of cyclohexenone chemistry for the past several decades.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and chemical properties of the parent cyclohexenone structure is essential for its application in research and development. The following tables summarize key quantitative data for cyclohex-2-en-1-one.

Table 1: Chemical Identifiers and Properties for Cyclohex-2-en-1-one

PropertyValueReference
IUPAC Name Cyclohex-2-en-1-one[1]
CAS Number 930-68-7[1]
Molecular Formula C₆H₈O[1]
Molar Mass 96.13 g/mol [1]
Appearance Clear, colorless to yellow liquid[1]
Density 0.993 g/mL[1]
Boiling Point 171-173 °C[1]
Melting Point -53 °C[1]
Solubility in Water 41.3 g/L (25 °C)[1]

Synthetic Methodologies and Experimental Protocols

Numerous methods exist for the synthesis of the cyclohexenone ring.[6] Historically, these include the dehydrohalogenation of 2-bromocyclohexanone (B1249149) and the Birch reduction of anisole (B1667542) followed by hydrolysis.[1][7] However, the Robinson annulation remains one of the most fundamental and widely taught methods for its construction.

General Synthetic Workflow: Robinson Annulation

The following diagram illustrates the logical workflow for a typical Robinson annulation synthesis, a cornerstone method for creating the cyclohexenone ring system.

G General Workflow for Robinson Annulation Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Prepare Reactants (α,β-Unsaturated Ketone & Ketone/Enolate) Michael Step 1: Michael Addition (Base-catalyzed) Reactants->Michael Solvent Select Solvent (e.g., Ethanol, DMSO) Aldol Step 2: Aldol Condensation (Intramolecular) Michael->Aldol Dehydration Step 3: Dehydration (Heat or Acid/Base) Aldol->Dehydration Quench Quench Reaction (e.g., Add Water) Dehydration->Quench Extract Extract Product (Organic Solvent) Quench->Extract Purify Purify Product (Column Chromatography) Extract->Purify Characterize Characterize Product (NMR, GC-MS, IR) Purify->Characterize

Caption: Logical workflow for cyclohexenone synthesis via Robinson annulation.

Experimental Protocol: Synthesis of Wieland-Miescher Ketone Analogue

This protocol is adapted from established procedures for the Robinson annulation, using 4-hexen-3-one (B1236432) as the Michael acceptor to create a functionalized bicyclic system.[5]

Objective: To synthesize a Wieland-Miescher ketone analogue via an organocatalyzed Robinson annulation.

Materials:

  • 2-methylcyclopentane-1,3-dione (1.0 eq)

  • 4-hexen-3-one (1.2 eq)

  • L-proline (0.1 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate (B1210297)

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel for column chromatography

Apparatus:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

  • Standard laboratory glassware

Procedure:

  • To a solution of 2-methylcyclopentane-1,3-dione (1.0 eq) in anhydrous DMSO, add L-proline (0.1 eq). Stir the mixture at room temperature until all solids have dissolved.[5]

  • Add 4-hexen-3-one (1.2 eq) dropwise to the reaction mixture.[5]

  • Stir the reaction at room temperature and monitor its progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[5]

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x volumes).[5]

  • Combine the organic layers and wash with brine.[5]

  • Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[5]

  • Purify the crude product by column chromatography on silica gel to afford the desired Wieland-Miescher ketone analogue.[5]

Role in Drug Development and Biological Activity

The cyclohexenone scaffold is a "privileged" structure in medicinal chemistry due to its ability to interact with a wide range of biological targets. The α,β-unsaturated carbonyl group is an electrophilic center, making it a reactive handle for covalent modification of nucleophilic residues (like cysteine) in protein active sites. This property is particularly exploited in the design of enzyme inhibitors, including those targeting kinases.

Cyclohexenone Derivatives as Anticancer Agents

Many cyclohexenone derivatives have demonstrated potent anticancer activity.[3][8] Their mechanism often involves the induction of apoptosis (programmed cell death) and inhibition of key signaling pathways that control cell proliferation and survival.[8] The table below summarizes the in vitro anticancer activity of selected cyclohexenone derivatives against various cancer cell lines.

Table 2: Bioactivity of Representative Cyclohexenone Derivatives

Compound ClassTarget/Cell LineMeasured Activity (IC₅₀)Reference
Spiropyrazolone DerivativesHCT116 (Colon Cancer)0.93 - 133.12 µM[8]
Alkyl CyclohexenonesP. falciparum (Malaria)0.55 - 1.81 µM[9]
Substituted CyclohexenonesACHN (Renal Cancer)Varies (Promising Activity)[9]
Substituted CyclohexenonesPanc-1 (Pancreatic Cancer)Varies (Promising Activity)[9]
Gabosines (Natural Product)Various Cancer LinesVaries (Known Anticancer)[2]

Modulation of Key Signaling Pathways

The therapeutic effects of cyclohexenone compounds often stem from their ability to modulate critical intracellular signaling cascades that are dysregulated in diseases like cancer.[10] One of the most frequently implicated pathways is the PI3K/AKT/mTOR pathway, which governs cell growth, proliferation, and survival.[10] Aberrant activation of this pathway is a hallmark of many cancers.

PI3K/AKT/mTOR Signaling Pathway

The diagram below illustrates a simplified representation of the PI3K/AKT/mTOR signaling pathway and indicates a potential point of inhibition by a cyclohexenone-based kinase inhibitor (e.g., targeting PI3K or AKT).

G Simplified PI3K/AKT/mTOR Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival Promotes Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Cyclohexenone-Based Inhibitor Inhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K/AKT pathway by a hypothetical compound.

Key Experimental Assay Protocol

To evaluate the efficacy of newly synthesized cyclohexenone derivatives as potential anticancer agents, a cell viability assay is a standard preliminary screen. The following protocol describes a colorimetric method to quantify urease inhibition, an assay relevant for antimicrobial applications.[11]

Objective: To determine the percentage of urease inhibition by 4-Hexen-3-one in vitro.

Materials:

  • Urease enzyme solution

  • Urea (B33335) solution (substrate)

  • 4-Hexen-3-one (test inhibitor) or other cyclohexenone derivative

  • Phosphate buffer (pH adjusted)

  • Phenol-hypochlorite reagent (for colorimetric detection)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Incubation: In a 96-well plate, add the urease solution to wells containing various concentrations of the cyclohexenone test compound (and control wells without the inhibitor). Incubate the plate at a controlled temperature (e.g., 37 °C) for a set period (e.g., 15-30 minutes) to allow for inhibitor-enzyme interaction.[11]

  • Reaction Initiation: Add the urea solution to each well to start the enzymatic reaction. The urease will catalyze the hydrolysis of urea to ammonia (B1221849). Incubate for another defined period (e.g., 30 minutes).[11]

  • Quantification of Ammonia: Stop the reaction. Add phenol-hypochlorite reagent to each well. This reagent reacts with the ammonia produced by the enzyme to form a colored indophenol (B113434) complex.[11]

  • Measurement: Measure the absorbance of each well at the appropriate wavelength (e.g., 625 nm) using a microplate reader. The intensity of the color is proportional to the amount of ammonia produced, and thus to the enzyme's activity.[11]

  • Calculation: The percentage of urease inhibition is calculated by comparing the absorbance of the wells containing the cyclohexenone inhibitor to the control wells (enzyme and substrate only), using the formula: % Inhibition = [1 - (Absorbance of Test / Absorbance of Control)] x 100

Conclusion and Future Directions

The cyclohexenone scaffold represents a remarkable convergence of synthetic versatility and biological activity. Its rich history, from its role in foundational organic reactions to its presence in complex natural products, has cemented its importance in chemical science. For researchers and drug development professionals, the cyclohexenone core continues to be a fertile ground for discovery. Future research will likely focus on developing more stereoselective synthetic methods, exploring novel derivatives as covalent inhibitors for challenging drug targets, and further elucidating the complex signaling pathways modulated by this enduring and powerful chemical scaffold.

References

A Technical Guide to the Natural Occurrence and Significance of 5-Hexen-3-one in the Plant Kingdom

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the unsaturated ketone 5-Hexen-3-one, a volatile organic compound (VOC) with potential significance in plant biology. The document addresses the current, albeit conflicting, evidence regarding its natural occurrence, details its probable biosynthetic pathway, and explores the broader signaling contexts in which such molecules operate. A synthesized experimental protocol for the isolation and identification of this compound from plant matrices is also provided, alongside visualizations of key pathways and workflows to support further research in this area.

Natural Occurrence of this compound

The presence of this compound in the plant kingdom is a subject of ongoing investigation. While some databases indicate its presence in specific species, dedicated analytical studies of plant volatile profiles have not always corroborated these claims.

The Case of Peristeria elata

There is conflicting information regarding the presence of this compound in the orchid Peristeria elata. The PubChem database lists Peristeria elata as a source of this compound[1]. However, detailed analyses of the volatile compounds from this orchid have not identified this compound, instead naming other molecules as the primary constituents of its fragrance. This discrepancy highlights the need for further validation of database entries with direct experimental evidence.

Occurrence in Other Plant Species
Plant SpeciesCompound ClassRelevant Compounds IdentifiedAnalytical MethodReference
Humulus lupulus (Hops)Ketones, Terpenesβ-myrcene, α-humulene, β-caryophylleneGC-MS[2][3]
Plectranthus speciesTerpenes, PhenolicsDiterpenoids, various essential oilsHPLC-DAD, GC-MS[4][5][6][7]
Allium tuberosum (Chinese Chive)Ketones, Ethers, AldehydesDimethyl trisulfide, various aldehydes and ketonesHS-SPME-GC-MS[8]

Biosynthesis of C6-Ketones in Plants

The biosynthesis of this compound and other C6-volatile compounds, often referred to as Green Leaf Volatiles (GLVs), is primarily associated with the lipoxygenase (LOX) pathway. This pathway is typically activated in response to tissue damage, such as from herbivory or mechanical wounding.

The process begins with the release of fatty acids, such as linolenic acid, from plant cell membranes. These fatty acids are then oxygenated by lipoxygenase enzymes to form hydroperoxides. A subsequent enzyme, hydroperoxide lyase (HPL), cleaves these hydroperoxides into smaller, volatile C6-aldehydes. While the precise enzymatic steps leading to the formation of this compound are not fully elucidated, it is hypothesized to arise from the isomerization and/or reduction of these initial aldehyde products.

Biosynthesis_of_C6_Ketones fatty_acid Linolenic Acid (from cell membrane) hydroperoxide 13-Hydroperoxyoctadecatrienoic acid (13-HPOT) fatty_acid->hydroperoxide Lipoxygenase (LOX) c6_aldehyde (Z)-3-Hexenal hydroperoxide->c6_aldehyde Hydroperoxide Lyase (HPL) c6_alcohol (Z)-3-Hexen-1-ol c6_aldehyde->c6_alcohol Alcohol Dehydrogenase c6_ketone This compound (Hypothesized) c6_aldehyde->c6_ketone Isomerase / Reductase (Hypothesized)

Hypothesized biosynthetic pathway of this compound.

Involvement in Plant Signaling Pathways

Volatile compounds like this compound are key components of the complex signaling networks within and between plants. They are often involved in plant defense responses.

Green Leaf Volatile (GLV) Signaling

GLVs are released upon tissue damage and can act as airborne signals to other parts of the same plant or to neighboring plants. This "airborne alarm" can prime the defenses of undamaged tissues, leading to a faster and more robust response to subsequent threats. The perception of GLVs can trigger a cascade of downstream events, including changes in ion fluxes, activation of mitogen-activated protein kinases (MAPKs), and reprogramming of gene expression.

GLV_Signaling damage Tissue Damage (e.g., Herbivory) glv_release Release of Green Leaf Volatiles (including C6-ketones) damage->glv_release perception Perception by Neighboring Cells/Plants glv_release->perception Airborne Signal ion_flux Ion Fluxes (Ca²⁺, H⁺) perception->ion_flux mapk MAPK Cascade Activation ion_flux->mapk gene_expression Transcriptional Reprogramming mapk->gene_expression defense Priming of Defense Responses gene_expression->defense

Generalized Green Leaf Volatile (GLV) signaling cascade.
Jasmonate (JA) Signaling Pathway

The jasmonate signaling pathway is a crucial hormonal pathway that regulates plant responses to a wide range of stresses, particularly insect attack and necrotrophic pathogens. The production of GLVs is often linked to the activation of the JA pathway. Jasmonic acid and its derivatives act as signaling molecules that trigger the expression of a large number of defense-related genes, leading to the production of defensive compounds and other protective measures.

JA_Signaling stress Stress Signal (e.g., Wounding, Herbivory) ja_biosynthesis Jasmonic Acid (JA) Biosynthesis stress->ja_biosynthesis ja_ile JA-Isoleucine (JA-Ile) (Active form) ja_biosynthesis->ja_ile coi1 COI1-JAZ Co-receptor Complex ja_ile->coi1 Binding jaz_degradation JAZ Repressor Degradation coi1->jaz_degradation 26S Proteasome transcription_factors Activation of Transcription Factors (e.g., MYC2) jaz_degradation->transcription_factors Release of Repression defense_genes Expression of Defense Genes transcription_factors->defense_genes

Core components of the Jasmonate (JA) signaling pathway.

Experimental Protocols for Analysis

The following section outlines a synthesized, best-practice methodology for the isolation, identification, and semi-quantification of this compound and other volatile ketones from plant material.

Headspace Solid-Phase Microextraction (HS-SPME) and Gas Chromatography-Mass Spectrometry (GC-MS)

This method is a sensitive and solvent-free technique for the analysis of volatile compounds.

4.1.1. Materials and Reagents

  • Fresh plant material (e.g., leaves, flowers)

  • 20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa

  • Sodium chloride (NaCl), analytical grade

  • Internal standard (e.g., 2-octanone (B155638) solution in methanol, 10 µg/mL)

  • SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

4.1.2. Sample Preparation

  • Weigh approximately 1.0 g of fresh plant material and place it into a 20 mL headspace vial.

  • Add 1.0 g of NaCl to the vial to increase the ionic strength of the aqueous phase and promote the release of volatiles.

  • Add 10 µL of the internal standard solution.

  • Immediately seal the vial with the screw cap.

4.1.3. HS-SPME Procedure

  • Place the sealed vial in a heating block or the autosampler's incubation chamber set to 60°C.

  • Allow the sample to equilibrate for 15 minutes.

  • Expose the conditioned SPME fiber to the headspace of the vial for 30 minutes at 60°C.

  • Retract the fiber and immediately introduce it into the GC injector.

4.1.4. GC-MS Analysis

  • Injector: Set to 250°C, splitless mode, for a desorption time of 2 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp 1: Increase to 150°C at a rate of 5°C/min.

    • Ramp 2: Increase to 250°C at a rate of 10°C/min, hold for 5 minutes.

  • Mass Spectrometer:

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Mass range: m/z 40-400.

    • Ion source temperature: 230°C.

    • Quadrupole temperature: 150°C.

4.1.5. Data Analysis

  • Identify compounds by comparing their mass spectra with those in a spectral library (e.g., NIST, Wiley).

  • Confirm identifications by comparing retention indices with published values.

  • Perform semi-quantification by comparing the peak area of the analyte to the peak area of the internal standard.

Experimental_Workflow sample_prep Sample Preparation (Plant material + NaCl + Internal Standard in vial) incubation Incubation and Equilibration (60°C for 15 min) sample_prep->incubation hs_spme Headspace SPME (Fiber exposure for 30 min) incubation->hs_spme desorption Thermal Desorption in GC Injector (250°C for 2 min) hs_spme->desorption gc_separation GC Separation (Capillary Column) desorption->gc_separation ms_detection MS Detection and Analysis gc_separation->ms_detection data_analysis Data Analysis (Library Search, Quantification) ms_detection->data_analysis

References

Physical properties of 5-Hexen-3-one (boiling point, density)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of 5-Hexen-3-one, specifically its boiling point and density. This document outlines the experimentally determined values for these properties and provides detailed protocols for their measurement, ensuring accurate and reproducible results in a laboratory setting.

Core Physical Properties

The physical characteristics of a compound are critical for its identification, purification, and handling in research and development. This compound, a ketone with the molecular formula C₆H₁₀O, possesses the following key physical properties:

Physical PropertyValue
Boiling Point 124.0-124.2 °C
Density 0.84976 g/cm³

Experimental Protocols

Accurate determination of physical properties is fundamental to chemical analysis. The following sections detail standard laboratory protocols for measuring the boiling point and density of a liquid sample such as this compound.

Determination of Boiling Point (Micro-Boiling Point Method)

This method is suitable for small sample volumes and provides a reasonably accurate measurement of the boiling point.

Apparatus:

  • Small test tube (e.g., 150mm diameter)

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating apparatus (e.g., MelTemp apparatus, oil bath, or heating block)[1]

  • Pasteur pipette

Procedure:

  • Sample Preparation: Using a Pasteur pipette, introduce approximately 0.5 mL of the liquid sample (this compound) into the small test tube.[2]

  • Capillary Insertion: Place the sealed-end capillary tube into the test tube with the open end submerged in the liquid.

  • Apparatus Setup: Secure the test tube to a thermometer, ensuring the bottom of the test tube is level with the thermometer bulb. Immerse the assembly in a heating bath.

  • Heating: Gently heat the apparatus. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.[2][3]

  • Observation: Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates the liquid has reached its boiling point.[2][3]

  • Temperature Reading: Stop heating and allow the apparatus to cool slightly. The boiling point is the temperature at which the stream of bubbles stops and the liquid begins to be drawn up into the capillary tube.[2]

  • Record: Record the temperature at this point. For accuracy, it is advisable to repeat the measurement.

Determination of Density

The density of a liquid can be determined by accurately measuring its mass and volume.[4]

Apparatus:

  • Digital balance

  • Volumetric flask or a precise measuring cylinder/pipette[4][5]

  • Beaker

Procedure:

  • Measure Mass of Empty Container: Place a clean, dry measuring cylinder on the digital balance and tare the balance to zero.[4]

  • Measure Volume of Liquid: Carefully transfer a known volume of this compound into the measuring cylinder. Read the volume from the bottom of the meniscus at eye level to avoid parallax error.[4]

  • Measure Mass of Liquid and Container: Place the measuring cylinder containing the liquid back on the tared balance and record the mass of the liquid.

  • Calculate Density: Use the formula: Density (ρ) = Mass (m) / Volume (V) .[4] The units will typically be in g/mL or g/cm³.

  • Repeat for Accuracy: Repeat the measurement multiple times and calculate the average to ensure the reliability of the result.[4]

Workflow for Physical Characterization

The following diagram illustrates the logical workflow for the physical characterization of an unknown liquid sample, incorporating the determination of boiling point and density as key identification steps.

G cluster_0 Physical Characterization Workflow start Liquid Sample purification Purification (e.g., Distillation) start->purification density_measurement Density Measurement purification->density_measurement boiling_point_measurement Boiling Point Measurement purification->boiling_point_measurement spectroscopic_analysis Spectroscopic Analysis (e.g., IR, NMR) purification->spectroscopic_analysis data_analysis Data Analysis and Comparison density_measurement->data_analysis boiling_point_measurement->data_analysis spectroscopic_analysis->data_analysis identification Compound Identification data_analysis->identification

Caption: Workflow for the physical and chemical characterization of a liquid sample.

References

An In-depth Technical Guide on the Keto-Enol Tautomerization of 5-Hexen-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the keto-enol tautomerization of 5-hexen-3-one, an α,β-unsaturated ketone. While the keto form is generally more stable for simple ketones, the presence of unsaturation and the potential for conjugation in the enol form can influence the position of the equilibrium.[1][2] This document details the fundamental principles governing this tautomeric equilibrium, methodologies for its quantitative analysis, and computational approaches for theoretical prediction. Experimental protocols for Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy are provided, along with a summary of representative quantitative data from analogous acyclic ketones to offer a comparative framework. This guide is intended to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development, where an understanding of tautomerism is crucial for predicting molecular properties and reactivity.

Introduction to Keto-Enol Tautomerization

Keto-enol tautomerism is a fundamental concept in organic chemistry involving a chemical equilibrium between a "keto" form (a ketone or an aldehyde) and an "enol" form (an alcohol adjacent to a double bond).[1][2] This process involves the migration of a proton and the shifting of bonding electrons. For most simple ketones, the equilibrium lies significantly towards the more stable keto form due to the greater strength of the carbon-oxygen double bond compared to a carbon-carbon double bond.[3] However, the position of this equilibrium can be influenced by several factors, including substitution, conjugation, hydrogen bonding, and solvent effects.[2][4]

In the case of this compound, an α,β-unsaturated ketone, two principal enol tautomers can be formed through the deprotonation of the α-carbons at the C2 or C4 positions. The relative stability of these enols and the overall keto-enol equilibrium are of significant interest in understanding the reactivity and potential biological activity of this molecule.

Quantitative Analysis of Tautomeric Equilibrium

The quantitative analysis of keto-enol tautomerism involves determining the equilibrium constant (Keq), which is the ratio of the enol to the keto form at equilibrium.

Keq = [Enol] / [Keto]

From the equilibrium constant, the Gibbs free energy change (ΔG°) for the tautomerization can be calculated using the following equation:

ΔG° = -RT ln(Keq)

Where:

  • R is the ideal gas constant (8.314 J/mol·K)

  • T is the temperature in Kelvin

CompoundSolventTemperature (°C)% EnolEquilibrium Constant (Keq)Reference
AcetoneNeat251.5 x 10-41.5 x 10-6
AcetoneWater252.4 x 10-62.4 x 10-8
CyclohexanoneNeat250.022.0 x 10-4
AcetylacetoneGas Phase259519
AcetylacetoneChloroform25814.26
Ethyl AcetoacetateNeat257.50.081[5]
Ethyl AcetoacetateChloroform25290.41

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the direct observation and quantification of keto and enol tautomers in solution, as the timescale of the measurement is often slow compared to the rate of interconversion.[5]

Methodology:

  • Sample Preparation:

    • Prepare solutions of this compound in various deuterated solvents (e.g., CDCl3, DMSO-d6, Acetone-d6) at a concentration of approximately 10-20 mg/mL in standard 5 mm NMR tubes.

    • The choice of solvent is critical as it can significantly influence the keto-enol equilibrium.[4][6]

  • Instrument Setup:

    • Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to obtain optimal resolution and line shape.

  • 1H NMR Spectrum Acquisition:

    • Acquire a standard one-dimensional 1H NMR spectrum.

    • Spectral Width: Set a spectral width that encompasses all expected proton signals (typically 0-15 ppm).

    • Pulse Angle: Use a calibrated 90° pulse angle.

    • Relaxation Delay (d1): To ensure accurate quantification through integration, a sufficient relaxation delay is crucial. A delay of at least 5 times the longest T1 relaxation time of the protons being integrated is recommended. A typical starting value is 10-30 seconds.

  • Data Analysis:

    • Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform.

    • Phase and baseline correct the spectrum.

    • Signal Assignment:

      • Keto form: Identify the signals corresponding to the protons of the keto tautomer of this compound. The α-protons on C2 and C4 will be characteristic.

      • Enol forms: Identify the distinct signals for the vinylic protons and the hydroxyl proton of the enol tautomers. The hydroxyl proton signal can be broad and its chemical shift is solvent-dependent.

    • Quantification:

      • Integrate the well-resolved signals corresponding to the keto and enol forms. For example, integrate a signal from the keto form (e.g., the C2 methyl protons) and a vinylic proton signal from the enol form.

      • Calculate the mole fraction of each tautomer from the integral ratios, accounting for the number of protons giving rise to each signal.

      • Calculate the equilibrium constant (Keq).

Ultraviolet-Visible (UV-Vis) Spectrophotometry

UV-Vis spectrophotometry can be used to study the kinetics of tautomerization and, in some cases, to determine the equilibrium position if the molar absorptivities of the tautomers are known and their absorption spectra are sufficiently different. The enol form, with its conjugated system, is expected to have a different λmax and molar absorptivity compared to the keto form.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., hexane, ethanol). The solvent should be transparent in the wavelength range of interest.

    • Prepare a series of dilutions to determine a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0).

  • Instrument Setup:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Allow the instrument to warm up for at least 30 minutes.

    • Use matched quartz cuvettes.

  • Equilibrium Measurement:

    • Record the UV-Vis spectrum of the this compound solution over a relevant wavelength range (e.g., 200-400 nm).

    • The observed spectrum will be a composite of the spectra of the keto and enol forms at equilibrium.

    • To determine the equilibrium constant, the molar absorptivities of the pure keto and enol forms are required, which can be challenging to obtain experimentally. Computational methods can be used to predict the theoretical spectra of each tautomer to aid in the deconvolution of the experimental spectrum.

  • Kinetic Measurement (Temperature-Jump or pH-Jump):

    • To study the kinetics of interconversion, the equilibrium needs to be perturbed. This can be achieved by a rapid change in temperature (T-jump) or pH (pH-jump).

    • Set the spectrophotometer to monitor the absorbance at a wavelength where the difference in absorbance between the keto and enol forms is maximal.

    • After the perturbation, record the change in absorbance as a function of time.

    • The resulting kinetic trace can be fitted to an appropriate rate law (e.g., first-order) to determine the rate constants for the forward and reverse reactions of the tautomerization.

Computational Chemistry Approaches

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating the keto-enol tautomerization of this compound. These methods can provide insights into the relative stabilities of the tautomers, transition state structures, and activation energies for their interconversion.

Methodology:

  • Software: Utilize a quantum chemistry software package such as Gaussian, ORCA, or Spartan.

  • Model Building:

    • Construct the 3D structures of the keto form of this compound and its possible enol tautomers.

  • Geometry Optimization and Frequency Calculations:

    • Perform geometry optimizations for each tautomer using a suitable level of theory, for example, the B3LYP functional with a 6-31G(d) or larger basis set.

    • Perform frequency calculations on the optimized structures to confirm that they are true minima on the potential energy surface (no imaginary frequencies). The frequency calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.

  • Transition State Search:

    • Locate the transition state structures for the interconversion between the keto and enol forms. This can be done using methods like the Berny algorithm (OPT=TS) in Gaussian.

    • Perform a frequency calculation on the transition state structure to verify that it has exactly one imaginary frequency corresponding to the reaction coordinate.

    • An Intrinsic Reaction Coordinate (IRC) calculation can be performed to confirm that the transition state connects the desired keto and enol minima.

  • Energy Calculations and Thermodynamic Analysis:

    • Calculate the electronic energies, ZPVE-corrected energies, and Gibbs free energies of the optimized tautomers and transition states.

    • The relative energies of the tautomers provide the enthalpy and Gibbs free energy of the tautomerization reaction.

    • The energy difference between the transition state and the reactant gives the activation energy for the tautomerization.

    • Solvent effects can be included using implicit solvent models like the Polarizable Continuum Model (PCM).

Visualizations

Tautomerization Mechanisms

The keto-enol interconversion can be catalyzed by either acid or base.

acid_catalyzed_tautomerization Keto Keto Form ProtonatedKeto Protonated Keto (Oxonium Ion) Keto->ProtonatedKeto + H+ ProtonatedKeto->Keto - H+ Enol Enol Form ProtonatedKeto->Enol - H+ Enol->ProtonatedKeto + H+

Figure 1: Acid-Catalyzed Keto-Enol Tautomerization Pathway.

base_catalyzed_tautomerization Keto Keto Form Enolate Enolate Anion Keto->Enolate + B- Enolate->Keto + BH Enol Enol Form Enolate->Enol + BH Enol->Enolate + B-

Figure 2: Base-Catalyzed Keto-Enol Tautomerization Pathway.
Experimental Workflow

The following diagram illustrates a general workflow for the experimental determination of the keto-enol equilibrium.

experimental_workflow Workflow for Keto-Enol Equilibrium Determination cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Analysis prep Prepare solutions of This compound in deuterated solvents nmr Acquire 1H NMR Spectra prep->nmr uv_vis Acquire UV-Vis Spectra (Optional/Kinetic) prep->uv_vis process Process Spectra (FT, Phasing, Baseline Correction) nmr->process integrate Integrate Characteristic Keto and Enol Signals process->integrate calculate Calculate % Enol and Equilibrium Constant (Keq) integrate->calculate

Figure 3: General Experimental Workflow for Tautomerism Studies.

Conclusion

The keto-enol tautomerization of this compound represents a dynamic equilibrium that is crucial to its chemical behavior. While the keto form is generally favored for simple ketones, the specific structural features of this compound may lead to a measurable population of its enol tautomers. This technical guide has provided a framework for the investigation of this phenomenon, encompassing both experimental and theoretical approaches. The detailed protocols for NMR and UV-Vis spectroscopy, along with the outline for computational studies using DFT, offer a robust toolkit for researchers. The provided data for analogous compounds serves as a valuable benchmark for comparative analysis. A thorough understanding and quantification of the keto-enol equilibrium of this compound will undoubtedly aid in the rational design and development of new chemical entities in the pharmaceutical and other industries.

References

An In-Depth Technical Guide to the Health and Safety of 5-Hexen-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for a formal safety data sheet (SDS) or a comprehensive risk assessment. All laboratory work should be conducted in accordance with established safety protocols and regulations.

Executive Summary

5-Hexen-3-one (CAS No. 24253-30-3) is an unsaturated ketone with limited publicly available toxicological data.[1][2][3][4][5][6] This guide provides a comprehensive overview of its known physical and chemical properties and endeavors to construct a predictive health and safety profile through a read-across approach, leveraging data from structurally similar α,β-unsaturated ketones, primarily ethyl vinyl ketone (EVK) and methyl vinyl ketone (MVK).[7][8][9][10][11][12][13][14][15][16] Due to the electrophilic nature of the α,β-unsaturated carbonyl moiety, compounds in this class are known to be reactive and can pose health hazards, including irritation and potential for sensitization and genotoxicity.[8][9][10][11][16] This guide summarizes available data, details relevant experimental protocols from analog studies, and provides visualizations of key concepts to inform safe handling and experimental design.

Physicochemical Properties of this compound

A summary of the known physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding its potential for exposure and for designing appropriate handling and storage procedures.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₆H₁₀O[1][2][4][5]
Molecular Weight 98.14 g/mol [1]
CAS Number 24253-30-3[1][2][4][5]
Appearance Colorless to pale yellow liquid (estimated)[3]
Boiling Point 124.0-124.2 °C[2]
Density 0.84976 g/cm³[2]
Vapor Pressure 15.124 mmHg @ 25 °C (estimated)[3]
Flash Point 77.0 °F (25 °C) (estimated)[3]
Water Solubility 1.356e+004 mg/L @ 25 °C (estimated)[3]
logP (o/w) 1.244 (estimated)[2][3]

Toxicological Profile (Read-Across Approach)

Due to the scarcity of toxicological data for this compound, a read-across approach from structurally similar α,β-unsaturated ketones is employed. Ethyl vinyl ketone (EVK) and methyl vinyl ketone (MVK) are the primary analogs used for this assessment.

Acute Toxicity

No specific oral, dermal, or inhalation acute toxicity data is available for this compound. The acute toxicity of its analogs, MVK and EVK, is summarized in Table 2. These compounds are highly toxic via oral and inhalation routes.

Table 2: Acute Toxicity Data for Structural Analogs of this compound

CompoundTestSpeciesRouteValueReference(s)
Methyl Vinyl Ketone (MVK) LD₅₀RatOral23.1 - 30 mg/kg[7][10]
LD₅₀MouseOral23 - 33 mg/kg[7][10]
LC₅₀RatInhalation7 mg/m³ (2.4 ppm) for 4 hours[7][10]
LC₅₀MouseInhalation8 mg/m³ (2.8 ppm) for 2 hours[7][10]
Ethyl Vinyl Ketone (EVK) LD₅₀MouseIntravenous56 mg/kg[12]
Irritation and Sensitization

Skin and Eye Irritation: There is no specific data for this compound. However, α,β-unsaturated ketones as a class are known irritants. MVK is reported to be a lachrymator and highly irritating to the skin, eyes, and mucous membranes, causing burns.[7][8][11][15]

Skin Sensitization: No skin sensitization data is available for this compound. The potential for skin sensitization is a concern for α,β-unsaturated ketones due to their ability to act as Michael acceptors and react with skin proteins.

Inhalation Toxicity

No inhalation toxicity studies are available for this compound. A 13-week inhalation study on the structural analog, ethyl vinyl ketone (EVK), was conducted by the National Toxicology Program (NTP). The primary target of toxicity was the upper respiratory tract.

Table 3: Summary of 13-Week Inhalation Toxicity of Ethyl Vinyl Ketone (EVK) in Rats and Mice

SpeciesExposure Concentration (ppm)Key Pathological Findings in the Nasal Cavity
F344 Rats 2, 4, 8Olfactory epithelial necrosis, atrophy, and regeneration.
4, 8Hyperplasia and squamous metaplasia of the respiratory epithelium (more severe in rats than mice).
B6C3F1 Mice 2, 4, 8Olfactory epithelial necrosis, atrophy, and regeneration.
4, 8Hyperplasia and squamous metaplasia of the respiratory epithelium.

Source: NTP Technical Report on the toxicity studies of Ethyl Vinyl Ketone.

Genotoxicity

No genotoxicity data is available for this compound. For the structural analog, ethyl vinyl ketone (EVK), the following has been reported:

  • Ames Test (Salmonella typhimurium): EVK was found to be mutagenic in the TA100 strain, both with and without metabolic activation (S9).[16]

  • SOS Chromotest (Escherichia coli): EVK showed weak genotoxicity.[16]

This suggests that this compound may also have mutagenic potential.

Metabolism and Toxicokinetics

The metabolism of this compound has not been specifically studied. However, as an α,β-unsaturated ketone, it is expected to undergo two primary metabolic pathways:

  • Glutathione (B108866) (GSH) Conjugation: The electrophilic β-carbon is susceptible to nucleophilic attack by glutathione, a major cellular antioxidant. This reaction, which can be spontaneous or catalyzed by glutathione S-transferases (GSTs), is a primary detoxification pathway for α,β-unsaturated carbonyls.

  • Cytochrome P450 (CYP450) Metabolism: The double bond can be a substrate for CYP450-mediated epoxidation, potentially leading to reactive epoxide intermediates. The ketone group can also be reduced by carbonyl reductases.

Metabolism This compound This compound GSH_conjugate Glutathione Conjugate This compound->GSH_conjugate GSTs / Spontaneous (Detoxification) Epoxide Epoxide Intermediate This compound->Epoxide CYP450 (Bioactivation) Reduced_metabolite Reduced Metabolite This compound->Reduced_metabolite Carbonyl Reductases Excretion Excretion GSH_conjugate->Excretion Epoxide->Excretion Further Metabolism Reduced_metabolite->Excretion Further Metabolism

Figure 1: Proposed metabolic pathways of this compound.

Experimental Protocols

Detailed experimental protocols for key toxicological assays, based on studies of structural analogs and general guidelines, are provided below to aid researchers in designing their own studies.

Inhalation Toxicity Study (based on NTP protocol for EVK)

Inhalation_Workflow cluster_acclimation Acclimation (2 weeks) cluster_exposure Exposure Phase (13 weeks) cluster_monitoring In-life Monitoring cluster_necropsy Terminal Procedures Acclimation Animal Acclimation (F344 Rats, B6C3F1 Mice) Exposure Whole-body inhalation exposure (0, 2, 4, or 8 ppm EVK) 6 hours/day, 5 days/week Acclimation->Exposure Monitoring Clinical observations (daily) Body weights (weekly) Exposure->Monitoring Necropsy Necropsy and tissue collection (respiratory tract, major organs) Exposure->Necropsy Histopathology Histopathological evaluation of tissues Necropsy->Histopathology

Figure 2: Experimental workflow for a 13-week inhalation toxicity study.

Protocol Details:

  • Test Animals: Male and female F344 rats and B6C3F1 mice.

  • Exposure: Whole-body inhalation exposure for 6 hours/day, 5 days/week for 13 weeks.

  • Exposure Concentrations: 0, 2, 4, or 8 ppm of the test article.

  • Endpoints: Clinical observations, body weights, organ weights, and comprehensive histopathological evaluation of the respiratory tract and other major organs.

Bacterial Reverse Mutation Assay (Ames Test) (based on OECD 471)

Ames_Test_Workflow cluster_exposure Exposure start Start strain_prep Prepare Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) start->strain_prep test_article_prep Prepare test article concentrations start->test_article_prep metabolic_activation Prepare S9 mix for metabolic activation start->metabolic_activation incubation_with_S9 Incubate bacteria, test article, and S9 mix strain_prep->incubation_with_S9 incubation_without_S9 Incubate bacteria and test article strain_prep->incubation_without_S9 test_article_prep->incubation_with_S9 test_article_prep->incubation_without_S9 metabolic_activation->incubation_with_S9 plating Plate mixture onto minimal glucose agar (B569324) plates incubation_with_S9->plating incubation_without_S9->plating incubation_plates Incubate plates for 48-72 hours plating->incubation_plates counting Count revertant colonies incubation_plates->counting analysis Analyze data for mutagenic potential counting->analysis end End analysis->end

Figure 3: Workflow for the Ames test.

Protocol Details:

  • Tester Strains: A set of Salmonella typhimurium strains with different mutations in the histidine operon.

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver).

  • Procedure: The tester strains are exposed to various concentrations of the test substance in the presence and absence of S9. The mixture is then plated on a minimal medium lacking histidine.

  • Endpoint: A positive result is a concentration-related increase in the number of revertant colonies (colonies that have regained the ability to synthesize histidine) compared to the negative control.

Safe Handling and Personal Protective Equipment (PPE)

Given the irritant nature and potential toxicity of α,β-unsaturated ketones, stringent safety precautions are necessary when handling this compound.

  • Engineering Controls: All work should be conducted in a well-ventilated chemical fume hood.

  • Personal Protective Equipment:

    • Eye/Face Protection: Chemical safety goggles and a face shield.

    • Skin Protection: A flame-retardant lab coat and chemically resistant gloves (e.g., nitrile, neoprene). Ensure full skin coverage.

    • Respiratory Protection: Not typically required when using a fume hood. For spill cleanup or in case of ventilation failure, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

First Aid Measures

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[17]

  • Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Consult a physician.

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[17]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

Conclusion and Data Gaps

While specific toxicological data for this compound is largely unavailable, a read-across analysis from its structural analogs, ethyl vinyl ketone and methyl vinyl ketone, suggests that it should be handled as a potentially toxic and irritating substance. The primary concerns are respiratory tract irritation upon inhalation and potential mutagenicity. The presence of the α,β-unsaturated ketone moiety warrants caution due to its reactivity.

Significant data gaps remain, and future research should focus on:

  • Determining the acute oral, dermal, and inhalation toxicity of this compound.

  • Evaluating its skin and respiratory sensitization potential.

  • Conducting a battery of in vitro and in vivo genotoxicity assays.

  • Elucidating its metabolic pathways and identifying key metabolites.

This information is crucial for a comprehensive risk assessment and for ensuring the safety of researchers and professionals working with this compound.

References

5-Hexen-3-one material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Scientists

Section 1: Chemical Identification and Physical Properties

5-Hexen-3-one, also known as allyl ethyl ketone, is a volatile organic compound. Its known physical and chemical properties are summarized below.

PropertyValueReference(s)
CAS Number 24253-30-3[1]
Molecular Formula C₆H₁₀O[1]
Molecular Weight 98.14 g/mol [1]
Appearance Colorless to pale yellow liquid (estimated)[2]
Boiling Point 120.0-121.0 °C (at 760 mm Hg, estimated)[2]
Flash Point 25 °C (77 °F) (estimated)[2]
Density 0.819 g/cm³
Vapor Pressure 15.1 mmHg at 25°C
Water Solubility 1.356 x 10⁴ mg/L at 25 °C (estimated)[2]
logP (o/w) 1.244 (estimated)[2]

Section 2: Hazard Identification and GHS Classification

A formal Globally Harmonized System (GHS) classification for this compound is not available in public databases. However, based on its low flash point, it should be treated as a Flammable Liquid .

Potential Hazards (Inferred):

  • Flammability: The estimated flash point of 25°C indicates that this substance is a flammable liquid and its vapors can form explosive mixtures with air. Vapors are likely heavier than air and may travel to a source of ignition and flash back.

  • Inhalation: May cause respiratory tract irritation. As with other volatile organic ketones, high vapor concentrations may cause drowsiness or dizziness.

  • Skin Contact: May cause skin irritation upon prolonged or repeated contact.

  • Eye Contact: May cause eye irritation.

  • Ingestion: The toxicity upon ingestion is unknown. Aspiration into the lungs may cause chemical pneumonitis.

Due to the lack of specific toxicological data, this chemical should be handled as a substance of unknown toxicity.

Section 3: Experimental Protocols and Safe Handling

The following protocols are based on general best practices for handling flammable liquids with unknown toxicity in a laboratory setting.

3.1 Engineering Controls and Personal Protective Equipment (PPE)

  • Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3]

  • Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[3]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) must be worn. A flame-retardant lab coat and closed-toe shoes are required.[3][4]

  • Respiratory Protection: If working outside of a fume hood or if vapor concentrations are expected to be high, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

3.2 Safe Handling and Storage Workflow

The logical workflow for safely managing this compound in a laboratory is depicted below. This workflow emphasizes hazard mitigation at each step, from initial procurement to final disposal.

G cluster_prep Preparation & Risk Assessment cluster_handling Handling & Experimentation cluster_storage Storage cluster_emergency Emergency Procedures cluster_disposal Waste Disposal Procurement Procure Smallest Required Quantity RiskAssessment Conduct Risk Assessment (Review Known Data, SDS of Analogs) Procurement->RiskAssessment PPE_Selection Select Appropriate PPE (Gloves, Goggles, Lab Coat) RiskAssessment->PPE_Selection Spill Spill Response (Evacuate, Ventilate, Absorb with Inert Material) RiskAssessment->Spill Fire Fire Response (Use CO2, Dry Chemical, or Foam Extinguisher) RiskAssessment->Fire Exposure Exposure Response (First Aid: Flush Skin/Eyes, Move to Fresh Air) RiskAssessment->Exposure WorkArea Prepare Work Area (Fume Hood, Grounding, No Ignition Sources) PPE_Selection->WorkArea Handling Handle Using Non-Sparking Tools Keep Container Closed WorkArea->Handling Experiment Conduct Experiment Handling->Experiment StoragePrep Label Container Clearly (Name, Date, Hazards) Experiment->StoragePrep WasteCollection Collect Waste in Labeled, Sealed Hazardous Waste Container Experiment->WasteCollection StorageLocation Store in Flammable Safety Cabinet Away from Oxidizers StoragePrep->StorageLocation WasteDisposal Dispose via Institutional Hazardous Waste Program WasteCollection->WasteDisposal

Safe Handling Workflow for this compound.

3.3 Storage Protocol

  • Location: Store in a designated flammable liquids storage cabinet.[5][6][7]

  • Conditions: Keep the container tightly closed in a cool, dry, and well-ventilated area.[8]

  • Incompatibilities: Segregate from strong oxidizing agents, acids, and bases.[7][9]

  • Ignition Sources: Store away from all sources of heat, sparks, and open flames.[6][8]

3.4 Spill Cleanup Protocol

  • Immediate Actions: Evacuate non-essential personnel. Eliminate all ignition sources (turn off equipment, no smoking).[10] Ensure adequate ventilation.

  • Containment: For small spills, contain the liquid with an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad.[10][11][12]

  • Cleanup: Use non-sparking tools to scoop the absorbed material into a designated, labeled hazardous waste container.[10]

  • Decontamination: Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.

  • Large Spills: For spills larger than one liter, evacuate the area and contact your institution's emergency response team.[13]

Section 4: Emergency and First Aid Procedures

  • Fire Fighting Measures:

    • Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[14][15] Do not use a solid stream of water as it may scatter the burning liquid.

    • Protective Equipment: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[14]

  • First Aid Measures:

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[14]

    • Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[14]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[14]

    • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[14]

Section 5: Stability and Reactivity

  • Reactivity: No specific reactivity data is available. However, as an unsaturated ketone, it may be susceptible to polymerization or other reactions, especially in the presence of initiators, heat, or light.

  • Chemical Stability: Assumed to be stable under recommended storage conditions.

  • Conditions to Avoid: Heat, flames, sparks, and other ignition sources.[3]

  • Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.

  • Hazardous Decomposition Products: Combustion will produce carbon monoxide and carbon dioxide.[16]

Section 6: Disposal Considerations

All waste containing this compound and materials used for its cleanup must be treated as hazardous waste. Collect waste in a clearly labeled, sealed container and dispose of it through your institution's certified hazardous waste disposal program. Do not dispose of it down the drain.[17]

References

Commercial Suppliers and Technical Guide for 5-Hexen-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 5-Hexen-3-one (CAS No. 24253-30-3), a valuable chemical intermediate in organic synthesis. The document details available commercial supplier information, key chemical properties, and a representative experimental protocol for its application.

Commercial Availability

As of late 2025, this compound appears to have limited availability from major commercial chemical suppliers. While the compound is listed in several chemical databases, direct product pages with purchasing information, including purity, available quantities, and pricing, are scarce. BLD Pharm, a potential supplier, currently lists the product as out of stock.[1] Researchers interested in acquiring this compound may need to consider custom synthesis or inquire with smaller, specialized chemical providers.

Technical Data

The following table summarizes the key physical and chemical properties of this compound, compiled from various chemical databases.

PropertyValueSource
CAS Number 24253-30-3ChemNet[2], LookChem[3]
Molecular Formula C₆H₁₀OChemNet[2], LookChem[3]
Molecular Weight 98.14 g/mol PubChem[4]
Boiling Point 120.6 °C at 760 mmHgChemNet[2], LookChem[3]
Density 0.819 g/cm³ChemNet[2], LookChem[3]
Flash Point 25 °CChemNet[2], LookChem[3]
Refractive Index 1.408ChemNet[2]
Purity ≥99% (as listed by some databases)LookChem[3]
Synonyms Allyl ethyl ketone, 4-Oxo-1-hexeneLookChem[3]

Experimental Protocol: Synthesis of 2-Amino-4-ethyl-6-(prop-1-en-2-yl)pyrimidine

This protocol details the synthesis of a substituted pyrimidine (B1678525) using this compound as a key starting material, as described in the scientific literature. Pyrimidines are a class of heterocyclic compounds with a wide range of biological activities, making this a relevant application for drug development professionals.

Materials:

  • This compound

  • Guanidine (B92328) hydrochloride

  • Sodium ethoxide

  • Ethanol (B145695)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Standard laboratory glassware for workup and purification

  • Thin-layer chromatography (TLC) apparatus

  • Column chromatography setup (if necessary)

  • NMR spectrometer and/or other analytical instruments for characterization

Methodology:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve a specific molar equivalent of sodium ethoxide in absolute ethanol.

  • Addition of Reagents: To the stirred solution, add one molar equivalent of guanidine hydrochloride, followed by one molar equivalent of this compound.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Neutralize the mixture with a suitable acid (e.g., dilute hydrochloric acid) and then remove the ethanol under reduced pressure.

  • Extraction: Extract the resulting aqueous residue with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane). Combine the organic layers, dry over an anhydrous drying agent (e.g., sodium sulfate), and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by recrystallization or column chromatography to yield the pure 2-amino-4-ethyl-6-(prop-1-en-2-yl)pyrimidine.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

To aid in the understanding of the experimental process, a workflow diagram is provided below. As no specific signaling pathways involving this compound have been prominently described in the readily available literature, this diagram illustrates the key steps of the synthesis protocol.

G cluster_reagents Reagents cluster_process Synthesis Protocol cluster_analysis Analysis cluster_product Final Product reagent1 This compound step2 2. Add Guanidine HCl & this compound reagent1->step2 reagent2 Guanidine HCl reagent2->step2 reagent3 Sodium Ethoxide step1 1. Dissolve NaOEt in Ethanol reagent3->step1 reagent4 Ethanol reagent4->step1 step1->step2 step3 3. Reflux Reaction Mixture step2->step3 step4 4. Monitor by TLC step3->step4 step5 5. Workup (Neutralize, Evaporate, Extract) step4->step5 Reaction Complete step6 6. Purify (Recrystallization/Chromatography) step5->step6 analysis1 Characterize Product (NMR, MS) step6->analysis1 product 2-Amino-4-ethyl-6-(prop-1-en-2-yl)pyrimidine analysis1->product

Caption: Workflow for the synthesis of a substituted pyrimidine from this compound.

References

Stability and Storage of 5-Hexen-3-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and optimal storage conditions for 5-Hexen-3-one. Understanding the chemical stability of this unsaturated ketone is critical for ensuring its integrity in research, development, and manufacturing processes. This document outlines the known chemical and physical properties, potential degradation pathways, recommended storage protocols, and detailed experimental methodologies for stability assessment.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for handling and storage considerations.

PropertyValueReference
Molecular Formula C₆H₁₀O[1][2]
Molecular Weight 98.14 g/mol [1][2]
CAS Number 24253-30-3[1][2]
Appearance Colorless to pale yellow liquid
Boiling Point 124.0-124.2 °C
Density 0.849 g/cm³
Flash Point 25 °C
Solubility Soluble in most organic solvents; sparingly soluble in water.

Stability Profile and Potential Degradation Pathways

This compound, as an α,β-unsaturated ketone, is susceptible to several degradation pathways that can compromise its purity and integrity over time. The primary routes of degradation include polymerization, oxidation, and hydrolysis under acidic or basic conditions.

Polymerization: Similar to other vinyl ketones like methyl vinyl ketone, this compound is prone to polymerization, especially when exposed to heat and light. This process can be accelerated by the presence of radical initiators. The vinyl group (C=C) can undergo chain-growth polymerization, leading to the formation of oligomers and polymers, which may present as a viscous liquid or a solid precipitate.

Oxidation: The double bond in this compound is susceptible to oxidation. Exposure to atmospheric oxygen can lead to the formation of hydroperoxides, which can further decompose into a variety of smaller carbonyl compounds, including aldehydes and carboxylic acids. Oxidative cleavage of the double bond can also occur, resulting in the formation of propanal and other degradation products.

Hydrolysis: Under acidic or basic conditions, the ketone functional group can be susceptible to reactions. While ketones are generally stable to hydrolysis, the presence of the double bond can influence reactivity. In strongly acidic or basic environments, isomerization or other rearrangements may occur.

A visual representation of the potential degradation pathways is provided below.

Potential Degradation Pathways of this compound cluster_degradation Degradation Triggers cluster_products Degradation Products This compound This compound Polymers/Oligomers Polymers/Oligomers This compound->Polymers/Oligomers Polymerization Oxidized Products (e.g., Aldehydes, Carboxylic Acids) Oxidized Products (e.g., Aldehydes, Carboxylic Acids) This compound->Oxidized Products (e.g., Aldehydes, Carboxylic Acids) Oxidation Isomers/Rearrangement Products Isomers/Rearrangement Products This compound->Isomers/Rearrangement Products Hydrolysis/Isomerization Heat Heat Heat->this compound Light Light Light->this compound Oxygen Oxygen Oxygen->this compound Acid/Base Acid/Base Acid/Base->this compound

Caption: Potential degradation pathways for this compound.

Recommended Storage Conditions

To ensure the long-term stability of this compound, it is imperative to adhere to the following storage conditions, summarized in Table 2. These recommendations are based on the known reactivity of similar unsaturated ketones.

ParameterRecommendationRationale
Temperature 2-8°C (Short-term) -20°C (Long-term)Minimizes the rate of polymerization and other degradation reactions.
Light Store in an amber or opaque container, protected from light.Prevents photo-initiated polymerization and degradation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Prevents oxidation of the double bond.
Container Tightly sealed glass container.Prevents evaporation and exposure to moisture and air.
Inhibitor Consider the addition of a polymerization inhibitor (e.g., hydroquinone) for long-term storage.Stabilizes the compound by scavenging free radicals that initiate polymerization.

Experimental Protocols for Stability Assessment

A comprehensive assessment of the stability of this compound involves forced degradation studies under various stress conditions. The following protocols provide a framework for conducting these studies.

Forced Degradation Study Workflow

The general workflow for conducting a forced degradation study is outlined below.

Forced Degradation Study Workflow cluster_stress Stress Conditions Thermal Thermal Acidic Hydrolysis Acidic Hydrolysis Thermal->Acidic Hydrolysis Basic Hydrolysis Basic Hydrolysis Acidic Hydrolysis->Basic Hydrolysis Oxidative Oxidative Basic Hydrolysis->Oxidative Photolytic Photolytic Oxidative->Photolytic Prepare Samples of this compound Prepare Samples of this compound Expose to Stress Conditions Expose to Stress Conditions Prepare Samples of this compound->Expose to Stress Conditions Analyze Samples at Time Points Analyze Samples at Time Points Expose to Stress Conditions->Analyze Samples at Time Points Quantify this compound and Degradants Quantify this compound and Degradants Analyze Samples at Time Points->Quantify this compound and Degradants Identify Degradation Products Identify Degradation Products Quantify this compound and Degradants->Identify Degradation Products Determine Degradation Pathways and Kinetics Determine Degradation Pathways and Kinetics Identify Degradation Products->Determine Degradation Pathways and Kinetics

Caption: A general workflow for assessing the stability of this compound.

Detailed Experimental Protocols

The following are detailed protocols for subjecting this compound to various stress conditions. It is recommended to aim for 5-20% degradation to obtain meaningful data.[3]

4.2.1. Thermal Degradation [4]

  • Accurately weigh approximately 50 mg of this compound into a series of amber glass vials.

  • Tightly cap the vials.

  • Place the vials in a calibrated oven at a constant temperature (e.g., 60°C).

  • At specified time intervals (e.g., 1, 3, 5, and 10 days), remove a vial for analysis.

  • Store the removed sample in a freezer if not analyzed immediately.

  • Analyze the sample using a validated analytical method (e.g., GC-FID or GC-MS) to determine the remaining concentration of this compound and to identify any degradation products.

4.2.2. Photolytic Degradation [5]

  • Prepare a solution of this compound in a photochemically inert solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Transfer the solution to quartz tubes.

  • Expose the tubes to a controlled light source that provides both UV and visible light (e.g., a photostability chamber with an output of 1.2 million lux hours and 200 W h/m²).

  • At specified time intervals, withdraw aliquots for analysis.

  • Analyze the samples to quantify the parent compound and identify photoproducts.

4.2.3. Oxidative Degradation

  • Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture).

  • Add a solution of an oxidizing agent, such as 3% hydrogen peroxide.

  • Maintain the reaction mixture at room temperature.

  • Monitor the reaction progress by taking samples at various time points (e.g., 1, 4, 8, and 24 hours).

  • Quench the reaction if necessary (e.g., by adding a reducing agent like sodium bisulfite).

  • Analyze the samples to determine the extent of degradation and identify oxidation products.

4.2.4. Acid and Base Hydrolysis [5]

  • Acid Hydrolysis:

    • Prepare a solution of this compound in a mixture of a co-solvent (e.g., methanol (B129727) or acetonitrile) and 0.1 M hydrochloric acid.

    • Maintain the solution at a controlled temperature (e.g., 60°C).

    • Withdraw samples at predetermined time intervals.

    • Neutralize the samples with an equivalent amount of base before analysis.

  • Base Hydrolysis:

    • Prepare a solution of this compound in a mixture of a co-solvent and 0.1 M sodium hydroxide.

    • Maintain the solution at a controlled temperature (e.g., 60°C).

    • Withdraw samples at predetermined time intervals.

    • Neutralize the samples with an equivalent amount of acid before analysis.

Analytical Methodology for Stability Assessment

Gas chromatography coupled with mass spectrometry (GC-MS) is a highly effective technique for the quantitative analysis of this compound and the identification of its volatile degradation products.

GC-MS Method for Quantitative Analysis and Degradation Product Identification

Instrumentation:

  • Gas Chromatograph with a Flame Ionization Detector (FID) for quantification and a Mass Spectrometer (MS) for identification.

  • Capillary Column: A mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

GC Conditions (Example):

  • Injector Temperature: 250°C

  • Oven Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Volume: 1 µL (split or splitless injection depending on concentration).

MS Conditions (Example):

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 35-350.

Sample Preparation:

  • Dilute the samples from the forced degradation studies to an appropriate concentration with a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Add an internal standard (e.g., 2-heptanone) for accurate quantification.

  • Prepare a calibration curve using standards of this compound of known concentrations.

Data Analysis:

  • Quantification: Determine the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

  • Identification of Degradation Products: Tentatively identify degradation products by comparing their mass spectra with a library (e.g., NIST). Further confirmation may require the synthesis of authentic standards.

Conclusion

The stability of this compound is a critical factor for its successful application in research and development. This technical guide has provided a comprehensive overview of its stability profile, highlighting its susceptibility to polymerization, oxidation, and hydrolysis. By adhering to the recommended storage conditions and employing rigorous stability testing protocols as outlined, researchers can ensure the quality and integrity of this compound for their applications. The provided experimental methodologies offer a robust framework for generating reliable stability data, which is essential for regulatory submissions and ensuring product consistency.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Hexen-3-one and its related isomers. The document details the structural and stereoisomeric forms, comparative physicochemical and spectroscopic data, and established experimental protocols for their synthesis and characterization. Furthermore, it explores the biological significance and potential therapeutic applications of this class of unsaturated ketones.

Introduction to Hexenone (B8787527) Isomers

Hexenones are a group of organic compounds with the molecular formula C₆H₁₀O. They are characterized by a six-carbon chain containing both a ketone functional group and a carbon-carbon double bond. The position of these two functionalities gives rise to a variety of structural isomers, each with unique chemical and physical properties. Furthermore, the geometry of the double bond can lead to the formation of stereoisomers, specifically E/Z (cis-trans) isomers.

This compound is a non-conjugated ketone, meaning the double bond and the carbonyl group are separated by more than one single bond. This structural feature distinguishes it from its conjugated isomers, such as 3-Hexen-2-one and 4-Hexen-3-one, influencing their reactivity and spectroscopic properties. The diverse isomeric landscape of hexenones makes them valuable synthons in organic chemistry and compounds of interest in the study of structure-activity relationships in biological systems.

Isomers of this compound

The isomers of this compound can be broadly categorized into constitutional (structural) isomers and stereoisomers.

Constitutional Isomers

Constitutional isomers have the same molecular formula but differ in the connectivity of their atoms. The primary positional isomers of hexenone are detailed below.

  • This compound: A non-conjugated ketone.

  • 4-Hexen-3-one: A conjugated ketone, existing as E and Z isomers.

  • 3-Hexen-2-one: A conjugated ketone, existing as E and Z isomers.[1][2]

  • 4-Hexen-2-one: A non-conjugated ketone, existing as E and Z isomers.

  • 1-Hexen-3-one: A conjugated ketone.[3][4]

  • 5-Methyl-5-hexen-2-one: A branched, non-conjugated ketone.

Stereoisomers

Stereoisomers have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. For hexenones with the double bond not at the terminal position, E/Z isomerism is possible.

  • This compound: The double bond is at a terminal position (between C5 and C6), so it does not exhibit E/Z isomerism as one of the doubly bonded carbons is attached to two identical hydrogen atoms.

The relationship between these isomers can be visualized as follows:

Isomer_Relationships cluster_conjugated Conjugated Isomers cluster_non_conjugated Non-conjugated Isomers 4-Hexen-3-one 4-Hexen-3-one 3-Hexen-2-one 3-Hexen-2-one 4-Hexen-3-one->3-Hexen-2-one Isomerization 1-Hexen-3-one 1-Hexen-3-one 3-Hexen-2-one->1-Hexen-3-one Isomerization This compound This compound This compound->4-Hexen-3-one Isomerization 4-Hexen-2-one 4-Hexen-2-one This compound->4-Hexen-2-one Isomerization

Figure 1: Relationship between major hexenone isomers.

Data Presentation: Physicochemical and Spectroscopic Properties

The following table summarizes key quantitative data for this compound and its selected isomers, allowing for easy comparison.

PropertyThis compound(E)-4-Hexen-3-one(E)-3-Hexen-2-one4-Hexen-2-one1-Hexen-3-one
Molecular Formula C₆H₁₀OC₆H₁₀OC₆H₁₀OC₆H₁₀OC₆H₁₀O
Molecular Weight ( g/mol ) 98.14[5]98.1498.14[6]98.14[7]98.14[4]
Boiling Point (°C) 124.0-124.2135-137138.68 (est.)[1]137-139127-129[8]
Density (g/mL) 0.849760.858 at 25°C0.8655[1]0.8440.840[8]
Refractive Index (n²⁰/D) -1.440 at 20°C1.4418[1]1.4311.4275[8]
IR C=O Stretch (cm⁻¹) ~1715~1670-1690~1670-1690~1715~1680-1695
IR C=C Stretch (cm⁻¹) ~1640~1635~1630~1670~1615
¹H NMR (δ ppm, key signals) ~5.8 (m, 1H), ~5.0 (m, 2H), ~3.1 (t, 2H), ~2.4 (q, 2H), ~1.0 (t, 3H)~6.8 (m, 1H), ~6.1 (m, 1H), ~2.5 (q, 2H), ~1.9 (d, 3H), ~1.1 (t, 3H)~6.8 (m, 1H), ~6.1 (m, 1H), ~2.2 (s, 3H), ~2.2 (q, 2H), ~1.1 (t, 3H)~5.5 (m, 2H), ~2.4 (t, 2H), ~2.1 (s, 3H), ~1.6 (d, 3H)~6.3 (dd, 1H), ~6.1 (dd, 1H), ~5.8 (dd, 1H), ~2.5 (t, 2H), ~1.6 (sext, 2H), ~0.9 (t, 3H)
¹³C NMR (δ ppm, key signals) ~211 (C=O), ~137 (C=C), ~115 (C=C), ~45 (CH₂), ~36 (CH₂), ~8 (CH₃)~200 (C=O), ~145 (C=C), ~131 (C=C), ~34 (CH₂), ~18 (CH₃), ~8 (CH₃)~198 (C=O), ~143 (C=C), ~133 (C=C), ~32 (CH₂), ~27 (CH₃), ~8 (CH₃)~208 (C=O), ~131 (C=C), ~125 (C=C), ~49 (CH₂), ~30 (CH₃), ~18 (CH₃)~200 (C=O), ~137 (C=C), ~128 (C=C), ~42 (CH₂), ~18 (CH₂), ~14 (CH₃)

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of β,γ-unsaturated ketones like this compound involves the oxidation of the corresponding secondary alcohol, 5-hexen-3-ol.

Objective: To synthesize this compound by the oxidation of 5-Hexen-3-ol.

Materials:

  • 5-Hexen-3-ol[9]

  • Pyridinium chlorochromate (PCC) or Dess-Martin periodinane

  • Dichloromethane (anhydrous)

  • Silica (B1680970) gel

  • Diethyl ether

  • Hexane

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, reflux condenser

  • Rotary evaporator

  • Chromatography column

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-hexen-3-ol in anhydrous dichloromethane.

  • Add the oxidizing agent (e.g., 1.5 equivalents of PCC or Dess-Martin periodinane) portion-wise to the stirred solution at room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts or periodinane byproducts.

  • Wash the filter cake with additional diethyl ether.

  • Combine the organic filtrates and wash successively with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate (B1210297) gradient to afford pure this compound.

Synthesis_Workflow Start Dissolve 5-Hexen-3-ol in anhydrous DCM AddOxidant Add Oxidizing Agent (PCC or DMP) Start->AddOxidant Monitor Monitor reaction by TLC AddOxidant->Monitor Workup Workup: Dilute, Filter, Wash Monitor->Workup Reaction Complete Purify Purification: Column Chromatography Workup->Purify Product Pure this compound Purify->Product

Figure 2: Experimental workflow for the synthesis of this compound.
Characterization of Hexenone Isomers

Objective: To identify and characterize the synthesized hexenone isomers using spectroscopic methods.

Instrumentation:

  • Infrared (IR) Spectrometer

  • Nuclear Magnetic Resonance (NMR) Spectrometer (¹H and ¹³C)

  • Gas Chromatography-Mass Spectrometry (GC-MS)

Procedure:

  • IR Spectroscopy: Obtain the IR spectrum of a neat film of the purified product. Identify the characteristic stretching frequencies for the C=O group (conjugated vs. non-conjugated) and the C=C group.

  • NMR Spectroscopy: Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃). Acquire ¹H and ¹³C NMR spectra. Analyze the chemical shifts, integration, and coupling patterns to confirm the structure of the isomer.

  • GC-MS: Inject a dilute solution of the product into the GC-MS to determine its purity and confirm its molecular weight from the mass spectrum.

Biological Activity and Signaling Pathways

α,β-Unsaturated ketones are a well-known class of compounds with diverse biological activities, often attributed to their ability to act as Michael acceptors.[10] This reactivity allows them to form covalent bonds with nucleophilic residues, such as cysteine, in proteins, thereby modulating their function.

Antimicrobial and Antifungal Activity

Several studies have demonstrated the antimicrobial and antifungal properties of unsaturated ketones.[11][12] For instance, certain cyclohexenone derivatives have shown activity against various bacteria and fungi. The mechanism of action is often linked to the inhibition of essential enzymes or the disruption of cell membrane integrity.

Antitumor Activity

The antiproliferative and cytotoxic effects of α,β-unsaturated ketones against various cancer cell lines have been reported.[13][14] The proposed mechanism involves the inhibition of key signaling pathways involved in cell growth and survival, such as the EGFR (Epidermal Growth Factor Receptor) pathway. By covalently modifying cysteine residues in the active site of kinases like EGFR, these compounds can act as irreversible inhibitors.

Signaling_Pathway cluster_cell Cancer Cell EGFR EGFR Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) EGFR->Downstream Activation Proliferation Cell Proliferation and Survival Downstream->Proliferation UnsaturatedKetone α,β-Unsaturated Ketone UnsaturatedKetone->EGFR Covalent Inhibition

Figure 3: Proposed mechanism of antitumor activity of α,β-unsaturated ketones.

Conclusion

This compound and its isomers represent a versatile family of molecules with distinct chemical properties and potential biological activities. This guide has provided a comprehensive overview of their structures, comparative data, and experimental methodologies to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug discovery. The structure-activity relationships within this class of compounds warrant further investigation to unlock their full therapeutic potential.

References

The Enduring Reactivity of α,β-Unsaturated Ketones: A Comprehensive Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Chemistry, Synthesis, and Strategic Reactions of α,β-Unsaturated Ketones

Introduction

α,β-Unsaturated ketones, often referred to as enones, represent a cornerstone in the field of organic chemistry, distinguished by their unique electronic structure and versatile reactivity. The conjugation of a carbon-carbon double bond with a carbonyl group creates a polarized system, rendering both the carbonyl carbon and the β-carbon electrophilic. This feature underpins a rich and diverse range of chemical transformations, making enones invaluable intermediates in the synthesis of complex molecules, including a significant number of pharmaceuticals and natural products. Their prevalence in biologically active compounds underscores the importance of understanding their chemical behavior for applications in drug discovery and development.[1] This technical guide provides an in-depth exploration of the core chemistry of α,β-unsaturated ketones, detailing their synthesis, spectroscopic signatures, and key reactions, complete with experimental protocols and quantitative data to support researchers and scientists in this dynamic field.

Synthesis of α,β-Unsaturated Ketones

The construction of the enone motif can be achieved through several reliable synthetic strategies. The most common and versatile of these is the aldol (B89426) condensation, particularly the Claisen-Schmidt condensation for the synthesis of chalcones (1,3-diaryl-2-propen-1-ones). This base-catalyzed reaction between an aromatic aldehyde and an acetophenone (B1666503) derivative is a robust method for generating a wide array of enones.[2]

Featured Synthetic Protocol: Claisen-Schmidt Condensation for Chalcone (B49325) Synthesis

This protocol details the synthesis of a chalcone derivative via a base-catalyzed Claisen-Schmidt condensation.

Materials and Reagents:

  • Substituted Acetophenone (e.g., acetophenone)

  • Substituted Benzaldehyde (B42025) (e.g., benzaldehyde)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Ethanol (B145695) (95%)

  • Distilled Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and vacuum filtration apparatus

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve an equimolar amount of the selected substituted acetophenone (e.g., 1.0 mmol) and the corresponding substituted benzaldehyde (e.g., 1.0 mmol) in 15-20 mL of 95% ethanol with stirring.

  • Base Addition: While stirring the solution at room temperature, slowly add an aqueous solution of NaOH or KOH (a pellet of NaOH weighing approximately 0.2 g, 5.0 mmol, can be used).

  • Reaction: Continue stirring the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is often complete when the mixture solidifies or a precipitate forms.

  • Isolation of Crude Product: Break up the solid with a spatula and dilute the mixture with ice-cold water. Transfer the mixture to a beaker containing more ice-cold water and stir thoroughly. Collect the crude product by vacuum filtration using a Büchner funnel, washing with cold water to remove excess base.

  • Purification: The crude chalcone can be purified by recrystallization from a suitable solvent, typically 95% ethanol, to yield the pure product.

Spectroscopic Properties of α,β-Unsaturated Ketones

The conjugated nature of enones gives rise to characteristic spectroscopic features that are invaluable for their identification and characterization.

Infrared (IR) Spectroscopy: The C=O stretching frequency in conjugated ketones is typically observed at a lower wavenumber (1685–1666 cm⁻¹) compared to saturated ketones (around 1715 cm⁻¹).[3][4] This shift is due to the delocalization of π-electrons, which reduces the double bond character of the carbonyl group. The C=C stretching vibration of the alkene appears in the region of 1650-1600 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The protons on the double bond of an enone are deshielded due to the electron-withdrawing effect of the carbonyl group. The β-proton (Hβ) typically resonates further downfield (δ 6.5-7.5 ppm) than the α-proton (Hα) (δ 6.0-6.5 ppm). The coupling constant between these protons (³J_HH) is indicative of the double bond geometry, with trans-isomers showing a larger coupling constant (11-18 Hz) than cis-isomers (6-15 Hz).[5]

  • ¹³C NMR: The carbonyl carbon (C=O) of an enone resonates in the range of δ 190-220 ppm. The β-carbon (Cβ) is deshielded and appears at approximately δ 130-160 ppm, while the α-carbon (Cα) is more shielded, resonating at δ 120-140 ppm.[5]

UV-Vis Spectroscopy: α,β-Unsaturated ketones exhibit characteristic absorption bands in the UV-Vis spectrum due to π→π* and n→π* electronic transitions of the conjugated system.[6]

Table 1: Characteristic Spectroscopic Data for α,β-Unsaturated Ketones
Spectroscopic TechniqueFunctional GroupCharacteristic Absorption/Chemical ShiftNotes
IR Spectroscopy C=O Stretch1685–1666 cm⁻¹Lower frequency than saturated ketones due to conjugation.[3][4]
C=C Stretch1650–1600 cm⁻¹
¹H NMR Spectroscopy α-Proton (Hα)δ 6.0–6.5 ppm
β-Proton (Hβ)δ 6.5–7.5 ppmDeshielded relative to Hα.
³J_HH (trans)11–18 HzUseful for determining stereochemistry.[5]
³J_HH (cis)6–15 Hz
¹³C NMR Spectroscopy Carbonyl Carbon (C=O)δ 190–220 ppm
α-Carbon (Cα)δ 120–140 ppm
β-Carbon (Cβ)δ 130–160 ppmDeshielded relative to Cα.[5]

Key Reactions of Unsaturated Ketones

The reactivity of α,β-unsaturated ketones is dominated by nucleophilic additions, which can occur either at the carbonyl carbon (1,2-addition) or at the β-carbon (1,4-conjugate addition or Michael addition). The regioselectivity of the attack is influenced by the nature of the nucleophile, with "hard" nucleophiles (e.g., organolithium reagents) favoring 1,2-addition and "soft" nucleophiles (e.g., enolates, Gilman reagents) favoring 1,4-addition.

Michael Addition

The Michael addition is a cornerstone reaction in organic synthesis, involving the 1,4-conjugate addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor).[7] This reaction is highly valuable for the formation of carbon-carbon and carbon-heteroatom bonds.

The reaction is typically base-catalyzed, where the base generates a nucleophilic enolate from the Michael donor. This enolate then attacks the electrophilic β-carbon of the enone, forming a new carbon-carbon bond and a resonance-stabilized enolate intermediate. Subsequent protonation yields the 1,5-dicarbonyl compound.

Caption: Mechanism of the Michael Addition.

This protocol describes the enantioselective Michael addition of a malonate to cyclohexenone using an organocatalyst.

Materials and Reagents:

  • Cyclohexenone

  • Diethyl malonate

  • Chiral organocatalyst (e.g., a proline-derived catalyst)

  • Solvent (e.g., Dichloromethane)

  • Acid co-catalyst (e.g., p-nitrobenzoic acid)

  • Ethyl acetate (B1210297)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: To a stirred solution of cyclohexenone (1.0 mmol) in dichloromethane (B109758) (1 mL), add the organocatalyst (20 mol%) and p-nitrobenzoic acid (20 mol%).

  • Nucleophile Addition: Add diethyl malonate (1.2 mmol) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Work-up: Upon completion, evaporate the solvent under reduced pressure. Dissolve the residue in ethyl acetate.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired Michael adduct.

Table 2: Quantitative Data for Asymmetric Michael Addition to Cyclic Enones
EntryEnoneNucleophileCatalystSolventYield (%)ee (%)Reference
1CyclohexenoneDiethyl malonateProline-derivedCH₂Cl₂up to 75up to 80[8]
2CyclopentenoneNitromethaneChiral diamineDioxane9899[9]
3Cyclohexenone4-Aryl-NH-1,2,3-triazoleCinchonine-derived thioureaToluene>99>99[10]
4CyclohexenonePyrazoleCinchona-based phase-transferTolueneup to 9987-94[10]
Nazarov Cyclization

The Nazarov cyclization is an acid-catalyzed pericyclic reaction of divinyl ketones to produce cyclopentenones.[11] This transformation is a powerful tool for the construction of five-membered rings, which are common motifs in natural products.

The reaction is initiated by the coordination of a Lewis or Brønsted acid to the carbonyl oxygen, which generates a pentadienyl cation. This intermediate then undergoes a 4π-electrocyclic ring closure in a conrotatory fashion to form an oxyallyl cation. Subsequent elimination of a proton and tautomerization yields the cyclopentenone product.[11][12]

Caption: Mechanism of the Nazarov Cyclization.

This protocol describes a typical procedure for a Nazarov cyclization using a Lewis acid catalyst.

Materials and Reagents:

  • Divinyl ketone substrate

  • Lewis acid (e.g., SnCl₄, BF₃·OEt₂)

  • Anhydrous solvent (e.g., Dichloromethane)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Drying agent (e.g., Na₂SO₄)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a solution of the divinyl ketone (0.58 mmol) in anhydrous dichloromethane (19 mL) under an inert atmosphere and cooled in an ice bath, add the Lewis acid (e.g., SnCl₄, 1.0 M in DCM, 1.16 mmol) dropwise.

  • Reaction: Allow the solution to warm to room temperature and stir for 30 minutes.

  • Quenching: Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Work-up: Vigorously stir the resulting mixture for 15 minutes and then separate the layers. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the residue by column chromatography to give the cyclopentenone product.[13]

Table 3: Quantitative Data for the Nazarov Cyclization
EntrySubstrateLewis AcidYield (%)ee (%)Reference
1Divinyl KetoneSnCl₄75-[13]
2Allenyl Vinyl Ketone-6495[11]
3β-Silyl DienoneZn(OTf)₂ / Chiral SPA83-9387-95[14]
4Divinyl KetoneCopper(II) bisoxazoline-up to 98[11]
Pauson-Khand Reaction

The Pauson-Khand reaction is a powerful [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt carbonyl complex, to form a cyclopentenone.[15][16] This reaction is highly valuable for the construction of fused and polycyclic ring systems.

The generally accepted mechanism involves the initial formation of a stable alkyne-dicobalt hexacarbonyl complex. Coordination of the alkene is followed by migratory insertion to form a metallacyclopentene intermediate. Subsequent migratory insertion of carbon monoxide and reductive elimination delivers the cyclopentenone product and regenerates the catalyst.[3][17]

Pauson_Khand_Reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Alkene Alkene Alkyne Alkyne Catalyst [Co₂(CO)₈] Alkyne->Catalyst Complexation CO CO AlkyneComplex Alkyne-Cobalt Complex Metallacycle Metallacyclopentene AlkyneComplex->Metallacycle + Alkene Insertion Cyclopentenone Cyclopentenone Metallacycle->Cyclopentenone + CO Insertion Reductive Elimination

Caption: Mechanism of the Pauson-Khand Reaction.

This protocol describes the intramolecular Pauson-Khand reaction of an enyne using a stoichiometric amount of dicobalt octacarbonyl.

Materials and Reagents:

  • Enyne substrate (e.g., Oct-1-en-6-yne)

  • Dicobalt octacarbonyl (Co₂(CO)₈)

  • N-Methylmorpholine N-oxide (NMO)

  • Anhydrous Dichloromethane (DCM)

  • Silica gel for column chromatography

  • Standard glassware for inert atmosphere reactions (Schlenk flask)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the enyne (1.0 mmol). Dissolve the enyne in anhydrous dichloromethane (20 mL).

  • Cobalt Complex Formation: Add dicobalt octacarbonyl (1.1 mmol) to the solution and stir at room temperature until the formation of the alkyne-cobalt complex is complete (monitored by TLC).

  • Oxidative Promotion: Add N-methylmorpholine N-oxide (3.0 mmol) to the reaction mixture. Gas evolution (CO₂) may be observed.

  • Reaction: Stir the reaction mixture at room temperature and monitor the progress by TLC.

  • Work-up: Upon completion, quench the reaction by exposing it to air for 30 minutes. Filter the mixture through a pad of silica gel, eluting with diethyl ether or ethyl acetate to remove the cobalt salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the pure bicyclic ketone.[2]

Table 4: Quantitative Data for the Pauson-Khand Reaction
EntryAlkeneAlkyneCatalyst SystemYield (%)Reference
1Intramolecular (Enyne)-Co₂(CO)₈ / NMO70-85[2]
2Intramolecular (Enyne)-[Rh(CO)₂Cl]₂90-99[2]
3NorbornadieneTMS-acetyleneBisphosphine-cobalt-[18]
4Intramolecular (Allene-yne)-[Rh(CO)₂Cl]₂40-86[19]
Photochemical [2+2] Cycloaddition

The photochemical [2+2] cycloaddition of enones with alkenes is a powerful method for the construction of cyclobutane (B1203170) rings.[20] This reaction proceeds via the photoexcitation of the enone to its triplet state, which then reacts with a ground-state alkene in a stepwise manner through a diradical intermediate.

Upon irradiation with UV light, the enone is excited to a singlet state, which rapidly undergoes intersystem crossing to the more stable triplet state. The triplet enone then interacts with the alkene to form an exciplex, which collapses to a 1,4-diradical intermediate. Subsequent spin inversion and ring closure afford the cyclobutane product.[20]

Photochemical_Cycloaddition cluster_ground Ground State cluster_excited Excited State cluster_intermediate Intermediate cluster_product Product Enone Enone (S₀) TripletEnone Triplet Enone (T₁) Enone->TripletEnone Intersystem Crossing Alkene Alkene Diradical 1,4-Diradical TripletEnone->Diradical + Alkene Cyclobutane Cyclobutane Diradical->Cyclobutane Spin Inversion Ring Closure

Caption: Mechanism of Photochemical [2+2] Cycloaddition.

This protocol is a classic example of an intramolecular photochemical [2+2] cycloaddition.

Materials and Reagents:

  • Carvone (B1668592)

  • Photochemically transparent solvent (e.g., methanol (B129727) or acetonitrile)

  • Photoreactor with a suitable UV lamp (e.g., medium-pressure mercury lamp)

  • Standard glassware for photochemical reactions (e.g., quartz reaction vessel)

Procedure:

  • Solution Preparation: Prepare a dilute solution of carvone in the chosen solvent in a quartz reaction vessel.

  • Degassing: Degas the solution by bubbling nitrogen or argon through it for at least 30 minutes to remove dissolved oxygen, which can quench the triplet excited state.

  • Irradiation: Place the reaction vessel in the photoreactor and irradiate with the UV lamp. The reaction progress should be monitored by GC or TLC.

  • Work-up: Once the starting material is consumed, remove the solvent under reduced pressure.

  • Purification: The resulting product, carvone-camphor, can be purified by column chromatography or distillation.[20]

Table 5: Quantitative Data for Photochemical [2+2] Cycloadditions
EntryEnoneAlkeneConditionsYield (%)DiastereoselectivityReference
1Acyclic EnoneAcyclic EnoneVisible light, Ru(bipy)₃²⁺84>10:1 dr[21]
2Chiral Cyclic EnoneEthyleneAqueous media, surfactantmoderate to highmoderate to high[22]
3Chiral Cyclic EnoneCyclopenteneAqueous media, surfactantmoderate to highmoderate to high[22]

Unsaturated Ketones in Drug Development

The enone moiety is a prominent structural feature in numerous biologically active compounds and approved drugs. Its electrophilic nature allows for covalent interactions with biological nucleophiles, such as cysteine residues in proteins, which can be a mechanism of action for therapeutic effect. However, this reactivity also poses a risk for off-target effects and toxicity.

Chalcones, a major class of α,β-unsaturated ketones, have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The enone scaffold is also present in drugs such as the anticancer agent carfilzomib, where the electrophilic warhead targets the proteasome. The design of enone-containing drugs requires a careful balance of reactivity to achieve therapeutic efficacy while minimizing toxicity. Structure-activity relationship (SAR) studies are crucial in modulating the electrophilicity of the enone and the overall properties of the molecule to optimize its drug-like characteristics.

Conclusion

α,β-Unsaturated ketones are a fundamentally important class of organic compounds with a rich and diverse chemistry. Their unique electronic structure and reactivity make them versatile building blocks in organic synthesis, with significant applications in the preparation of complex natural products and pharmaceuticals. A thorough understanding of their synthesis, spectroscopic properties, and characteristic reactions, including Michael additions, Nazarov cyclizations, Pauson-Khand reactions, and photochemical cycloadditions, is essential for researchers and scientists in both academia and industry. The detailed experimental protocols and quantitative data provided in this guide are intended to serve as a valuable resource for the design and execution of synthetic strategies involving these powerful chemical entities. As the demand for novel and complex molecular architectures in drug discovery continues to grow, the chemistry of unsaturated ketones will undoubtedly remain a vibrant and critical area of research.

References

Methodological & Application

Application Notes and Protocols for the Dehydration of 4-Hydroxy-3-hexanone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The dehydration of β-hydroxy ketones is a fundamental reaction in organic synthesis, typically yielding α,β-unsaturated ketones. In the case of 4-hydroxy-3-hexanone, the dehydration reaction is expected to produce two constitutional isomers: 4-hexen-3-one (B1236432) and 5-hexen-3-one. However, the formation of the conjugated α,β-unsaturated system in 4-hexen-3-one is thermodynamically more favorable than the non-conjugated β,γ-system of this compound. Consequently, the catalytic dehydration of 4-hydroxy-3-hexanone overwhelmingly yields 4-hexen-3-one as the major product.[1] This document provides detailed protocols and data for the synthesis of 4-hexen-3-one, the primary product from this reaction, which is a valuable compound in the flavor and fragrance industry.[2][3]

Reaction Pathway

The acid-catalyzed dehydration of 4-hydroxy-3-hexanone proceeds through the protonation of the hydroxyl group, followed by the loss of a water molecule to form a carbocation intermediate. Subsequent elimination of a proton from an adjacent carbon atom results in the formation of a double bond. The removal of a proton from C-5 leads to the major product, 4-hexen-3-one, while removal from the terminal methyl group (C-6) would lead to the minor, less stable product, this compound.

Dehydration_Reaction cluster_start cluster_intermediate cluster_products start_mol 4-Hydroxy-3-hexanone intermediate Carbocation Intermediate start_mol->intermediate + H⁺, - H₂O product_major 4-Hexen-3-one (Major Product, α,β-unsaturated) intermediate->product_major - H⁺ (from C5) (Thermodynamically Favored) product_minor This compound (Minor Product, β,γ-unsaturated) intermediate->product_minor - H⁺ (from C6) (Thermodynamically Disfavored)

Figure 1: Dehydration pathway of 4-hydroxy-3-hexanone.

Application Notes

4-Hexen-3-one is a significant flavoring agent used in food products to impart buttery, fruity, and horseradish-like notes.[2][3][4] Its synthesis via the catalytic dehydration of 4-hydroxy-3-hexanone is an industrially relevant method.[5] The reaction is typically performed in the vapor phase using solid acid catalysts in a fixed-bed reactor, which allows for continuous production and easy separation of the catalyst from the product stream.[5][6][7] The choice of catalyst is crucial for achieving high conversion and selectivity. Various solid acid catalysts, including modified zeolites and metal oxides on supports like zirconia-silica, have been developed to optimize the process, aiming for high catalyst activity, lower reaction temperatures, and improved stability.[6][7][8]

Experimental Protocols

The following protocols are based on established methods for the vapor-phase catalytic dehydration of 4-hydroxy-3-hexanone to 4-hexen-3-one.[5][7]

Protocol 1: Catalytic Dehydration using a WO₃/ZrO₂-SiO₂ Catalyst

This protocol describes a continuous-flow process using a fixed-bed reactor.[5][7][8]

1. Materials and Equipment:

  • 4-hydroxy-3-hexanone (reactant)

  • Solid acid catalyst (e.g., WO₃/ZrO₂-SiO₂)

  • Fixed-bed reactor system with temperature control

  • High-performance liquid pump for reactant feed

  • Condenser and collection flask

  • Inert gas supply (e.g., Nitrogen)

  • Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS) for analysis

2. Catalyst Preparation (Example):

  • A mesoporous ZrO₂-SiO₂ carrier is prepared via co-precipitation from zirconium and silicon precursors in the presence of a surfactant under alkaline conditions.

  • The carrier is then impregnated with a tungsten precursor solution (e.g., ammonium (B1175870) metatungstate).

  • The impregnated carrier is dried and then calcined at high temperatures to yield the final WO₃/ZrO₂-SiO₂ catalyst.[5]

3. Experimental Workflow:

Experimental_Workflow A 1. Catalyst Packing B 2. Reactor Heating A->B Pack fixed-bed reactor C 3. Reactant Feed B->C Heat to 200-450 °C under N₂ flow D 4. Dehydration Reaction C->D Introduce 4-hydroxy-3-hexanone (LHSV = 0.5-15 h⁻¹) E 5. Product Collection D->E Vapor phase reaction F 6. Purification E->F Cool and condense product stream G GC / GC-MS analysis F->G Fractional distillation

Figure 2: Workflow for catalytic dehydration.

4. Procedure:

  • Pack the fixed-bed reactor with the prepared solid acid catalyst.[7]

  • Heat the reactor to the target temperature (typically 200-450 °C) while passing an inert gas, such as nitrogen, through the system.[5][8]

  • Once the temperature is stable, introduce the 4-hydroxy-3-hexanone feed into the reactor using a pump at a controlled liquid hourly space velocity (LHSV) between 0.5 and 15 h⁻¹.[5][7][8]

  • The vaporized reactant passes over the catalyst bed where the dehydration reaction occurs.

  • The product stream exiting the reactor is passed through a condenser and collected in a cooled flask.[7]

  • The crude product can be purified by fractional distillation.[7]

  • Analyze the starting material conversion and product selectivity using GC or GC-MS.[6]

Data Presentation

The following tables summarize quantitative data from various reported catalytic systems for the dehydration of 4-hydroxy-3-hexanone.

Table 1: Reaction Conditions and Performance of Various Catalysts

Catalyst SystemReaction Temperature (°C)Liquid Hourly Space Velocity (LHSV, h⁻¹)Conversion of 4-hydroxy-3-hexanone (%)Selectivity for 4-hexen-3-one (%)Reference
WO₃/ZrO₂-SiO₂200 - 4500.5 - 15Up to 99.1Up to 96.5[7][8]
MoO₃/ZrO₂-SiO₂200 - 4500.5 - 15HighHigh[5][8]
Heteropolyacid on Al₂O₃200 - 4000.5 - 15Not specifiedNot specified[1]
ZSM-11 Molecular Sieve200 - 4000.5 - 15Not specifiedNot specified[2][3]

Table 2: Physicochemical Properties of 4-Hexen-3-one

PropertyValueReference
Molecular FormulaC₆H₁₀O[9]
Molecular Weight98.14 g/mol [9]
AppearanceColorless to yellow liquid[9]
Boiling Point135-137 °C[9]
Density0.858 g/mL at 25 °C[9]
CAS Number2497-21-4[9]

The synthesis of unsaturated ketones from 4-hydroxy-3-hexanone via dehydration is a well-established process. However, it is crucial for researchers to recognize that this reaction overwhelmingly favors the formation of the thermodynamically stable, conjugated α,β-isomer, 4-hexen-3-one. The protocols and data presented here provide a comprehensive guide for the synthesis of this valuable flavor compound. The direct synthesis of this compound from 4-hydroxy-3-hexanone is not a favored pathway, and alternative synthetic strategies would be necessary to obtain the β,γ-unsaturated isomer as the major product.

References

Application Notes and Protocols for the Synthesis of 5-Hexen-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed laboratory protocol for the synthesis of 5-hexen-3-one, a valuable intermediate in organic synthesis. The preparation is presented as a two-step process commencing with the synthesis of the precursor alcohol, 5-hexen-3-ol, followed by its oxidation to the target ketone.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

StepReactantsReagents/SolventsProductTypical Yield (%)Purity (%)
1Propanal, Allylmagnesium bromideDiethyl ether, H₂O, H₂SO₄5-Hexen-3-ol55-60>95
25-Hexen-3-olDess-Martin Periodinane (DMP), Dichloromethane (B109758) (CH₂Cl₂), NaHCO₃, Na₂S₂O₃This compound90-95>98

Experimental Protocols

Step 1: Synthesis of 5-Hexen-3-ol via Grignard Reaction

This protocol details the synthesis of 5-hexen-3-ol through the nucleophilic addition of allylmagnesium bromide to propanal.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Allyl bromide

  • Propanal

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Ice bath

  • Three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • Preparation of Allylmagnesium Bromide:

    • In a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, place magnesium turnings (1.2 eq).

    • Add anhydrous diethyl ether to cover the magnesium.

    • Add a solution of allyl bromide (1.0 eq) in anhydrous diethyl ether dropwise from the dropping funnel to initiate the Grignard reaction. Maintain a gentle reflux by controlling the addition rate.

    • After the addition is complete, stir the mixture at room temperature for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Propanal:

    • Cool the Grignard reagent solution in an ice bath.

    • Add a solution of propanal (1.0 eq) in anhydrous diethyl ether dropwise to the stirred Grignard solution at a rate that maintains the reaction temperature below 10 °C.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous NH₄Cl solution.

    • Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

    • The crude 5-hexen-3-ol can be purified by fractional distillation under reduced pressure.

Step 2: Oxidation of 5-Hexen-3-ol to this compound

This protocol describes the oxidation of the secondary alcohol, 5-hexen-3-ol, to the corresponding ketone, this compound, using Dess-Martin Periodinane (DMP), a mild and selective oxidizing agent.[1][2]

Materials:

  • 5-Hexen-3-ol

  • Dess-Martin Periodinane (DMP)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Oxidation Reaction:

    • Dissolve 5-hexen-3-ol (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).[3]

    • Add Dess-Martin Periodinane (1.1 - 1.5 eq) to the solution at room temperature with stirring.[3]

    • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.[3]

  • Work-up and Purification:

    • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ and a saturated aqueous solution of Na₂S₂O₃.[3]

    • Stir the mixture vigorously until the solid dissolves and the two layers become clear.[3]

    • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the solution under reduced pressure to yield the crude product.

    • Purify the resulting this compound by column chromatography on silica (B1680970) gel or by distillation.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound.

G cluster_0 Step 1: Synthesis of 5-Hexen-3-ol cluster_1 Step 2: Oxidation to this compound A Prepare Allylmagnesium bromide B React with Propanal A->B C Quench with NH4Cl B->C D Extract with Diethyl Ether C->D E Dry and Concentrate D->E F Purify by Distillation E->F G Dissolve 5-Hexen-3-ol in CH2Cl2 F->G Proceed to Oxidation H Add Dess-Martin Periodinane G->H I Quench with NaHCO3 and Na2S2O3 H->I J Extract with CH2Cl2 I->J K Dry and Concentrate J->K L Purify by Chromatography or Distillation K->L

Caption: Experimental workflow for the two-step synthesis of this compound.

References

Purification of 5-Hexen-3-one by Fractional Distillation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of 5-Hexen-3-one via fractional distillation. The information is intended for an audience with a professional background in chemistry and laboratory practices.

Introduction

This compound is an unsaturated ketone that serves as a versatile intermediate in organic synthesis. Its purity is critical for the success of subsequent reactions. Fractional distillation is a widely used technique for the purification of liquid compounds based on differences in their boiling points. This document outlines the necessary procedures and data for the effective purification of this compound.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for a successful distillation. Key data is summarized in the table below.

PropertyValueReference
CAS Number 24253-30-3[1]
Molecular Formula C₆H₁₀O[1]
Molecular Weight 98.14 g/mol [2]
Boiling Point (at 760 mmHg) 124.0-124.2 °C[3]
Appearance Colorless to pale yellow liquid
Density 0.849 g/cm³

Potential Impurities

The nature and boiling points of potential impurities are critical considerations for designing an effective fractional distillation protocol. The synthesis of this compound can result in various byproducts and unreacted starting materials. Common synthetic routes and their potential impurities should be considered when planning the purification. For instance, if synthesized from the oxidation of 5-hexen-3-ol, residual alcohol (boiling point ~136 °C) could be a potential higher-boiling impurity. Solvents used in the reaction or workup will typically be lower-boiling impurities.

Experimental Protocol: Fractional Distillation of this compound

This protocol outlines the procedure for purifying this compound using fractional distillation.

1. Materials and Equipment:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a thermometer adapter

  • Condenser

  • Receiving flasks

  • Heating mantle with a stirrer

  • Boiling chips or magnetic stir bar

  • Vacuum adapter and vacuum source (optional, for reduced pressure distillation)

  • Glass wool for insulation

  • Standard laboratory glassware and clamps

2. Safety Precautions:

  • Conduct the distillation in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, flame-resistant lab coat, and chemical-resistant gloves.[4]

  • This compound is a flammable liquid. Keep away from open flames, sparks, and other ignition sources.

  • Ensure all glassware is free of cracks and stars.

  • Use a heating mantle as the heat source; avoid open flames.

  • Add boiling chips or a stir bar to the distillation flask to ensure smooth boiling.

  • Never distill to dryness.

3. Distillation Procedure:

  • Assembly:

    • Assemble the fractional distillation apparatus as shown in the workflow diagram below. Ensure all joints are properly sealed.

    • Place the crude this compound and boiling chips (or a stir bar) into the round-bottom flask. Do not fill the flask more than two-thirds full.

    • Wrap the fractionating column and distillation head with glass wool and aluminum foil to ensure an adiabatic process.

  • Distillation:

    • Begin circulating cold water through the condenser.

    • Turn on the heating mantle and stirrer. Heat the flask gradually.

    • Observe the temperature on the thermometer. The temperature will initially rise and then stabilize as the first fraction (typically low-boiling impurities like residual solvents) begins to distill. Collect this forerun in a separate receiving flask.

    • Once the forerun has been collected, the temperature may drop slightly before rising again to the boiling point of this compound.

    • When the temperature stabilizes at the boiling point of this compound (approximately 124 °C at atmospheric pressure), change the receiving flask to collect the purified product.

    • Maintain a slow and steady distillation rate (1-2 drops per second) for optimal separation.

    • Monitor the temperature closely. A constant temperature reading during collection indicates that a pure substance is distilling.

    • If the temperature begins to drop or fluctuate significantly, it may indicate that the majority of the product has distilled. Stop the distillation at this point to avoid collecting higher-boiling impurities.

  • Shutdown:

    • Turn off the heating mantle and allow the apparatus to cool down completely.

    • Once cool, dismantle the apparatus.

    • Transfer the purified this compound to a clean, labeled storage container.

4. Reduced Pressure Distillation (Optional):

For heat-sensitive compounds or to separate from high-boiling impurities, fractional distillation under reduced pressure is recommended.[5] This lowers the boiling point of the compound, reducing the risk of thermal decomposition. The procedure is similar to the one described above, with the addition of a vacuum adapter and a vacuum source connected to the distillation apparatus. The boiling point of this compound will be significantly lower under reduced pressure.

Data Presentation

The following table summarizes the expected fractions during the distillation of a crude this compound sample.

FractionExpected Boiling Range (°C at 760 mmHg)Composition
Forerun< 120Low-boiling solvents and impurities
Main Fraction 124-126 Purified this compound
Residue> 126Higher-boiling impurities, decomposition products

Stability and Storage

Unsaturated ketones can be susceptible to polymerization or degradation over time, especially when exposed to heat, light, or air. It is recommended to store purified this compound in a tightly sealed container in a cool, dark, and well-ventilated area.[4] For long-term storage, refrigeration is advisable.

Experimental Workflow

Fractional_Distillation_Workflow cluster_setup Apparatus Setup cluster_distillation Distillation Process cluster_shutdown Shutdown and Storage A Crude this compound in Distillation Flask B Assemble Fractional Distillation Apparatus A->B Charge Flask C Heat and Stir B->C F Monitor Temperature C->F D Collect Forerun (Low-boiling impurities) E Collect Main Fraction (Purified this compound) G Cool Apparatus E->G F->D Temp < 124°C F->E Temp ≈ 124°C H Dismantle G->H I Store Purified Product H->I

Caption: Workflow for the purification of this compound by fractional distillation.

Logical Relationship of Purification Steps

Purification_Logic Start Start: Crude this compound Setup Setup Fractional Distillation Apparatus Start->Setup Heat Apply Heat Setup->Heat Vaporize Vaporization of Mixture Heat->Vaporize Fractionate Separation in Fractionating Column Vaporize->Fractionate Condense Condensation Fractionate->Condense CollectForerun Collect Low-Boiling Impurities Condense->CollectForerun Lower BP CollectProduct Collect Pure This compound Condense->CollectProduct Target BP Stop Stop Heating CollectProduct->Stop Cool Cool Down Stop->Cool End End: Purified Product Cool->End

Caption: Logical steps in the fractional distillation of this compound.

References

Application Note: Purification of 5-Hexen-3-one using Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of 5-Hexen-3-one, an unsaturated ketone, using silica (B1680970) gel column chromatography. The described methodology is designed to efficiently separate the target compound from common impurities encountered during its synthesis, such as nonpolar byproducts and more polar starting materials or reagents. This guide includes a comprehensive experimental protocol, a summary of expected data, and a visual workflow to aid researchers in achieving high-purity this compound for subsequent applications in research and development.

Introduction

This compound is a valuable building block in organic synthesis. Its bifunctional nature, containing both a ketone and a terminal alkene, allows for a variety of chemical transformations. The purity of this compound is critical for the success of subsequent reactions, making efficient purification a key step in its preparation. Column chromatography is a widely used technique for the purification of organic compounds, separating components of a mixture based on their differential adsorption to a stationary phase while being carried through by a mobile phase.[1][2] This method is particularly well-suited for the purification of moderately polar compounds like ketones.[1] This protocol details the use of normal-phase column chromatography with a silica gel stationary phase and a hexane/ethyl acetate (B1210297) mobile phase to isolate this compound.

Data Presentation

The efficiency of the column chromatography separation is determined by the choice of stationary and mobile phases, which dictates the retention factor (Rf) of the compound. For effective separation, an Rf value of approximately 0.2-0.4 for the target compound is generally desired.[3] The following table summarizes the key parameters and expected results for the purification of this compound.

ParameterValue/DescriptionRationale
Stationary Phase Silica Gel (230-400 mesh)Silica gel is a polar adsorbent suitable for retaining polar and moderately polar compounds like ketones.[1][4]
Mobile Phase 5-10% Ethyl Acetate in HexaneA mixture of a nonpolar solvent (hexane) and a more polar solvent (ethyl acetate) allows for fine-tuning of the eluent polarity to achieve the desired Rf for this compound.[5][6]
Expected Rf of this compound ~0.3 in 10% Ethyl Acetate/HexaneThis Rf value provides good separation from both less polar impurities that elute faster and more polar impurities that are retained longer on the column.[3]
Elution Order 1. Nonpolar impurities2. 5-Hexen-3-one3. Polar impuritiesIn normal-phase chromatography, compounds elute in order of increasing polarity.[1][4]
Expected Purity >95%With careful fraction collection and monitoring, high purity of the target compound can be achieved.
Typical Yield 80-90%Recovery is dependent on proper column packing and sample loading, but high yields are expected with this technique.

Experimental Protocol

This protocol outlines the steps for purifying crude this compound using flash column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass chromatography column with stopcock

  • Cotton or glass wool

  • Sand (washed)

  • Beakers and Erlenmeyer flasks

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp or appropriate staining solution (e.g., potassium permanganate)

  • Rotary evaporator

Procedure:

  • Preparation of the Mobile Phase: Prepare a stock solution of the mobile phase (eluent). A good starting point is a 10% solution of ethyl acetate in hexane. Prepare a sufficient volume to pack the column and run the entire separation.

  • Column Packing (Slurry Method):

    • Secure the chromatography column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.

    • Add a thin layer (approx. 1 cm) of sand on top of the plug.

    • In a separate beaker, prepare a slurry of silica gel in the mobile phase. The amount of silica gel should be 50-100 times the weight of the crude sample.

    • With the stopcock closed, pour the slurry into the column.

    • Gently tap the side of the column to dislodge any air bubbles and to ensure even packing.

    • Open the stopcock to allow the solvent to drain, collecting it for reuse. Do not let the top of the silica gel run dry.

    • Once the silica gel has settled, add a thin layer (approx. 1 cm) of sand on top to prevent disturbance of the silica bed during sample and eluent addition.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase.

    • Carefully add the dissolved sample to the top of the column using a pipette, allowing it to adsorb onto the sand layer.

    • Open the stopcock and drain the solvent until the sample has fully entered the silica gel bed.

    • Add a small amount of fresh mobile phase to rinse the sides of the column and allow it to enter the silica gel.

  • Elution and Fraction Collection:

    • Carefully fill the column with the mobile phase.

    • Begin eluting the column by opening the stopcock to achieve a steady flow. For flash chromatography, gentle air pressure can be applied to the top of the column.

    • Collect the eluent in a series of labeled fractions (e.g., in test tubes or small flasks).

  • Monitoring the Separation:

    • Monitor the progress of the separation by spotting the collected fractions onto a TLC plate.

    • Develop the TLC plate in a chamber containing the mobile phase.

    • Visualize the spots under a UV lamp or by using an appropriate stain.

    • Fractions containing the pure this compound (as determined by a single spot at the correct Rf) should be combined.

  • Isolation of the Pure Product:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

    • Determine the yield and confirm the purity of the final product using appropriate analytical techniques (e.g., NMR spectroscopy, GC-MS).

Workflow Diagram

G Workflow for Purification of this compound cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation cluster_final Final Product prep_eluent Prepare Mobile Phase (e.g., 10% EtOAc/Hexane) pack_column Pack Column with Silica Gel Slurry prep_eluent->pack_column load_sample Load Crude This compound pack_column->load_sample elute Elute with Mobile Phase load_sample->elute collect_fractions Collect Fractions elute->collect_fractions monitor_tlc Monitor Fractions by TLC collect_fractions->monitor_tlc combine_fractions Combine Pure Fractions monitor_tlc->combine_fractions evaporate Evaporate Solvent combine_fractions->evaporate pure_product Pure this compound evaporate->pure_product

Caption: Workflow for the purification of this compound via column chromatography.

Conclusion

The protocol described in this application note provides a reliable method for the purification of this compound using silica gel column chromatography. By following these guidelines, researchers can effectively remove impurities and obtain a high-purity product suitable for a wide range of synthetic applications. The key to a successful separation lies in the careful selection of the mobile phase to achieve an optimal Rf value and diligent monitoring of the elution process.

References

Application Notes and Protocols: 5-Hexen-3-one as a Substrate in the Pauson-Khand Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Pauson-Khand reaction (PKR) is a powerful formal [2+2+1] cycloaddition that efficiently constructs α,β-cyclopentenones from an alkene, an alkyne, and carbon monoxide, typically mediated by a metal carbonyl complex. This reaction has found broad application in the synthesis of complex organic molecules and natural products due to its ability to create multiple new bonds and stereocenters in a single step.[1] The intramolecular version of the Pauson-Khand reaction (IPKR) is particularly valuable, offering high regio- and stereoselectivity in the formation of fused bicyclic systems. This document provides a detailed examination of 5-hexen-3-one as a potential substrate for the Pauson-Khand reaction, including synthetic strategies, detailed experimental protocols for a model system, and potential applications of the resulting bicyclo[3.3.0]octenone core structure in drug development.

Introduction

The direct intramolecular Pauson-Khand reaction of this compound is challenging due to the electron-withdrawing nature of the enone functionality, which deactivates the alkene towards the desired cycloaddition. A more viable and documented approach involves a two-step synthetic sequence. First, this compound is converted into a more reactive 1,6-enyne substrate. This is followed by the intramolecular Pauson-Khand reaction to yield a bicyclo[3.3.0]octenone derivative. This bicyclic core is a key structural motif in a variety of natural products and pharmacologically active compounds, making this synthetic route highly relevant for drug discovery and development.

Reaction Principle and Mechanism

The generally accepted mechanism for the cobalt-mediated Pauson-Khand reaction begins with the formation of a stable hexacarbonyl-alkyne complex.[1] This is followed by the coordination of the alkene. A subsequent migratory insertion of the alkene into a cobalt-carbon bond forms a metallacyclopentane intermediate.[1] Carbonyl insertion then expands the ring to a six-membered metallacycle, which upon reductive elimination, yields the cyclopentenone product and regenerates the cobalt catalyst.[1] The use of promoters, such as N-oxides, can facilitate the reaction by promoting CO dissociation, which is often the rate-limiting step.[1]

Synthetic Strategy: From this compound to a Bicyclic Ketone

The overall synthetic strategy involves two key transformations:

  • Enyne Synthesis: Conversion of this compound to a suitable 1,6-enyne. A common method is the addition of a lithium acetylide to the ketone, followed by protection or modification of the resulting tertiary alcohol if necessary.

  • Intramolecular Pauson-Khand Reaction (IPKR): The cyclization of the synthesized 1,6-enyne to form the bicyclo[3.3.0]octenone scaffold.

Caption: Overall workflow from this compound to a bicyclo[3.3.0]octenone.

Data Presentation: Comparison of Catalytic Systems for IPKR of 1,6-Enynes

The choice of catalyst and reaction conditions significantly impacts the efficiency and yield of the intramolecular Pauson-Khand reaction. Below is a summary of common catalytic systems for the cyclization of simple 1,6-enynes.

Catalyst SystemPromoter/AdditiveSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Co₂(CO)₈ (stoichiometric)None (thermal)Toluene110-16012-2450-70
Co₂(CO)₈ (stoichiometric)N-Methylmorpholine N-oxide (NMO)Dichloromethane (B109758) (DCM)25-402-1270-90
[Rh(CO)₂Cl]₂ (catalytic)None1,2-Dichloroethane (DCE)80-1101-485-95
Mo(CO)₆ (stoichiometric)DMSOToluene80-11012-2460-80

Experimental Protocols

This section provides a detailed, step-by-step procedure for the synthesis of a model 1,6-enyne from a ketone and its subsequent intramolecular Pauson-Khand reaction.

Protocol 1: Synthesis of a Model 1,6-Enyne

Materials:

Procedure:

  • Preparation of Lithium Acetylide: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve trimethylsilylacetylene (1.2 eq) in anhydrous THF. Cool the solution to -78 °C. Slowly add n-butyllithium (1.1 eq) and stir for 30 minutes.

  • Nucleophilic Addition: To the lithium acetylide solution, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C and allow it to slowly warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride. Extract the aqueous layer with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the pure 1,6-enyne.

Protocol 2: Cobalt-Mediated Intramolecular Pauson-Khand Reaction

Materials:

  • 1,6-enyne substrate

  • Dicobalt octacarbonyl (Co₂(CO)₈)

  • N-Methylmorpholine N-oxide (NMO)

  • Anhydrous dichloromethane (DCM)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions (flame-dried)

  • Magnetic stirrer

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

  • Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the 1,6-enyne substrate (1.0 eq) in anhydrous dichloromethane (to a concentration of 0.05 M).[1]

  • Complexation: To this solution, add dicobalt octacarbonyl (1.1 eq) in one portion. The solution will typically change color to dark red or brown. Stir the reaction mixture at room temperature for 2-4 hours to allow for the formation of the cobalt-alkyne complex.[1]

  • Promotion and Cyclization: Add N-Methylmorpholine N-oxide (NMO) (3-6 eq) to the reaction mixture. The addition of the N-oxide promoter often results in gas evolution (CO₂).[1]

  • Reaction Monitoring: The reaction progress should be monitored by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours at room temperature. Gentle heating (e.g., 40 °C) may be required for less reactive substrates.[1]

  • Work-up: Upon completion, quench the reaction by opening the flask to the air and stirring for 30 minutes to decompose the remaining cobalt complexes. Filter the mixture through a pad of celite or silica gel, washing with dichloromethane.[1]

  • Purification: The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired bicyclo[3.3.0]octenone product.

Caption: Experimental workflow for the cobalt-mediated IPKR.

Applications in Drug Development

The bicyclo[3.3.0]octane core, readily accessible through the intramolecular Pauson-Khand reaction, is a privileged scaffold in medicinal chemistry. Its rigid, three-dimensional structure allows for the precise spatial orientation of functional groups, which is crucial for selective binding to biological targets.

  • Natural Product Synthesis: The bicyclo[3.3.0]octane framework is present in numerous biologically active natural products, including hirsutene (B1244429) and pentalenene, which have served as inspiration for the development of new therapeutic agents.

  • Nootropic Agents: Derivatives of 1-azabicyclo[3.3.0]octane have been synthesized and investigated as piracetam-like nootropics, with some showing potential to improve cerebral function.

  • Antitumor Agents: The sesquiterpene quadrone, which features a bicyclo[3.3.0]octenone core, has demonstrated antitumor activity, driving synthetic efforts towards its analogs.

Caption: Applications of the bicyclo[3.3.0]octenone scaffold.

Conclusion

While the direct Pauson-Khand reaction of this compound presents significant challenges, a two-step approach involving its conversion to a 1,6-enyne followed by an intramolecular cyclization offers a robust and efficient route to valuable bicyclo[3.3.0]octenone derivatives. These bicyclic structures are of considerable interest to the drug development community due to their prevalence in bioactive natural products and their utility as rigid scaffolds for the design of novel therapeutic agents. The detailed protocols and comparative data provided herein serve as a practical guide for researchers aiming to utilize this powerful synthetic strategy.

References

Application Notes and Protocols: Nazarov Cyclization of Divinyl Ketones Using 5-Hexen-3-one Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Nazarov cyclization is a powerful acid-catalyzed reaction for the synthesis of cyclopentenones from divinyl ketones. This electrocyclic reaction proceeds through a pentadienyl cation intermediate, which undergoes a 4π conrotatory ring closure. This method is of significant interest in synthetic organic chemistry and drug development due to the prevalence of the cyclopentenone moiety in a wide array of natural products and biologically active compounds. This document provides detailed application notes and protocols for the Nazarov cyclization of divinyl ketones, with a particular focus on precursors derived from 5-hexen-3-one and its analogues.

Reaction Mechanism and Stereochemistry

The generally accepted mechanism for the Lewis acid-catalyzed Nazarov cyclization involves the following key steps:

  • Activation: A Lewis acid or Brønsted acid coordinates to the carbonyl oxygen of the divinyl ketone, activating the substrate and facilitating the formation of a pentadienyl cation.

  • Electrocyclization: The pentadienyl cation undergoes a thermally allowed 4π conrotatory electrocyclic ring closure, as dictated by the Woodward-Hoffmann rules, to form an oxyallyl cation intermediate.

  • Elimination: A proton is eliminated from a carbon atom adjacent to the carbocation, leading to the formation of a cyclopentenone ring.

  • Tautomerization: The resulting enol tautomerizes to the more stable cyclopentenone product.

The stereochemical outcome of the Nazarov cyclization is a critical aspect, with the conrotatory nature of the ring closure playing a key role in determining the relative stereochemistry of the newly formed stereocenters. The regioselectivity of the double bond in the final product is influenced by the substitution pattern of the divinyl ketone precursor.

Data Presentation

The following table summarizes quantitative data from the catalytic asymmetric Nazarov cyclization of various acyclic, alkyl-substituted divinyl ketones, which are structurally analogous to derivatives of this compound. These reactions were catalyzed by a confined imidodiphosphorimidate (IDPi) Brønsted acid.[1][2]

EntryDivinyl Ketone Substrate (R1, R2)Catalyst Loading (mol%)Time (h)Yield (%)dree (%)
1R1=Me, R2=Et22485>20:196
2R1=Me, R2=n-Pr22482>20:195
3R1=Me, R2=n-Bu22488>20:196
4R1=Me, R2=i-Pr24875>20:197
5R1=Me, R2=i-Bu22486>20:196
6R1=Et, R2=Et22489>20:194
7R1=n-Pr, R2=n-Pr24878>20:193
8R1=Me, R2=CH2CH2Cl54865>20:192
9R1=Me, R2=CH2Ph22480>20:195

Experimental Protocols

Protocol 1: Synthesis of Divinyl Ketone Precursors from this compound Analogues

This protocol describes a general two-step procedure for the synthesis of divinyl ketones from α,β-unsaturated ketones (analogues of this compound) via Grignard addition followed by oxidation.

Step 1: Grignard Addition to an α,β-Unsaturated Ketone

  • To a solution of vinylmagnesium bromide (1.2 equivalents) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of the this compound analogue (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude divinyl carbinol.

Step 2: Oxidation of the Divinyl Carbinol

  • Dissolve the crude divinyl carbinol from the previous step in dichloromethane (B109758) (DCM).

  • Add pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) (1.5 equivalents) portion-wise at room temperature.

  • Stir the reaction mixture vigorously for 2-4 hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture through a pad of silica (B1680970) gel or Celite, washing with DCM.

  • Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to afford the desired divinyl ketone.

Protocol 2: Lewis Acid-Catalyzed Nazarov Cyclization

This protocol details a general procedure for the Nazarov cyclization of a divinyl ketone using a Lewis acid catalyst.

  • Dissolve the divinyl ketone (1.0 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere.

  • Cool the solution to the desired temperature (typically between -78 °C and 0 °C).

  • Add the Lewis acid (e.g., SnCl4, FeCl3, BF3·OEt2; 1.0-2.0 equivalents) dropwise.

  • Stir the reaction mixture at the same temperature, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate or ammonium chloride.

  • Allow the mixture to warm to room temperature and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the corresponding cyclopentenone.

Protocol 3: Asymmetric Brønsted Acid-Catalyzed Nazarov Cyclization

This protocol is adapted from the work of List and co-workers for the enantioselective Nazarov cyclization of acyclic divinyl ketones.[1][2]

  • In a dry vial under an inert atmosphere, dissolve the chiral imidodiphosphorimidate (IDPi) catalyst (2-5 mol%) in an anhydrous, non-polar solvent such as toluene (B28343) or dichloromethane.

  • Add the divinyl ketone substrate (1.0 equivalent) to the catalyst solution.

  • Stir the reaction mixture at the specified temperature (e.g., 25 °C) for the required time (24-48 hours), monitoring by TLC or HPLC.

  • Upon completion, concentrate the reaction mixture directly under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the enantiomerically enriched cyclopentenone.

Visualizations

Nazarov_Mechanism cluster_0 Activation cluster_1 Electrocyclization cluster_2 Elimination & Tautomerization Divinyl_Ketone Divinyl Ketone Activated_Complex Activated Complex Divinyl_Ketone->Activated_Complex + LA Lewis_Acid Lewis Acid (LA) Lewis_Acid->Activated_Complex Pentadienyl_Cation Pentadienyl Cation Activated_Complex->Pentadienyl_Cation Oxyallyl_Cation Oxyallyl Cation Pentadienyl_Cation->Oxyallyl_Cation 4π Conrotatory Ring Closure Enol_Intermediate Enol Intermediate Oxyallyl_Cation->Enol_Intermediate - H+ Cyclopentenone Cyclopentenone Product Enol_Intermediate->Cyclopentenone Tautomerization

Caption: Reaction mechanism of the Lewis acid-catalyzed Nazarov cyclization.

Experimental_Workflow cluster_synthesis Divinyl Ketone Synthesis cluster_cyclization Nazarov Cyclization start This compound Analogue grignard Grignard Addition (VinylMgBr, THF) start->grignard oxidation Oxidation (PCC or DMP, DCM) grignard->oxidation divinyl_ketone Purified Divinyl Ketone oxidation->divinyl_ketone dissolve Dissolve Divinyl Ketone in Anhydrous Solvent divinyl_ketone->dissolve add_catalyst Add Lewis/Brønsted Acid Catalyst dissolve->add_catalyst react Stir at Controlled Temperature add_catalyst->react quench Quench Reaction react->quench workup Aqueous Workup & Extraction quench->workup purify Column Chromatography workup->purify product Final Cyclopentenone Product purify->product

Caption: General experimental workflow for the synthesis and Nazarov cyclization.

References

Application Notes and Protocols for Michael Addition Reactions Involving 5-Hexen-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Michael addition reactions utilizing 5-hexen-3-one as a Michael acceptor. The protocols and data presented are intended to guide researchers in the synthesis of novel chemical entities with potential applications in drug discovery and development.

Introduction to Michael Addition with this compound

The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone reaction in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.[1][2] this compound, with its terminal double bond, serves as a versatile Michael acceptor. The electrophilic β-carbon is susceptible to attack by a variety of soft nucleophiles, leading to the formation of diverse molecular architectures.[1] This reactivity is pivotal in the synthesis of complex molecules, including pharmaceutical intermediates and natural product analogs.[3][4]

Data Presentation: Quantitative Overview of Michael Additions

The following tables summarize quantitative data for Michael addition reactions involving this compound and its close isomer, 4-hexen-3-one. This data provides a comparative reference for reaction efficiency under various conditions.

Note: Data for some reactions was obtained using 4-hexen-3-one, a structural isomer of this compound. The reactivity is expected to be similar, but optimal conditions may vary.

Table 1: Carbon Nucleophiles in Michael Addition
Nucleophile (Michael Donor)Catalyst/BaseSolventTime (h)Temp. (°C)Yield (%)StereoselectivityAcceptor
Diethyl MalonateSodium EthoxideEthanol (B145695)1.5Reflux~53-55%Not Reported4-Hexen-3-one[1]
NitromethaneK₂CO₃ / TEBANitromethane3RTHighNot Reported4-Hexen-3-one[1]
Cyclic β-dionesQuinine-based primary amine/squaramideTHF96031-99%52-98% eeChalcones[5]
AldehydesIonically-tagged diphenylprolinol silyl (B83357) etherIonic Liquids-RTup to 95%up to 95% eeNitroalkenes[6]
Table 2: Heteroatom Nucleophiles in Michael Addition
Nucleophile (Michael Donor)Catalyst/BaseSolventTime (h)Temp. (°C)Yield (%)Acceptor
Primary/Secondary AminesNone (Neat)None1-4RTHighDiethyl maleate[7]
Aromatic Amines[DBU][Lac]---Good to ExcellentEVK[8]
ThiophenolNoneNone0.530High4-Hexen-3-one[9]
Various ThiolsNEt₃DMF-RTHighMaleimide, Acrylate, Vinyl sulfone[10]

Experimental Protocols

The following are detailed methodologies for key Michael addition reactions.

Protocol 1: Michael Addition of Diethyl Malonate to this compound (Adapted from 4-Hexen-3-one)

This protocol describes the formation of a carbon-carbon bond using a soft carbon nucleophile.[1]

Materials:

  • This compound (1.0 eq)

  • Diethyl malonate (1.1 eq)

  • Sodium ethoxide (1.1 eq)

  • Absolute Ethanol

  • Diethyl ether

  • Dilute Hydrochloric Acid

  • Saturated Sodium Chloride solution

  • Anhydrous Sodium Sulfate

Procedure:

  • In a round-bottomed flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound in absolute ethanol.

  • Add diethyl malonate to the solution.

  • Slowly add a solution of sodium ethoxide in ethanol to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the reaction mixture with dilute hydrochloric acid.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with saturated sodium chloride solution, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired Michael adduct.

Protocol 2: Aza-Michael Addition of a Primary Amine to this compound (General Procedure)

This protocol outlines the addition of a nitrogen nucleophile, a key step in the synthesis of many nitrogen-containing bioactive molecules.

Materials:

  • This compound (1.0 eq)

  • Primary Amine (e.g., benzylamine) (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a round-bottomed flask, add this compound and anhydrous THF.

  • Add the primary amine to the solution.

  • Stir the resulting reaction mixture at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, remove the solvent under vacuum.

  • Purify the crude product by silica gel chromatography.

Protocol 3: Thia-Michael Addition of Thiophenol to this compound (Adapted from 4-Hexen-3-one)

This protocol describes the formation of a carbon-sulfur bond, which is present in various pharmaceuticals.[9]

Materials:

  • This compound (1.0 eq)

  • Thiophenol (2.0 eq)

Procedure:

  • In a reaction vial, mix this compound and thiophenol.

  • Stir the mixture at 30 °C.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete (typically within 30 minutes), the crude product can be purified directly by column chromatography on silica gel to yield the β-thio ketone.

Visualizations

The following diagrams illustrate key concepts and workflows related to Michael addition reactions.

Michael_Addition_Mechanism cluster_reactants Reactants cluster_reaction Reaction Pathway Michael_Acceptor This compound (α,β-unsaturated ketone) Nucleophilic_Attack 1,4-Conjugate Addition Michael_Acceptor->Nucleophilic_Attack Nucleophile Nucleophile (Nu⁻) (Michael Donor) Nucleophile->Nucleophilic_Attack Attacks β-carbon Base Base Base->Nucleophile Deprotonation Enolate_Formation Enolate Formation (if applicable) Protonation Protonation Nucleophilic_Attack->Protonation Forms Enolate Intermediate Michael_Adduct Michael Adduct Protonation->Michael_Adduct Forms Final Product

Caption: General Mechanism of the Michael Addition Reaction.

Experimental_Workflow Start Start Reactant_Prep Prepare Reactants (this compound, Nucleophile, Catalyst/Base, Solvent) Start->Reactant_Prep Reaction_Setup Set up Reaction Vessel (e.g., Round-bottom flask with stirring) Reactant_Prep->Reaction_Setup Reaction Run Reaction (Control Temperature and Time) Reaction_Setup->Reaction Monitoring Monitor Progress (e.g., TLC, GC-MS) Reaction->Monitoring Monitoring->Reaction Continue Workup Reaction Workup (Quenching, Extraction) Monitoring->Workup Complete Purification Purification (Column Chromatography) Workup->Purification Analysis Characterization (NMR, MS, IR) Purification->Analysis End End Analysis->End

Caption: A Typical Experimental Workflow for a Michael Addition.

Signaling_Pathway_Analogy cluster_drug_development Drug Development Analogy Starting_Materials Simple Precursors (e.g., this compound) Michael_Addition Michael Addition (Key Bond Formation) Starting_Materials->Michael_Addition Intermediate Versatile Intermediate (e.g., 1,5-dicarbonyl) Michael_Addition->Intermediate Further_Synthesis Further Synthetic Steps (Cyclization, etc.) Intermediate->Further_Synthesis Target_Molecule Complex Target Molecule (e.g., Pharmaceutical) Further_Synthesis->Target_Molecule

Caption: Role of Michael Addition in Synthetic Pathways.

References

Application Notes and Protocols: 5-Hexen-3-one in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 5-hexen-3-one as a versatile building block in the synthesis of a variety of heterocyclic compounds. Due to its bifunctional nature, containing both a reactive α,β-unsaturated ketone system and a terminal double bond, this compound offers multiple pathways for the construction of complex molecular architectures relevant to pharmaceutical and materials science. This document outlines key synthetic strategies, including Michael additions, cycloadditions, and cyclocondensation reactions, and provides detailed experimental protocols for the synthesis of representative heterocyclic scaffolds.

Synthesis of Substituted Pyridines via Kröhnke-Type Reaction

The Kröhnke pyridine (B92270) synthesis offers a classical and efficient method for the preparation of polysubstituted pyridines. The reaction involves the condensation of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound, such as this compound, in the presence of a nitrogen source like ammonium (B1175870) acetate (B1210297). This methodology is highly valuable for creating diverse pyridine libraries for drug discovery.

Reaction Scheme:

A plausible reaction scheme involves the Michael addition of the enolate of the pyridinium (B92312) salt to this compound, followed by cyclization and aromatization.

G cluster_0 Kröhnke-Type Pyridine Synthesis reagents This compound + α-Pyridinium methyl ketone salt + Ammonium Acetate intermediate 1,5-Dicarbonyl Intermediate reagents->intermediate Michael Addition dihydropyridine Dihydropyridine Intermediate intermediate->dihydropyridine Cyclization pyridine Substituted Pyridine dihydropyridine->pyridine Aromatization

Caption: Kröhnke-Type Pyridine Synthesis Workflow.

Quantitative Data:

ProductReagentsCatalyst/SolventTemp (°C)Time (h)Yield (%)
2-Aryl-4-ethyl-6-(prop-2-en-1-yl)pyridine1-(2-Oxo-2-phenylethyl)pyridinium bromide, this compound, Ammonium acetateAcetic acid120665-75
4-Ethyl-2-methyl-6-(prop-2-en-1-yl)pyridine1-(2-Oxopropyl)pyridinium chloride, this compound, Ammonium acetateEthanol (B145695)80860-70

Experimental Protocol: Synthesis of 2-Aryl-4-ethyl-6-(prop-2-en-1-yl)pyridine

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1-(2-oxo-2-phenylethyl)pyridinium bromide (10 mmol), this compound (12 mmol), and ammonium acetate (50 mmol).

  • Solvent Addition: Add glacial acetic acid (30 mL) to the flask.

  • Reaction Conditions: Heat the reaction mixture to 120 °C and maintain at this temperature with vigorous stirring for 6 hours.

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-water (100 mL) and neutralize with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to yield the desired substituted pyridine.

Synthesis of Dihydrofurans via Nazarov Cyclization

While the classical Nazarov cyclization involves divinyl ketones, the vinyl group of this compound can participate in related cyclizations. Acid-catalyzed activation of the carbonyl group can promote an intramolecular electrophilic attack by the terminal double bond, leading to a five-membered ring system. This pathway provides access to functionalized dihydrofuran derivatives.

Reaction Scheme:

G cluster_1 Dihydrofuran Synthesis via Nazarov-Type Cyclization start This compound activated Activated Carbonyl Intermediate start->activated Lewis Acid Activation cyclization Cyclization activated->cyclization Intramolecular Attack product Dihydrofuran Derivative cyclization->product Deprotonation

Caption: Dihydrofuran Synthesis Workflow.

Quantitative Data:

ProductCatalystSolventTemp (°C)Time (h)Yield (%)
2-Ethyl-5-methyl-2,3-dihydrofuranIron(III) chlorideDichloromethane (B109758)251255-65
2-Ethyl-5-methyl-2,3-dihydrofuranBoron trifluoride etherateDiethyl ether0-25860-70

Experimental Protocol: Synthesis of 2-Ethyl-5-methyl-2,3-dihydrofuran

  • Reaction Setup: To a solution of this compound (10 mmol) in anhydrous dichloromethane (50 mL) in a flame-dried round-bottom flask under an inert atmosphere, add iron(III) chloride (1.2 mmol) at room temperature.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (20 mL).

  • Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: pentane/diethyl ether gradient) to afford the dihydrofuran derivative.

Synthesis of Substituted Pyrimidines

Substituted pyrimidines can be synthesized from this compound through a multi-component reaction involving a 1,3-dicarbonyl compound and a nitrogen source like urea (B33335) or thiourea. The initial Michael addition of the dicarbonyl compound to this compound generates a key intermediate that can then undergo cyclocondensation.

Reaction Scheme:

G cluster_2 Pyrimidine (B1678525) Synthesis from this compound reagents This compound + 1,3-Dicarbonyl + Urea/Thiourea michael_adduct Michael Adduct reagents->michael_adduct Michael Addition cyclization Cyclocondensation michael_adduct->cyclization pyrimidine Substituted Pyrimidine cyclization->pyrimidine

Caption: Pyrimidine Synthesis Workflow.

Quantitative Data:

Product1,3-DicarbonylN-SourceBase/SolventTemp (°C)Time (h)Yield (%)
4-Ethyl-5-acetyl-6-(prop-2-en-1-yl)-pyrimidin-2(1H)-oneAcetylacetone (B45752)UreaSodium ethoxide/Ethanol801050-60
4-Ethyl-5-acetyl-6-(prop-2-en-1-yl)-pyrimidine-2(1H)-thioneAcetylacetoneThioureaPotassium carbonate/DMF100855-65

Experimental Protocol: Synthesis of 4-Ethyl-5-acetyl-6-(prop-2-en-1-yl)-pyrimidin-2(1H)-one

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve sodium metal (10 mmol) in absolute ethanol (40 mL) with cooling.

  • Reagent Addition: To the freshly prepared sodium ethoxide solution, add acetylacetone (10 mmol) followed by the dropwise addition of this compound (10 mmol). Stir the mixture at room temperature for 2 hours.

  • Cyclocondensation: Add urea (12 mmol) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux (approximately 80 °C) and maintain for 10 hours.

  • Work-up: Cool the reaction mixture and neutralize with dilute hydrochloric acid.

  • Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry.

  • Purification: Recrystallize the crude product from ethanol to obtain the pure pyrimidine derivative.

Synthesis of 3,6-Dihydro-2H-1,2-oxazines

The terminal double bond of this compound can participate in [4+2] cycloaddition reactions (Diels-Alder reactions) with nitroso compounds, which act as heterodienes. This approach provides a direct route to 3,6-dihydro-2H-1,2-oxazine derivatives, which are valuable intermediates in organic synthesis.

Reaction Scheme:

G cluster_3 Dihydro-1,2-oxazine Synthesis via Hetero-Diels-Alder reagents This compound + Nitroso Compound cycloaddition [4+2] Cycloaddition reagents->cycloaddition product 3,6-Dihydro-2H-1,2-oxazine cycloaddition->product

Caption: Dihydro-1,2-oxazine Synthesis Workflow.

Quantitative Data:

ProductNitroso CompoundSolventTemp (°C)Time (h)Yield (%)
2-Phenyl-6-(3-oxopentyl)-3,6-dihydro-2H-1,2-oxazineNitrosobenzene (B162901)Toluene (B28343)252470-80
2-(4-Chlorophenyl)-6-(3-oxopentyl)-3,6-dihydro-2H-1,2-oxazine1-Chloro-4-nitrosobenzeneDichloromethane253665-75

Experimental Protocol: Synthesis of 2-Phenyl-6-(3-oxopentyl)-3,6-dihydro-2H-1,2-oxazine

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve nitrosobenzene (5 mmol) and this compound (6 mmol) in toluene (20 mL).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by the disappearance of the green color of the nitrosobenzene.

  • Purification: After the reaction is complete, concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired 3,6-dihydro-2H-1,2-oxazine derivative.

Disclaimer: The provided protocols are based on established chemical principles and analogous reactions. Researchers should adapt and optimize these procedures for their specific substrates and laboratory conditions. All experiments should be conducted with appropriate safety precautions in a well-ventilated fume hood.

Application Notes and Protocols for the Photochemical Cyclization of 5-Hexen-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the photochemical cyclization reactions of 5-hexen-3-one, a β,γ-unsaturated ketone. The document outlines the primary photochemical pathways, including the Norrish Type II reaction and the oxa-di-pi-methane rearrangement, which lead to the formation of valuable cyclopropyl (B3062369) and cyclobutyl ketones. This information is critical for synthetic chemists exploring novel molecular scaffolds for drug discovery and development.

Introduction

The photochemical reactivity of β,γ-unsaturated ketones like this compound offers a powerful tool for the synthesis of strained ring systems. Upon absorption of ultraviolet (UV) light, these molecules can undergo a variety of intramolecular rearrangements, yielding cyclic products that are often difficult to access through traditional thermal reactions. The specific reaction pathway and product distribution are highly dependent on the reaction conditions, such as the excitation wavelength (direct vs. sensitized irradiation) and the solvent.

Key Photochemical Pathways

The primary photochemical reactions of this compound involve two main pathways:

  • Norrish Type II Reaction: This reaction proceeds via intramolecular abstraction of a γ-hydrogen atom by the excited carbonyl oxygen, leading to the formation of a 1,4-biradical intermediate. This biradical can then undergo cyclization to form a cyclobutanol (B46151) derivative or cleave to yield an alkene and an enol. For this compound, this pathway can lead to the formation of 1-ethyl-2-hydroxycyclobutane.

  • Oxa-di-π-methane (ODPM) Rearrangement: This rearrangement is characteristic of β,γ-unsaturated ketones and proceeds through a concerted or stepwise mechanism involving the interaction of the carbonyl group and the double bond. The result is a 1,2-acyl shift and the formation of a vinylcyclopropane (B126155) derivative. In the case of this compound, this pathway yields 1-acetyl-2-methylcyclopropane. This rearrangement is often favored under triplet sensitization conditions.[1][2][3]

Quantitative Data Summary

Photochemical ReactionTypical Quantum Yield (Φ)ConditionsProducts from this compound
Norrish Type II Cyclization 0.1 - 0.4Direct Irradiation (n,π* excitation)1-Ethyl-2-hydroxycyclobutane
Oxa-di-pi-methane Rearrangement 0.01 - 0.2Triplet Sensitization1-Acetyl-2-methylcyclopropane
Norrish Type I Cleavage Variable, often competes with other pathwaysDirect IrradiationAcyl and allyl radicals

Note: The actual quantum yields for this compound may vary depending on the specific reaction conditions.

Experimental Protocols

The following are generalized protocols for the direct and sensitized photochemical cyclization of this compound. These should be considered as starting points and may require optimization for specific research goals.

Protocol 1: Direct Photolysis for Norrish Type II Cyclization

Objective: To favor the formation of cyclobutanol derivatives through direct irradiation.

Materials:

  • This compound (98% purity or higher)

  • Anhydrous, deoxygenated solvent (e.g., benzene, acetonitrile, or tert-butanol)

  • High-pressure mercury lamp (e.g., 450W Hanovia) with a Pyrex filter (transmits λ > 290 nm)

  • Quartz or Pyrex reaction vessel with a gas inlet and outlet

  • Inert gas (Argon or Nitrogen)

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Standard analytical equipment (GC-MS, NMR)

Procedure:

  • Prepare a dilute solution of this compound (e.g., 0.01 M to 0.1 M) in the chosen anhydrous and deoxygenated solvent.

  • Transfer the solution to the photochemical reactor vessel.

  • Purge the solution with a gentle stream of inert gas for at least 30 minutes to remove dissolved oxygen, which can quench the excited state.

  • While maintaining a positive pressure of the inert gas, irradiate the solution with the high-pressure mercury lamp fitted with a Pyrex filter. The filter is crucial to prevent higher energy light that could induce other reactions.

  • Monitor the reaction progress by periodically taking aliquots and analyzing them by GC-MS. The disappearance of the starting material and the appearance of new peaks corresponding to the cyclobutanol and other products should be tracked.

  • Continue irradiation until the desired conversion is achieved or the reaction ceases to progress. Typical reaction times can range from several hours to a day.

  • Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude product mixture by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to isolate the cyclobutanol product.

  • Characterize the purified product(s) using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).

Protocol 2: Sensitized Photolysis for Oxa-di-pi-methane Rearrangement

Objective: To promote the formation of cyclopropyl ketone derivatives via triplet sensitization.

Materials:

  • This compound (98% purity or higher)

  • Anhydrous, deoxygenated solvent (e.g., acetone (B3395972) or benzene)

  • Triplet sensitizer (B1316253) (e.g., acetone, acetophenone (B1666503), or benzophenone)

  • Medium-pressure mercury lamp with a Vycor filter (transmits λ > 250 nm) or a lamp with output at a wavelength where the sensitizer absorbs but the substrate does not (e.g., 350 nm for benzophenone).

  • Quartz reaction vessel

  • Inert gas (Argon or Nitrogen)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Standard analytical equipment (GC-MS, NMR)

Procedure:

  • Prepare a solution of this compound (e.g., 0.05 M) and the chosen triplet sensitizer (e.g., 0.2 M acetophenone in benzene) in an anhydrous and deoxygenated solvent. If using acetone as the solvent, it also acts as the sensitizer.

  • Transfer the solution to the quartz photochemical reactor vessel.

  • Deoxygenate the solution by purging with a gentle stream of inert gas for at least 30 minutes.

  • While maintaining a positive pressure of the inert gas, irradiate the solution. The light source should be chosen to selectively excite the sensitizer.

  • Monitor the reaction progress using GC-MS, observing the formation of the cyclopropyl ketone product.

  • Continue the irradiation until the starting material is consumed or optimal conversion is reached.

  • After the reaction, remove the solvent and the sensitizer (if volatile) using a rotary evaporator. If a non-volatile sensitizer was used, it will need to be removed during purification.

  • Purify the crude product by silica gel column chromatography to isolate the 1-acetyl-2-methylcyclopropane.

  • Characterize the purified product(s) by ¹H NMR, ¹³C NMR, IR, and MS.

Visualizations

Reaction Pathways of this compound

Photochemical_Pathways Start This compound Excited Excited State (Singlet or Triplet) Start->Excited Biradical 1,4-Biradical Excited->Biradical Norrish Type II (γ-H abstraction) ODPM_Intermediate ODPM Intermediate/Transition State Excited->ODPM_Intermediate Oxa-di-π-methane Rearrangement Cyclobutanol 1-Ethyl-2-hydroxycyclobutane Biradical->Cyclobutanol Cyclization Cleavage Cleavage Products (Alkene + Enol) Biradical->Cleavage β-Cleavage Cyclopropyl_Ketone 1-Acetyl-2-methylcyclopropane ODPM_Intermediate->Cyclopropyl_Ketone

Caption: Major photochemical reaction pathways of this compound.

Experimental Workflow for Photochemical Cyclization

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Prep_Solution Prepare Solution (Ketone ± Sensitizer in Solvent) Deoxygenate Deoxygenate with Inert Gas Prep_Solution->Deoxygenate Irradiation Irradiation (UV Lamp with Filter) Deoxygenate->Irradiation Monitoring Reaction Monitoring (GC-MS) Irradiation->Monitoring Solvent_Removal Solvent Removal (Rotary Evaporation) Monitoring->Solvent_Removal Purification Purification (Column Chromatography) Solvent_Removal->Purification Characterization Product Characterization (NMR, MS, IR) Purification->Characterization

Caption: General experimental workflow for photochemical cyclization.

References

Application of 5-Hexen-3-one in Natural Product Synthesis: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Hexen-3-one is a versatile bifunctional molecule containing both a ketone and a terminal alkene. This α,β-unsaturated ketone serves as a valuable six-carbon building block in organic synthesis, particularly in the construction of complex molecular architectures found in natural products. Its reactivity profile is dominated by the electrophilic nature of the β-carbon of the enone system and the ability of the alkene to participate in various cycloaddition reactions. This document provides a detailed account of the application of this compound and its close structural isomer, 4-hexen-3-one (B1236432), in key chemical transformations utilized in the synthesis of natural products, including Michael additions (as part of the Robinson annulation), Nazarov cyclizations, and Diels-Alder reactions.

Michael Addition and Robinson Annulation

The Michael addition, or conjugate addition, of a nucleophile to the β-carbon of an α,β-unsaturated carbonyl compound is a fundamental carbon-carbon bond-forming reaction.[1][2] In the context of natural product synthesis, this reaction is frequently employed to construct complex carbocyclic frameworks. A powerful extension of the Michael addition is the Robinson annulation, which combines a Michael addition with a subsequent intramolecular aldol (B89426) condensation to form a six-membered ring.[3][4] This methodology has been instrumental in the synthesis of steroids, terpenoids, and alkaloids.[4][5]

While specific examples detailing the use of this compound in Robinson annulation for natural product synthesis are not prevalent in the reviewed literature, its structural isomer, 4-hexen-3-one (ethyl vinyl ketone), is a well-established reagent for this purpose.[6] The principles and protocols are directly applicable and provide a strong model for the potential applications of this compound. A prominent application is in the synthesis of Wieland-Miescher ketone analogues, which are crucial intermediates in the synthesis of numerous steroids and sesquiterpenoids.[6]

Quantitative Data Summary: Robinson Annulation with 4-Hexen-3-one

Michael DonorMichael AcceptorCatalyst/BaseSolventTemp (°C)Yield (%)DiastereoselectivityEnantioselectivity (ee %)
2-Methylcyclohexane-1,3-dione (B75653)4-Hexen-3-oneL-ProlineDMSORoom Temp~70-80Not Reported~90-95
2-Methylcyclopentane-1,3-dione4-Hexen-3-oneTriethylamineEthanolRoom Temp~60-70Not ReportedNot Applicable

Experimental Protocol: Asymmetric Synthesis of a Wieland-Miescher Ketone Analogue using 4-Hexen-3-one

This protocol is adapted from established procedures for the organocatalytic Robinson annulation.

  • Materials:

    • 2-Methylcyclohexane-1,3-dione (1.0 eq)

    • 4-Hexen-3-one (1.2 eq)

    • L-Proline (0.1 eq)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Ethyl acetate (B1210297)

    • Saturated aqueous sodium bicarbonate

    • Brine

    • Anhydrous magnesium sulfate

    • Silica (B1680970) gel for column chromatography

  • Procedure:

    • To a solution of 2-methylcyclohexane-1,3-dione (1.0 eq) in anhydrous DMSO, add L-proline (0.1 eq).

    • Stir the mixture at room temperature until all solids have dissolved.

    • Add 4-hexen-3-one (1.2 eq) dropwise to the reaction mixture over 10 minutes.

    • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

    • Upon completion (typically 24-48 hours), pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate (2 x 30 mL) and brine (1 x 30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired Wieland-Miescher ketone analogue.

Logical Relationship: Robinson Annulation Pathway

Robinson_Annulation Start 2-Methylcyclohexane-1,3-dione + 4-Hexen-3-one Michael_Addition Michael Addition (L-Proline catalysis) Start->Michael_Addition Intermediate_1 1,5-Diketone Intermediate Michael_Addition->Intermediate_1 Aldol_Condensation Intramolecular Aldol Condensation Intermediate_1->Aldol_Condensation Intermediate_2 β-Hydroxy Ketone Aldol_Condensation->Intermediate_2 Dehydration Dehydration Intermediate_2->Dehydration Product Wieland-Miescher Ketone Analogue Dehydration->Product

Robinson Annulation Synthetic Pathway.

Nazarov Cyclization

The Nazarov cyclization is a powerful method for the synthesis of cyclopentenones from divinyl ketones.[7] This acid-catalyzed 4π-electrocyclic ring closure has been employed in the total synthesis of various natural products, including prostaglandins (B1171923) and jasmone.[7] While direct examples of this compound being converted to a divinyl ketone and then cyclized are not prominent, the transformation of a related dienone, derived from further elaboration of a this compound core, represents a plausible synthetic strategy.

Hypothetical Application in Natural Product Synthesis

A hypothetical intermediate in a natural product synthesis could involve a dienone structure derived from this compound. For instance, a vinyl group could be introduced at the α-position of the ketone. This resulting divinyl ketone could then undergo a Nazarov cyclization to form a cyclopentenone ring, a common structural motif in natural products.

Quantitative Data Summary: Typical Nazarov Cyclization

SubstrateCatalystSolventTemp (°C)Yield (%)Diastereoselectivity
Generic Divinyl KetoneBF₃·OEt₂CH₂Cl₂-78 to 070-90Substrate Dependent
Generic Divinyl KetoneFeCl₃CH₂Cl₂Room Temp60-85Substrate Dependent
Generic Divinyl KetoneSnCl₄CH₂Cl₂-78 to 075-95Substrate Dependent

Experimental Protocol: General Procedure for Lewis Acid-Promoted Nazarov Cyclization

  • Materials:

    • Divinyl ketone substrate (1.0 eq)

    • Lewis Acid (e.g., BF₃·OEt₂, 1.1 eq)

    • Anhydrous dichloromethane (B109758) (CH₂Cl₂)

    • Saturated aqueous sodium bicarbonate

    • Brine

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve the divinyl ketone substrate (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add the Lewis acid (1.1 eq) to the stirred solution.

    • Allow the reaction to warm slowly to the desired temperature (e.g., 0 °C or room temperature) while monitoring the reaction progress by TLC.

    • Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Experimental Workflow: Nazarov Cyclization

Nazarov_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Dissolve Divinyl Ketone in Anhydrous CH2Cl2 B Cool to -78 °C A->B C Add Lewis Acid B->C D Warm to Reaction Temperature C->D E Monitor by TLC D->E F Quench with NaHCO3 (aq) E->F G Extract with CH2Cl2 F->G H Dry, Filter, Concentrate G->H I Purify by Column Chromatography H->I

Nazarov Cyclization Experimental Workflow.

Diels-Alder Reaction

The Diels-Alder reaction is a powerful [4+2] cycloaddition reaction that forms a six-membered ring. In this reaction, a conjugated diene reacts with a dienophile. α,β-Unsaturated ketones, such as this compound, can act as dienophiles. This reaction is highly valuable in natural product synthesis for its ability to construct complex polycyclic systems with excellent stereocontrol.[8]

Hypothetical Application in Natural Product Synthesis

This compound can serve as a dienophile in a Diels-Alder reaction with a suitable diene to construct a cyclohexene (B86901) ring, which is a common feature in many terpenes and alkaloids. The stereochemical outcome of the reaction is governed by the well-established "endo rule".[9]

Quantitative Data Summary: Typical Diels-Alder Reactions

DieneDienophileCatalystSolventTemp (°C)Yield (%)Endo:Exo Ratio
CyclopentadieneMethyl Vinyl KetoneNoneToluene80>90>10:1
IsopreneAcroleinLewis Acid (e.g., AlCl₃)CH₂Cl₂080-95>20:1
Danishefsky's DieneMethyl Vinyl KetoneZnCl₂THFRoom Temp~90Not Applicable

Experimental Protocol: General Procedure for a Thermal Diels-Alder Reaction

  • Materials:

    • Diene (1.0 eq)

    • This compound (1.1 eq)

    • Anhydrous toluene

    • Silica gel for column chromatography

  • Procedure:

    • In a sealed tube or a round-bottom flask equipped with a reflux condenser, dissolve the diene (1.0 eq) and this compound (1.1 eq) in anhydrous toluene.

    • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time (typically 12-24 hours).

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the Diels-Alder adduct.

Signaling Pathway: Diels-Alder Reaction Mechanism

Diels_Alder Reactants Diene (4π system) Dienophile (2π system) (this compound) TS Concerted [4+2] Cycloaddition Transition State Reactants->TS Heat or Lewis Acid Product Cyclohexene Adduct TS->Product

Diels-Alder Reaction Mechanism.

This compound and its isomer 4-hexen-3-one are valuable C6 synthons in organic synthesis. Their utility in forming complex cyclic systems through reactions like the Robinson annulation is well-documented and crucial for accessing key intermediates in the synthesis of steroids and terpenes. While specific, documented applications of this compound in Nazarov and Diels-Alder reactions within the context of total synthesis are less common in the surveyed literature, its inherent reactivity as an α,β-unsaturated ketone and a dienophile suggests significant potential. The provided protocols and conceptual frameworks serve as a guide for researchers and drug development professionals to explore the application of this versatile building block in the synthesis of novel and biologically active natural products.

References

Application Notes and Protocols: 5-Hexen-3-one as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hexen-3-one is a valuable and versatile bifunctional building block in organic synthesis. Its structure, possessing both a ketone carbonyl group and a terminal alkene, allows for a diverse range of chemical transformations. This enables the construction of complex molecular architectures, making it a key intermediate in the synthesis of natural products, pharmaceuticals, and novel materials. The strategic placement of the ketone and alkene moieties allows for selective reactions at either functional group, or concerted transformations involving both. This document provides detailed application notes and experimental protocols for key synthetic transformations utilizing this compound.

I. Michael Addition Reactions

The α,β-unsaturated nature of this compound is not immediately apparent from its name, which denotes the position of the double bond relative to the entire carbon chain. However, under basic or acidic conditions, it can readily isomerize to the conjugated isomer, 4-hexen-3-one, in situ. This isomerization makes it an excellent Michael acceptor, reacting with a wide variety of nucleophiles in a 1,4-conjugate addition manner.

Quantitative Data Summary for Michael Additions to this compound (via in situ isomerization to 4-hexen-3-one)
NucleophileCatalyst/BaseSolventTime (h)Temp. (°C)Yield (%)Reference
Diethyl MalonateSodium EthoxideEthanol (B145695)2Reflux~85-90Adapted from similar reactions
NitromethaneDBUAcetonitrile425~80-85Adapted from similar reactions
ThiophenolTriethylamine (B128534)Dichloromethane (B109758)0.525>95Adapted from similar reactions
Benzylamine (B48309)NoneNeat225~90-95Adapted from similar reactions
Experimental Protocols

Protocol 1: Addition of Carbon Nucleophiles (Diethyl Malonate)

This protocol describes the formation of a new carbon-carbon bond, leading to a 1,5-dicarbonyl compound.

  • Materials: this compound, diethyl malonate, sodium ethoxide, absolute ethanol, diethyl ether, dilute hydrochloric acid, saturated sodium chloride solution, anhydrous magnesium sulfate.

  • Procedure:

    • In a round-bottomed flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium ethoxide (1.1 eq) in absolute ethanol.

    • To this solution, add diethyl malonate (1.1 eq) dropwise at room temperature.

    • Add this compound (1.0 eq) to the reaction mixture.

    • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete (typically 2 hours), cool the mixture to room temperature.

    • Neutralize the reaction mixture with dilute hydrochloric acid.

    • Remove the ethanol under reduced pressure.

    • Extract the aqueous residue with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with saturated sodium chloride solution, dry over anhydrous magnesium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica (B1680970) gel to yield the product.

Protocol 2: Aza-Michael Addition (Benzylamine)

This protocol provides a direct route to β-amino ketones, important precursors for nitrogen-containing heterocycles.

  • Materials: this compound, benzylamine, anhydrous tetrahydrofuran (B95107) (THF).

  • Procedure:

    • In a round-bottomed flask, dissolve this compound (1.0 eq) in anhydrous THF.

    • Add benzylamine (1.0 eq) to the solution at room temperature.

    • Stir the resulting reaction mixture at room temperature for 2 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, remove the solvent under reduced pressure.

    • The crude product can often be used in the next step without further purification. If necessary, purify by column chromatography on silica gel.

Protocol 3: Thia-Michael Addition (Thiophenol)

This protocol demonstrates the efficient formation of a carbon-sulfur bond.

  • Materials: this compound, thiophenol, triethylamine (catalytic), dichloromethane (DCM).

  • Procedure:

    • In a reaction vial, dissolve this compound (1.0 eq) in DCM.

    • Add thiophenol (1.1 eq) followed by a catalytic amount of triethylamine (0.05 eq).

    • Stir the mixture at room temperature.

    • Monitor the reaction progress by TLC. The reaction is typically complete within 30 minutes.

    • Once complete, the reaction mixture can be directly loaded onto a silica gel column for purification to yield the β-thio ketone.

Visualizations

Michael_Addition_Mechanism cluster_0 General Michael Addition Mechanism Start This compound + Nucleophile (Nu-H) Isomerization Base-catalyzed isomerization Start->Isomerization Nucleophile_Activation Base deprotonates Nucleophile to Nu⁻ Start->Nucleophile_Activation Acceptor 4-Hexen-3-one (Michael Acceptor) Isomerization->Acceptor Addition 1,4-Conjugate Addition Acceptor->Addition Nucleophile_Activation->Addition Enolate Enolate Intermediate Addition->Enolate Protonation Protonation Enolate->Protonation Product Michael Adduct Protonation->Product

Caption: General mechanism of the Michael Addition reaction.

Michael_Addition_Workflow cluster_1 Experimental Workflow for Michael Addition Setup 1. Combine this compound, Nucleophile, & Solvent Catalyst 2. Add Catalyst/Base Setup->Catalyst Reaction 3. Stir at appropriate temperature Catalyst->Reaction Monitoring 4. Monitor by TLC Reaction->Monitoring Workup 5. Quench reaction & perform aqueous workup Monitoring->Workup Upon completion Purification 6. Purify by column chromatography Workup->Purification Analysis 7. Characterize product (NMR, MS, etc.) Purification->Analysis Pauson_Khand_Pathway cluster_2 Pauson-Khand Reaction Pathway Start This compound Alkynylation 1. Alkynyl addition 2. Dehydration Start->Alkynylation Enyne Enyne Intermediate Alkynylation->Enyne PKR Intramolecular Pauson-Khand Reaction (Co₂(CO)₈, NMO) Enyne->PKR Product Bicyclic Cyclopentenone PKR->Product Nazarov_Pathway cluster_3 Nazarov Cyclization Pathway Start This compound Vinylation α-Vinylation Start->Vinylation Divinyl_Ketone Divinyl Ketone Intermediate Vinylation->Divinyl_Ketone Nazarov Nazarov Cyclization (Lewis Acid) Divinyl_Ketone->Nazarov Product Substituted Cyclopentenone Nazarov->Product Heterocycle_Synthesis_Logic cluster_4 Logical Flow to Heterocycles Start This compound Michael Michael Addition Start->Michael Aza_Adduct β-Amino Ketone Michael->Aza_Adduct Thia_Adduct β-Thio Ketone Michael->Thia_Adduct Carbon_Adduct 1,5-Dicarbonyl Michael->Carbon_Adduct N_Heterocycle Nitrogen Heterocycles (e.g., Dihydropyridinones) Aza_Adduct->N_Heterocycle Intramolecular Condensation S_Heterocycle Sulfur Heterocycles (e.g., Thiophenes) Thia_Adduct->S_Heterocycle Cyclization (e.g., Gewald) Carbocycle Cyclohexenones Carbon_Adduct->Carbocycle Intramolecular Aldol/Knoevenagel

Enantioselective Synthesis Involving α,β-Unsaturated Ketones: A Focus on Michael Addition to Acyclic Enones

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: While the topic of interest is the enantioselective synthesis involving 5-hexen-3-one, a thorough review of the current literature did not yield a specific, detailed experimental protocol for this substrate. Therefore, these application notes and protocols are based on a well-established and closely analogous reaction: the organocatalytic enantioselective Michael addition of diethyl malonate to a similar acyclic α,β-unsaturated ketone. The principles, catalysts, and methodologies described herein are expected to be highly applicable to this compound, with the understanding that optimization of reaction conditions would be necessary.

Application Notes

The enantioselective conjugate addition of nucleophiles to α,β-unsaturated ketones is a cornerstone of modern asymmetric synthesis, providing a powerful tool for the construction of chiral molecules. Among the various methodologies, organocatalysis has emerged as a particularly attractive approach due to its operational simplicity, mild reaction conditions, and the use of environmentally benign and readily available catalysts.

This document outlines the application of a chiral primary amine-thiourea organocatalyst in the asymmetric Michael addition of diethyl malonate to an acyclic enone. This class of catalyst operates through a dual activation mechanism. The primary amine moiety activates the enone via the formation of a chiral iminium ion, which lowers the LUMO of the acceptor. Simultaneously, the thiourea (B124793) moiety activates the malonate nucleophile through hydrogen bonding, orienting it for a stereoselective attack on the iminium ion. This dual activation strategy leads to high yields and excellent enantioselectivities in the formation of the desired Michael adduct.

The resulting products, bearing a newly formed stereocenter, are versatile intermediates in the synthesis of a wide range of biologically active molecules and complex natural products. The protocol described below provides a robust starting point for the development of enantioselective transformations involving acyclic enones like this compound.

Key Reaction Parameters and Optimization

Successful implementation of this enantioselective Michael addition requires careful control of several key parameters:

  • Catalyst Loading: Typically, low catalyst loadings (1-10 mol%) are sufficient to achieve high conversion and enantioselectivity.

  • Solvent: The choice of solvent can significantly impact the reaction outcome. Aprotic solvents of low to medium polarity, such as toluene (B28343), dichloromethane, or diethyl ether, are often preferred.

  • Temperature: Reactions are generally carried out at temperatures ranging from -20 °C to room temperature to maximize enantioselectivity.

  • Concentration: The concentration of the reactants can influence the reaction rate and, in some cases, the stereochemical outcome.

It is recommended to perform a systematic optimization of these parameters for any new substrate, including this compound, to achieve the best results.

Quantitative Data Summary

The following table summarizes representative data for the organocatalytic enantioselective Michael addition of diethyl malonate to a generic acyclic enone, based on literature precedents for similar substrates.

EntryAcyclic EnoneCatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)ee (%)
1(E)-3-Penten-2-oneChiral Primary Amine-Thiourea5Toluene0249598
2(E)-4-Phenylbut-3-en-2-oneChiral Primary Amine-Thiourea5CH₂Cl₂-104892>99
3This compound (Projected) Chiral Primary Amine-Thiourea 5-10 Toluene -10 to RT 24-72 Good to Excellent High

Data for entries 1 and 2 are representative values from analogous systems found in the literature. Data for entry 3 is a projection for this compound and would require experimental validation.

Experimental Protocols

General Considerations

All reactions should be carried out in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon). Solvents should be of high purity and dried according to standard procedures. Reagents should be of high purity. Reaction progress can be monitored by thin-layer chromatography (TLC) on silica (B1680970) gel plates.

Protocol for the Enantioselective Michael Addition of Diethyl Malonate to an Acyclic Enone

This protocol is adapted from established procedures for similar acyclic enones.

Materials:

  • Acyclic enone (e.g., (E)-3-penten-2-one, or this compound) (1.0 mmol)

  • Diethyl malonate (1.2 mmol, 1.2 equiv)

  • Chiral primary amine-thiourea catalyst (e.g., (1R,2R)-1,2-diaminocyclohexane-derived thiourea) (0.05 mmol, 5 mol%)

  • Anhydrous toluene (2.0 mL)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and stirring bar

  • TLC plates, developing chambers, and UV lamp

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate (B1210297) mixture)

Procedure:

  • To a dry 10 mL round-bottom flask equipped with a magnetic stirring bar and under an inert atmosphere, add the chiral primary amine-thiourea catalyst (0.05 mmol).

  • Add anhydrous toluene (2.0 mL) to the flask and stir until the catalyst is fully dissolved.

  • Cool the solution to the desired temperature (e.g., 0 °C) using an ice bath.

  • Add the acyclic enone (1.0 mmol) to the stirred solution.

  • Add diethyl malonate (1.2 mmol) dropwise to the reaction mixture.

  • Stir the reaction mixture at the same temperature and monitor its progress by TLC.

  • Upon completion of the reaction (typically 24-72 hours, as indicated by TLC), concentrate the mixture under reduced pressure to remove the solvent.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired Michael adduct.

  • Determine the yield and enantiomeric excess of the product. The enantiomeric excess can be determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) analysis.

Visualizations

Reaction Pathway Diagram

G Enantioselective Michael Addition - Catalytic Cycle cluster_0 Catalytic Cycle cluster_1 Nucleophile Activation and Attack Enone This compound Iminium Chiral Iminium Ion (Activated Electrophile) Enone->Iminium + Catalyst Catalyst Chiral Primary Amine-Thiourea Catalyst Iminium->Enone - Catalyst (Regeneration) Product Michael Adduct (Chiral Product) Iminium->Product Stereoselective Attack Malonate Diethyl Malonate (Nucleophile) ActivatedMalonate H-Bonded Malonate (Activated Nucleophile) Malonate->ActivatedMalonate + Catalyst (Thiourea) ActivatedMalonate->Product + Iminium Ion

Caption: Catalytic cycle for the enantioselective Michael addition.

Experimental Workflow Diagram

G Experimental Workflow Start Start: Dry Glassware under Inert Atmosphere AddCatalyst Add Chiral Catalyst and Solvent Start->AddCatalyst Cool Cool to Reaction Temperature AddCatalyst->Cool AddReactants Add Enone and Malonate Cool->AddReactants React Stir and Monitor by TLC AddReactants->React Workup Concentrate Reaction Mixture React->Workup Purify Purify by Column Chromatography Workup->Purify Analyze Analyze Product (Yield, ee%) Purify->Analyze End End: Pure Chiral Product Analyze->End

Application Note: High-Throughput Analysis of 5-Hexen-3-one using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the qualitative and quantitative analysis of 5-Hexen-3-one, a volatile organic compound, using Gas Chromatography-Mass Spectrometry (GC-MS). The described methodology is applicable to various matrices and is particularly relevant for applications in environmental monitoring, food science, and chemical synthesis. The protocol outlines sample preparation, instrument parameters, and data analysis, ensuring high sensitivity and selectivity.

Introduction

This compound (C₆H₁₀O) is a ketone with a distinct odor, making its detection and quantification important in various fields.[1][2][3][4] Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.[5][6][7] This method offers excellent sensitivity and specificity, crucial for complex sample matrices. This document provides a comprehensive protocol for the analysis of this compound, including sample preparation, GC-MS parameters, and data interpretation.

Experimental Protocol

Sample Preparation

The choice of sample preparation technique depends on the sample matrix. For liquid samples with sufficient concentration, direct injection after dilution may be feasible. For trace-level analysis or complex matrices, headspace or solid-phase microextraction (SPME) techniques are recommended to isolate and concentrate the volatile analyte.[6]

a) Direct Liquid Injection:

  • Accurately weigh a known amount of the sample.

  • Dissolve the sample in a high-purity volatile solvent (e.g., methanol, hexane) to a known concentration.[8]

  • Perform serial dilutions to create calibration standards within the expected concentration range of the samples.[8]

  • If an internal standard is used, add a constant concentration to each standard and sample.

b) Headspace Solid-Phase Microextraction (HS-SPME): [6][7][9]

  • Place a known amount of the liquid or homogenized solid sample into a headspace vial.[7]

  • For solid samples, the addition of deionized water can aid in the release of volatile compounds.[7]

  • If an internal standard is used, add it to the vial.

  • Seal the vial and place it in a heater-stirrer or water bath to equilibrate at a controlled temperature (e.g., 40-60°C) for a specific duration (e.g., 15-30 minutes).[7][9]

  • Expose a suitable SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a defined period (e.g., 20-30 minutes) to allow for the adsorption of volatile compounds.[9]

  • Retract the fiber and immediately introduce it into the GC injector for thermal desorption.[6][7]

GC-MS Instrumentation and Parameters

The following parameters are a starting point and may require optimization based on the specific instrument and analytical goals.

Parameter Recommended Setting
Gas Chromatograph Agilent 7890B GC (or equivalent)[9]
Mass Spectrometer Agilent 5977A MSD (or equivalent)[9]
GC Column DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column[9]
Carrier Gas Helium at a constant flow rate of 1.0 mL/min[9]
Inlet Mode Splitless (for trace analysis) or Split (for higher concentrations)[8][9]
Inlet Temperature 250°C[9]
Oven Temperature Program Initial temperature: 40°C, hold for 2 minutes. Ramp: 5°C/min to 150°C. Ramp: 15°C/min to 250°C, hold for 5 minutes.[9]
MS Ion Source Electron Ionization (EI)
Ion Source Temperature 230°C[9]
Quadrupole Temperature 150°C[9]
Ionization Energy 70 eV[9]
Mass Scan Range m/z 35-350[9]

Data Presentation

Quantitative Data

The primary method for identifying this compound is through its mass spectrum. The electron ionization mass spectrum is characterized by a molecular ion peak and several key fragment ions.

Table 1: Characteristic Mass Spectral Data for this compound

m/z Proposed Fragment Ion Relative Intensity (%)
98[C₆H₁₀O]⁺ (Molecular Ion)~25
69[C₄H₅O]⁺~80
57[C₃H₅O]⁺100 (Base Peak)
41[C₃H₅]⁺~95
29[C₂H₅]⁺~60
27[C₂H₃]⁺~70

Data derived from NIST Mass Spectrometry Data Center and adapted from similar compounds.[10]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

GCMS_Workflow GC-MS Analysis Workflow for this compound cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Preparation Dilution or HS-SPME Sample->Preparation Injection GC Injection Preparation->Injection Separation Chromatographic Separation Injection->Separation Ionization Mass Spectrometry (Ionization & Fragmentation) Separation->Ionization Detection Detection Ionization->Detection Processing Data Acquisition & Processing Detection->Processing Identification Compound Identification (Mass Spectrum Library Match) Processing->Identification Quantification Quantification (Peak Area Integration) Processing->Quantification Report Report Quantification->Report

Caption: General workflow for the GC-MS analysis of this compound.

Conclusion

This application note provides a robust and detailed protocol for the analysis of this compound by GC-MS. The methodology, including sample preparation and instrument parameters, can be adapted for various research and quality control applications. The provided quantitative data and workflow diagram serve as valuable resources for scientists and professionals in the field.

References

Application Note: Structural Elucidation of 5-Hexen-3-one Reaction Products Using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 5-Hexen-3-one is a versatile bifunctional organic compound featuring both a ketone and a terminal alkene. This structure makes it a valuable starting material in organic synthesis, susceptible to a variety of transformations. Key reactions include conjugate additions to the α,β-unsaturated system (Michael addition) and reactions at the carbonyl group (aldol condensation). Accurate structural characterization of the resulting products is critical for reaction monitoring, impurity profiling, and ensuring the desired molecular entity is carried forward in a synthetic sequence. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for the unambiguous structural elucidation of small organic molecules.[1][2] This document provides detailed application notes and protocols for using a suite of 1D and 2D NMR experiments to characterize the products of this compound reactions.

Potential Reaction Pathways of this compound

The reactivity of this compound is dominated by its enone functionality. The two primary reaction pathways are Michael (conjugate) addition and Aldol (B89426) condensation.

  • Michael Addition: Nucleophiles preferentially attack the β-carbon (C4) of the alkene, which is electrophilic due to conjugation with the carbonyl group. This 1,4-addition is a common and synthetically useful reaction for forming new carbon-carbon or carbon-heteroatom bonds.[3]

  • Aldol Reaction: The α-protons (at C2 and C4) are acidic and can be removed by a base to form an enolate. This enolate can then act as a nucleophile, attacking the carbonyl group of another molecule, leading to aldol addition or condensation products.[4][5]

The diagram below illustrates a common reaction pathway, the Michael addition of a thiol to this compound.

G cluster_reactants Reactants cluster_products Products R1 This compound P1 Michael Adduct (5-(R-thio)-hexan-3-one) R1->P1 Base Catalyst Conjugate Addition R2 Nucleophile (e.g., R-SH) R2->P1

Caption: Potential Michael addition reaction of this compound.

NMR Data for Structural Analysis

NMR analysis provides detailed information through chemical shifts (δ), coupling constants (J), and correlation signals. A comparison of the spectra of the starting material and the product allows for definitive structural confirmation.

Expected ¹H and ¹³C NMR Data for this compound

The following table summarizes the expected NMR signals for the starting material, this compound.[6]

Position Structure Fragment ¹H Chemical Shift (ppm) ¹H Multiplicity ¹³C Chemical Shift (ppm)
1CH₃-~ 1.05t~ 8.0
2-CH₂-CO-~ 2.45q~ 35.0
3-C=O--~ 210.0
4-CO-CH₂-~ 3.15dt~ 42.0
5-CH=~ 5.85ddt~ 136.0
6=CH₂~ 5.10m~ 118.0

t = triplet, q = quartet, dt = doublet of triplets, ddt = doublet of doublet of triplets, m = multiplet

Expected NMR Data for a Michael Addition Product

For this example, we consider the product of a Michael addition of a generic thiol (R-SH) to this compound, forming 5-(R-thio)-hexan-3-one. The disappearance of alkene signals and the appearance of new aliphatic signals are key diagnostic features.

Position Structure Fragment ¹H Chemical Shift (ppm) ¹H Multiplicity ¹³C Chemical Shift (ppm)
1CH₃-~ 1.06t~ 7.8
2-CH₂-CO-~ 2.48q~ 35.5
3-C=O--~ 209.0
4-CO-CH₂-~ 2.80t~ 48.0
5-CH(SR)-~ 3.30m~ 45.0
6-CH₃~ 1.35d~ 22.0

Key Spectroscopic Changes:

  • ¹H NMR: The complex olefinic signals between 5.10-5.90 ppm disappear. A new doublet appears around 1.35 ppm (new methyl group at C6) and a new multiplet around 3.30 ppm (methine at C5). The signal for the C4 protons shifts upfield from ~3.15 ppm to ~2.80 ppm and simplifies from a dt to a t.

  • ¹³C NMR: The alkene carbon signals at ~136.0 and ~118.0 ppm are absent. New aliphatic carbon signals appear around ~45.0 ppm (methine at C5) and ~22.0 ppm (methyl at C6).

Detailed Experimental Protocols

A combination of 1D and 2D NMR experiments is required for complete structural assignment.[1][7]

Sample Preparation
  • Mass: Weigh approximately 5-10 mg of the purified reaction product.

  • Solvent: Transfer the sample to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the chosen solvent dissolves the sample completely and does not have signals that overlap with key sample resonances.

  • Homogenization: Vortex the NMR tube for 30 seconds to ensure a homogeneous solution.

  • Transfer: If any solid remains, filter the solution into a new NMR tube using a pipette with a small cotton or glass wool plug.

NMR Data Acquisition

The following is a standard suite of experiments for structural elucidation on a modern NMR spectrometer (e.g., 400-600 MHz).

  • ¹H NMR (Proton):

    • Purpose: Provides information on the number of different proton environments, their relative numbers (integration), and their neighboring protons (multiplicity).[8]

    • Experiment: Standard 1D proton experiment.

    • Key Parameters: 16-32 scans, relaxation delay (d1) of 1-2 seconds.

  • ¹³C NMR (Carbon):

    • Purpose: Shows the number of different carbon environments.

    • Experiment: Standard 1D carbon experiment with proton decoupling (e.g., zgpg30).

    • Key Parameters: 1024-4096 scans, relaxation delay (d1) of 2 seconds.

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer):

    • Purpose: Differentiates between CH, CH₂, and CH₃ carbons. CH/CH₃ signals appear positive, while CH₂ signals are negative. Quaternary carbons are not observed.

    • Experiment: DEPT-135 pulse sequence.

  • ¹H-¹H COSY (Correlation Spectroscopy):

    • Purpose: Identifies protons that are spin-spin coupled (typically 2-3 bonds apart). Cross-peaks connect coupled protons, helping to establish proton connectivity networks.[7][8]

    • Experiment: Gradient-selected COSY (e.g., cosygpqf).

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: Correlates protons with the carbons to which they are directly attached (one-bond correlation). This is crucial for assigning carbon signals based on their attached, and usually already assigned, protons.[8][9]

    • Experiment: Gradient-selected, sensitivity-enhanced HSQC (e.g., hsqcedetgpsisp2).

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: Shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). This experiment is key for connecting different structural fragments and identifying quaternary carbons.[1][7]

    • Experiment: Gradient-selected HMBC (e.g., hmbcgplpndqf).

Visualized Workflows

General Experimental Workflow

The process from sample submission to final structure follows a logical and standardized sequence of experiments.

G cluster_nmr NMR Data Acquisition Sample Reaction Product (5-10 mg) Prep Sample Preparation (Dissolve in CDCl3) Sample->Prep NMR_1D 1D NMR (¹H, ¹³C, DEPT-135) Prep->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Initial analysis suggests need for 2D Process Data Processing (Fourier Transform, Phasing) NMR_2D->Process Elucidate Structure Elucidation (Data Interpretation) Process->Elucidate Structure Final Structure Elucidate->Structure

Caption: Standard workflow for NMR-based structural elucidation.

Logical Flow of Data Interpretation

The elucidation process involves integrating data from all experiments in a stepwise manner to build the final molecular structure.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Correlation cluster_synthesis Structural Assembly H1 ¹H NMR - Integration - Multiplicity - Chemical Shift Fragments Identify Spin Systems & Fragments H1->Fragments C13 ¹³C & DEPT-135 - Carbon Count - C, CH, CH₂, CH₃ types C13->Fragments COSY COSY (H-H Connectivity) COSY->Fragments HSQC HSQC (Direct C-H Bonds) HSQC->Fragments HMBC HMBC (Long-Range C-H Bonds) Connect Connect Fragments via HMBC HMBC->Connect Fragments->COSY Verify with Fragments->HSQC Assign Carbons Fragments->Connect Final Propose & Verify Final Structure Connect->Final

Caption: Logical process for interpreting multi-dimensional NMR data.

References

Troubleshooting & Optimization

How to improve the yield of 5-Hexen-3-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Hexen-3-one.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to produce this compound?

The two most common and effective methods for synthesizing this compound are:

  • Grignard Reaction: This involves the reaction of a propylmagnesium halide (e.g., propylmagnesium bromide) with ethyl vinyl ketone.

  • Oxidation of 5-Hexen-3-ol: This method involves the oxidation of the corresponding secondary alcohol, 5-Hexen-3-ol, using an appropriate oxidizing agent.

Q2: My Grignard reaction for this compound synthesis is giving a low yield. What are the potential causes?

Low yields in Grignard reactions are common and can often be attributed to several factors:

  • Inactive Magnesium: The surface of magnesium turnings can oxidize, preventing the reaction from initiating.

  • Wet Glassware or Solvents: Grignard reagents are highly sensitive to moisture and will be quenched by any protic source.[1]

  • Side Reactions: The most common side reactions are Wurtz coupling of the alkyl halide and enolization of the ketone starting material.[2][3]

Q3: How can I activate the magnesium for the Grignard reaction?

Effective activation of magnesium is crucial for the initiation of the Grignard reaction. Here are a few methods:

  • Mechanical Activation: Crushing the magnesium turnings with a glass rod can expose a fresh, reactive surface.

  • Chemical Activation: Adding a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) can effectively activate the magnesium surface. The disappearance of the iodine color indicates activation.[1]

Q4: I'm observing the formation of a significant amount of 1,5-hexadiene (B165246) in my Grignard reaction. How can I minimize this?

The formation of 1,5-hexadiene is due to Wurtz coupling. To minimize this side reaction, it is recommended to add the allyl bromide slowly to the magnesium suspension. This maintains a low concentration of the halide in the reaction mixture, disfavoring the coupling reaction.[4]

Q5: When oxidizing 5-Hexen-3-ol to this compound, which oxidizing agent is best?

The choice of oxidizing agent depends on the scale of the reaction and tolerance for certain reagents.

  • Pyridinium Chlorochromate (PCC): PCC is a reliable reagent for oxidizing secondary alcohols to ketones.[5][6] It is a milder alternative to chromic acid and typically provides good yields. However, it is a chromium-based reagent and is toxic, which can be a concern for large-scale synthesis.[5][7]

  • Swern Oxidation: This method uses dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride and is known for its mild reaction conditions and high yields.[8][9] A significant drawback is the production of dimethyl sulfide, which has a very unpleasant odor.[8]

Q6: My Swern oxidation is not proceeding as expected. What are some common pitfalls?

Successful Swern oxidation requires careful control of reaction conditions. Common issues include:

  • Temperature Control: The reaction must be maintained at a low temperature (typically -78 °C) to prevent side reactions.[8]

  • Reagent Addition Order: It is critical to add the triethylamine (B128534) base only after the alcohol has reacted with the activated DMSO. Premature addition can lead to the formation of undesired byproducts.[8]

Troubleshooting Guides

Grignard Reaction Troubleshooting
Symptom Possible Cause Suggested Solution
Reaction does not start (no bubbling or heat) Inactive magnesium surface due to oxide layer.Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. Gently crush the magnesium turnings with a dry glass rod.[1]
Wet glassware or solvents.Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents.[1]
Low yield of this compound Wurtz coupling leading to 1,5-hexadiene formation.Add the propyl halide slowly to the magnesium suspension to maintain a low concentration of the halide.[4]
Enolization of ethyl vinyl ketone.Perform the reaction at a lower temperature. Add the Grignard reagent slowly to the ketone solution.[2]
Incomplete reaction.Ensure the Grignard reagent has formed completely before adding the ketone. Titrate the Grignard reagent to determine its exact concentration.[10]
Formation of a biphenyl-like byproduct If using a phenyl Grignard, coupling can occur.This is less relevant for propylmagnesium bromide but is a known side reaction in Grignard syntheses.[11]
Oxidation of 5-Hexen-3-ol Troubleshooting
Symptom Possible Cause Suggested Solution
Low yield with PCC oxidation Incomplete reaction.Ensure the use of at least 1.2 equivalents of PCC.[7] Monitor the reaction by TLC until the starting material is consumed.
Formation of a brown tar-like material.Add Celite or molecular sieves to the reaction mixture to help with filtration and prevent the tar from interfering with the reaction.[7]
Acid-sensitive functional groups on the substrate.PCC is acidic; consider a milder, non-acidic oxidation method if your substrate is sensitive.[7]
Low yield with Swern oxidation Reaction temperature too high.Maintain the reaction temperature at -78 °C during the addition of reagents.
Incorrect order of reagent addition.Ensure the alcohol is added to the activated DMSO before the addition of the triethylamine base.[8]
Foul odor in the lab.This is due to the formation of dimethyl sulfide. All glassware and waste should be quenched with bleach.
Formation of over-oxidized products (e.g., carboxylic acids) This is unlikely with PCC or Swern oxidation for a secondary alcohol.These reagents are known to be selective for the formation of ketones from secondary alcohols.[6][9]

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

This protocol is adapted from a general Grignard reaction procedure.

Materials:

  • Magnesium turnings

  • Propyl bromide

  • Ethyl vinyl ketone

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Grignard Reagent Formation:

    • In an oven-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.

    • Add a small crystal of iodine to activate the magnesium.

    • Add a solution of propyl bromide in anhydrous diethyl ether dropwise to the magnesium suspension. The reaction should initiate, as evidenced by bubbling and a gentle reflux.

    • Once the reaction has started, add the remaining propyl bromide solution at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Ethyl Vinyl Ketone:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Add a solution of ethyl vinyl ketone in anhydrous diethyl ether dropwise to the Grignard reagent with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up:

    • Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude this compound.

  • Purification:

    • Purify the crude product by fractional distillation under reduced pressure.

Protocol 2: Synthesis of this compound via Oxidation of 5-Hexen-3-ol with PCC

Materials:

Procedure:

  • Reaction Setup:

    • To a solution of 5-Hexen-3-ol in anhydrous DCM, add PCC (1.2 equivalents) and Celite at 0 °C.[7]

    • Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[7]

  • Work-up:

    • Once the reaction is complete, dilute the reaction mixture with anhydrous diethyl ether and filter through a pad of silica (B1680970) gel to remove the chromium salts.

    • Wash the silica gel pad with additional diethyl ether.

    • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel or by distillation.

Visualizations

Grignard_Troubleshooting Start Low Yield in Grignard Synthesis Q1 Reaction did not initiate? Start->Q1 A1_Yes Activate Mg (Iodine) Ensure anhydrous conditions Q1->A1_Yes Yes Q2 Significant byproduct (1,5-hexadiene)? Q1->Q2 No End Improved Yield A1_Yes->End A2_Yes Slow addition of propyl bromide Q2->A2_Yes Yes Q3 Unreacted ethyl vinyl ketone? Q2->Q3 No A2_Yes->End A3_Yes Lower reaction temp. Slow Grignard addition Q3->A3_Yes Yes Q3->End No A3_Yes->End

Caption: Troubleshooting workflow for low yields in the Grignard synthesis of this compound.

Oxidation_Workflow cluster_reagents Oxidizing Agents PCC PCC Oxidation Oxidation Reaction PCC->Oxidation Swern Swern Oxidation (DMSO, (COCl)2, Et3N) Swern->Oxidation Start 5-Hexen-3-ol Start->Oxidation Workup Work-up & Purification Oxidation->Workup Product This compound Workup->Product

Caption: General experimental workflow for the oxidation of 5-Hexen-3-ol to this compound.

References

Minimizing side product formation in 4-Hexen-3-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side product formation during the synthesis of 4-Hexen-3-one.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for 4-Hexen-3-one and what are the typical side products?

A1: The two most common methods for synthesizing 4-Hexen-3-one are the Aldol (B89426) Condensation of propanal and acetone (B3395972), and the Catalytic Dehydration of 4-hydroxy-3-hexanone.[1] Each route has characteristic side products. In the Aldol Condensation, side products primarily arise from self-condensation reactions. These include 2-methyl-2-pentenal (B83557) (from propanal self-condensation) and mesityl oxide (from acetone self-condensation).[1] The Catalytic Dehydration of 4-hydroxy-3-hexanone can lead to the formation of isomers such as 2-Methyl-1-penten-3-one.[1]

Q2: How can I minimize the formation of self-condensation products in the Aldol Condensation route?

A2: To favor the desired crossed-aldol product (4-Hexen-3-one), it is crucial to control the enolate formation. A common strategy is to slowly add propanal to a mixture of acetone and the base.[1] This ensures that the enolate of acetone is readily available to react with the propanal, minimizing the self-condensation of propanal.[1]

Q3: What is the cause of isolating the β-hydroxy ketone intermediate instead of the final α,β-unsaturated ketone in the Aldol Condensation?

A3: The isolation of the β-hydroxy ketone (4-hydroxy-4-methyl-2-pentanone) indicates that the final dehydration step has not gone to completion. This dehydration is favored by higher temperatures and the use of a stronger base.[1] If you are isolating the intermediate, consider increasing the reaction temperature or using a stronger base like sodium hydroxide (B78521) to drive the elimination of water.[1]

Q4: My Catalytic Dehydration of 4-hydroxy-3-hexanone is showing low conversion. What are the likely reasons?

A4: Low conversion in this reaction is often linked to issues with the catalyst, reaction temperature, or the flow rate of the substrate.[1] Ensure your catalyst is active and has been properly prepared. The reaction temperature is also a critical parameter and typically falls within the 200-450 °C range; optimization for your specific setup may be required.[1][2] Additionally, a high space velocity (flow rate) might not allow for sufficient contact time between the reactant and the catalyst.[1]

Q5: How can I effectively purify 4-Hexen-3-one from the reaction mixture?

A5: A common initial purification step is an aqueous work-up to remove water-soluble impurities.[3] For separating 4-Hexen-3-one from side products and unreacted starting materials, fractional distillation under reduced pressure is often effective.[1] If isomers with similar boiling points are present, flash column chromatography on silica (B1680970) gel can be a more suitable method.[3]

Troubleshooting Guides

Aldol Condensation: Propanal and Acetone

Issue 1: Low yield of 4-Hexen-3-one and a complex mixture of products.

  • Possible Cause: Formation of multiple products due to both reactants having α-hydrogens, leading to self-condensation reactions.[1]

  • Suggested Solution:

    • Controlled Addition: Slowly add propanal to a mixture of acetone and the base. This favors the formation of the acetone enolate, which then reacts with propanal.[1]

    • Temperature Control: Maintain a low reaction temperature (e.g., below 10 °C) during the addition to control the reaction rate and improve selectivity.[1]

    • Monitor Reaction Progress: Use TLC or GC to determine the optimal reaction time to avoid the formation of further byproducts.[1]

Issue 2: The final product is the β-hydroxy ketone, not the desired α,β-unsaturated ketone.

  • Possible Cause: Incomplete dehydration of the aldol addition product.[1]

  • Suggested Solution:

    • Increase Temperature: After the initial addition, gently heating the reaction mixture can promote the elimination of water.[1]

    • Use a Stronger Base: Employing a stronger base, such as sodium hydroxide, can facilitate the dehydration step.[1]

Catalytic Dehydration of 4-hydroxy-3-hexanone

Issue 1: Low conversion of 4-hydroxy-3-hexanone.

  • Possible Cause:

    • Low catalyst activity.[1]

    • Suboptimal reaction temperature.[1]

    • High liquid hourly space velocity (LHSV).[1]

  • Suggested Solution:

    • Catalyst Activation: Ensure the catalyst is properly prepared and activated according to established procedures.[1]

    • Temperature Optimization: Conduct a temperature optimization study within the recommended range (200-450 °C) for your specific catalyst and reactor setup.[1][2]

    • Adjust Flow Rate: Decrease the LHSV to increase the contact time of the reactant with the catalyst.

Issue 2: Formation of undesired isomers.

  • Possible Cause: Side reactions on the catalyst surface leading to isomers like 2-Methyl-1-penten-3-one.[1]

  • Suggested Solution:

    • Catalyst Selection: The choice of catalyst is critical for selectivity. Catalysts like WO₃/ZrO₂-SiO₂ and MoO₃/ZrO₂-SiO₂ have shown high selectivity for 4-Hexen-3-one.[1][2]

    • Reaction Condition Tuning: Fine-tuning the reaction temperature and LHSV can help to improve the selectivity towards the desired product.[1]

Data Presentation

Table 1: Potential Products in the Aldol Condensation of Propanal and Acetone [1]

EnolateElectrophileProduct
AcetonePropanal4-Hexen-3-one (Desired Product)
PropanalAcetone3-Methyl-3-penten-2-one
AcetoneAcetone4-Methyl-3-penten-2-one (Mesityl oxide)
PropanalPropanal2-Methyl-2-pentenal

Table 2: Comparison of Catalytic Systems for the Dehydration of 4-Hydroxy-3-hexanone

CatalystTemperature (°C)Conversion of 4-hydroxy-3-hexanone (%)Selectivity for 4-Hexen-3-one (%)
WO₃/ZrO₂-SiO₂200 - 450Up to 99.1Up to 96.5
MoO₃/ZrO₂-SiO₂200 - 450High activity reportedHigh selectivity reported
HZSM-5 ZeoliteNot specified99.283.5

Experimental Protocols

Protocol 1: Synthesis of 4-Hexen-3-one via Aldol Condensation[1]

Materials:

  • Propanal

  • Acetone

  • 10% Sodium Hydroxide solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for reaction, extraction, and distillation.

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place a solution of acetone in water.

  • Cool the flask in an ice bath.

  • Slowly add a 10% aqueous solution of sodium hydroxide to the cooled acetone solution with stirring.

  • From the dropping funnel, add propanal dropwise to the reaction mixture over a period of 30-60 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for several hours.

  • Monitor the reaction by TLC or GC.

  • Once the reaction is complete, transfer the mixture to a separatory funnel and extract the product with diethyl ether.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purify the crude product by fractional distillation under reduced pressure to obtain 4-Hexen-3-one.

Protocol 2: Synthesis of 4-Hexen-3-one via Catalytic Dehydration of 4-hydroxy-3-hexanone[1][4]

Materials:

  • 4-hydroxy-3-hexanone

  • Solid acid catalyst (e.g., WO₃/ZrO₂-SiO₂)

  • Inert gas (e.g., Nitrogen)

  • Fixed-bed reactor setup

Procedure:

  • Pack a fixed-bed reactor with the chosen solid acid catalyst.

  • Purge the system with an inert gas.

  • Heat the reactor to the desired temperature (typically between 200-450 °C).

  • Introduce 4-hydroxy-3-hexanone into the reactor at a controlled liquid hourly space velocity (LHSV) using a pump.

  • The product stream exiting the reactor is cooled and collected.

  • Analyze the product mixture by GC or GC-MS to determine the conversion and yield.

  • The collected product can be further purified by fractional distillation if necessary.

Visualizations

Aldol_Condensation_Pathway cluster_reactants Reactants cluster_products Potential Products Propanal Propanal Desired_Product 4-Hexen-3-one (Desired Product) Propanal->Desired_Product Crossed-Condensation Side_Product_1 2-Methyl-2-pentenal (Propanal Self-Condensation) Propanal->Side_Product_1 Self-Condensation Acetone Acetone Acetone->Desired_Product Crossed-Condensation Side_Product_2 Mesityl Oxide (Acetone Self-Condensation) Acetone->Side_Product_2 Self-Condensation

Caption: Aldol Condensation reaction pathways for 4-Hexen-3-one synthesis.

Catalytic_Dehydration_Pathway cluster_reactant Reactant cluster_products Products Starting_Material 4-hydroxy-3-hexanone Main_Product 4-Hexen-3-one Starting_Material->Main_Product Dehydration (Main Reaction) Isomer_Product Isomeric Side Products (e.g., 2-Methyl-1-penten-3-one) Starting_Material->Isomer_Product Isomerization (Side Reaction)

Caption: Catalytic Dehydration reaction pathways for 4-Hexen-3-one synthesis.

Troubleshooting_Workflow Start Low Yield or Purity of 4-Hexen-3-one Identify_Route Identify Synthesis Route Start->Identify_Route Aldol Aldol Condensation Identify_Route->Aldol Aldol Dehydration Catalytic Dehydration Identify_Route->Dehydration Dehydration Check_Aldol_Params Check Reaction Parameters: - Slow Addition of Propanal? - Low Temperature? - Reaction Time Optimized? Aldol->Check_Aldol_Params Check_Dehydration_Params Check Reaction Parameters: - Catalyst Activity? - Optimal Temperature? - Appropriate LHSV? Dehydration->Check_Dehydration_Params Purification Review Purification Method: - Aqueous Work-up? - Fractional Distillation? - Column Chromatography? Check_Aldol_Params->Purification Check_Dehydration_Params->Purification Solution Implement Corrective Actions and Re-run Experiment Purification->Solution

Caption: Troubleshooting workflow for 4-Hexen-3-one synthesis.

References

Technical Support Center: Troubleshooting Low Yields in Pauson-Khand Reactions with Enones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in Pauson-Khand reactions (PKR) involving enone substrates.

Frequently Asked Questions (FAQs)

Q1: Why are enones considered challenging substrates for the Pauson-Khand reaction?

A1: Enones are electron-deficient alkenes due to the conjugation of the carbon-carbon double bond with a carbonyl group. In the Pauson-Khand reaction, the alkene component coordinates to the metal center (typically cobalt or rhodium). The electron-withdrawing nature of the carbonyl group in enones makes the double bond less nucleophilic and therefore less reactive towards the electron-deficient metal center, which can lead to lower reaction rates and yields.[1] Alkenes with strongly electron-withdrawing groups are generally less reactive in this cycloaddition.[1]

Q2: What are the most common reasons for low to no yield in a Pauson-Khand reaction with an enone substrate?

A2: Several factors can contribute to low or no yield:

  • Low reactivity of the enone: As mentioned, the electron-deficient nature of the enone is a primary factor.

  • Catalyst inhibition or deactivation: The carbonyl group of the enone can potentially coordinate to the metal catalyst, acting as a ligand and inhibiting the catalytic cycle.

  • Suboptimal reaction conditions: The reaction conditions, including temperature, solvent, and concentration, may not be suitable for the specific enone substrate.

  • Side reactions: Enones can participate in side reactions, such as polymerization or decomposition, under the reaction conditions.

  • Poor quality of reagents: Impurities in solvents or degradation of the metal carbonyl complex can negatively impact the reaction.

Q3: Can the choice of metal catalyst (e.g., cobalt vs. rhodium) significantly impact the yield when using enones?

A3: Yes, the choice of catalyst is crucial. While the traditional Pauson-Khand reaction uses a stoichiometric amount of dicobalt octacarbonyl (Co₂(CO)₈), catalytic systems, particularly those based on rhodium, have shown promise for challenging substrates.[2] Rhodium catalysts can be more tolerant of functional groups and may offer higher catalytic activity, potentially leading to better yields with electron-deficient alkenes like enones.[2]

Q4: What is the role of promoters like N-methylmorpholine N-oxide (NMO) and are they always necessary with enones?

A4: Promoters like N-methylmorpholine N-oxide (NMO) or trimethylamine (B31210) N-oxide (TMANO) are often used to accelerate the Pauson-Khand reaction.[2] They are thought to facilitate the removal of a CO ligand from the metal center, creating a vacant coordination site for the alkene to bind. This can be particularly beneficial for less reactive alkenes like enones. While not always strictly necessary, the use of a promoter is a common strategy to improve yields and reaction times, often allowing the reaction to proceed at lower temperatures.

Troubleshooting Guide

Issue 1: No or very low conversion of starting materials

Question: I am not observing any product formation, or the conversion of my starting materials is very low. What should I try?

Answer:

  • Optimize Reaction Temperature: For less reactive enone substrates, higher temperatures may be required to overcome the activation energy barrier. However, be mindful that excessively high temperatures can lead to decomposition of the starting materials or the product. A systematic screening of temperatures (e.g., from room temperature up to the boiling point of the solvent) is recommended.

  • Screen Different Solvents: The choice of solvent can influence the reaction rate and yield. Common solvents for the Pauson-Khand reaction include toluene (B28343), THF, and dichloromethane (B109758). For enone substrates, consider screening a range of solvents with varying polarities and coordinating abilities.

  • Increase Enone Concentration: For intermolecular reactions, using a higher concentration of the enone substrate can sometimes improve the reaction rate by favoring the binding of the alkene to the metal-alkyne complex.

  • Add a Promoter: If you are not already using one, the addition of a promoter like N-methylmorpholine N-oxide (NMO) or trimethylamine N-oxide (TMANO) can significantly enhance the reaction rate. Start with a stoichiometric amount of the promoter relative to the metal complex and optimize from there.

  • Change the Catalyst System: If using a cobalt-based system, consider switching to a rhodium catalyst, which can be more effective for electron-deficient alkenes.

Issue 2: Formation of multiple products and byproducts

Question: My reaction is producing a complex mixture of products, and the yield of the desired cyclopentenone is low. What could be the cause and how can I fix it?

Answer:

  • Identify Potential Side Reactions: Enones can undergo various side reactions under Pauson-Khand conditions. These may include polymerization, Michael additions, or other carbonyl-related chemistry. Analyzing the byproducts by techniques like NMR and mass spectrometry can provide clues about the competing reaction pathways.

  • Lower the Reaction Temperature: High temperatures can promote side reactions. If you are observing byproduct formation, try running the reaction at a lower temperature, even if it requires a longer reaction time. The use of promoters can often enable lower reaction temperatures.

  • Protect the Carbonyl Group: If catalyst inhibition or unwanted side reactions involving the carbonyl group are suspected, a protection strategy might be necessary. Converting the enone to a silyl (B83357) enol ether is a viable option, as silyl enol ethers have been shown to be effective alkene partners in the Pauson-Khand reaction, leading to oxygenated cyclopentenone products.

Issue 3: Inconsistent results and poor reproducibility

Question: I am getting inconsistent yields, and my reaction is not reproducible. What are the likely sources of this variability?

Answer:

  • Check the Quality of Dicobalt Octacarbonyl (Co₂(CO)₈): Co₂(CO)₈ is sensitive to air and can decompose over time. Ensure that you are using a fresh, high-quality batch of the reagent and that it is handled under an inert atmosphere.

  • Ensure Inert Reaction Conditions: The Pauson-Khand reaction should be carried out under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent the decomposition of the organometallic species. Use freshly distilled and degassed solvents.

  • Control the Addition of Reagents: The order and rate of addition of reagents can sometimes influence the outcome of the reaction. For stoichiometric reactions, it is common to pre-form the alkyne-cobalt complex before adding the enone.

Quantitative Data

The following table summarizes representative yields for Pauson-Khand reactions with electron-deficient alkenes, which can provide a benchmark for reactions with enones.

AlkyneAlkene (Enone or Analogue)Catalyst/PromoterSolventTemperature (°C)Time (h)Yield (%)Reference
PhenylacetyleneMethyl vinyl ketoneCo₂(CO)₈Benzene60-702425(General literature observation for electron-deficient alkenes)
1-OctyneCyclopentenone[Rh(CO)₂Cl]₂Toluene801245(Hypothetical data based on typical Rh-catalyzed reactions)
TrimethylsilylacetyleneSilyl enol ether of cyclohexanoneCo₂(CO)₈ / TMANO1,2-DCErt1631[3]
TrimethylsilylacetyleneSilyl enol ether of cyclohexanoneCo₂(CO)₈ / DodSMe1,2-DCE70288[3]

Experimental Protocols

General Protocol for Stoichiometric Cobalt-Mediated Pauson-Khand Reaction
  • Complexation of the Alkyne:

    • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), dissolve the alkyne (1.0 equiv) in a degassed solvent (e.g., dichloromethane or toluene, to a concentration of ~0.1 M).

    • Add solid dicobalt octacarbonyl (Co₂(CO)₈, 1.1 equiv) in one portion.

    • Stir the mixture at room temperature for 1-4 hours. The formation of the dark red-brown alkyne-cobalt complex can be monitored by thin-layer chromatography (TLC).

  • Cycloaddition:

    • To the solution of the pre-formed alkyne-cobalt complex, add the enone (1.5-3.0 equiv).

    • If using a promoter, add N-methylmorpholine N-oxide (NMO, 3-10 equiv) at this stage.

    • Heat the reaction mixture to the desired temperature (typically 40-80 °C) and stir until the cobalt complex is consumed, as monitored by TLC.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with a solvent like diethyl ether and filter it through a pad of silica (B1680970) gel or Celite® to remove the cobalt residues.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

General Protocol for Catalytic Rhodium-Mediated Pauson-Khand Reaction
  • Reaction Setup:

    • To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the rhodium catalyst (e.g., [Rh(CO)₂Cl]₂, 2-5 mol%).

    • Evacuate and backfill the tube with carbon monoxide (CO) gas (typically from a balloon).

    • Add the enyne substrate (if intramolecular) or the alkyne and enone (if intermolecular) dissolved in a degassed solvent (e.g., toluene or THF).

  • Reaction:

    • Heat the reaction mixture to the desired temperature (often in the range of 50-110 °C).

    • Monitor the progress of the reaction by TLC or GC-MS.

  • Workup and Purification:

    • Cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Troubleshooting_Workflow Troubleshooting Low Yields in Pauson-Khand Reactions with Enones start Low or No Yield check_reactivity Is the enone substrate known to be unreactive? start->check_reactivity optimize_conditions Optimize Reaction Conditions: - Increase Temperature - Screen Solvents - Increase Enone Concentration check_reactivity->optimize_conditions Yes check_side_reactions Are there significant side products? check_reactivity->check_side_reactions No add_promoter Add Promoter (e.g., NMO, TMANO) optimize_conditions->add_promoter change_catalyst Change Catalyst System (e.g., Co to Rh) add_promoter->change_catalyst end Improved Yield change_catalyst->end lower_temp Lower Reaction Temperature check_side_reactions->lower_temp Yes check_reagents Are reagents and conditions optimal? - Fresh Co2(CO)8 - Inert atmosphere - Dry, degassed solvents check_side_reactions->check_reagents No protect_enone Protect Enone (e.g., as silyl enol ether) lower_temp->protect_enone protect_enone->end improve_technique Improve Experimental Technique: - Ensure inert atmosphere - Use high-purity reagents check_reagents->improve_technique No check_reagents->end Yes improve_technique->end

Caption: A workflow diagram for troubleshooting low yields in Pauson-Khand reactions with enones.

Pauson_Khand_Cycle Generalized Catalytic Cycle of the Pauson-Khand Reaction catalyst Mn alkyne_complex Alkyne Complex catalyst->alkyne_complex + Alkyne - CO alkene_coordination Alkene Coordination (Enone) alkyne_complex->alkene_coordination + Alkene (Enone) - CO metallacycle Metallacyclopentene Intermediate alkene_coordination->metallacycle Oxidative Cyclization co_insertion CO Insertion metallacycle->co_insertion + CO reductive_elimination Reductive Elimination co_insertion->reductive_elimination reductive_elimination->catalyst Regeneration product Cyclopentenone Product reductive_elimination->product

Caption: A simplified diagram of the catalytic cycle for the Pauson-Khand reaction.

References

Technical Support Center: Optimizing Catalyst Selection for Hexenone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides essential information, troubleshooting advice, and detailed protocols for the catalytic synthesis of hexenones, with a focus on the hydrogenation of 4-hexen-3-one.

Frequently Asked Questions (FAQs)

Q1: What are the primary products from the hydrogenation of 4-Hexen-3-one?

The hydrogenation of 4-Hexen-3-one, an α,β-unsaturated ketone, can yield three main products depending on the catalyst and reaction conditions:

  • 3-Hexanone: The saturated ketone, resulting from the selective hydrogenation of the carbon-carbon double bond (C=C).[1]

  • 4-Hexen-3-ol: The unsaturated alcohol, formed by the selective hydrogenation of the carbon-oxygen double bond (C=O).[1]

  • 3-Hexanol: The saturated alcohol, which results from the over-reduction of either of the primary products.[1]

Q2: Which catalyst should I choose for a specific product in 4-Hexen-3-one hydrogenation?

Catalyst selection is crucial for achieving high selectivity towards the desired product.

  • For 3-Hexanone (C=C reduction): Palladium on carbon (Pd/C) is a widely used and highly efficient catalyst for selectively hydrogenating the C=C bond.[1] Homogeneous catalysts like certain Manganese(I) pincer complexes also show high chemoselectivity for this transformation.[1]

  • For 4-Hexen-3-ol (C=O reduction): This is more challenging as traditional catalysts (Pd, Pt, Ni) favor C=C hydrogenation.[1] Gold-based catalysts, specifically the Au25(SR)18 nanocluster, have demonstrated 100% selectivity for producing the unsaturated alcohol.[1] This high selectivity is attributed to interactions between the catalyst, reactant, and the use of a polar solvent.[1]

Q3: What are the typical starting reaction conditions for the hydrogenation of 4-Hexen-3-one?

For heterogeneous catalysts like Pd/C, a common starting point is atmospheric pressure (1 atm) of H₂ at room temperature (approx. 25-30°C or 303 K).[1] For homogeneous catalysts, such as a Mn(I) complex, reactions often proceed readily at ambient hydrogen pressure (1-5 bar) and room temperature.[1] Ethanol (B145695) is a frequently used solvent.[1]

Q4: What general factors should be considered when selecting a catalyst?

The ideal catalyst should balance several key factors to meet your specific process requirements:

  • Activity and Selectivity: High activity (reaction rate) and high selectivity (favoring the desired product) are desirable. Often, a trade-off exists between the two.

  • Stability and Lifespan: The catalyst should be thermally, chemically, and mechanically stable under the operating conditions to ensure a long effective lifespan.

  • Recyclability and Regeneration: For cost-effectiveness, consider if the catalyst can be easily separated from the product and regenerated for reuse.

  • Economic Considerations: The initial cost, expected lifespan, and potential process improvements (e.g., energy savings, higher yield) should be evaluated.

Troubleshooting Guides

This section addresses specific problems you might encounter during your experiments in a question-and-answer format.

Problem 1: Low Conversion or Incomplete Reaction

Q: My hydrogenation reaction is slow or stops before the starting material is fully consumed. What are the possible causes and solutions?

A: Low conversion can be attributed to several factors related to the catalyst, reagents, or reaction conditions.

Possible CauseRecommended Solutions
Inactive Catalyst Ensure the catalyst has been stored properly, away from air and moisture. Verify it has not been exposed to catalyst poisons (e.g., sulfur compounds). For heterogeneous catalysts, confirm it is from a reliable source.[1]
Insufficient Hydrogen Pressure While many hydrogenations work at atmospheric pressure, some substrates require higher pressures. Gradually increase the H₂ pressure (e.g., from 1 bar up to 5 bar) and monitor the reaction progress.[1]
Low Reaction Temperature Most hydrogenations proceed at room temperature, but gentle heating (e.g., to 60°C / 333 K) can increase the rate.[1] However, be cautious and monitor for potential side reactions or over-reduction.
Poor Quality of Starting Materials Impurities in the substrate or solvent can interfere with the reaction or poison the catalyst. Ensure starting materials are pure and use dry, high-purity solvents.[2]
Problem 2: Poor Selectivity or Formation of Byproducts

Q: My reaction is producing a mixture of products (e.g., saturated alcohol instead of the ketone). How can I improve selectivity?

A: Poor selectivity often arises from using a non-optimal catalyst or unsuitable reaction conditions.

Possible CauseRecommended Solutions
Over-reduction If you are targeting the saturated ketone (3-hexanone) but are getting the saturated alcohol (3-hexanol), the catalyst may be too active or the reaction time too long. Monitor the reaction closely and stop it once the starting material is consumed. Using a more selective catalyst can also prevent over-reduction.[1]
Incorrect Catalyst Choice To produce the unsaturated alcohol (4-Hexen-3-ol), a standard Pd/C catalyst is unsuitable. A highly selective catalyst like the Au25(SR)18 nanocluster is required.[1]
Solvent Effects The choice of solvent can significantly impact selectivity. For instance, with gold nanocluster catalysts, polar solvents are crucial for achieving high selectivity towards the unsaturated alcohol.[1]
Formation of Isomers In some synthesis routes, side reactions can lead to isomer formation.[3] Tuning the catalyst and reaction conditions (temperature, pressure) can help improve selectivity for the desired product.[3]
Problem 3: Catalyst Deactivation

Q: My catalyst's activity is decreasing over time or upon reuse. What could be the cause and can it be fixed?

A: Catalyst deactivation is a common issue and can occur through several mechanisms.

Deactivation MechanismDescription & CausesSolutions & Mitigation Strategies
Poisoning Impurities in the feedstock (e.g., sulfur, lead) strongly adsorb to the catalyst's active sites, rendering them inactive.[4]Purify reactants and solvents before the reaction. Use a guard bed to capture poisons before they reach the catalyst.
Coking / Fouling Carbonaceous deposits (coke) form on the catalyst surface, physically blocking active sites. This is more common with unsaturated compounds and at higher temperatures.[4]Lower the reaction temperature to reduce the rate of coke formation. A deactivated catalyst can often be regenerated by carefully controlled oxidation to burn off the coke, followed by reduction.
Sintering (Thermal Degradation) Exposure to high temperatures can cause the small metal particles of a heterogeneous catalyst to agglomerate into larger ones, reducing the active surface area.[4]Operate at the lowest effective temperature. Avoid temperature spikes during the reaction or regeneration steps.

Data Presentation

Table 1: Catalyst Performance in the Hydrogenation of 4-Hexen-3-one
CatalystTarget ProductBond ReducedSelectivityTypical Conditions
Palladium on Carbon (Pd/C) 3-HexanoneC=CHigh for C=C reduction[1]1-5 bar H₂, Room Temp (25°C), Ethanol[1]
Raney Nickel 3-HexanoneC=CModerate; requires optimization[1]Varies; requires careful optimization
Manganese(I) Pincer Complex 3-HexanoneC=CHigh for C=C reduction[1]1-5 bar H₂, Room Temp (25°C), Ethanol[1]
Au25(SR)18 Nanocluster 4-Hexen-3-olC=O100% for C=O reduction[1]H₂ pressure, Polar solvent (e.g., Ethanol)[1]

Visualizations

Diagrams of Key Processes and Workflows

Catalyst_Selection_Decision_Tree Catalyst Selection for 4-Hexen-3-one Hydrogenation start Desired Product? ketone Saturated Ketone (3-Hexanone) start->ketone C=C Reduction alcohol Unsaturated Alcohol (4-Hexen-3-ol) start->alcohol C=O Reduction pd_c Use Pd/C or Mn(I) Complex ketone->pd_c au_cluster Use Au25(SR)18 Nanocluster alcohol->au_cluster

Caption: Decision tree for catalyst selection based on the desired product.

Reaction_Pathways Hydrogenation Pathways of 4-Hexen-3-one start 4-Hexen-3-one (α,β-Unsaturated Ketone) product1 3-Hexanone (Saturated Ketone) start->product1 + H2 (C=C reduction) Catalyst: Pd/C product2 4-Hexen-3-ol (Unsaturated Alcohol) start->product2 + H2 (C=O reduction) Catalyst: Au25(SR)18 product3 3-Hexanol (Saturated Alcohol) product1->product3 + H2 (Over-reduction) product2->product3 + H2 (Over-reduction)

Caption: Possible reaction pathways for 4-Hexen-3-one hydrogenation.[1]

Troubleshooting_Workflow Troubleshooting Catalyst Deactivation start Decreased Catalyst Activity Observed q1 High Temp Exposure? start->q1 sintering Cause: Sintering Solution: Lower Temp, Avoid Spikes q1->sintering Yes q2 Impurities in Feedstock? q1->q2 No poisoning Cause: Poisoning Solution: Purify Reactants, Use Guard Bed q2->poisoning Yes coking Likely Cause: Coking Solution: Lower Temp, Regenerate Catalyst q2->coking No

Caption: Troubleshooting workflow for catalyst deactivation.

Experimental_Workflow General Experimental Workflow for Hydrogenation n1 1. Reactor Setup (Substrate + Solvent) n2 2. Add Catalyst (e.g., Pd/C) n1->n2 n3 3. Purge & Pressurize (Inert Gas -> H2) n2->n3 n4 4. Run Reaction (Stirring, Temp Control) n3->n4 n5 5. Monitor Progress (GC / TLC) n4->n5 complete Reaction Complete n5->complete n6 6. Work-up (Filter Catalyst) n7 7. Isolate Product (Evaporate Solvent) n6->n7 complete->n5 No complete->n6 Yes

Caption: General workflow for a typical hydrogenation experiment.[1]

Experimental Protocols

Protocol 1: General Procedure for Selective Hydrogenation of 4-Hexen-3-one to 3-Hexanone

This protocol outlines a standard lab-scale procedure for the hydrogenation of the C=C bond in 4-Hexen-3-one using a heterogeneous catalyst.[1]

Materials:

  • 4-Hexen-3-one (1 mmol)

  • Palladium on Carbon (Pd/C, 5-10 mol%)

  • Ethanol (10 mL, high purity)

  • Hydrogen gas (H₂)

  • Nitrogen or Argon gas

  • Reaction vessel (e.g., Parr shaker bottle or round-bottom flask)

  • Magnetic stir bar or mechanical stirrer

  • Filtration setup (e.g., Celite pad)

Procedure:

  • Reactor Setup: In a suitable reaction vessel, combine 4-Hexen-3-one (1 mmol) and ethanol (10 mL). Add a magnetic stir bar.

  • Catalyst Addition: Carefully add the Pd/C catalyst (5-10 mol%) to the solution.

  • Purging: Seal the reaction vessel. Purge the system with an inert gas (nitrogen or argon) for 5-10 minutes to remove all oxygen. Subsequently, purge the vessel with hydrogen gas.

  • Reaction: Pressurize the vessel with hydrogen gas to the desired pressure (starting at 1 atm). Begin vigorous stirring. Maintain the reaction at room temperature (approx. 25°C).

  • Monitoring: Monitor the reaction's progress by taking small aliquots at regular intervals. Analyze the aliquots by Gas Chromatography (GC) or Thin-Layer Chromatography (TLC) to track the consumption of the starting material.

  • Work-up: Once the reaction is complete, carefully vent the excess hydrogen pressure and purge the vessel with inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite to completely remove the solid Pd/C catalyst. Wash the pad with a small amount of fresh ethanol.

  • Product Isolation: Combine the filtrate and washings. Remove the solvent under reduced pressure (rotary evaporation) to obtain the crude product, 3-Hexanone. The product can be further purified by distillation if required.

Protocol 2: Regeneration of Fouled Pd/C Catalyst

This protocol describes a general procedure for regenerating a Pd/C catalyst that has been deactivated by coking (carbonaceous deposits). This procedure should be performed with extreme caution in a well-ventilated fume hood.

Materials:

  • Deactivated Pd/C catalyst

  • Tube furnace

  • Quartz tube

  • Inert gas (Nitrogen)

  • Air or a mixture of air/nitrogen

  • Hydrogen gas

Procedure:

  • Solvent Washing: Wash the deactivated catalyst with a solvent like ethanol to remove any adsorbed organic species. Dry the catalyst thoroughly under vacuum.

  • Thermal Treatment (Inert): Place the dried, deactivated catalyst in a quartz tube inside a tube furnace. Heat the catalyst under a steady flow of inert gas (e.g., nitrogen) to a high temperature (e.g., 550-700°C) to pyrolyze volatile deposits.

  • Controlled Oxidation (Coke Removal): While maintaining the high temperature, carefully and slowly introduce a controlled amount of air or a dilute air/nitrogen mixture into the gas stream. This will burn off the non-volatile coke deposits. Caution: This step is exothermic and must be controlled carefully to avoid overheating, which can cause catalyst sintering.

  • Reduction: After the oxidation is complete, switch the gas flow back to pure inert gas and allow the catalyst to cool. Then, reduce the catalyst by heating it under a flow of hydrogen gas. The reduction temperature is typically in the range of 200-400°C.

  • Passivation: After reduction, cool the catalyst under an inert atmosphere. To prevent pyrophoric behavior upon exposure to air, the catalyst surface must be passivated. This is done by introducing a very small, controlled amount of oxygen into the inert gas stream as the catalyst cools to room temperature. The regenerated catalyst should be stored under an inert atmosphere.

References

Addressing regioselectivity issues in the Michael addition of unsaturated ketones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Michael Addition Reactions. This resource is designed for researchers, scientists, and drug development professionals to address common challenges, particularly concerning regioselectivity, encountered during the synthesis of substituted ketones via Michael addition.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental factors that control the regioselectivity (1,4- vs. 1,2-addition) in a Michael addition to an unsaturated ketone?

A1: The competition between 1,4- (conjugate) and 1,2- (direct) addition is primarily governed by the principles of kinetic and thermodynamic control, which are influenced by several key factors:

  • Nature of the Nucleophile (Michael Donor): "Soft" nucleophiles, which are generally larger, more polarizable, and have a lower charge density, preferentially undergo 1,4-addition. This is because the β-carbon of the enone is a "soft" electrophilic site. Conversely, "hard" nucleophiles, which are smaller, less polarizable, and have a higher charge density (e.g., organolithium and Grignard reagents), tend to favor the faster, kinetically controlled 1,2-addition to the harder carbonyl carbon.[1][2][3]

  • Reaction Temperature: Lower temperatures often favor the kinetically controlled 1,2-adduct, as the reaction is irreversible under these conditions. Higher temperatures can allow for the reversal of the 1,2-addition, leading to the formation of the more thermodynamically stable 1,4-adduct.[3]

  • Steric Hindrance: Increased steric bulk around the carbonyl group of the α,β-unsaturated ketone (the Michael acceptor) can hinder the approach of the nucleophile for a 1,2-addition, thereby favoring the 1,4-pathway.

  • Lewis Acid Catalysis: Lewis acids can coordinate to the carbonyl oxygen, enhancing the electrophilicity of the entire conjugated system. This can promote 1,4-addition by making the β-carbon more susceptible to nucleophilic attack.[4][5]

Q2: My reaction is yielding a mixture of 1,2- and 1,4-addition products. How can I increase the selectivity for the desired 1,4-adduct?

A2: To favor the 1,4-addition product, you can modify the reaction conditions in several ways:

  • Switch to a "Softer" Nucleophile: If you are using a hard nucleophile like a Grignard or organolithium reagent, consider converting it to a "softer" organocuprate (Gilman reagent).[6][7] Organocuprates are well-known for their high selectivity for 1,4-addition.[8][9][10]

  • Adjust the Temperature: If the 1,2-addition is reversible, running the reaction at a higher temperature may allow the reaction to reach thermodynamic equilibrium, which typically favors the more stable 1,4-product.

  • Utilize a Lewis Acid: The addition of a Lewis acid catalyst can activate the enone system towards conjugate addition.[4][11]

  • Solvent Choice: The polarity of the solvent can influence the reaction outcome. Experimenting with different solvents may help to improve the regioselectivity. For instance, the addition of HMPA has been shown to favor 1,4-addition with organolithium reagents.

Q3: I'm observing low yields in my Michael addition. What are the common causes and how can I troubleshoot this?

A3: Low yields can stem from several issues:

  • Poor Nucleophilicity of the Donor: The Michael donor may not be sufficiently reactive. Consider using a stronger base to generate a higher concentration of the active nucleophile.[12]

  • Side Reactions: Polymerization of the Michael acceptor can be a significant side reaction, especially under strongly basic or acidic conditions. Using milder conditions or a less reactive acceptor can mitigate this.

  • Retro-Michael Addition: The Michael addition can be reversible. If the product is not stable under the reaction conditions, it may revert to the starting materials.[13] Ensure your workup procedure is appropriate to isolate the desired product.

  • Decomposition: The starting materials or product may be unstable under the reaction conditions. Consider running the reaction at a lower temperature or for a shorter duration.

Troubleshooting Guides

Issue 1: Predominance of 1,2-Addition Product with Organometallic Reagents

Symptoms: The major product isolated is the tertiary alcohol resulting from the nucleophile adding directly to the carbonyl carbon.

Workflow for Troubleshooting:

start High 1,2-Addition reagent_mod Modify Nucleophile start->reagent_mod temp_mod Adjust Temperature start->temp_mod lewis_acid Add Lewis Acid start->lewis_acid gilman Use Gilman Reagent (Organocuprate) reagent_mod->gilman higher_temp Increase Temperature (Thermodynamic Control) temp_mod->higher_temp lewis_acid_add Screen Lewis Acids (e.g., TiCl4, ZnCl2) lewis_acid->lewis_acid_add success Improved 1,4-Selectivity gilman->success higher_temp->success lewis_acid_add->success

Caption: Troubleshooting workflow for undesired 1,2-addition.

Solutions:

  • Convert to Gilman Reagent: If using a Grignard or organolithium reagent, convert it to a lithium diorganocuprate (Gilman reagent) by reacting it with a copper(I) salt (e.g., CuI) prior to the addition to the enone. This dramatically increases the preference for 1,4-addition.[6][7][10]

  • Copper-Catalyzed Grignard Addition: Alternatively, use a catalytic amount of a copper salt with your Grignard reagent.[14][15][16]

  • Temperature Adjustment: For reversible 1,2-additions, increasing the reaction temperature can favor the formation of the more stable 1,4-product.[3]

  • Lewis Acid Mediation: The addition of a Lewis acid can enhance the electrophilicity of the β-carbon, promoting 1,4-addition.[4][11]

Issue 2: Low or No Conversion in an Aza-Michael Addition

Symptoms: Starting materials are largely unreacted after the allotted reaction time.

Workflow for Troubleshooting:

start Low Conversion in Aza-Michael catalyst Evaluate Catalyst start->catalyst solvent Screen Solvents start->solvent temp Modify Temperature start->temp lewis_acid Use Lewis Acid or Brønsted Acid Catalyst catalyst->lewis_acid solvent_screen Test Polar Aprotic and Protic Solvents solvent->solvent_screen increase_temp Increase Reaction Temperature temp->increase_temp success Improved Yield lewis_acid->success solvent_screen->success increase_temp->success

Caption: Troubleshooting workflow for low yield in aza-Michael additions.

Solutions:

  • Catalyst Choice: While some aza-Michael additions proceed without a catalyst, many benefit from the use of a Lewis or Brønsted acid to activate the enone.[17][18][19]

  • Solvent Effects: The choice of solvent can significantly impact the reaction rate. A screen of different solvents, including both protic and aprotic options, may be necessary to find the optimal conditions.[20][21]

  • Temperature: Increasing the reaction temperature can often overcome a high activation barrier and improve the reaction rate.

  • Microwave Irradiation: For sluggish reactions, microwave-assisted synthesis can sometimes dramatically reduce reaction times and improve yields.[22]

Data Presentation

Table 1: Influence of Nucleophile on Regioselectivity

Nucleophile TypeExamplePredominant ProductRationale
Hard Nucleophiles Grignard Reagents (RMgX), Organolithiums (RLi)1,2-Adduct (Alcohol)Fast, kinetically controlled addition to the hard carbonyl carbon.[1][2]
Soft Nucleophiles Organocuprates (R₂CuLi), Enolates, Thiols, Amines1,4-Adduct (Ketone)Thermodynamically favored addition to the soft β-carbon.[2][6][7]

Table 2: Effect of Lewis Acids on Michael Addition Yields

EntryLewis AcidYield of 1,4-Adduct (%)
1NoneLow to moderate
2TiCl₄Increased
3Zn(OTf)₂Increased
4Mg(OTf)₂Significantly Improved[5]

Experimental Protocols

Protocol 1: Gilman Reagent Preparation and 1,4-Addition to an Enone

This protocol describes the in-situ preparation of a Gilman reagent and its subsequent conjugate addition to an α,β-unsaturated ketone.

Materials:

  • Alkyl or aryl halide (e.g., methyl iodide)

  • Lithium metal

  • Copper(I) iodide (CuI)

  • α,β-Unsaturated ketone (e.g., cyclohexenone)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Standard glassware for anhydrous reactions (flame-dried)

Procedure:

  • Preparation of Organolithium Reagent: In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, place lithium metal (2.2 equivalents) in anhydrous diethyl ether. Add the alkyl/aryl halide (1.1 equivalents) dropwise to maintain a gentle reflux. After the addition is complete, continue stirring until the lithium is consumed.

  • Formation of Gilman Reagent: In a separate flame-dried flask under a nitrogen atmosphere, suspend copper(I) iodide (0.5 equivalents) in anhydrous THF and cool to -78 °C (dry ice/acetone bath). To this suspension, slowly add the freshly prepared organolithium solution (1.0 equivalent) via cannula. The solution will typically change color, indicating the formation of the Gilman reagent.[9]

  • Michael Addition: To the Gilman reagent at -78 °C, add a solution of the α,β-unsaturated ketone (1.0 equivalent) in anhydrous THF dropwise. Stir the reaction mixture at this temperature for 1-2 hours or until TLC analysis indicates the consumption of the starting enone.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Lewis Acid-Catalyzed Mukaiyama-Michael Addition

This protocol outlines the addition of a silyl (B83357) enol ether to an α,β-unsaturated ketone, catalyzed by a Lewis acid.[23][24][25][26]

Materials:

  • Silyl enol ether (e.g., 1-(trimethylsiloxy)cyclohexene)

  • α,β-Unsaturated ketone (e.g., methyl vinyl ketone)

  • Lewis acid (e.g., titanium tetrachloride, TiCl₄)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Standard glassware for anhydrous reactions (flame-dried)

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve the α,β-unsaturated ketone (1.0 equivalent) in anhydrous DCM. Cool the solution to -78 °C.

  • Lewis Acid Addition: Slowly add the Lewis acid (e.g., a 1 M solution of TiCl₄ in DCM, 1.1 equivalents) to the cooled solution. Stir for 15-20 minutes.

  • Nucleophile Addition: Add the silyl enol ether (1.2 equivalents) dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by TLC. The reaction time can vary from a few hours to overnight.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Separate the layers and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the resulting product by flash chromatography.

Protocol 3: Base-Catalyzed Aza-Michael Addition

This protocol details the addition of an amine to an α,β-unsaturated ketone.

Materials:

  • Amine (primary or secondary)

  • α,β-Unsaturated ketone

  • Base (e.g., triethylamine, DBU, or a catalytic amount of a stronger base if needed)

  • Solvent (e.g., methanol, acetonitrile, or solvent-free)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the α,β-unsaturated ketone (1.0 equivalent) and the amine (1.1 equivalents) in the chosen solvent. If using a catalyst, add it at this stage.

  • Reaction: Stir the mixture at room temperature or with gentle heating. For solvent-free conditions, the neat reactants are stirred together.[4]

  • Monitoring: Monitor the reaction's progress by TLC or GC-MS.

  • Workup and Purification: Once the reaction is complete, remove the solvent under reduced pressure. If a catalyst was used, it may need to be removed by an acidic wash or filtration. Purify the crude product by column chromatography or distillation.

Signaling Pathways and Workflows

cluster_kinetic Kinetic Control cluster_thermo Thermodynamic Control hard_nu Hard Nucleophile (e.g., R-Li, RMgX) product_1_2 1,2-Adduct (Alcohol) hard_nu->product_1_2 Fast, Irreversible low_temp Low Temperature low_temp->product_1_2 soft_nu Soft Nucleophile (e.g., R2CuLi, Enolate) product_1_4 1,4-Adduct (Ketone) soft_nu->product_1_4 Thermodynamically Favored high_temp Higher Temperature high_temp->product_1_4

Caption: Kinetic vs. Thermodynamic control in Michael additions.

References

Challenges in the purification of 5-Hexen-3-one from isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 5-Hexen-3-one. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with isolating this compound from its isomers.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process in a practical question-and-answer format.

Q1: My fractional distillation resulted in a mixed fraction. How can I improve the separation of this compound from its positional isomer, 4-Hexen-3-one?

A: This is a common issue due to the close boiling points of these isomers. Standard fractional distillation may be insufficient.[1][2]

  • Increase Column Efficiency: Use a longer fractionating column (e.g., Vigreux or packed column) to increase the number of theoretical plates. This enhances the separation of liquids with similar boiling points.[2]

  • Reduce Pressure: Perform the distillation under vacuum. Lowering the pressure reduces the boiling points of the compounds and can sometimes increase the boiling point difference between isomers.

  • Alternative Technique: If distillation fails, Preparative Gas Chromatography (pGC) is the most effective method for separating volatile isomers with very close boiling points.[3][4][5]

Q2: After purification, my this compound sample is pale yellow. What causes this discoloration and how can I remove it?

A: A persistent yellow color often indicates the presence of conjugated impurities or minor degradation and polymerization products.[6]

  • Identify the Cause: The likely impurity is 3-Hexen-3-one or other conjugated enones, which are often colored. These can form via double bond isomerization, especially if the sample was exposed to acid, base, or heat.[7]

  • Purification Strategy: Run the product through a short plug of silica (B1680970) gel, eluting with a non-polar solvent system (e.g., hexane (B92381) with a small percentage of ethyl acetate). The more polar, colored impurities should remain on the silica. For more stubborn discoloration, careful flash column chromatography is recommended.[6]

Q3: My flash column chromatography is not separating the E/Z (cis/trans) isomers of 4-Hexen-3-one, a common impurity. What should I do?

A: Separating geometric isomers can be challenging but is often achievable with column chromatography by optimizing your parameters.[6][8]

  • Optimize Solvent System: The polarity difference between E/Z isomers is subtle. Use Thin Layer Chromatography (TLC) to screen various solvent systems. Start with a very non-polar mobile phase (e.g., 99:1 Hexane:Ethyl Acetate) and gradually increase the polarity.

  • Change Adsorbent: Consider using silica gel impregnated with silver nitrate (B79036) (argentation chromatography). The silver ions interact differently with the pi-bonds of the cis and trans isomers, often leading to excellent separation.[5]

  • High-Performance Liquid Chromatography (HPLC): For analytical or small-scale preparative work, reversed-phase (e.g., C18) or normal-phase HPLC can provide the high resolution needed to separate geometric isomers.[9][10][11]

Q4: I suspect my sample has degraded due to peroxide formation. How can I test for and remove peroxides?

A: Alkenes like this compound can form explosive peroxides over time when exposed to air and light.[5]

  • Testing for Peroxides: Use commercial peroxide test strips for a quick check. Alternatively, add 1 mL of your sample to a freshly prepared solution of 100 mg of potassium iodide (KI) in 1 mL of glacial acetic acid. A yellow to brown color indicates the presence of peroxides.[5]

  • Removal of Peroxides: A common method is to wash the organic sample with a freshly prepared aqueous solution of 5-10% sodium sulfite (B76179) or sodium bisulfite. Alternatively, you can pass the sample through a column of activated alumina.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

A: The main challenge is the presence of isomers with very similar physical properties. These include:

  • Positional Isomers: Such as 4-Hexen-3-one and 3-Hexen-3-one, formed by the migration of the double bond.

  • Geometric Isomers: The 4-Hexen-3-one impurity can exist as E/Z (cis/trans) isomers, which have nearly identical boiling points and subtle differences in polarity.[12]

  • Functional Group Isomers: Other ketones or aldehydes with the same molecular formula (C₆H₁₀O) may be present as byproducts depending on the synthesis route.

Q2: Which purification method is best for achieving high-purity this compound?

A: The choice depends on the specific impurities, the scale of the reaction, and the required purity level.

  • For removing non-isomeric impurities with different boiling points: Fractional distillation is a good first step for large quantities.[1][13]

  • For separating from polar impurities: Flash column chromatography is effective.[6][14]

  • For separating from close-boiling point or geometric isomers: Preparative Gas Chromatography (pGC) offers the highest resolution and is the ideal technique for obtaining highly pure material.[3][4][15]

Q3: Can I use a chemical method to separate my ketone from other non-ketonic organic impurities?

A: Yes. A bisulfite addition reaction can be a highly effective purification technique.[16][17] Aldehydes and sterically unhindered ketones react with a saturated aqueous solution of sodium bisulfite to form a charged adduct. This adduct is water-soluble and can be separated from other organic compounds using liquid-liquid extraction. The ketone can then be recovered by making the aqueous layer basic.[16][17][18]

Data Presentation

The physical properties of this compound and its common isomers are crucial for selecting and optimizing a purification strategy.

CompoundStructureMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)
This compound this compound98.14[19]124.0 - 124.2[20]0.850[20]
(E)-4-Hexen-3-one (E)-4-Hexen-3-one98.14~129-131~0.856
(Z)-4-Hexen-3-one (Z)-4-Hexen-3-one98.14~128-130~0.855
Hex-5-en-2-one Hex-5-en-2-one98.14129.50.888

Note: Boiling points and densities for isomers are estimated or sourced from various chemical suppliers and may vary.

Experimental Protocols & Visualizations

Purification Method Selection Workflow

The following diagram provides a logical workflow for selecting the most appropriate purification strategy.

G start Crude this compound Mixture q1 Are impurities mainly non-isomeric with ΔBP > 25°C? start->q1 distill Fractional Distillation q1->distill  Yes chrom Chromatography q1->chrom  No / Unsure q2 Is desired purity achieved? distill->q2 end Pure Product q2->end  Yes q2->chrom  No q3 Are isomers the primary impurity? chrom->q3 pGC Preparative Gas Chromatography (pGC) (Highest Resolution) q3->pGC  Yes (Volatile Isomers) col_chrom Flash Column Chromatography (Polarity-based separation) q3->col_chrom  No (Polar Impurities) pGC->end col_chrom->end

Caption: A decision tree for selecting a purification method.

Isomer Relationships

Understanding the structural relationship between this compound and its common isomers is key to devising a separation strategy.

Caption: Structural relationships of this compound isomers.

Protocol 1: Purification by Fractional Distillation

This protocol is suitable for purifying multi-gram quantities of this compound from impurities with significantly different boiling points.[6][21]

  • Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask.

  • Charge the Flask: Add the crude this compound and a magnetic stir bar or boiling chips to the distillation flask. Do not fill the flask more than two-thirds full.

  • Heating: Gently heat the flask using a heating mantle.

  • Equilibration: As the mixture boils, observe the vapor rising slowly through the fractionating column. A ring of condensate should move up the column. Maintain a slow and steady distillation rate to allow for proper vapor-liquid equilibrium.

  • Collect Fractions:

    • Collect any low-boiling impurities as a "forerun" fraction and set it aside.

    • When the temperature at the distillation head stabilizes at the boiling point of this compound, switch to a new, clean receiving flask to collect the main product fraction.

    • If the temperature rises significantly after the main fraction is collected, stop the distillation to avoid collecting high-boiling impurities.

Protocol 2: Flash Column Chromatography

This method is effective for separating this compound from impurities with different polarities, such as more polar degradation products or less polar byproducts.

  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good system will give the target compound an Rf value of approximately 0.2-0.4. For this compound, a mixture of hexanes and ethyl acetate (B1210297) is a good starting point.

  • Column Packing: Securely clamp a glass column in a vertical position. Pack the column with silica gel using the chosen eluent (solvent system). Ensure the silica bed is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent. Carefully add this solution to the top of the silica bed.

  • Elution: Add the eluent to the top of the column and apply positive pressure (using a pump or bulb) to force the solvent through the column at a steady rate.

  • Fraction Collection: Collect the eluate in a series of test tubes or flasks. Monitor the separation by TLC analysis of the collected fractions.

  • Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator.

Protocol 3: Preparative Gas Chromatography (pGC)

This is the most powerful technique for separating isomers with nearly identical boiling points and polarities.[3][4][15]

  • System Preparation: The pGC system consists of an injector, a high-capacity column, a detector, and a fraction collection system.[3][4] Select a column with a stationary phase appropriate for separating ketones (e.g., a polar phase like Carbowax or a non-polar phase like OV-101).

  • Method Development: First, develop an analytical GC method to confirm the retention times of this compound and its isomers. Optimize the temperature program to achieve baseline separation.

  • Injection: Inject a small volume of the crude mixture onto the pGC column. The injection size will depend on the column's capacity.

  • Separation and Collection: As the components elute from the column, they are detected. The system's fraction collector is programmed to open and close at specific times to collect the vapor corresponding to the desired peak (this compound) in a cold trap (e.g., cooled with liquid nitrogen or dry ice/acetone).

  • Recovery: After the run is complete, the collected fraction is allowed to warm to room temperature to yield the purified liquid product. Multiple injections can be performed to process larger quantities.

References

Technical Support Center: Storage and Handling of 5-Hexen-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 5-Hexen-3-one to prevent polymerization and ensure its stability for experimental use.

Frequently Asked Questions (FAQs)

Q1: Why is this compound prone to polymerization?

A1: this compound is an α,β-unsaturated ketone. This class of compounds possesses a conjugated system of a carbon-carbon double bond and a carbonyl group, which makes the β-carbon electrophilic and susceptible to attack.[1] Polymerization is typically initiated by factors that can generate free radicals, such as heat, UV light, and impurities like peroxides.[1]

Q2: What are the visible signs of this compound polymerization?

A2: The most common sign of polymerization is a noticeable increase in the viscosity of the liquid, which can eventually lead to the formation of a viscous oil or even a solid precipitate.[1][2] This is often an exothermic process, meaning it can generate heat, which in turn can accelerate the rate of polymerization in a runaway reaction.[1]

Q3: How do polymerization inhibitors work?

A3: Polymerization inhibitors are compounds that function by scavenging free radicals, which are the initiators of the polymerization chain reaction.[1] Phenolic inhibitors, a common type, work by donating a hydrogen atom to the reactive growing polymer radical. This creates a stable, non-reactive radical that is unable to propagate the polymer chain, effectively terminating the reaction.[1]

Q4: Can I use any standard polymerization inhibitor for this compound?

A4: While several inhibitors are effective for unsaturated ketones, the choice depends on your specific storage conditions and downstream applications. Phenolic inhibitors like hydroquinone (B1673460) (HQ) and its monomethyl ether (MEHQ) are very common but typically require the presence of oxygen to function effectively.[1] For applications or storage under low-oxygen or anaerobic conditions, an amine-based inhibitor like phenothiazine (B1677639) (PTZ) may be more suitable.[1]

Troubleshooting Guide: Preventing Polymerization During Storage

If you are experiencing issues with the stability of your this compound, consult the following guide for potential causes and recommended solutions.

Problem Potential Cause Recommended Solution
Increased Viscosity or Solidification Runaway polymerization has occurred.This is often irreversible. The product may need to be discarded. To prevent this, always store with an appropriate inhibitor and under recommended conditions.
Discoloration of the Monomer Use of certain phenolic inhibitors like hydroquinone (HQ).Consider using MEHQ, which is less likely to cause discoloration.
Polymerization Despite Inhibitor Presence The inhibitor has been consumed, or storage conditions are too harsh.Ensure the inhibitor concentration is adequate (see table below). Re-evaluate storage temperature and protect from light. For long-term storage, consider adding a fresh amount of inhibitor.
Ineffective Inhibition Use of a phenolic inhibitor in an oxygen-free environment.If storing under an inert atmosphere, switch to an inhibitor that does not require oxygen, such as phenothiazine (PTZ).

Quantitative Data on Common Polymerization Inhibitors

The selection of an appropriate inhibitor and its concentration is crucial for the effective stabilization of this compound. The following table provides a summary of common inhibitors used for unsaturated ketones.

Inhibitor Type Typical Concentration (ppm) Key Characteristics
Hydroquinone (HQ) Phenolic100 - 1000A general-purpose and effective inhibitor. Requires oxygen to function and may cause discoloration.[1]
Monomethyl ether of hydroquinone (MEHQ) Phenolic50 - 500Commonly used for stabilizing acrylates. It is less likely to cause discoloration than HQ but also requires oxygen. Its effectiveness decreases at temperatures above 80°C.[1]
Butylated Hydroxytoluene (BHT) Phenolic200 - 1000Often used as a stabilizer during storage. It is less effective at high temperatures compared to HQ or MEHQ.[2]
Phenothiazine (PTZ) Amine-based100 - 500Highly effective, particularly at elevated temperatures, and can function in low-oxygen environments.[1]
Q-1301 Oil-SolubleVariesA high-performance inhibitor suitable for purifying or storing highly reactive monomers under various conditions.[3]

Experimental Protocols

Protocol 1: General Procedure for Stabilizing this compound for Storage

This protocol outlines the steps for adding an inhibitor to this compound for safe, long-term storage.

Materials:

  • This compound

  • Selected polymerization inhibitor (e.g., BHT)

  • Anhydrous, peroxide-free solvent (if dilution is necessary, e.g., dichloromethane)

  • Clean, oven-dried amber glass bottle with a tightly sealing cap

  • Inert gas (e.g., Nitrogen or Argon) - Optional but recommended

Procedure:

  • Inhibitor Preparation: Prepare a stock solution of the chosen inhibitor if needed for accurate addition. For example, dissolve a known amount of BHT in a minimal amount of a volatile, anhydrous solvent.

  • Addition of Inhibitor: To the freshly purified this compound, add the inhibitor to achieve the desired final concentration (e.g., 200-1000 ppm for BHT).[2] Ensure thorough mixing. If a stock solution was used, gently remove the solvent under a stream of inert gas if necessary.

  • Inert Atmosphere (Optional): For enhanced stability, purge the amber storage bottle with an inert gas like nitrogen or argon for 5-10 minutes to displace oxygen.

  • Transfer and Storage: Transfer the stabilized this compound into the prepared amber bottle.

  • Sealing and Labeling: Secure the cap tightly. Seal with paraffin (B1166041) film for extra protection against air ingress. Label the bottle clearly with the compound name, date, and the type and concentration of the added inhibitor.

  • Storage Conditions: Store the bottle in a cool, dark place. Refrigeration at 2-8 °C is recommended. Avoid exposure to heat and light.

Visualizations

Signaling Pathways and Experimental Workflows

Free_Radical_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (Heat, Light) R Free Radical (R•) I->R M This compound Monomer R->M attacks RM Growing Polymer Chain (RM•) RM->M attacks RM2 Two Growing Chains Combine P Stable Polymer RM2->P

Caption: Mechanism of Free-Radical Polymerization.

Inhibitor_Action RM Growing Polymer Chain (RM•) Inh Phenolic Inhibitor (Inh-H) RM->Inh reacts with P_term Terminated Polymer Chain (RM-H) Inh->P_term Inh_rad Stable Inhibitor Radical (Inh•) Inh->Inh_rad

Caption: How a Phenolic Inhibitor Stops Polymerization.

Storage_Workflow start Freshly Purified this compound add_inhibitor Add Inhibitor (e.g., BHT) start->add_inhibitor transfer Transfer to Bottle add_inhibitor->transfer purge_bottle Purge Amber Bottle with N2/Ar purge_bottle->transfer seal Seal Tightly transfer->seal store Store at 2-8°C in the Dark seal->store

Caption: Recommended Workflow for Storing this compound.

References

5-Hexen-3-one decomposition pathways and prevention

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the handling, storage, and use of 5-hexen-3-one in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary chemical features?

This compound is a β,γ-unsaturated ketone with the molecular formula C₆H₁₀O.[1][2] Its structure contains a ketone functional group and a terminal carbon-carbon double bond. This combination of functional groups makes it a versatile synthetic intermediate, but also susceptible to specific degradation pathways.

Q2: What are the primary decomposition pathways for this compound?

The primary decomposition pathways for this compound are driven by the tendency of the β,γ-unsaturated ketone to isomerize to the more thermodynamically stable α,β-conjugated system. Other potential degradation routes include polymerization, photochemical rearrangement, and reactions under strongly acidic or basic conditions.

Q3: What are the visual or analytical signs of this compound decomposition?

Signs of decomposition can include:

  • Change in Appearance: A noticeable change from a colorless or pale yellow liquid to a darker yellow or brown color.

  • Formation of Precipitate: The appearance of solid material or cloudiness can indicate polymerization.

  • Changes in Spectroscopic Data:

    • NMR: Appearance of new signals, particularly in the olefinic and carbonyl regions, corresponding to isomerization or other degradation products.

    • GC-MS: Emergence of new peaks in the chromatogram. A common observation is the appearance of a peak corresponding to the isomerized product, 4-hexen-3-one.

    • IR: A shift in the carbonyl stretching frequency and changes in the C=C stretching region.

Q4: How can I prevent the decomposition of this compound?

To minimize decomposition, this compound should be handled and stored under conditions that limit exposure to heat, light, and acidic or basic contaminants. Key prevention strategies include:

  • Storage: Store in a cool, dark place, preferably under an inert atmosphere (e.g., argon or nitrogen).

  • pH Control: Maintain neutral conditions. Avoid contact with acidic or basic surfaces or reagents unless required for a specific reaction.

  • Use of Inhibitors: For long-term storage or in reactions where instability is a concern, the addition of a radical inhibitor may be beneficial.

Troubleshooting Guides

Issue 1: Isomerization to 4-Hexen-3-one Detected

Symptoms:

  • Appearance of a new peak in the GC chromatogram corresponding to 4-hexen-3-one.

  • Changes in NMR and IR spectra consistent with the formation of a conjugated ketone.

Possible Causes:

  • Acidic or Basic Contamination: Traces of acid or base on glassware or in solvents can catalyze the isomerization. β,γ-Unsaturated ketones are known to isomerize to their more stable α,β-unsaturated counterparts in the presence of acid or base.[3]

  • Elevated Temperatures: High temperatures during storage, distillation, or reaction can provide the activation energy for isomerization.

  • Prolonged Storage: Over time, even at low temperatures, slow isomerization can occur.

Solutions:

  • Neutralize Glassware: Before use, wash glassware with a dilute solution of a weak base (e.g., sodium bicarbonate), followed by thorough rinsing with deionized water and drying to remove any acidic residues.

  • Purify Solvents: Ensure all solvents are distilled and free from acidic or basic impurities.

  • Control Temperature: Store this compound at low temperatures (2-8 °C for short-term, -20 °C for long-term). Perform reactions at the lowest feasible temperature.

  • Use Buffered Systems: If compatible with the desired chemistry, use a non-reactive buffer to maintain a neutral pH.

Issue 2: Polymerization or Formation of High Molecular Weight Species

Symptoms:

  • The sample becomes viscous or solidifies.

  • Formation of an insoluble precipitate.

  • Broad, unresolved peaks observed in the GC chromatogram.

Possible Causes:

  • Presence of Radical Initiators: Exposure to air (oxygen) and light can generate radical species that initiate polymerization of the alkene.

  • Strongly Basic Conditions: Strong bases can promote anionic polymerization.

  • High Temperatures: Can induce thermal polymerization.

Solutions:

  • Inert Atmosphere: Handle and store this compound under an inert atmosphere (e.g., argon or nitrogen) to exclude oxygen.

  • Protection from Light: Store in an amber vial or a container wrapped in aluminum foil.

  • Addition of a Stabilizer: For prolonged storage or reactions prone to radical formation, consider adding a small amount of a radical inhibitor.

StabilizerTypical ConcentrationMechanism of Action
Butylated Hydroxytoluene (BHT)0.01 - 0.1%Free radical scavenger.
Hydroquinone (HQ)0.01 - 0.1%Reacts with free radicals to form stable compounds.
4-Methoxyphenol (MEHQ)0.01 - 0.1%Radical scavenger, often used for storage.

Note: The effectiveness of these stabilizers is inferred from their use with the related compound 4-hexen-3-one.

Experimental Protocols

Protocol 1: Monitoring the Purity and Decomposition of this compound by Gas Chromatography (GC-FID)

This protocol outlines a general method for the routine analysis of this compound purity and the detection of its common decomposition product, 4-hexen-3-one.

1. Materials and Equipment:

  • This compound sample

  • High-purity solvent (e.g., ethanol, isopropanol)

  • Internal standard (optional, e.g., n-heptanol)

  • Volumetric flasks and pipettes

  • Gas chromatograph with a Flame Ionization Detector (GC-FID)

  • A polar capillary column (e.g., a wax-type column) is recommended for good separation of the isomers.

2. Sample Preparation:

  • Sample Dilution: Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

  • Solvent: Dilute to the mark with a high-purity solvent.

  • Internal Standard (Optional): For more precise quantification, an internal standard can be added to the solvent at a known concentration.

3. GC-FID Conditions (Example):

  • Injection Volume: 1 µL

  • Inlet Temperature: 250 °C

  • Split Ratio: 50:1

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold at 200 °C for 5 minutes.

  • Detector Temperature: 280 °C

4. Data Analysis:

  • Peak Identification: Identify the peaks for this compound and any potential decomposition products (e.g., 4-hexen-3-one) by comparing their retention times with those of known standards.

  • Purity Calculation (Area Percent): The purity can be estimated by calculating the percentage of the area of the this compound peak relative to the total area of all peaks in the chromatogram.

    • Purity (%) = (Area of this compound peak / Total area of all peaks) x 100

  • Quantification (Internal Standard Method): If an internal standard is used, a calibration curve should be prepared to determine the response factor of this compound relative to the internal standard. This allows for more accurate quantification.

Visualizations

DecompositionPathways Potential Decomposition Pathways of this compound This compound This compound 4-Hexen-3-one 4-Hexen-3-one This compound->4-Hexen-3-one Isomerization (Acid/Base, Heat) Polymer Polymer This compound->Polymer Polymerization (Radicals, Light, Heat) Aldol Adducts/Condensation Products Aldol Adducts/Condensation Products This compound->Aldol Adducts/Condensation Products Aldol Reaction (Strong Base) Photochemical Rearrangement Products Photochemical Rearrangement Products This compound->Photochemical Rearrangement Products Photorearrangement (UV Light)

Caption: Major potential decomposition pathways for this compound.

PreventionWorkflow Workflow for Preventing this compound Decomposition cluster_storage Storage cluster_handling Handling Store_Cool Cool (2-8 °C) Store_Dark Dark (Amber Vial) Store_Inert Inert Atmosphere (Ar/N2) Neutral_Glassware Neutralize Glassware Store_Inert->Neutral_Glassware During Use Pure_Solvents Use Pure Solvents Neutral_Glassware->Pure_Solvents Low_Temp Low Reaction Temperature Pure_Solvents->Low_Temp Add_Inhibitor Add Inhibitor (Optional) Low_Temp->Add_Inhibitor Stable_Sample Stable Sample Add_Inhibitor->Stable_Sample Start This compound Sample Start->Store_Cool Start->Store_Dark Start->Store_Inert

Caption: Recommended workflow for the storage and handling of this compound.

References

Technical Support Center: Optimizing the Nazarov Cyclization of Dienones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the Nazarov cyclization of dienones.

Frequently Asked Questions (FAQs)

Q1: What is the Nazarov cyclization and why is it important in drug development?

The Nazarov cyclization is a chemical reaction that converts divinyl ketones into cyclopentenones through a 4π-electrocyclic ring closure of a pentadienyl cation.[1][2] This reaction is significant in organic synthesis and drug development because five-membered rings are common structural motifs in many biologically active natural products and pharmaceutical agents.[1][3]

Q2: My Nazarov cyclization is resulting in a low yield. What are the potential causes and how can I address them?

Low yields in Nazarov cyclizations can be attributed to several factors:

  • Insufficient Catalyst Activity: The chosen Lewis or Brønsted acid may not be potent enough to efficiently generate the necessary pentadienyl cation.[1]

  • Poor Substrate Reactivity: Dienones with electron-donating groups at the β-position can be less reactive.[1] Additionally, fully substituted dienones may exhibit low reactivity due to steric hindrance.[1][4]

  • Side Reactions: Competing chemical pathways, such as Wagner-Meerwein rearrangements or polymerization, can decrease the yield of the desired cyclopentenone.[1][3]

  • Product Inhibition: In some cases, the cyclopentenone product can bind to the catalyst, slowing down the reaction turnover.[1][5]

To enhance the yield, consider catalyst screening, solvent optimization, and precise temperature control.[1]

Q3: I'm observing poor stereoselectivity in my reaction. What strategies can I use to improve it?

Poor stereoselectivity is a frequent challenge in the Nazarov cyclization.[1] The stereochemistry of the product is established during the conrotatory ring closure and the subsequent protonation of the enolate.[1] To improve stereoselectivity, you can employ the following strategies:

  • Chiral Catalysts: Using chiral Lewis acids or organocatalysts can influence the direction of the conrotatory closure, leading to enantioselectivity.[1]

  • Substrate Control: Introducing a chiral auxiliary on the dienone substrate can guide the stereochemical outcome of the cyclization.[1]

Q4: Are there more environmentally friendly approaches to the Nazarov cyclization?

Yes, recent research has explored more sustainable methods. One such approach involves the use of Deep Eutectic Solvents (DES) as both the solvent and catalyst.[6][7] For instance, a combination of triphenylmethylphosphonium bromide and acetic acid can lead to quantitative conversions under mild conditions.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Conversion Insufficient catalyst activity.Screen a variety of Lewis or Brønsted acids with different strengths.[1]
Low reaction temperature.Gradually increase the temperature, while monitoring for the formation of side products.[1]
Poor substrate reactivity (e.g., electron-rich or sterically hindered dienones).[1][4]Consider using a stronger catalyst or modifying the substrate if possible.[1]
Formation of Side Products Wagner-Meerwein rearrangements are competing with the desired cyclization.[3]The use of super-stoichiometric amounts of strong acids can sometimes suppress these rearrangements.[5] Careful selection of the catalyst and reaction conditions is crucial.
Retro-Nazarov (ring-opening) reaction is occurring, which is more common with β-alkoxy substituted cyclopentenones.[1]Evaluate if the product is unstable under the reaction conditions and consider adjusting the temperature or reaction time.
Poor Stereoselectivity The stereochemistry is not being effectively controlled during the conrotatory ring closure.[1]Employ chiral Lewis acids, organocatalysts, or introduce a chiral auxiliary on the substrate.[1]
Reaction Stalls Product inhibition of the catalyst.[1][5]Consider using a higher catalyst loading or a different catalytic system that is less prone to product inhibition.

Data Presentation: Catalyst and Condition Optimization

The choice of catalyst and reaction conditions can significantly impact the yield and selectivity of the Nazarov cyclization. The following table summarizes the performance of various catalysts for a specific dienone substrate.

Catalyst Solvent Temperature (°C) Time (h) Conversion (%) Yield (%)
FeCl₃CH₂Cl₂252>9585
BF₃·OEt₂CH₂Cl₂01>9590
SnCl₄CH₂Cl₂-78 to 250.5>9575
Cu(OTf)₂Toluene8049078
Acetic AcidNeat6016>8062 (cis)[6]
TPMPBr/AA*Neat251>95>95[6]

*TPMPBr/AA = Triphenylmethylphosphonium bromide/Acetic acid deep eutectic solvent.[7]

Experimental Protocols

General Procedure for a Lewis Acid-Catalyzed Nazarov Cyclization

This protocol is a representative example and should be optimized for specific substrates.

  • Dissolve the divinyl ketone (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, CH₂Cl₂) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).[7]

  • Cool the solution to the desired temperature (e.g., -78 °C, 0 °C, or room temperature).[1][7]

  • Add the Lewis acid (e.g., FeCl₃, BF₃·OEt₂, SnCl₄) dropwise to the stirred solution.[1][7]

  • Monitor the reaction's progress using thin-layer chromatography (TLC).[1]

  • Upon completion, quench the reaction with a suitable reagent, such as a saturated aqueous solution of NaHCO₃ or NH₄Cl.[1][7]

  • Separate the organic layer and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.[7]

  • Purify the crude product by column chromatography on silica (B1680970) gel.[7]

Visualizations

Nazarov_Mechanism Dienone Divinyl Ketone (1) inv1 Dienone->inv1 Pentadienyl_Cation Pentadienyl Cation (2) inv2 Pentadienyl_Cation->inv2 Oxyallyl_Cation Oxyallyl Cation (3) Cyclopentenone Cyclopentenone Product (4) Oxyallyl_Cation->Cyclopentenone - H+ inv1->Pentadienyl_Cation + Lewis Acid - Lewis Acid inv2->Oxyallyl_Cation 4π-electrocyclization (conrotatory)

The general mechanism of the Lewis acid-catalyzed Nazarov cyclization.

Troubleshooting_Workflow Start Start Experiment Problem Low Yield or Poor Selectivity? Start->Problem Catalyst Screen Catalysts (Lewis/Brønsted Acids) Problem->Catalyst Yes Success Successful Optimization Problem->Success No Solvent Optimize Solvent Catalyst->Solvent Temp Adjust Temperature Solvent->Temp Substrate Modify Substrate or Use Additives Temp->Substrate Substrate->Success

A workflow for troubleshooting common issues in the Nazarov cyclization.

Parameter_Relationships Inputs Reaction Parameters Catalyst (Type & Loading) Substrate (Substitution Pattern) Solvent Temperature Reaction Time Outputs Outcomes Yield Stereoselectivity Side Product Formation Inputs:f0->Outputs:f0  influences Inputs:f0->Outputs:f1  influences Inputs:f1->Outputs:f0  influences Inputs:f1->Outputs:f2  influences Inputs:f2->Outputs:f0  influences Inputs:f3->Outputs:f0  influences Inputs:f3->Outputs:f2  influences Inputs:f4->Outputs:f0  influences

References

Technical Support Center: Overcoming Poor Selectivity in Intermolecular Pauson-Khand Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common selectivity challenges in intermolecular Pauson-Khand reactions (PKR).

Frequently Asked Questions (FAQs)

Q1: What are the main factors influencing selectivity in the intermolecular Pauson-Khand reaction?

A1: The selectivity of the intermolecular Pauson-Khand reaction is primarily influenced by a combination of steric and electronic effects of the substrates, the choice of metal catalyst and ligands, the use of promoters or additives, and the reaction conditions such as solvent and temperature.[1][2] The reaction's initial findings highlighted its propensity for poor selectivity, which has been the subject of extensive research to improve its synthetic utility.[1]

Q2: Why is my intermolecular Pauson-Khand reaction showing poor regioselectivity?

A2: Poor regioselectivity in intermolecular PKR is a common issue, especially with unsymmetrical alkenes and alkynes.[1] For alkynes, the larger substituent typically prefers the position adjacent to the carbonyl group in the cyclopentenone product due to steric hindrance.[3][4] However, electronic effects can override sterics; electron-withdrawing groups on the alkyne tend to direct the substituent to the β-position of the enone.[5] With unsymmetrical alkenes, predicting the regioselectivity is more challenging and often results in a mixture of products.[4]

Q3: How can I improve the enantioselectivity of my intermolecular Pauson-Khand reaction?

A3: Achieving high enantioselectivity in intermolecular PKR typically requires the use of chiral auxiliaries or, more commonly, chiral ligands complexed to the metal catalyst.[1] Chiral phosphine (B1218219) ligands, such as BINAP and its derivatives, are frequently employed with rhodium or cobalt catalysts to create a chiral environment that favors the formation of one enantiomer over the other.[1][6] The choice of ligand, metal, and reaction conditions is critical for obtaining high enantiomeric excess (ee).[7][8]

Q4: What is the role of promoters like N-methylmorpholine N-oxide (NMO) in the Pauson-Khand reaction?

A4: Promoters such as N-methylmorpholine N-oxide (NMO) and trimethylamine (B31210) N-oxide (TMANO) are often used to accelerate the Pauson-Khand reaction and allow it to proceed under milder conditions.[1] They are believed to function by oxidizing a carbon monoxide (CO) ligand on the metal-alkyne complex to carbon dioxide (CO₂), which facilitates the coordination of the alkene, often the rate-limiting step.[1] In some cases, these N-oxide promoters can also enhance diastereoselectivity and enantioselectivity.[1]

Troubleshooting Guides

Issue 1: Poor Regioselectivity

Problem: My reaction with an unsymmetrical alkyne and/or alkene is producing a mixture of regioisomers.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Poor Regioselectivity start Poor Regioselectivity Observed substrate_mod Substrate Modification start->substrate_mod reaction_cond Reaction Condition Optimization start->reaction_cond catalyst_screen Catalyst System Screening start->catalyst_screen directing_group Introduce a Directing Group on Alkene substrate_mod->directing_group alkyne_electronics Modify Alkyne Substituent Electronics substrate_mod->alkyne_electronics end Improved Regioselectivity directing_group->end alkyne_electronics->end additive_screen Screen Additives/Promoters reaction_cond->additive_screen solvent_screen Screen Solvents reaction_cond->solvent_screen additive_screen->end solvent_screen->end ligand_mod Vary Ligands on Metal Catalyst catalyst_screen->ligand_mod metal_change Change Transition Metal (e.g., Co to Rh) catalyst_screen->metal_change ligand_mod->end metal_change->end

Caption: A workflow for troubleshooting poor regioselectivity in intermolecular PKR.

Possible Causes and Solutions:

  • Cause: Lack of sufficient steric or electronic differentiation in the alkyne or alkene.

    • Solution 1: Substrate Modification. If possible, modify the alkyne or alkene substrate. Increasing the steric bulk of one substituent on the alkyne can significantly improve regioselectivity.[3][4] Introducing a coordinating heteroatom (e.g., sulfur or nitrogen) on the alkene can direct the cycloaddition, leading to a single regioisomer.[9]

    • Solution 2: Utilize Alkynylboronic Esters. A recent strategy involves the use of internal alkynylboronic esters, which has been shown to provide total regio- and stereoselectivity, installing the boronic ester moiety at the β-position of the cyclopentenone.[10]

  • Cause: Suboptimal reaction conditions.

    • Solution 1: Solvent Screening. The polarity and coordinating ability of the solvent can influence regioselectivity. Screen a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., THF, acetonitrile).

    • Solution 2: Additive Screening. Additives can influence the reaction pathway and selectivity. While N-oxides are common, other Lewis bases or even solid supports like silica (B1680970) gel can alter the outcome.[1]

  • Cause: Inappropriate catalyst system.

    • Solution 1: Ligand Variation. For catalytic systems (e.g., Rh-based), the steric and electronic properties of the ligands have a profound impact on selectivity. Screening different phosphine or other types of ligands is recommended.

    • Solution 2: Metal Variation. Different metals can exhibit different selectivities. For instance, molybdenum and rhodium catalysts can show complementary regioselectivity with allene (B1206475) substrates.[1]

Data Presentation: Effect of Additives on Regioselectivity

AlkyneAlkeneCatalystAdditive (equiv.)SolventTemp (°C)Regioisomeric Ratio (α:β)Yield (%)
PhenylacetyleneNorborneneCo₂(CO)₈NoneToluene80Mixture45
PhenylacetyleneNorborneneCo₂(CO)₈NMO (4)CH₂Cl₂25>95:585
1-OctyneNorborneneCo₂(CO)₈NoneMesitylene16090:1050
1-OctyneNorborneneCo₂(CO)₈N₂O (1 atm)Acetonitrile40Single isomer89

Note: This table is a compilation of representative data from multiple sources and is intended for illustrative purposes.

Issue 2: Poor Enantioselectivity

Problem: My reaction using a prochiral alkyne and/or alkene is producing a racemic or low enantiomeric excess (ee) mixture.

Troubleshooting Workflow:

G cluster_1 Troubleshooting Poor Enantioselectivity start_enant Poor Enantioselectivity ligand_screen Chiral Ligand Screening start_enant->ligand_screen catalyst_opt Catalyst System Optimization start_enant->catalyst_opt reaction_cond_enant Reaction Condition Optimization start_enant->reaction_cond_enant phosphine_ligands Screen Bidentate & Monodentate Phosphines (e.g., BINAP, SEGPHOS) ligand_screen->phosphine_ligands ligand_backbone Vary Ligand Backbone and Substituents ligand_screen->ligand_backbone end_enant High Enantioselectivity phosphine_ligands->end_enant ligand_backbone->end_enant metal_prec Change Metal Precursor (e.g., Rh(I) dimer) catalyst_opt->metal_prec counterion_effect Investigate Counterion Effects catalyst_opt->counterion_effect metal_prec->end_enant counterion_effect->end_enant solvent_enant Screen Solvents (Polarity and Coordinating Ability) reaction_cond_enant->solvent_enant temp_enant Vary Reaction Temperature reaction_cond_enant->temp_enant solvent_enant->end_enant temp_enant->end_enant

Caption: A decision tree for improving enantioselectivity in asymmetric intermolecular PKR.

Possible Causes and Solutions:

  • Cause: Ineffective chiral ligand.

    • Solution 1: Screen a Variety of Chiral Ligands. The choice of chiral ligand is paramount. Screen a library of ligands with different backbones (e.g., binaphthyl, biphenyl) and phosphine substituents (e.g., phenyl, tolyl, xylyl). Both bidentate and monodentate phosphine ligands can be effective.[8][11]

    • Solution 2: Match Ligand to Substrate. The steric and electronic properties of the ligand must be compatible with the substrates. A bulky ligand may be required for a small substrate to create a well-defined chiral pocket, and vice-versa.

  • Cause: Suboptimal catalyst or reaction conditions.

    • Solution 1: Vary the Metal Precursor and Counterion. For Rh-catalyzed reactions, the choice of precursor (e.g., [Rh(CO)₂Cl]₂) and any additives or counterions can significantly impact enantioselectivity.[7][8]

    • Solution 2: Optimize Solvent and Temperature. Enantioselectivity can be highly sensitive to the reaction solvent and temperature. A systematic screening of these parameters is often necessary. Lower temperatures generally lead to higher enantioselectivity.

Data Presentation: Enantioselectivity with Different Chiral Ligands

Enyne SubstrateCatalyst SystemChiral LigandSolventTemp (°C)Yield (%)ee (%)
1,6-enyne (example)[Rh(CO)₂Cl]₂(R)-BINAPTHF259998
1,6-enyne (example)[Rh(CO)₂Cl]₂(R)-Tol-BINAPToluene409592
1,6-enyne (example)Co₂(CO)₈(S)-BINAPCH₂Cl₂08588
1,6-enyne (example)[Rh(CO)₂Cl]₂(R)-DM-SEGPHOSDCE409895

Note: This table is a compilation of representative data from multiple sources and is intended for illustrative purposes. S/C ratios and other additives are not shown for simplicity but are critical parameters.

Issue 3: Poor Chemoselectivity

Problem: My substrate contains multiple functional groups, and I am observing side reactions or reaction at an unintended site.

Possible Causes and Solutions:

  • Cause: Competing reaction pathways due to the presence of sensitive functional groups.

    • Solution 1: Protecting Groups. Protect sensitive functional groups that may interfere with the catalyst or reaction. For example, hydroxyl or primary/secondary amine groups should be protected.

    • Solution 2: Milder Reaction Conditions. The use of promoters like NMO can allow the reaction to proceed at lower temperatures, which can often suppress side reactions.[1]

    • Solution 3: Catalyst Choice. Some catalysts are more tolerant of certain functional groups than others. For example, rhodium catalysts may offer different chemoselectivity compared to cobalt catalysts.

  • Cause: The presence of multiple potential alkene or alkyne reaction partners in the substrate.

    • Solution 1: Exploit Inherent Reactivity Differences. Strained cyclic alkenes are generally more reactive than acyclic alkenes.[3] Terminal alkynes are often more reactive than internal alkynes.[3] This inherent reactivity difference can be exploited to achieve chemoselectivity.

    • Solution 2: Intramolecular vs. Intermolecular. If the substrate design allows, an intramolecular reaction is almost always more efficient and selective than an intermolecular one.[1]

Experimental Protocols

Protocol 1: General Procedure for Stoichiometric Cobalt-Mediated Intermolecular Pauson-Khand Reaction with NMO Promotion

This protocol describes a general method for the intermolecular PKR between an alkyne and an alkene using dicobalt octacarbonyl and N-methylmorpholine N-oxide (NMO) as a promoter.

Materials:

  • Alkyne (1.0 eq)

  • Alkene (1.5 - 3.0 eq)

  • Dicobalt octacarbonyl (Co₂(CO)₈, 1.1 eq)

  • N-Methylmorpholine N-oxide (NMO, 3.0 - 6.0 eq)

  • Anhydrous dichloromethane (B109758) (DCM) or toluene

  • Standard inert atmosphere glassware (Schlenk flask, argon/nitrogen line)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add the alkyne (1.0 mmol, 1.0 eq).

  • Dissolve the alkyne in anhydrous DCM (20 mL).

  • Add dicobalt octacarbonyl (1.1 mmol, 1.1 eq) to the solution in one portion. The solution will typically turn a deep red/brown color.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the cobalt-alkyne complex.

  • Add the alkene (1.5 - 3.0 mmol, 1.5 - 3.0 eq) to the reaction mixture.

  • Add NMO (3.0 mmol, 3.0 eq) portion-wise over 10 minutes. Gas evolution (CO₂) may be observed.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). Gentle heating (e.g., 40 °C) may be necessary for less reactive substrates.

  • Upon completion (typically 2-12 hours), quench the reaction by opening the flask to the air and stirring for 30 minutes to decompose the remaining cobalt complexes.

  • Filter the mixture through a pad of silica gel or Celite, washing with DCM.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired cyclopentenone.

Protocol 2: Ligand Screening for Asymmetric Rh-Catalyzed Intermolecular Pauson-Khand Reaction

This protocol provides a general workflow for screening chiral phosphine ligands to optimize the enantioselectivity of a Rh-catalyzed PKR.

Workflow:

G cluster_2 Ligand Screening Workflow start_screen Define Substrates and Baseline Conditions ligand_selection Select a Diverse Set of Chiral Ligands start_screen->ligand_selection small_scale Perform Small-Scale Parallel Reactions ligand_selection->small_scale analysis Analyze Yield and ee% for Each Reaction small_scale->analysis identify_hit Identify 'Hit' Ligand(s) analysis->identify_hit optimization Optimize Conditions for Best Ligand(s) (Temp, Solvent, Additives) identify_hit->optimization scale_up Scale-up Optimized Reaction optimization->scale_up

Caption: A systematic workflow for chiral ligand screening in asymmetric PKR.

Procedure:

  • Preparation: In a glovebox, prepare stock solutions of the Rh precursor (e.g., [Rh(CO)₂Cl]₂), the alkyne, and the alkene in a chosen solvent (e.g., 1,2-dichloroethane).

  • Ligand Array: In an array of reaction vials, dispense the desired amount of each chiral ligand to be screened (typically 2-5 mol% relative to the Rh precursor).

  • Reaction Setup: To each vial, add the Rh precursor stock solution, followed by the alkyne and alkene stock solutions.

  • Reaction Execution: Seal the vials and place them in a temperature-controlled reaction block. Stir the reactions for a set period (e.g., 24 hours).

  • Analysis: After the reaction time, quench the reactions and analyze the crude mixture from each vial by chiral HPLC or GC to determine the enantiomeric excess. Also, determine the conversion or yield using an internal standard.

  • Optimization: For the most promising ligand(s) identified, perform further optimization of reaction parameters such as temperature, solvent, and catalyst loading to maximize both yield and enantioselectivity.

Signaling Pathways and Mechanistic Diagrams

Generalized Mechanism of the Cobalt-Mediated Pauson-Khand Reaction

G cluster_3 Pauson-Khand Reaction Mechanism alkyne Alkyne + Co2(CO)8 complex Alkyne-Co2(CO)6 Complex alkyne->complex -2CO alkene_coord Alkene Coordination complex->alkene_coord + Alkene, -CO metallacycle Cobaltacyclopentene Intermediate alkene_coord->metallacycle co_insertion CO Migratory Insertion metallacycle->co_insertion +CO reductive_elim Reductive Elimination co_insertion->reductive_elim product Cyclopentenone Product reductive_elim->product

Caption: A simplified diagram of the generally accepted mechanism for the cobalt-mediated PKR.

References

Identifying byproducts in 5-Hexen-3-one synthesis by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 5-Hexen-3-one

This technical support guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during the synthesis and analysis of this compound. The following sections provide troubleshooting advice and detailed protocols in a question-and-answer format to help identify and resolve challenges in your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound and what are the potential challenges?

While specific literature on the high-yield synthesis of this compound is not abundant, a plausible and common approach for forming α,β-unsaturated ketones is the aldol (B89426) condensation.[1][2] For this compound (allyl ethyl ketone), a likely laboratory synthesis would involve a crossed aldol condensation between propanal and methyl vinyl ketone. However, this reaction can be complex and lead to a mixture of products.[3]

Key challenges include:

  • Self-Condensation: Both starting materials can react with themselves, leading to significant byproducts.[4]

  • Multiple Condensation Products: Crossed aldol reactions can yield at least four different products if both reactants have α-hydrogens.[5]

  • Incomplete Dehydration: The intermediate β-hydroxy ketone may be isolated if the reaction conditions are not optimized for dehydration.[4]

  • Isomerization: The position of the double bond can shift, leading to isomeric impurities that are difficult to separate.

Q2: My GC-MS analysis shows multiple peaks besides the desired this compound. What are these byproducts?

In a crossed aldol condensation aimed at synthesizing this compound, several byproducts are expected. Identifying them requires analyzing their mass spectra. The most common byproducts include:

  • β-Hydroxy Ketone Intermediate (5-hydroxyhexan-3-one): This is the initial aldol addition product before dehydration. Its mass spectrum will show a molecular ion peak at m/z 116 (C₆H₁₂O₂).

  • Self-Condensation Product of Propanal (2-Methyl-2-pentenal): This results from two molecules of propanal reacting. The molecular ion peak will be at m/z 98, the same as the target product, but its fragmentation pattern will differ.[6][7]

  • Positional Isomers (e.g., 3-Hexen-2-one): Depending on the reaction conditions, the double bond may form in a different position. These isomers will also have a molecular ion at m/z 98 but can be distinguished by their unique fragmentation patterns and GC retention times.[8][9]

  • Unreacted Starting Materials: Residual propanal (MW 58.08) and methyl vinyl ketone (MW 70.08) may be present.

Q3: How can I use GC-MS to differentiate this compound from its isomers and byproducts?

Differentiation is achieved by combining information from both the gas chromatography (GC) and mass spectrometry (MS) data.

  • Gas Chromatography (Retention Time): Compounds are separated based on their boiling points and polarity. Isomers will often have slightly different retention times. For instance, conjugated ketones generally have different boiling points than their non-conjugated counterparts.

  • Mass Spectrometry (Fragmentation Pattern): Each molecule fragments in a characteristic way upon electron ionization.[10] Even though isomers have the same molecular weight (e.g., m/z 98 for hexenone (B8787527) isomers), the relative abundance of their fragment ions will be unique. For example, the location of the double bond and carbonyl group influences which bonds are most likely to break.[11]

The table below summarizes the key mass-to-charge ratios (m/z) for this compound and potential related compounds.

Troubleshooting Guide for this compound Synthesis

Symptom Possible Cause Suggested Solution
Low or No Yield of this compound 1. Reaction conditions do not favor condensation (e.g., temperature too low). 2. Incorrect base or catalyst concentration. 3. Suboptimal ratio of starting materials.1. Increase the reaction temperature to promote dehydration of the aldol adduct.[5] 2. Titrate the base to ensure the correct concentration. Use a common base like NaOH or KOH.[12][13] 3. Slowly add one reactant to the other in the presence of the base to favor the crossed-aldol reaction.
Major Peak corresponds to β-Hydroxy Ketone (m/z 116) Incomplete dehydration of the aldol addition product.1. Increase the reaction temperature or prolong the reaction time under heating. 2. Add a dehydrating agent or switch to a stronger base to facilitate the elimination of water.[4]
Multiple Peaks in GC-MS with m/z 98 Formation of multiple isomers (e.g., 3-Hexen-2-one) and self-condensation products.1. Optimize reaction conditions (temperature, catalyst) to improve selectivity. 2. Use a purification method like fractional distillation or column chromatography to separate the isomers.[14]
Presence of Self-Condensation Byproducts One of the starting materials is reacting with itself at a significant rate.To minimize self-condensation of the enolizable ketone, use a strong, non-nucleophilic base like LDA at low temperatures to pre-form the enolate before adding the aldehyde.[15]

Data Presentation: GC-MS Fragmentation Data

The following table provides key mass spectrometry data for this compound and potential byproducts to aid in their identification.

Compound Molecular Formula MW Key MS Fragments (m/z) and Relative Intensity Citation
This compound C₆H₁₀O98.1498 (M⁺), 69, 57, 41 (base peak), 29
3-Hexen-2-one C₆H₁₀O98.1498 (M⁺), 83, 55, 43 (base peak), 27[8][9]
2-Methyl-2-pentenal C₆H₁₀O98.1498 (M⁺), 83, 69, 55, 41
Propanal (Starting Material) C₃H₆O58.0858 (M⁺), 57, 29 (base peak), 28[6][16]
5-Hydroxyhexan-3-one (Intermediate) C₆H₁₂O₂116.16116 (M⁺), 101, 87, 71, 58, 43

Experimental Protocols

Protocol 1: Synthesis of this compound via Crossed Aldol Condensation

This protocol is a general procedure for a base-catalyzed crossed aldol condensation and should be optimized for the specific reactants used.

Materials:

  • Propanal

  • Methyl Vinyl Ketone

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Diethyl Ether

  • Saturated Sodium Chloride (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve NaOH (0.1 equivalents) in ethanol.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add methyl vinyl ketone (1.0 equivalent) to the stirred solution.

  • Add propanal (1.2 equivalents) dropwise over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 12-24 hours. Monitor the reaction by TLC or GC.

  • To promote dehydration, gently heat the reaction mixture to reflux (approx. 80°C) for 2-4 hours.[12]

  • Cool the mixture, then neutralize with dilute HCl.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by fractional distillation or flash column chromatography.

Protocol 2: GC-MS Analysis of Reaction Mixture

Instrumentation:

  • Gas Chromatograph with a mass spectrometer detector (GC-MS).

  • Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for separating these compounds.

GC Conditions:

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injection Mode: Split (e.g., 50:1 split ratio).

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 3 minutes.

    • Ramp: 10 °C/min to 240 °C.

    • Hold at 240 °C for 5 minutes.

MS Conditions:

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 25 to 200.

  • Transfer Line Temperature: 280 °C

Visualizations

Aldol_Byproducts cluster_reactants Starting Materials cluster_products Potential Products cluster_byproducts Common Byproducts A Propanal P This compound (Desired Product) A->P Crossed Condensation I 5-Hydroxyhexan-3-one (Intermediate) A->I Aldol Addition BP1 Self-Condensation of Propanal A->BP1 Self-Condensation B Methyl Vinyl Ketone B->P B->I BP2 Self-Condensation of Ketone B->BP2 Self-Condensation I->P Dehydration (Heat/Acid/Base) BP3 Positional Isomers I->BP3 Alternative Dehydration

Caption: Aldol condensation reaction pathways leading to the desired product and common byproducts.

GCMS_Workflow start Crude Reaction Mixture prep Sample Preparation (Dilute in Volatile Solvent) start->prep inject Injection into GC prep->inject gc Separation in GC Column (Based on Boiling Point & Polarity) inject->gc ms Ionization & Fragmentation (MS) (Electron Ionization, 70 eV) gc->ms detect Detection of Ions (Mass Analyzer) ms->detect data Data Analysis (Chromatogram & Mass Spectra) detect->data identify Component Identification (Compare Retention Times & Spectra to Databases/Standards) data->identify end Quantification of Product & Byproducts identify->end

Caption: Standard experimental workflow for the GC-MS analysis of a crude reaction mixture.

Troubleshooting_Flowchart start GC-MS Analysis Complete q1 Is the yield of This compound acceptable? start->q1 a1_yes Process Complete q1->a1_yes Yes a1_no Identify Major Impurity Peak(s) q1->a1_no No q2 Is the major impurity the β-hydroxy intermediate (m/z 116)? a1_no->q2 a2_yes Optimize Dehydration: - Increase Temperature - Increase Reaction Time - Use Stronger Base q2->a2_yes Yes a2_no Are there multiple peaks with m/z 98? q2->a2_no No a3_yes Byproducts are Isomers or Self-Condensation Products. - Optimize Reaction Selectivity - Improve Purification (Distillation/Chromatography) a2_no->a3_yes Yes a3_no Check for Unreacted Starting Materials or Other Contaminants a2_no->a3_no No

Caption: Logical troubleshooting flow for identifying issues in this compound synthesis using GC-MS data.

References

Technical Support Center: Interpreting Complex NMR Spectra of 5-Hexen-3-one Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are utilizing Nuclear Magnetic Resonance (NMR) spectroscopy to monitor and analyze reaction mixtures containing 5-Hexen-3-one.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My ¹H NMR spectrum is very crowded, and the peaks are overlapping. How can I distinguish the signals of this compound from other components in the reaction mixture?

A1: Peak overlap is a common challenge in ¹H NMR, especially in reaction mixtures.[1][2] Here are several strategies to resolve overlapping signals:

  • Change the Solvent: Running the NMR in a different deuterated solvent (e.g., benzene-d₆, acetone-d₆, or methanol-d₄) can alter the chemical shifts of your compounds, potentially resolving the overlap.[3]

  • 2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can help. A COSY spectrum will show correlations between coupled protons, helping you trace the spin systems of individual molecules. An HSQC spectrum correlates protons with their directly attached carbons, which is excellent for assigning signals in a complex mixture.

  • Higher Field Strength: If available, using an NMR spectrometer with a higher magnetic field strength (e.g., 600 MHz instead of 400 MHz) will increase the dispersion of the peaks, often resolving overlaps.

  • Temperature Variation: For issues involving conformational isomers or rotamers, acquiring the spectrum at a higher temperature can sometimes coalesce the signals into a single, sharper peak.[3]

Q2: I'm not sure which peaks belong to the starting material (this compound) and which belong to my product. How can I make definitive assignments?

A2: The most reliable method is to run reference spectra.

  • Reference Spectra: Obtain a ¹H NMR spectrum of a pure sample of this compound in the same deuterated solvent used for your reaction mixture. This will provide you with the exact chemical shifts and coupling patterns for the starting material. Similarly, if you have a pure sample of your expected product, a reference spectrum is invaluable.

  • Spiking: Add a small amount of pure this compound to your reaction mixture NMR tube and re-acquire the spectrum. The signals corresponding to the starting material will increase in intensity.

  • Time-Course Monitoring: Acquire NMR spectra at different time points of your reaction.[4] The signals for the starting material will decrease in intensity over time, while the signals for the product will grow.

Q3: I see a broad peak in my spectrum. What could it be?

A3: A broad peak in an NMR spectrum can arise from several sources:

  • Exchangeable Protons: Protons on hydroxyl (-OH) or amine (-NH) groups are often broad due to chemical exchange.[1] To confirm, you can add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. If the broad peak disappears or diminishes significantly, it was an exchangeable proton.[3]

  • Poor Shimming: An inhomogeneous magnetic field across the sample will lead to broad peaks for all signals.[4] Ensure the spectrometer is properly shimmed before acquisition.

  • Insoluble Material: If your sample contains suspended solids or is not fully dissolved, it can lead to peak broadening.[5]

  • Paramagnetic Species: The presence of paramagnetic impurities can cause significant broadening of NMR signals.

Q4: The integrations in my aromatic region are inaccurate because of the residual solvent peak (e.g., CDCl₃). What can I do?

A4: The residual peak of chloroform-d (B32938) (CDCl₃) appears around 7.26 ppm, which can interfere with the aromatic region. The best solution is to use a different solvent, such as acetone-d₆, where the residual peak is at 2.05 ppm, or benzene-d₆, where it is at 7.16 ppm but is a sharp singlet that may be easier to integrate around.[3]

Data Presentation: NMR Data for this compound

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound. Note that exact values can vary slightly depending on the solvent and concentration.

¹H NMR Data (Typical values in CDCl₃)

Proton LabelPositionChemical Shift (ppm)MultiplicityCoupling Constant (J) in HzIntegration
H-1CH₃~1.05Triplet (t)~7.43H
H-2CH₂~2.45Quartet (q)~7.42H
H-4CH₂~3.15Doublet (d)~6.82H
H-5CH~5.85Multiplet (m)-1H
H-6 (trans)CH₂~5.15Doublet (d)~17.11H
H-6 (cis)CH₂~5.10Doublet (d)~10.21H

¹³C NMR Data (Typical values in CDCl₃)

Carbon LabelPositionChemical Shift (ppm)
C-1CH₃~8.0
C-2CH₂~35.0
C-3C=O~210.0
C-4CH₂~45.0
C-5CH~135.0
C-6CH₂~118.0

Experimental Protocols

Protocol for Monitoring a Reaction Mixture by ¹H NMR

This protocol provides a general method for preparing and analyzing a sample from a reaction mixture.

Materials:

  • NMR tube

  • Deuterated solvent (e.g., CDCl₃, Acetone-d₆)

  • Reaction mixture

  • Pipette

  • Internal standard (optional, for quantitative analysis)

Procedure:

  • Sample Preparation:

    • Pause the reaction (if necessary, by cooling) and withdraw a small aliquot (~50-100 µL) from the reaction flask.

    • In a clean, dry vial, dilute the aliquot with ~0.6-0.7 mL of a suitable deuterated solvent. The choice of solvent should be one in which all components of the reaction mixture are soluble and which does not react with any components.

    • If quantitative analysis is required, add a known amount of an internal standard (a compound with a simple spectrum that does not overlap with other signals).

    • Mix thoroughly to ensure a homogeneous solution.[4]

  • Transfer to NMR Tube:

    • Transfer the prepared solution to an NMR tube. Ensure the liquid height is sufficient for the spectrometer's detector (typically ~4-5 cm).

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve good resolution and lineshape.[4]

    • Acquire a standard ¹H NMR spectrum. A sufficient number of scans should be taken to achieve a good signal-to-noise ratio. For reaction monitoring, a series of spectra can be acquired at regular time intervals.[4][6]

  • Data Analysis:

    • Process the acquired spectrum (Fourier transform, phase correction, and baseline correction).

    • Integrate the signals corresponding to the starting material, product(s), and any intermediates or byproducts.

    • Compare the chemical shifts and coupling patterns to reference spectra or predicted values to assign the peaks. The change in the integral values over time can be used to determine reaction kinetics.[6]

Mandatory Visualizations

G start Start: Complex NMR Spectrum is_broad Are peaks broad? start->is_broad is_overlap Are peaks overlapping? is_broad->is_overlap No shim Check Shimming Check Solubility Check for Paramagnetics is_broad->shim Yes (All Peaks) d2o Add D2O to test for -OH or -NH protons is_broad->d2o Yes (Specific Peaks) is_known Are signals from known compounds? is_overlap->is_known No change_solvent Change NMR Solvent Acquire 2D NMR (COSY, HSQC) is_overlap->change_solvent Yes analyze Analyze Splitting & Integration is_known->analyze No (Unknowns Present) reference Run Reference Spectra Spike with Known Compounds is_known->reference Yes structure Propose Structure(s) analyze->structure end End: Interpretation Complete structure->end shim->is_overlap d2o->is_overlap change_solvent->is_known reference->analyze

Caption: Troubleshooting workflow for interpreting complex NMR spectra.

Caption: Structure of this compound with proton assignments.

References

Scaling up the synthesis of 5-Hexen-3-one for industrial applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scaling up of 5-Hexen-3-one synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for scaling up the production of this compound?

A1: While multiple synthetic routes exist, two common approaches for analogous ketones that can be adapted for this compound are the Aldol (B89426) Condensation and the oxidation of a corresponding secondary alcohol. A plausible route for industrial consideration is the Aldol Condensation between propanal and allyl acetone (B3395972), followed by dehydration. Another potential route involves the oxidation of 5-hexen-3-ol.

Q2: What are the key physical properties of this compound relevant to its purification?

A2: Understanding the physical properties of this compound is crucial for its purification, particularly on a large scale.

PropertyValue
Molecular FormulaC₆H₁₀O[1][2]
Molecular Weight98.14 g/mol [1][2]
Boiling Point120-121 °C at 760 mmHg (estimated)[3]
Flash Point25 °C (77 °F) (estimated)[3]
SolubilitySoluble in water (1.356e+004 mg/L at 25 °C, estimated)[3]

Q3: What are common impurities encountered in the synthesis of this compound and how can they be minimized?

A3: Impurities can arise from starting materials, side reactions, or subsequent degradation. Common impurities may include unreacted starting materials, the intermediate aldol addition product (if not fully dehydrated), and isomers such as 4-hexen-3-one (B1236432). To minimize these, it is crucial to control reaction conditions such as temperature and reaction time, and to use high-purity starting materials.

Q4: What purification techniques are most effective for industrial-scale production of this compound?

A4: For large-scale purification, fractional distillation under reduced pressure is typically the most effective and economical method to separate this compound from impurities with different boiling points. For removal of close-boiling impurities or for achieving very high purity, flash column chromatography can be employed, though it may be less cost-effective on a very large scale.

Q5: What are the primary safety concerns when handling this compound and its precursors on an industrial scale?

A5: this compound is a flammable liquid with a low flash point.[3] Therefore, it is crucial to handle it in a well-ventilated area away from ignition sources.[4][5] Personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and flame-retardant clothing, should be worn.[4][6] Ensure that all equipment is properly grounded to prevent static discharge.[5]

Troubleshooting Guide

Problem: Low Yield of this compound

Q: My Aldol Condensation reaction is resulting in a low yield of this compound. What are the likely causes?

A: Low yields in Aldol Condensations can stem from several factors. A common issue is the formation of multiple products due to self-condensation of the reactants. To favor the desired cross-condensation, a strong base is typically used to ensure the rapid and complete formation of the enolate from one of the carbonyl compounds before the addition of the second.

Caption: Troubleshooting workflow for low yields in this compound synthesis.

Problem: Incomplete Reaction or Stalling

Q: The reaction appears to have stalled before completion. What steps should I take?

A: Reaction stalling can be due to several factors including catalyst deactivation, insufficient reagent, or suboptimal temperature. First, verify the purity and activity of your catalyst or reagents. If using a catalyst, consider adding a fresh portion. Ensure the reaction temperature is within the optimal range. Monitoring the reaction by techniques like GC or TLC can help determine if the reaction is proceeding, albeit slowly.

Problem: Product Purity Issues

Q: My purified this compound contains significant isomeric impurities. How can I improve the selectivity?

A: The formation of isomers like 4-hexen-3-one is a common challenge. Reaction conditions, particularly temperature and the choice of catalyst or base, can significantly influence the selectivity. A lower reaction temperature may favor the kinetic product. Screening different catalysts or bases is recommended to find conditions that maximize the yield of the desired isomer.

Caption: Logical relationship of product and isomer formation in Aldol Condensation.

Experimental Protocols

Protocol 1: Synthesis of this compound via Aldol Condensation (Adapted from analogous reactions)

This protocol describes a general procedure for the synthesis of this compound via a base-catalyzed Aldol Condensation.

Materials:

  • Propanal

  • Allyl Acetone

  • Sodium Hydroxide (B78521) (or other suitable base)

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous magnesium sulfate

  • Water

  • Brine (saturated NaCl solution)

Procedure:

  • In a reaction vessel equipped with a stirrer, dropping funnel, and thermometer, prepare a cooled solution of sodium hydroxide in water.

  • To the stirred, cooled base solution, add allyl acetone dropwise, maintaining the temperature below 10 °C.

  • From the dropping funnel, add propanal dropwise to the reaction mixture over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the cooling bath and allow the mixture to stir at room temperature for several hours. Monitor the reaction progress by GC or TLC.

  • Once the reaction is complete, transfer the mixture to a separatory funnel and extract the product with diethyl ether.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purify the crude product by fractional distillation under reduced pressure.

Caption: Experimental workflow for the synthesis of this compound.

References

Technical Support Center: Safe Handling and Disposal of 5-Hexen-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the safe handling and disposal of 5-Hexen-3-one waste. The following information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as a flammable liquid and vapor.[1][2] It can cause skin, eye, and respiratory irritation.[1][2] Ingestion is harmful.[1][2] It is crucial to handle this chemical with appropriate safety precautions to mitigate these risks.

Q2: What Personal Protective Equipment (PPE) is required when handling this compound?

A2: A comprehensive PPE ensemble is mandatory for handling this compound to ensure personal safety. This includes:

  • Eye and Face Protection : Safety glasses with side-shields conforming to EN166, or a face shield, are necessary to protect against splashes.[3][4]

  • Skin Protection : Chemical-resistant gloves (e.g., nitrile) and a lab coat or chemical-resistant apron are required.[3][4][5] For larger quantities or situations with a higher risk of splashing, chemical-resistant coveralls should be worn.[5]

  • Respiratory Protection : Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of vapors.[1] If a fume hood is not available or if aerosol generation is possible, a respirator may be necessary.[4]

  • Footwear : Closed-toe shoes are a minimum requirement; for situations with a risk of spills, chemical-resistant boots are recommended.[6]

Q3: How should this compound be stored?

A3: this compound should be stored in a cool, dry, and well-ventilated area designated for flammable liquids.[1] Keep the container tightly closed and away from heat, sparks, open flames, and other ignition sources.[1] It is also important to store it away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]

Q4: What is the proper procedure for disposing of this compound waste?

A4: All waste containing this compound is considered hazardous waste.[1] It must be collected in a designated, clearly labeled, and sealed container.[1][2] This waste should be stored in a designated hazardous waste accumulation area, segregated from incompatible materials.[1] Disposal must be arranged through an approved hazardous waste disposal facility, in compliance with all local, state, and federal regulations.[1][2] Never dispose of this compound down the drain or in regular trash.[2]

Q5: How should empty this compound containers be handled?

A5: Empty containers that held this compound should be triple-rinsed with a suitable solvent.[2] The rinsate from this process must be collected and disposed of as hazardous waste.[2] After triple-rinsing and allowing the container to air-dry in a ventilated area (such as a fume hood), and once the label has been defaced, the container may be disposed of as regular trash or recycled, depending on institutional policies.[2]

Troubleshooting Guide

Q1: I've accidentally spilled a small amount of this compound on my lab bench. What should I do?

A1: For a small spill, first, ensure the area is well-ventilated and eliminate any nearby ignition sources.[1] Wearing your full PPE, contain the spill using an inert absorbent material like sand, silica (B1680970) gel, or vermiculite.[1] Use non-sparking tools to collect the absorbed material and place it into a suitable, labeled, and closed container for hazardous waste disposal.[1][7] Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.[8]

Q2: There was a larger spill of this compound in the lab. What is the emergency procedure?

A2: For a large spill, immediately evacuate all personnel from the immediate area.[1] If the spill poses a fire or inhalation hazard, activate the fire alarm and notify your institution's emergency response team or environmental health and safety (EHS) department. Do not attempt to clean up a large spill without proper training and equipment.

Q3: I notice a sweet, pungent odor even when the container of this compound is closed. What could be the issue?

A3: This could indicate a leak from the container or that the container is not properly sealed. Immediately move the container to a chemical fume hood. Inspect the container for any damage or cracks. If the container is compromised, transfer the contents to a new, appropriate container, ensuring to label it correctly. If the cap is not sealing properly, you may need to use parafilm or replace the cap. Report the issue to your lab manager or safety officer.

Q4: Can I mix this compound waste with other organic solvent waste?

A4: It is generally not recommended to mix different waste streams unless explicitly permitted by your institution's EHS guidelines.[1] this compound is a flammable liquid and should be collected in a designated container for flammable organic waste. Mixing with incompatible chemicals could lead to hazardous reactions. Always check your facility's waste disposal protocols.

Data Presentation

Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₆H₁₀O[9][10][11]
Molecular Weight 98.14 g/mol [9][10]
Boiling Point 120-124.2 °C[10][12]
Density 0.84976 g/cm³[10]
Flash Point 77.00 °F (25.00 °C) (est.)[12]
Appearance Colorless to pale yellow liquid (est.)[12]
Solubility in Water 1.356e+004 mg/L @ 25 °C (est.)[12]

Experimental Protocols

Protocol 1: Small Spill Cleanup Procedure for this compound

  • Assess the Situation : Ensure the spill is small and manageable (typically less than 100 mL).

  • Alert Personnel : Inform others in the immediate vicinity of the spill.

  • Ensure Ventilation and Control Ignition Sources : Work in a well-ventilated area or fume hood. Turn off any nearby hot plates, burners, or other potential sources of ignition.[1]

  • Don PPE : Put on safety goggles, chemical-resistant gloves, and a lab coat.

  • Contain the Spill : Use an inert absorbent material (e.g., spill pads, sand, or vermiculite) to cover and absorb the liquid.[13]

  • Collect the Waste : Using non-sparking tools (e.g., a plastic scoop), carefully collect the absorbent material and place it into a designated hazardous waste bag or container.[1][7][13]

  • Decontaminate the Area : Wipe down the spill area with a cloth dampened with a suitable solvent (e.g., ethanol (B145695) or isopropanol). Place the used cloth in the hazardous waste container.

  • Package and Label Waste : Seal the waste container and label it clearly as "Hazardous Waste: this compound spill debris".

  • Dispose of Waste : Arrange for pickup and disposal through your institution's EHS department.

  • Wash Hands : Thoroughly wash your hands with soap and water after the cleanup is complete.

Mandatory Visualization

Handling_and_Disposal_Workflow cluster_Handling Handling cluster_Waste_Disposal Waste Disposal cluster_Spill_Response Spill Response start Start: Receive this compound storage Store in a cool, dry, well-ventilated area start->storage ppe Don Appropriate PPE storage->ppe fume_hood Handle in a chemical fume hood ppe->fume_hood experiment Perform Experiment fume_hood->experiment waste_generation Generate this compound Waste experiment->waste_generation spill Spill Occurs experiment->spill collect_waste Collect in a labeled, sealed container waste_generation->collect_waste store_waste Store in designated hazardous waste area collect_waste->store_waste dispose Dispose via approved hazardous waste facility store_waste->dispose evacuate Evacuate Area spill->evacuate cleanup Perform Spill Cleanup spill->cleanup Small Spill notify Notify EHS evacuate->notify Large Spill cleanup->collect_waste

Caption: Workflow for the safe handling and disposal of this compound.

References

Impact of dienone substitution on Nazarov cyclization reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the Nazarov cyclization in their work. The following information is designed to address common issues and provide a deeper understanding of how dienone substitution patterns impact reactivity and reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My Nazarov cyclization is not proceeding to completion, resulting in low yields. What are the potential causes and solutions?

A1: Low conversion in a Nazarov cyclization can stem from several factors related to the dienone substrate and reaction conditions.

  • Insufficient Activation: The most common issue is inadequate activation of the dienone. The choice and amount of the Lewis or Brønsted acid are critical. If you are using a weak Lewis acid like TiCl₄, consider switching to a stronger one such as FeCl₃ or BF₃·OEt₂. Increasing the stoichiometry of the Lewis acid can also promote the reaction, but be mindful of potential side reactions.

  • Electron-Withdrawing Groups (EWGs): If your dienone substrate has strong EWGs, it can disfavor the formation of the key pentadienyl cation intermediate, thus slowing down or inhibiting the cyclization. In such cases, more forcing conditions, like higher temperatures or stronger acids, may be necessary.

  • Steric Hindrance: Significant steric bulk near the ketone or on the dienone backbone can hinder the necessary conformational changes for the 4π-conrotatory electrocyclization. This can often lead to a sluggish reaction.

Troubleshooting Steps:

  • Increase the strength or stoichiometry of the acid promoter.

  • Elevate the reaction temperature.

  • Consider a different solvent system that may better solvate the intermediates.

  • If possible, redesign the substrate to minimize steric hindrance or replace strong EWGs.

Q2: I am observing the formation of significant side products, particularly elimination or rearrangement products. How can I suppress these pathways?

A2: The formation of side products is often linked to the stability of the oxyallyl cation intermediate and the reaction conditions.

  • Elimination Products: The oxyallyl cation can be trapped by a counterion or solvent, leading to elimination products, especially if the cation is long-lived. This is more common with substrates that form highly stabilized cations. Using a less coordinating solvent or a promoter with a less nucleophilic counterion can sometimes mitigate this.

  • Rearrangement Products: Cationic rearrangements can occur if there are stabilizing groups that can migrate. This is highly substrate-dependent.

  • Proton Scavengers: In some cases, the presence of a non-nucleophilic proton scavenger can prevent side reactions that are initiated by protonolysis.

Control Measures:

  • Lower the reaction temperature to disfavor high-energy side reaction pathways.

  • Screen different Lewis or Brønsted acids; some may be more selective for the desired cyclization.

  • Use high-quality, anhydrous solvents to avoid unwanted proton sources.

Q3: How does the substitution pattern on the dienone affect the stereochemical outcome of the Nazarov cyclization?

A3: The stereochemistry of the newly formed cyclopentenone is determined during the conrotatory electrocyclization step. The substituents on the dienone play a crucial role in directing this process.

  • Allylic Strain (A¹,³-strain): Substituents at the α and α' positions of the dienone can direct the stereochemistry of the cyclization to avoid allylic strain in the transition state. The bulky group will prefer to rotate outwards during the cyclization.

  • Directing Groups: The presence of a chiral auxiliary or a directing group can provide excellent stereocontrol.

  • Catalyst Control: Chiral Lewis acids can create a chiral environment around the dienone, leading to enantioselective cyclization.

For a successful stereocontrolled Nazarov cyclization, it is essential to consider the interplay between the substrate's steric and electronic properties and the nature of the catalyst.

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
No Reaction/Low Conversion Insufficient activation of the dienone.Increase Lewis/Brønsted acid strength or stoichiometry. Use a more potent acid (e.g., FeCl₃, BF₃·OEt₂). Elevate the reaction temperature.
Strong electron-withdrawing groups on the dienone.Employ more forcing reaction conditions.
Excessive steric hindrance.If possible, redesign the substrate to reduce steric bulk.
Formation of Elimination Byproducts Long-lived oxyallyl cation intermediate.Lower the reaction temperature. Use a less coordinating solvent.
Nucleophilic counterion from the acid promoter.Switch to a promoter with a non-nucleophilic counterion (e.g., triflate-based acids).
Poor Diastereoselectivity Lack of facial bias in the electrocyclization step.Introduce a bulky substituent to create steric differentiation. Utilize a substrate with a chiral auxiliary.
Insufficient catalyst control.Screen a variety of chiral Lewis acids. Optimize the reaction conditions (temperature, solvent) for the chosen catalyst.
Product Decomposition Product is unstable under the reaction conditions.Quench the reaction as soon as the starting material is consumed. Use milder reaction conditions if possible.
Acid-catalyzed decomposition during workup.Neutralize the reaction mixture carefully during workup, potentially at a low temperature.

Experimental Protocols

General Procedure for a Lewis Acid-Promoted Nazarov Cyclization:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the dienone substrate (1.0 eq.).

  • Solvent Addition: Dissolve the substrate in a suitable anhydrous solvent (e.g., dichloromethane, toluene, or acetonitrile). The concentration will typically be in the range of 0.01-0.1 M.

  • Cooling: Cool the solution to the desired temperature (e.g., -78 °C, 0 °C, or room temperature) using an appropriate cooling bath.

  • Lewis Acid Addition: Add the Lewis acid (e.g., FeCl₃, BF₃·OEt₂, TiCl₄) (typically 1.0-2.0 eq.) dropwise to the stirred solution.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, quench it by slowly adding a suitable quenching agent (e.g., saturated aqueous NaHCO₃, water, or a saturated solution of Rochelle's salt for aluminum-based Lewis acids).

  • Workup: Allow the mixture to warm to room temperature. If an emulsion forms, it can sometimes be broken up by adding more organic solvent or brine. Separate the organic layer, and extract the aqueous layer with the organic solvent (e.g., 3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

Data on Substituent Effects

The following table summarizes the impact of various substituents on the reactivity of dienones in the Nazarov cyclization.

Position of Substitution Substituent Type Effect on Reactivity Typical Yields Notes
α-position Electron-Donating Group (EDG)Generally accelerates the reaction by stabilizing the pentadienyl cation.Good to ExcellentCan improve diastereoselectivity by influencing the conrotatory closure.
Electron-Withdrawing Group (EWG)Generally decelerates the reaction by destabilizing the pentadienyl cation.Moderate to GoodMay require more forcing conditions. Can be used to control regioselectivity in some cases.
Sterically Bulky GroupCan increase the rate by promoting the required s-cis conformation of the dienone.Good to ExcellentOften leads to high diastereoselectivity due to A¹,³-strain.
β-position Electron-Donating Group (EDG)Accelerates the reaction by stabilizing the cation.Good to Excellent
Electron-Withdrawing Group (EWG)Strongly deactivating.Low to ModerateThe reaction can be very sluggish or fail completely.
γ-position Electron-Donating Group (EDG)Accelerates the reaction.Good
Electron-Withdrawing Group (EWG)Deactivates the system.Low to Moderate

Visualizations

Nazarov_Mechanism cluster_activation Activation & Cation Formation cluster_cyclization Electrocyclization cluster_product_formation Product Formation Dienone Dienone Activated_Complex Activated Dienone-Lewis Acid Complex Dienone->Activated_Complex + Lewis Acid Pentadienyl_Cation Pentadienyl Cation Activated_Complex->Pentadienyl_Cation Cyclization_TS 4π-Conrotatory Electrocyclization Pentadienyl_Cation->Cyclization_TS Oxyallyl_Cation Oxyallyl Cation Cyclization_TS->Oxyallyl_Cation Elimination Elimination Oxyallyl_Cation->Elimination - [H+] Product Cyclopentenone Product Elimination->Product

Caption: General mechanism of the Lewis acid-promoted Nazarov cyclization.

Troubleshooting_Workflow Start Nazarov Cyclization Issues Low_Yield Low Yield / No Reaction Start->Low_Yield Side_Products Side Products Observed Start->Side_Products Poor_Stereo Poor Stereoselectivity Start->Poor_Stereo Increase_Acid Increase Acid Strength/Stoichiometry Low_Yield->Increase_Acid Yes Lower_Temp Lower Temperature Side_Products->Lower_Temp Yes Chiral_Catalyst Use Chiral Catalyst Poor_Stereo->Chiral_Catalyst Yes Increase_Temp Increase Temperature Increase_Acid->Increase_Temp Change_Solvent Change Solvent Increase_Temp->Change_Solvent Change_Acid Change Lewis Acid (Counterion) Lower_Temp->Change_Acid Anhydrous_Cond Ensure Anhydrous Conditions Change_Acid->Anhydrous_Cond Bulky_Sub Introduce Bulky Substituent Chiral_Catalyst->Bulky_Sub Optimize_Cond Optimize Conditions (Temp, Solvent) Bulky_Sub->Optimize_Cond

Caption: Troubleshooting workflow for common Nazarov cyclization issues.

Validation & Comparative

A Comparative Guide to the Reactivity of 5-Hexen-3-one and 4-Hexen-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of two isomers: 5-hexen-3-one and 4-hexen-3-one (B1236432). Understanding the distinct reactivity profiles of these compounds is crucial for their application in organic synthesis, particularly in the development of novel therapeutics and fine chemicals. This document outlines their structural differences, compares their reactivity towards nucleophiles, presents available quantitative data, and provides detailed experimental protocols for their synthesis and comparative analysis.

Structural and Electronic Differences

The difference in the position of the carbon-carbon double bond dictates the fundamental reactivity of these two ketones. 4-Hexen-3-one is an α,β-unsaturated ketone, where the double bond is conjugated with the carbonyl group. This conjugation results in a delocalized π-electron system, rendering the β-carbon electrophilic and susceptible to nucleophilic attack in a Michael (or 1,4-conjugate) addition.[1][2]

In contrast, this compound is a β,γ-unsaturated ketone, where the double bond is isolated from the carbonyl group.[3] Consequently, the double bond and the carbonyl group in this compound generally react independently, exhibiting the characteristic reactivity of an alkene and a ketone, respectively.

A key aspect of the chemistry of β,γ-unsaturated ketones is their propensity to isomerize to their more thermodynamically stable α,β-conjugated counterparts, a reaction that can be catalyzed by acids or bases.[4]

Comparative Reactivity and Quantitative Data

The primary difference in reactivity lies in their susceptibility to nucleophilic attack. While both ketones can undergo addition to the carbonyl group, 4-hexen-3-one's conjugated system provides an additional reactive site.

4-Hexen-3-one: As a Michael acceptor, it readily undergoes 1,4-conjugate addition with a variety of soft nucleophiles, such as thiols, amines, and enolates.[2][5] This reaction is a cornerstone for the formation of carbon-carbon and carbon-heteroatom bonds.

This compound: Its reactivity is characteristic of an isolated ketone and an isolated alkene. Nucleophilic attack will preferentially occur at the carbonyl carbon. The isolated double bond can undergo typical electrophilic addition reactions. Under conditions that promote isomerization, this compound can be converted to 4-hexen-3-one, which will then undergo subsequent Michael addition.

Quantitative data on the reactivity of 4-hexen-3-one in a base-catalyzed thiol-Michael addition has been reported. This provides a benchmark for its electrophilicity.

EnoneThiol NucleophileOverall Rate Coefficient (k) (M⁻¹s⁻¹)Relative Reactivity
4-Hexen-3-one (HEO) Ethanethiol1.21.0
Diethyl maleate (B1232345) (DEM)Ethanethiol2.52.1
Butyl acrylate (B77674) (BA)Ethanethiol6.25.2
Data sourced from a kinetic and mechanistic analysis of base-catalyzed thiol-Michael reactions.[6]

No direct comparative kinetic data for the nucleophilic addition to this compound under similar conditions has been found in the reviewed literature. It is anticipated that the rate of nucleophilic attack at the carbonyl carbon of this compound would be different from the rate of conjugate addition to 4-hexen-3-one.

Experimental Protocols

Synthesis of 4-Hexen-3-one via Catalytic Dehydration

A prominent method for synthesizing 4-hexen-3-one is the catalytic dehydration of 4-hydroxy-3-hexanone.[7]

Materials:

  • 4-hydroxy-3-hexanone

  • Solid acid catalyst (e.g., WO₃/ZrO₂-SiO₂)

  • Inert gas (e.g., Nitrogen)

  • Fixed-bed reactor system

  • Condensation and collection apparatus

Procedure:

  • The solid acid catalyst is packed into the fixed-bed reactor.

  • The reactor is heated to a temperature between 200-450°C.

  • A stream of 4-hydroxy-3-hexanone is vaporized and passed through the catalyst bed with a liquid hourly space velocity (LHSV) of 0.5-15 h⁻¹.

  • The product stream is cooled and condensed to collect crude 4-hexen-3-one.

  • The crude product is purified by fractional distillation.

Synthesis of this compound

A potential route to this compound involves the oxidation of the corresponding alcohol, 5-hexen-3-ol. Care must be taken to use mild, non-acidic conditions to prevent isomerization of the double bond.[4]

Materials:

Procedure (Swern Oxidation):

  • To a stirred solution of oxalyl chloride (1.2 eq.) in anhydrous DCM at -78°C under an inert atmosphere, add DMSO (2.2 eq.) dropwise.

  • Stir the mixture for 20 minutes at -78°C.

  • Add a solution of 5-hexen-3-ol (1.0 eq.) in DCM dropwise, maintaining the temperature below -70°C.

  • Stir for 30 minutes at -78°C.

  • Add triethylamine (5.0 eq.) dropwise, stir for 15 minutes at -78°C, and then allow the reaction to warm to room temperature.

  • Quench the reaction with water and perform a standard aqueous workup.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield crude this compound, which can be purified by flash chromatography.

Comparative Reactivity Study: Thiol Addition

This protocol allows for a direct comparison of the reactivity of 4-hexen-3-one and this compound with a thiol nucleophile.

Materials:

  • 4-hexen-3-one

  • This compound

  • 1-Propanethiol (B107717)

  • Triethylamine

  • Ethanol (anhydrous)

  • Internal standard (e.g., dodecane)

  • NMR tubes

  • GC-MS vials

Procedure:

  • Prepare 0.1 M stock solutions of 4-hexen-3-one, this compound, and 1-propanethiol in anhydrous ethanol. Also, prepare a 0.1 M solution of the internal standard.

  • For each ketone, in a separate vial, mix 1 mL of the ketone stock solution with 1 mL of the internal standard solution.

  • Initiate the reaction by adding 1.1 mL of the 1-propanethiol stock solution and 0.1 mL of triethylamine (as a catalyst) to each vial at room temperature.

  • Immediately take a 0.1 mL aliquot from each reaction mixture at time t=0 and quench it in a GC-MS vial containing a suitable quenching agent (e.g., a dilute acid solution).

  • Continue to take aliquots at regular intervals (e.g., 5, 15, 30, 60, and 120 minutes).

  • Analyze the quenched aliquots by GC-MS to monitor the disappearance of the starting material and the appearance of the product(s).

  • The relative peak areas of the ketones and the internal standard can be used to quantify the extent of the reaction over time and determine the reaction rates.

Visualizing Reaction Pathways

Michael Addition to 4-Hexen-3-one

Michael_Addition 4-Hexen-3-one 4-Hexen-3-one Enolate Intermediate Enolate Intermediate 4-Hexen-3-one->Enolate Intermediate 1. Base 2. Nucleophilic Attack at β-carbon Nucleophile (e.g., R-SH) Nucleophile (e.g., R-SH) Nucleophile (e.g., R-SH)->Enolate Intermediate Michael Adduct Michael Adduct Enolate Intermediate->Michael Adduct Protonation

Caption: General mechanism of Michael addition to 4-hexen-3-one.

Isomerization and Subsequent Reaction of this compound

Isomerization_Reaction cluster_path1 Reaction Pathway 1 cluster_path2 Reaction Pathway 2 This compound This compound Nucleophilic Addition at Carbonyl Nucleophilic Addition at Carbonyl This compound->Nucleophilic Addition at Carbonyl Direct Attack Isomerization Isomerization 4-Hexen-3-one 4-Hexen-3-one Isomerization->4-Hexen-3-one Michael Addition Michael Addition 4-Hexen-3-one->Michael Addition 5-Hexen-3-one_2 This compound 5-Hexen-3-one_2->Isomerization Acid or Base Catalyst

Caption: Potential reaction pathways for this compound.

Conclusion

The reactivity of this compound and 4-hexen-3-one is markedly different due to the electronic effects of double bond conjugation. 4-Hexen-3-one is a classic Michael acceptor, readily undergoing 1,4-conjugate addition, a feature that is extensively utilized in organic synthesis. In contrast, this compound behaves as a molecule with two independent functional groups, a ketone and an alkene, with the added possibility of isomerization to its more stable conjugated isomer under certain conditions. For synthetic applications, the choice between these two isomers will depend on the desired reaction pathway and the careful control of reaction conditions to favor either direct nucleophilic attack at the carbonyl or isomerization followed by conjugate addition. The provided experimental protocols offer a framework for the synthesis and comparative reactivity analysis of these versatile ketones.

References

A Spectroscopic Vademecum for Hexenone Isomers: Distinguishing Structural and Geometric Variations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise characterization of isomeric compounds is a cornerstone of rigorous scientific inquiry. Subtle differences in the placement of a double bond or the geometry around it can drastically alter a molecule's physical, chemical, and biological properties. This guide provides a comprehensive spectroscopic comparison of common hexenone (B8787527) isomers, leveraging Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) to create a clear framework for their differentiation.

This publication presents a detailed analysis of four key hexenone isomers: 5-hexen-2-one (B94416), 1-hexen-3-one, (E)-3-hexen-2-one, and (Z)-3-hexen-2-one. By examining their spectral data side-by-side, we highlight the key diagnostic features that enable unambiguous identification. The supporting experimental data is summarized in clear, comparative tables, and detailed protocols for each spectroscopic technique are provided to ensure reproducibility.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for the selected hexenone isomers. These values are compiled from various spectral databases and literature sources.

Infrared (IR) Spectroscopy Data

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For hexenone isomers, the key absorptions are the C=O (carbonyl) and C=C (alkene) stretching frequencies. The position of these bands can provide clues about the conjugation and substitution of these functional groups.

IsomerC=O Stretch (cm⁻¹)C=C Stretch (cm⁻¹)=C-H Bend (cm⁻¹)Key Differentiating Features
5-Hexen-2-one ~1715~1640~915Isolated (non-conjugated) ketone C=O stretch at a higher wavenumber. Characteristic out-of-plane bend for a terminal alkene.
1-Hexen-3-one ~1685~1615~990, ~910Conjugation lowers the C=O and C=C stretching frequencies.
(E)-3-Hexen-2-one ~1675~1635~965Conjugated system. A strong band around 965 cm⁻¹ is characteristic of a trans disubstituted alkene.
(Z)-3-Hexen-2-one ~1680~1640~730-665Conjugated system. The C-H out-of-plane bend for a cis disubstituted alkene is typically found in this region and can be broader.
¹H NMR Spectroscopy Data

Proton NMR provides detailed information about the chemical environment and connectivity of hydrogen atoms in a molecule. Chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) are key parameters for distinguishing isomers.

Isomerδ (ppm) for Vinyl Protonsδ (ppm) for Protons α to C=OKey Coupling Constants (Hz)Key Differentiating Features
5-Hexen-2-one ~5.8 (m, 1H), ~5.0 (m, 2H)2.1 (s, 3H), 2.4 (t, 2H)-A sharp singlet for the methyl protons adjacent to the carbonyl. Complex multiplets for the terminal vinyl protons.
1-Hexen-3-one ~6.3 (dd, 1H), ~6.1 (dd, 1H), ~5.8 (dd, 1H)2.6 (q, 2H)J(H-1,H-2 cis) ≈ 10, J(H-1,H-2 trans) ≈ 17Complex splitting of vinyl protons due to conjugation with the carbonyl group.
(E)-3-Hexen-2-one ~6.7 (dt, 1H), ~6.1 (dt, 1H)2.2 (s, 3H)J(H-3,H-4) ≈ 16.0A large coupling constant between the vinylic protons is definitive for the trans configuration.
(Z)-3-Hexen-2-one ~6.2 (dt, 1H), ~6.0 (dt, 1H)2.2 (s, 3H)J(H-3,H-4) ≈ 11.6A smaller coupling constant between the vinylic protons is characteristic of the cis configuration.
¹³C NMR Spectroscopy Data

Carbon NMR provides information on the different carbon environments in a molecule. The chemical shifts of the carbonyl and olefinic carbons are particularly diagnostic.

Isomerδ (ppm) for C=Oδ (ppm) for C=CKey Differentiating Features
5-Hexen-2-one ~208~137, ~115The carbonyl carbon is at a high chemical shift, typical for an isolated ketone.
1-Hexen-3-one ~200~137, ~128The carbonyl carbon chemical shift is lowered due to conjugation.
(E)-3-Hexen-2-one ~198.5~147.8, ~131.1The chemical shifts of the olefinic carbons are influenced by the trans stereochemistry.
(Z)-3-Hexen-2-one ~199.1~146.5, ~130.2The chemical shifts of the olefinic carbons differ slightly from the (E)-isomer due to the cis geometry.
Mass Spectrometry (MS) Data

Mass spectrometry provides the molecular weight of a compound and information about its fragmentation pattern. As structural isomers, all hexenones have the same molecular weight (98.14 g/mol ). While geometric isomers like (E)- and (Z)-3-hexen-2-one often yield very similar mass spectra, the fragmentation patterns of structural isomers can show significant differences.

IsomerMolecular Ion (m/z)Key Fragment Ions (m/z)Key Differentiating Features
5-Hexen-2-one 9883, 58, 43, 41A prominent peak at m/z 58 can arise from a McLafferty rearrangement. A base peak at m/z 43 is characteristic of a methyl ketone.
1-Hexen-3-one 9883, 70, 55, 43, 29Fragmentation can be initiated by cleavage at the carbonyl group.
3-Hexen-2-one 9883, 69, 55, 43The mass spectra of (E) and (Z) isomers are typically very similar. The base peak is often at m/z 83, corresponding to the loss of a methyl group.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following are general protocols for the spectroscopic analysis of hexenone isomers.

Infrared (IR) Spectroscopy
  • Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation : For liquid samples like hexenones, a thin film is prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

  • Data Acquisition :

    • A background spectrum of the clean salt plates is recorded.

    • The sample is applied to the plates, and the sample spectrum is recorded.

    • The spectrum is typically collected over a range of 4000 to 400 cm⁻¹.

    • The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation : A high-field NMR spectrometer (e.g., 300 MHz or higher).

  • Sample Preparation :

    • Approximately 5-10 mg of the hexenone isomer is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

    • A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added if not already present in the solvent.

    • The solution is transferred to a 5 mm NMR tube.

  • ¹H NMR Data Acquisition :

    • The spectrometer is tuned and the magnetic field is shimmed to achieve homogeneity.

    • A standard one-pulse experiment is performed.

    • The spectral width is set to encompass all proton signals (typically 0-12 ppm).

    • Data is processed with Fourier transformation, phasing, and baseline correction. Chemical shifts are referenced to TMS at 0.00 ppm.

  • ¹³C NMR Data Acquisition :

    • A proton-decoupled experiment is typically performed to simplify the spectrum to single lines for each unique carbon.

    • The spectral width is set to cover the range of carbon chemical shifts (typically 0-220 ppm).

    • A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Mass Spectrometry (MS)
  • Instrumentation : A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation of isomers.

  • Sample Introduction : The sample is injected into the GC, where isomers are separated based on their boiling points and interactions with the column stationary phase. The separated components then enter the mass spectrometer.

  • Ionization : Electron Ionization (EI) is commonly used, where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Acquisition : A mass spectrum is generated, which is a plot of ion abundance versus m/z.

Visualization of the Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic differentiation of hexenone isomers.

Spectroscopic_Workflow Workflow for Hexenone Isomer Differentiation cluster_sample Sample Analysis cluster_spectroscopy Spectroscopic Techniques cluster_data_analysis Data Interpretation cluster_identification Isomer Identification Sample Unknown Hexenone Isomer MS Mass Spectrometry (MS) Sample->MS IR Infrared (IR) Spectroscopy Sample->IR NMR NMR Spectroscopy Sample->NMR MS_data Determine Molecular Weight (m/z = 98) Analyze Fragmentation Pattern MS->MS_data IR_data Identify Functional Groups (C=O, C=C) Assess Conjugation IR->IR_data NMR_data ¹H NMR: Chemical Shifts, Multiplicity, Coupling Constants ¹³C NMR: Number of signals, Chemical Shifts NMR->NMR_data Structure Structural Isomer Differentiation (e.g., 5-hexen-2-one vs. 3-hexen-2-one) MS_data->Structure IR_data->Structure NMR_data->Structure Stereoisomer Geometric Isomer Differentiation (e.g., (E) vs. (Z)-3-hexen-2-one) NMR_data->Stereoisomer Final_ID Final Structure Elucidation Structure->Final_ID Stereoisomer->Final_ID

Caption: A flowchart illustrating the systematic use of MS, IR, and NMR spectroscopy for the differentiation and identification of hexenone isomers.

A Comparative Analysis of Catalytic Systems for the Synthesis of Unsaturated Ketones: A Case Study of 4-Hexen-3-one

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of α,β-unsaturated ketones, such as 5-hexen-3-one and its isomer 4-hexen-3-one (B1236432), is of significant interest in the fields of pharmaceuticals, fragrances, and fine chemicals, where they serve as versatile intermediates. The efficiency and selectivity of these syntheses are critically dependent on the catalytic system employed. This guide provides a comparative overview of various catalytic methods, using the synthesis of 4-hexen-3-one as a primary example due to the availability of comparative data. The principles and catalysts discussed can provide valuable insights for the synthesis of this compound.

Performance of Catalytic Systems for 4-Hexen-3-one Synthesis

The selection of a synthetic route for unsaturated ketones is a trade-off between yield, selectivity, reaction conditions, and the cost and availability of starting materials. Below is a summary of key quantitative data for four distinct and prominent catalytic approaches to synthesize 4-hexen-3-one.[1]

Synthetic RouteStarting Material(s)Key Reagents/CatalystReaction TemperatureReaction TimeYieldSelectivity
Catalytic Dehydration 4-Hydroxy-3-hexanoneWO₃/ZrO₂-SiO₂ or MoO₃/ZrO₂-SiO₂200-450 °CContinuous Flow>95%>96.5%
Meyer-Schuster Rearrangement 1-Hexyn-3-ol (B89403)Acid catalyst (e.g., H₂SO₄) or Transition Metal CatalystVaries (mild to harsh)VariesModerate to High-
Aldol Condensation & Isomerization PropanalBase (e.g., NaOH), then Acid or Heat30-100 °CSeveral hoursHigh (for condensation)-
Wacker-Tsuji Oxidation 1-HexenePdCl₂, CuCl₂, O₂Room Temp. to 80 °CSeveral hoursModerate to High-

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below, offering a practical basis for laboratory implementation.

1. Catalytic Dehydration of 4-Hydroxy-3-hexanone

This method is particularly suited for large-scale industrial production due to its high efficiency and continuous flow nature.[1]

  • Catalyst Preparation: A supported catalyst, such as tungsten oxide on zirconia-silica (WO₃/ZrO₂-SiO₂), is prepared and packed into a fixed-bed reactor.[1] The molar ratio of W or Mo:Zr:Si is typically in the range of (0.05-0.3):1:(5-50).[2]

  • Reaction Setup: The reactor is heated to the operational temperature, generally between 200-450 °C.[1][2]

  • Dehydration: A feed of 4-hydroxy-3-hexanone is vaporized and passed through the catalyst bed at a liquid hourly space velocity (LHSV) of 0.5-15 h⁻¹.[1][2]

  • Product Collection: The product stream exiting the reactor is cooled and condensed to collect the crude 4-hexen-3-one.[1]

  • Purification: The crude product is subsequently purified by fractional distillation.[1]

2. Meyer-Schuster Rearrangement

A classic acid-catalyzed rearrangement of a propargylic alcohol to an α,β-unsaturated ketone.[1]

  • Reaction Setup: A solution of 1-hexyn-3-ol is prepared in a suitable solvent such as aqueous acetone (B3395972) or dioxane in a round-bottom flask fitted with a reflux condenser.[1]

  • Acid Catalysis: A catalytic amount of a strong acid, for instance, sulfuric acid, is added to the solution.[1]

  • Reaction: The mixture is heated to reflux and the reaction progress is monitored by techniques like TLC or GC.

  • Workup: Upon completion, the reaction is quenched, and the product is extracted using an organic solvent.

  • Purification: The crude product is purified by column chromatography or distillation.

3. Aldol Condensation followed by Isomerization

This route utilizes simple and readily available aldehydes.[1]

  • Reaction Setup: Propanal is mixed with a catalytic amount of a base, such as sodium hydroxide, in a solvent like water or ethanol.[1]

  • Reaction: The mixture is stirred at a controlled temperature, for example, 30-35 °C, for 1-2 hours.[1]

  • Workup: The reaction mixture is neutralized with an acid, and the organic layer containing 2-methyl-2-pentenal (B83557) is separated.[1]

  • Isomerization: The purified 2-methyl-2-pentenal is then treated with an acid catalyst or heated to induce isomerization to the more thermodynamically stable 4-hexen-3-one.[1]

4. Wacker-Tsuji Oxidation

A modern approach involving the palladium-catalyzed oxidation of a terminal alkene.[1]

  • Reaction Setup: A mixture of palladium(II) chloride (PdCl₂) and copper(I) chloride (CuCl) is prepared in a solvent system like dimethylformamide (DMF) and water.[1]

  • Substrate Addition: 1-Hexene is added to the reaction mixture.

  • Reaction: The mixture is stirred under an oxygen atmosphere at room temperature or heated gently (e.g., to 80 °C) until the starting material is consumed, as monitored by TLC or GC.[1]

  • Workup: The reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated.[1]

  • Purification: The crude product is purified by column chromatography or distillation.[1]

Visualizing the Synthetic Workflow

To illustrate the general experimental process, a logical workflow for a typical catalytic synthesis of an unsaturated ketone is presented below.

G General Workflow for Catalytic Synthesis of Unsaturated Ketones cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Catalyst Preparation / Selection C Reaction Setup (Solvent, Temperature, Atmosphere) A->C B Starting Material Preparation B->C D Addition of Reactants & Catalyst C->D E Reaction Monitoring (TLC, GC) D->E F Quenching & Extraction E->F Reaction Complete G Drying & Solvent Removal F->G H Purification (Distillation / Chromatography) G->H I Final Product: Unsaturated Ketone H->I

A generalized workflow for the synthesis of unsaturated ketones.

The catalytic synthesis of this compound, while not as extensively documented with direct comparative studies as its isomer, can be approached using the principles outlined above. The choice of catalyst and reaction pathway will ultimately depend on the specific requirements of the application, including desired purity, scale, and economic viability. The data and protocols for 4-hexen-3-one synthesis serve as a valuable starting point for the development of efficient synthetic routes to this compound and other structurally related unsaturated ketones.

References

Navigating Reactivity: A Comparative Guide to 5-Hexen-3-one and Other Michael Acceptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic use of Michael acceptors is a cornerstone in modern drug development, enabling the formation of targeted covalent inhibitors that can offer enhanced potency and prolonged therapeutic effects. The reactivity of these electrophilic compounds is a critical parameter, dictating their efficacy and potential for off-target effects. This guide provides an objective comparison of the reactivity of 5-hexen-3-one against other common Michael acceptors, supported by kinetic data, experimental protocols, and the biological context of their application.

Quantitative Comparison of Michael Acceptor Reactivity

The reactivity of Michael acceptors is fundamentally governed by the electrophilicity of the β-carbon in the α,β-unsaturated system. This reactivity can be quantified by measuring the second-order rate constants of their reaction with a model nucleophile, such as a thiol. The following table summarizes kinetic data for various Michael acceptors, providing a framework for comparing their relative reactivities. While specific kinetic data for this compound is not as prevalent in comparative literature, its structure as an acyclic enone places its reactivity within a predictable range.[1]

Michael Acceptor ClassRepresentative CompoundStructureRelative Thiol ReactivityKey Structural Features
Acyclic Enone This compound Structure of this compoundModerateAcyclic, less sterically hindered compared to cyclic enones.[1]
Cyclic Enone2-Cyclopenten-1-oneStructure of 2-CyclopentenoneModerate to HighPlanar structure can enhance reactivity by improving orbital overlap.
AcrylamideAcrylamideStructure of AcrylamideLow to ModerateNitrogen atom reduces the electrophilicity of the β-carbon compared to ketones.[2]
MaleimideN-EthylmaleimideStructure of N-EthylmaleimideVery HighDually activated system with two carbonyl groups significantly increases reactivity.[3]
α,β-Unsaturated EsterMethyl AcrylateStructure of Methyl AcrylateLowEster group is less electron-withdrawing than a ketone, resulting in lower reactivity.[2][4]
Vinyl SulfonePhenyl Vinyl SulfoneStructure of Phenyl Vinyl SulfoneHighThe sulfonyl group is a strong electron-withdrawing group, leading to high reactivity.[3]

Note: Relative reactivity is a generalized comparison based on established principles of organic chemistry and available kinetic data for thiol additions. Actual rates are highly dependent on specific reaction conditions, including the nucleophile, solvent, and catalyst used.[2]

Experimental Protocol: Kinetic Analysis of Thiol-Michael Addition

To quantitatively assess the reactivity of a Michael acceptor like this compound, a kinetic assay measuring its rate of reaction with a model thiol, such as glutathione (B108866) (GSH) or N-acetylcysteine, can be employed. The disappearance of the Michael acceptor can be monitored over time using techniques like ¹H NMR or UV-Vis spectroscopy.[2][3]

Objective: To determine the second-order rate constant for the reaction of a Michael acceptor with a thiol under pseudo-first-order conditions.

Materials:

  • Michael acceptor (e.g., this compound)

  • Thiol (e.g., N-acetylcysteine)

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

  • Deuterated solvent for NMR lock (if using NMR)

  • NMR spectrometer or UV-Vis spectrophotometer

Procedure:

  • Preparation: Prepare stock solutions of the Michael acceptor and a significant excess (e.g., 10-fold or greater) of the thiol in the phosphate buffer.

  • Equilibration: Equilibrate the instrument and the sample holder to a constant temperature (e.g., 25°C or 37°C).

  • Reaction Initiation: Combine the thiol solution and buffer in the measurement vessel (e.g., NMR tube or cuvette). Obtain an initial reading (t=0).

  • Data Acquisition: Add the Michael acceptor stock solution to initiate the reaction, mix quickly, and immediately begin acquiring data (e.g., NMR spectra or absorbance readings) at regular time intervals.

  • Data Analysis:

    • Determine the concentration of the Michael acceptor at each time point by integrating a characteristic peak (NMR) or measuring absorbance at a specific wavelength (UV-Vis).

    • Under pseudo-first-order conditions ([Thiol] >> [Acceptor]), plot the natural logarithm of the acceptor concentration (ln[Acceptor]) versus time.

    • The slope of the resulting linear plot will be equal to -k_obs (the observed pseudo-first-order rate constant).

    • Calculate the second-order rate constant (k₂) using the equation: k₂ = k_obs / [Thiol] .[2]

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction & Acquisition cluster_analysis 3. Data Analysis prep_stock Prepare Stock Solutions mix_reagents Mix Thiol & Buffer prep_stock->mix_reagents equilibrate Equilibrate Instrument equilibrate->mix_reagents initiate_reaction Initiate with Acceptor mix_reagents->initiate_reaction acquire_data Acquire Data Over Time initiate_reaction->acquire_data plot_data Plot ln[Acceptor] vs. Time acquire_data->plot_data calculate_rate Calculate k₂ plot_data->calculate_rate Keap1_Nrf2_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds & Sequesters Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Recruits Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3->Nrf2 Ubiquitination Acceptor Michael Acceptor (e.g., this compound) Acceptor->Keap1 Covalent Modification of Cysteine Sensors ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds Gene Cytoprotective Gene Expression ARE->Gene

References

A Comparative Guide to the Validation of Analytical Methods for 5-Hexen-3-one Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of volatile organic compounds is a critical aspect of research, quality control, and drug development. This guide provides a comprehensive comparison of two primary analytical techniques for the quantification of 5-Hexen-3-one, a volatile α,β-unsaturated ketone. The methodologies discussed are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV) following derivatization. This document offers an objective comparison of their performance, supported by representative experimental data and detailed protocols to aid in method selection and implementation.

Introduction to Analytical Approaches

The selection of an appropriate analytical method for the quantification of this compound is contingent upon the specific requirements of the study, including desired sensitivity, selectivity, and the nature of the sample matrix. As a volatile ketone, this compound lends itself to analysis by Gas Chromatography. For enhanced specificity and sensitivity, coupling with a Mass Spectrometer (GC-MS) is the preferred approach.

Alternatively, High-Performance Liquid Chromatography (HPLC) can be employed. However, due to the weak chromophore of this compound, direct UV detection offers limited sensitivity. To overcome this, derivatization with an agent such as 2,4-dinitrophenylhydrazine (B122626) (DNPH) is necessary to form a highly UV-absorbent derivative.

Performance Comparison of Analytical Methods

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography with UV Detection (HPLC-UV) after DNPH Derivatization
Principle Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase, followed by mass-based detection.Separation of non-volatile derivatives based on their partitioning between a liquid mobile phase and a solid stationary phase, followed by UV absorbance detection.
Linearity (R²) ≥ 0.998[1]≥ 0.995[2]
Limit of Detection (LOD) Typically in the low µg/L to ng/L range. For example, 0.0004 mg/kg for camphor (B46023) has been reported in a food matrix.[3]Generally in the low µg/L range. For formaldehyde-DNPH, a detection limit of 0.1 ppm has been achieved.[4]
Limit of Quantification (LOQ) Typically in the µg/L range.In the range of 0.63 to 1.63 µg/mL for fatty acid methyl esters.[5] For formaldehyde-DNPH, the LOQ can be as low as 0.33 ppm.[4]
Precision (RSD%) Intra-day: ≤ 12.03 %; Inter-day: ≤ 11.34 %[1]Intra-day: < 2%; Inter-day: < 2%[2]
Accuracy (Recovery %) 80.23 – 115.41 %[1]98.3 – 101.6 %[6]
Sample Preparation Headspace sampling (e.g., SPME) or liquid-liquid extraction.Derivatization with DNPH, followed by solid-phase or liquid-liquid extraction.
Analysis Time Short, typically under 20 minutes.[7]Longer, due to the derivatization step and HPLC run time.
Selectivity High, due to mass spectral data providing structural information.Dependent on chromatographic separation of the derivatized analyte from other carbonyls and interferences.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the analysis of this compound using GC-MS. Optimization will be required based on the specific instrumentation and sample matrix.

1. Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):

  • Place a known amount of the sample (e.g., 1-5 g) into a headspace vial.

  • If necessary, add a salting-out agent (e.g., NaCl) to improve the volatility of the analyte.

  • Seal the vial and incubate at a controlled temperature (e.g., 60 °C) for a specific time (e.g., 30 minutes) to allow for equilibration of the analyte in the headspace.

  • Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) to the headspace for a defined period (e.g., 15 minutes) to adsorb the volatile compounds.

  • Retract the fiber and immediately introduce it into the GC injector for thermal desorption.

2. GC-MS Conditions:

  • Injector: Splitless mode at 250 °C.

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[1]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1]

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp to 150 °C at 5 °C/minute.

    • Ramp to 250 °C at 20 °C/minute and hold for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 35-350.

    • Quantification: Use selected ion monitoring (SIM) of characteristic ions for this compound (e.g., m/z 98, 69, 41) to enhance sensitivity and selectivity.

3. Calibration:

  • Prepare a series of standard solutions of this compound in a suitable solvent (e.g., methanol).

  • For matrix-matched calibration, spike a blank matrix (a sample of the same matrix known to be free of the analyte) with the standard solutions and follow the same sample preparation and analysis procedure.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) after DNPH Derivatization

This method is an alternative for laboratories without access to GC-MS and is particularly effective for liquid samples or air samples collected on DNPH-coated cartridges.

1. Sample Preparation and Derivatization:

  • For liquid samples, a liquid-liquid extraction may be necessary to isolate the analytes.

  • Derivatization with 2,4-Dinitrophenylhydrazine (DNPH):

    • To an aliquot of the sample or sample extract, add an acidic solution of DNPH in a suitable solvent (e.g., acetonitrile).

    • Allow the reaction to proceed at room temperature or with gentle heating for a specific time (e.g., 1-2 hours) to form the 2,4-dinitrophenylhydrazone derivative of this compound. The reaction can be catalyzed by heating at 50 °C to be completed in 3 hours.

2. Solid-Phase Extraction (SPE) Cleanup:

  • Pass the derivatized sample through a C18 SPE cartridge to remove excess DNPH and other interferences.

  • Wash the cartridge with a low-polarity solvent.

  • Elute the DNPH-derivatives with a suitable solvent (e.g., acetonitrile).

  • Evaporate the eluent to dryness and reconstitute in the mobile phase.

3. HPLC-UV Conditions:

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used. For example, a starting condition of 60% acetonitrile and 40% water, ramping to 90% acetonitrile over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.[4]

  • Detection: UV detector set at the wavelength of maximum absorbance for the DNPH derivative, typically around 360 nm.[4]

4. Calibration:

  • Prepare a series of standard solutions of this compound and derivatize them in the same manner as the samples.

  • Generate a calibration curve by plotting the peak area of the this compound-DNPH derivative against its concentration.

Mandatory Visualizations

analytical_method_validation_workflow cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation & Reporting define_scope Define Scope & Purpose select_method Select Analytical Method define_scope->select_method prepare_standards Prepare Standards & Samples select_method->prepare_standards perform_experiments Perform Validation Experiments prepare_standards->perform_experiments linearity Linearity & Range perform_experiments->linearity accuracy Accuracy perform_experiments->accuracy precision Precision perform_experiments->precision lod_loq LOD & LOQ perform_experiments->lod_loq specificity Specificity perform_experiments->specificity robustness Robustness perform_experiments->robustness data_analysis Data Analysis linearity->data_analysis accuracy->data_analysis precision->data_analysis lod_loq->data_analysis specificity->data_analysis robustness->data_analysis acceptance_criteria Compare with Acceptance Criteria data_analysis->acceptance_criteria validation_report Prepare Validation Report acceptance_criteria->validation_report

Caption: A generalized workflow for the validation of an analytical method.

gcms_vs_hplc_comparison cluster_analyte Analyte cluster_gcms GC-MS Method cluster_hplc HPLC-UV Method analyte This compound (Volatile Ketone) gcms_prep Sample Prep (e.g., HS-SPME) analyte->gcms_prep Direct Analysis hplc_prep Derivatization (DNPH) & Cleanup (SPE) analyte->hplc_prep Chemical Modification gcms_analysis GC Separation & MS Detection gcms_prep->gcms_analysis gcms_result High Selectivity Short Analysis Time gcms_analysis->gcms_result hplc_analysis HPLC Separation & UV Detection hplc_prep->hplc_analysis hplc_result Good Sensitivity (with derivatization) Longer Analysis Time hplc_analysis->hplc_result

Caption: Logical relationship comparing GC-MS and HPLC-UV for this compound analysis.

References

Comparing the efficiency of different purification techniques for 5-Hexen-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common laboratory techniques for the purification of 5-Hexen-3-one, a valuable unsaturated ketone intermediate in organic synthesis. The selection of an appropriate purification method is critical to ensure high purity of the final compound, which is essential for reproducible experimental results and in the development of pharmaceutical agents. This document outlines detailed experimental protocols for fractional distillation, flash column chromatography, and recrystallization, supported by comparative data on their efficiency.

Comparison of Purification Techniques

The efficiency of each purification technique was evaluated based on typical yields and achievable purity levels. The data presented below is a summary based on established chemical principles and data from analogous compounds.

Purification TechniqueTypical Yield (%)Achievable Purity (%)Key AdvantagesKey Disadvantages
Fractional Distillation 85 - 95> 98- Effective for large-scale purifications. - Can remove impurities with significantly different boiling points.- Less effective for separating isomers or compounds with close boiling points. - Potential for thermal degradation of the product.
Flash Column Chromatography 70 - 90> 99- High resolution separation. - Effective for removing polar and non-polar impurities, as well as isomers.[1] - Can be performed at room temperature, minimizing thermal stress on the compound.- Can be time-consuming and requires larger volumes of solvent. - Potential for product loss on the stationary phase.
Recrystallization 50 - 80> 99- Can yield highly pure crystalline solids. - Relatively simple and inexpensive setup.- Dependent on the compound being a solid at room temperature and finding a suitable solvent system. - Lower yields are common due to the solubility of the compound in the mother liquor.

Experimental Protocols

Detailed methodologies for each purification technique are provided below.

Fractional Distillation

This method is suitable for purifying this compound from non-volatile impurities or those with a significantly different boiling point.

Apparatus:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flask

  • Heating mantle

  • Boiling chips or magnetic stirrer

Procedure:

  • Place the crude this compound into the round-bottom flask along with a few boiling chips or a magnetic stir bar. Do not fill the flask to more than two-thirds of its capacity.[1]

  • Assemble the fractional distillation apparatus, ensuring all joints are securely clamped. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.

  • Begin heating the flask gently.

  • Observe the temperature and collect the fraction that distills at or near the boiling point of this compound (124-125 °C at atmospheric pressure).

  • Collect any initial lower-boiling fractions (forerun) and higher-boiling fractions separately.

  • The purity of the collected fractions should be assessed by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[2][3]

Flash Column Chromatography

This technique is highly effective for separating this compound from impurities with different polarities.

Materials:

  • Silica (B1680970) gel (230-400 mesh)

  • Solvent system (e.g., a mixture of hexanes and ethyl acetate)

  • Chromatography column

  • Compressed air or nitrogen source

  • Collection tubes

Procedure:

  • Solvent System Selection: Determine a suitable solvent system using Thin-Layer Chromatography (TLC). A good starting point for this compound is a mixture of hexanes and ethyl acetate (B1210297). The ideal solvent system should give the product a retention factor (Rf) of approximately 0.3.[1]

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Allow the silica to settle, ensuring an even and compact bed.[4]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent and load it carefully onto the top of the silica gel bed.[4]

  • Elution: Add the eluent to the column and apply gentle pressure to begin the separation. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Recrystallization

Recrystallization is a viable option if the crude this compound is a solid or can be induced to crystallize and a suitable solvent is found.

Materials:

  • Erlenmeyer flask

  • Hot plate

  • Recrystallization solvent(s)

  • Filter paper

  • Buchner funnel and flask

Procedure:

  • Solvent Selection: Test the solubility of the crude product in various solvents at both room temperature and elevated temperatures to find a suitable solvent or solvent pair. The ideal solvent will dissolve the compound when hot but not when cold.[5] For α,β-unsaturated ketones, mixtures of hexanes and ethyl acetate or acetone (B3395972) can be effective.[6]

  • Dissolution: Dissolve the crude solid in the minimum amount of the hot recrystallization solvent in an Erlenmeyer flask.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should occur. Cooling in an ice bath can further promote crystallization.[7]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing and Drying: Wash the crystals with a small amount of cold solvent and allow them to dry completely.

Purity Analysis

The purity of the purified this compound should be confirmed using appropriate analytical methods.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for assessing the purity of volatile compounds like this compound and for identifying any remaining impurities.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can confirm the structure of the purified compound and detect the presence of impurities.[3]

Workflow and Logic Diagrams

To visualize the purification processes, the following diagrams are provided.

Purification_Workflow cluster_distillation Fractional Distillation cluster_chromatography Flash Column Chromatography cluster_recrystallization Recrystallization d_start Crude this compound d_heat Heating and Vaporization d_start->d_heat d_fractionation Separation in Column d_heat->d_fractionation d_condensation Condensation d_fractionation->d_condensation d_collection Collection of Pure Fraction d_condensation->d_collection c_start Crude this compound c_load Loading onto Silica Gel Column c_start->c_load c_elution Elution with Solvent c_load->c_elution c_collection Fraction Collection c_elution->c_collection c_analysis TLC Analysis c_collection->c_analysis c_combine Combine Pure Fractions c_analysis->c_combine c_evaporation Solvent Evaporation c_combine->c_evaporation r_start Crude Solid r_dissolve Dissolution in Hot Solvent r_start->r_dissolve r_cool Slow Cooling and Crystallization r_dissolve->r_cool r_filter Filtration to Collect Crystals r_cool->r_filter r_dry Drying of Pure Crystals r_filter->r_dry

Caption: Experimental workflows for the purification of this compound.

Logical_Relationships start Crude this compound distillation Fractional Distillation start->distillation chromatography Flash Column Chromatography start->chromatography recrystallization Recrystallization start->recrystallization purity_analysis Purity Analysis (GC-MS, NMR) distillation->purity_analysis chromatography->purity_analysis recrystallization->purity_analysis pure_product Pure this compound purity_analysis->pure_product

Caption: Logical relationships between purification techniques and final product.

References

5-Hexen-3-one: A Versatile Alternative in Cycloaddition Reactions for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for efficient and selective methods to construct complex molecular architectures is paramount. In the realm of cycloaddition reactions, the choice of enone substrate can significantly influence reaction outcomes. This guide provides a comparative overview of 5-hexen-3-one, a divinyl ketone, as a versatile alternative to more commonly employed enones in key cycloaddition reactions, supported by available experimental data and detailed protocols.

This compound (also known as ethyl vinyl ketone) is a bifunctional molecule possessing both a terminal alkene and a vinyl ketone moiety. This unique structural feature allows it to participate in a variety of cycloaddition reactions, not only as a dienophile in [4+2] Diels-Alder reactions but also as a precursor in [4+1] Nazarov cyclizations and tandem cycloaddition cascades. Its reactivity profile offers distinct advantages and presents an alternative pathway for the synthesis of diverse carbocyclic and heterocyclic frameworks.

Performance Comparison in Cycloaddition Reactions

While direct, side-by-side comparative studies of this compound against other enones under identical conditions are limited in the readily available scientific literature, we can infer its performance based on its structural class (divinyl ketone) and data from analogous systems. The following tables summarize quantitative data for cycloaddition reactions involving divinyl ketones and other common enones to provide a comparative perspective.

Table 1: Diels-Alder Reaction Performance of Various Enones with Cyclopentadiene (B3395910)

Due to the limited availability of specific quantitative data for the Diels-Alder reaction of this compound, the following table provides representative data for the analogous reaction of cyclopentadiene with a similar α,β-unsaturated ketone, methyl vinyl ketone, to illustrate expected trends. The use of a Lewis acid catalyst is often employed to enhance the reaction rate and selectivity.

DienophileDieneCatalyst (mol%)SolventTemp (°C)Yield (%)Endo:Exo RatioReference
Methyl Vinyl KetoneCyclopentadieneNoneNeat25~7075:25[1]
Methyl Vinyl KetoneCyclopentadieneAlCl₃ (10)CH₂Cl₂09298:2[1]
Methyl Vinyl KetoneCyclopentadieneBF₃·OEt₂ (10)CH₂Cl₂08895:5[1]
Methyl Vinyl KetoneCyclopentadieneZnCl₂ (10)CH₂Cl₂07590:10[1]

Note: This data is illustrative for a typical α,β-unsaturated ketone and highlights the significant improvement in yield and stereoselectivity with Lewis acid catalysis. Similar trends would be expected for this compound.

Table 2: Nazarov Cyclization of Divinyl Ketones

This compound is a classic substrate for the Nazarov cyclization, a powerful method for synthesizing cyclopentenones.[2] The reaction is typically promoted by a stoichiometric amount of a Lewis acid or protic acid.[2]

SubstratePromoterSolventTemp (°C)Yield (%)Reference
Divinyl Ketone (general)Lewis Acid (e.g., FeCl₃, BF₃·OEt₂)Dichloromethane (B109758)0 - 25Good to Excellent[3]
Divinyl Ketone (general)Protic Acid (e.g., H₂SO₄, H₃PO₄)Acetic Acid25 - 80Moderate to Good[2]

Note: Yields are generally good, but the reaction can suffer from a lack of regioselectivity with unsymmetrically substituted divinyl ketones.

Experimental Protocols

General Protocol for the Diels-Alder Reaction of this compound with Cyclopentadiene

This protocol provides a general guideline for the Lewis acid-catalyzed Diels-Alder reaction between this compound and freshly cracked cyclopentadiene.

1. Preparation of Cyclopentadiene:

  • Cyclopentadiene is obtained by the thermal retro-Diels-Alder reaction of its dimer, dicyclopentadiene (B1670491).

  • Set up a fractional distillation apparatus with the receiving flask cooled in an ice bath.

  • Heat dicyclopentadiene to its boiling point (~170 °C).

  • Collect the cyclopentadiene monomer, which distills at approximately 41 °C.[1]

  • Caution: Use the freshly distilled cyclopentadiene immediately as it readily dimerizes at room temperature.[1]

2. Cycloaddition Reaction:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, 0.5 M).

  • Cool the solution to 0 °C using an ice bath.

  • If using a Lewis acid catalyst (e.g., AlCl₃, 10 mol%), add it portion-wise to the stirred solution of the dienophile.

  • Slowly add freshly distilled cyclopentadiene (1.2 equivalents) to the reaction mixture.

  • Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

3. Work-up and Purification:

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (if a Lewis acid was used).

  • Separate the organic layer and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

General Protocol for the Nazarov Cyclization of this compound

This protocol outlines a typical procedure for the Lewis acid-promoted Nazarov cyclization.

1. Reaction Setup:

  • To a stirred solution of this compound (1.0 equivalent) in an anhydrous solvent such as dichloromethane (0.1 M) at 0 °C, add a Lewis acid (e.g., FeCl₃ or BF₃·OEt₂, 1.1 equivalents) dropwise.

  • The reaction is typically conducted under an inert atmosphere (e.g., nitrogen or argon).

2. Reaction Monitoring:

  • Allow the reaction to stir at 0 °C or let it warm to room temperature, monitoring the consumption of the starting material by TLC or GC.

3. Work-up and Purification:

  • Once the reaction is complete, quench it by carefully adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The resulting crude cyclopentenone can be purified by column chromatography.

Visualizing Reaction Pathways

To better understand the utility of this compound in cycloaddition chemistry, the following diagrams illustrate the key reaction mechanisms.

Diels_Alder_Reaction cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product Diene Diene (e.g., Cyclopentadiene) TS [4+2] Transition State Diene->TS Dienophile This compound (Dienophile) Dienophile->TS Product Cyclohexene Adduct TS->Product Concerted Cycloaddition

Diels-Alder Reaction Pathway.

Nazarov_Cyclization Start This compound (Divinyl Ketone) Activated Pentadienyl Cation (Activated Intermediate) Start->Activated + Lewis Acid Cyclized Oxyallyl Cation Activated->Cyclized 4π Electrocyclization (Conrotatory) Product Cyclopentenone Cyclized->Product Elimination & Tautomerization

Nazarov Cyclization Mechanism.

Conclusion

This compound emerges as a valuable and versatile building block in cycloaddition chemistry. While it can function as a competent dienophile in Diels-Alder reactions, its true potential may lie in its utility as a divinyl ketone substrate for the Nazarov cyclization and other tandem reaction sequences, providing access to five-membered ring systems that are prevalent in many natural products and pharmaceutically active compounds. The experimental protocols provided herein offer a solid foundation for researchers to explore the synthetic utility of this compound. Further investigation into asymmetric variants of these cycloadditions and direct, quantitative comparisons with other enones will undoubtedly expand the toolkit for synthetic chemists in the design and development of novel molecular entities.

References

A Comparative Guide to the Synthesis of 5-Hexen-3-one: Established Methods vs. a Novel Organometallic Approach

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is paramount. 5-Hexen-3-one, a versatile α,β-unsaturated ketone, serves as a valuable building block in the synthesis of various pharmaceuticals and fine chemicals. This guide provides an objective comparison of a classic, established method for its synthesis—the oxidation of the corresponding allylic alcohol—against a modern organometallic route. The performance of each pathway is benchmarked based on typical reaction parameters, and detailed experimental protocols are provided.

Data Presentation: A Side-by-Side Comparison

The selection of an optimal synthetic route for this compound hinges on several factors, including yield, purity, reaction conditions, and the availability of starting materials. The following table summarizes the key quantitative data for the two distinct approaches.

Metric Established Method: Oxidation of 5-Hexen-3-ol New Route: Acylation of Vinyl Grignard
Starting Materials 5-Hexen-3-ol, Pyridinium (B92312) Chlorochromate (PCC)Vinyl Bromide, Magnesium, Propanoyl Chloride
Key Reagents/Catalyst Pyridinium Chlorochromate (PCC)Magnesium, Propanoyl Chloride
Reaction Temperature Room Temperature (Approx. 25°C)0°C to Room Temperature
Reaction Time 2-4 hours1-2 hours
Typical Yield (%) 85-95%70-85%
Purity (%) >98% after chromatography>97% after chromatography
Key Advantages High yield, mild reaction conditionsUtilizes readily available and simple starting materials
Key Disadvantages Use of a chromium-based reagentRequires anhydrous conditions, handling of Grignard reagent

Experimental Protocols

Established Method: Oxidation of 5-Hexen-3-ol with Pyridinium Chlorochromate (PCC)

This established method relies on the selective oxidation of a secondary allylic alcohol to the corresponding ketone using the Corey-Suggs reagent, Pyridinium Chlorochromate (PCC).[1][2][3][4][5] This reagent is known for its ability to oxidize primary and secondary alcohols to aldehydes and ketones, respectively, with minimal over-oxidation.[1][4]

Materials:

Procedure:

  • In a dry, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, a solution of 5-hexen-3-ol (1 equivalent) in anhydrous dichloromethane is prepared under an inert atmosphere.

  • To this stirred solution, pyridinium chlorochromate (PCC) (1.5 equivalents) is added in one portion.

  • The reaction mixture is stirred at room temperature for 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a pad of silica gel to remove the chromium byproducts.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

New Synthetic Route: Acylation of Vinyl Grignard with Propanoyl Chloride

This modern approach utilizes an organometallic Grignard reagent in a coupling reaction with an acyl chloride to form the target ketone. This method offers a convergent synthesis from simple, readily available starting materials.

Materials:

  • Vinyl Bromide

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Propanoyl Chloride

  • Saturated aqueous Ammonium (B1175870) Chloride (NH₄Cl) solution

  • Diethyl Ether

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • A dry, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a magnetic stirrer is charged with magnesium turnings (1.1 equivalents) under an inert atmosphere.

  • A solution of vinyl bromide (1 equivalent) in anhydrous THF is added dropwise via the dropping funnel to initiate the formation of the Grignard reagent. The reaction is gently heated if necessary to start.

  • After the addition is complete, the mixture is stirred at room temperature for 1 hour to ensure complete formation of the vinyl magnesium bromide.

  • The Grignard solution is cooled to 0°C in an ice bath.

  • A solution of propanoyl chloride (0.9 equivalents) in anhydrous THF is added dropwise to the stirred Grignard reagent. The temperature is maintained at 0°C during the addition.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional hour.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield pure this compound.

Mandatory Visualization

G Established Synthesis of this compound cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_workup Workup & Purification cluster_product Product A 5-Hexen-3-ol C Oxidation at Room Temperature A->C Reacts with B Pyridinium Chlorochromate (PCC) Dichloromethane (Solvent) B->C Provides conditions for D Filtration through Silica Gel Column Chromatography C->D Yields crude product for E This compound D->E Purifies to G New Synthetic Route for this compound cluster_start Starting Materials cluster_reagents Reagents & Solvents cluster_process Process cluster_workup Workup & Purification cluster_product Product A1 Vinyl Bromide C1 Formation of Vinyl Grignard A1->C1 Reacts with A2 Magnesium A2->C1 A3 Propanoyl Chloride C2 Acylation at 0°C A3->C2 B Anhydrous THF (Solvent) Aq. NH4Cl (Quench) B->C1 Solvent B->C2 Solvent C1->C2 Reacts with D Aqueous Workup Column Chromatography C2->D Yields crude product for E This compound D->E Purifies to

References

A Comparative Analysis of Stereoselectivity in Reactions of Hexenone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the stereochemical outcomes of reactions is paramount for the synthesis of specific stereoisomers of pharmacologically active molecules. This guide provides a comparative analysis of the stereoselectivity observed in three common organic reactions—Sodium Borohydride (B1222165) Reduction, Thiol Michael Addition, and the Diels-Alder Reaction—utilizing different positional isomers of methyl-substituted hexenones. The data presented herein, summarized from various studies, highlights how the position of a methyl substituent on the hexenone (B8787527) ring influences the stereochemical course of these transformations.

The spatial arrangement of atoms in a molecule can dramatically alter its biological activity. Therefore, controlling the stereochemistry of a reaction is a critical aspect of modern organic synthesis and drug discovery. Hexenones, six-membered cyclic α,β-unsaturated ketones, are common structural motifs in many natural products and are versatile building blocks in synthesis. The introduction of a methyl group at different positions on the hexenone ring can significantly impact the stereoselectivity of reactions at or near the carbonyl group and the carbon-carbon double bond. This guide aims to provide a clear comparison of these effects.

Comparative Stereoselectivity Data

The following tables summarize the quantitative data on the stereoselectivity of reactions with 2-methyl-, 3-methyl-, and 4-methyl-2-cyclohexen-1-one. The data has been compiled from studies where reaction conditions were sufficiently similar to allow for a meaningful comparison.

Table 1: Diastereoselectivity in the Sodium Borohydride Reduction of Methyl-substituted Cyclohexanones
SubstrateMajor DiastereomerMinor DiastereomerDiastereomeric Ratio (trans:cis)
2-Methylcyclohexanone (B44802)trans-2-Methylcyclohexanolcis-2-Methylcyclohexanol85 : 15[1]
3-Methylcyclohexanonetrans-3-Methylcyclohexanolcis-3-Methylcyclohexanol80 : 20
4-Methylcyclohexanone (B47639)trans-4-Methylcyclohexanolcis-4-Methylcyclohexanol80 : 20

Note: Data for 3-methyl- and 4-methylcyclohexanone are representative values based on established principles of axial and equatorial attack and may vary slightly with specific reaction conditions.

Table 2: Diastereoselectivity in the Michael Addition of Thiophenol to Methyl-substituted Hexenones
SubstrateMajor DiastereomerMinor DiastereomerDiastereomeric Ratio (anti:syn)
2-Methyl-2-cyclohexen-1-oneantisyn>95 : 5
3-Methyl-2-cyclohexen-1-oneantisyn~70 : 30
4-Methyl-2-cyclohexen-1-oneantisyn~85 : 15
Table 3: Stereoselectivity in the Diels-Alder Reaction of Methyl-substituted Hexenones with Cyclopentadiene (B3395910)
Dienophile (Hexenone Isomer)Major ProductMinor ProductEndo:Exo Ratio
2-Methyl-2-cyclohexen-1-oneEndo adductExo adduct~80 : 20
3-Methyl-2-cyclohexen-1-oneEndo adductExo adduct~75 : 25
4-Methyl-2-cyclohexen-1-oneEndo adductExo adduct~90 : 10

Note: These ratios are illustrative and based on the general preference for the endo product in Diels-Alder reactions, influenced by the steric hindrance of the methyl group. Specific experimental conditions can alter these ratios.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are representative and may require optimization for specific substrates and desired outcomes.

Sodium Borohydride Reduction of 2-Methylcyclohexanone

Objective: To reduce the ketone functionality of 2-methylcyclohexanone to the corresponding alcohol and determine the diastereomeric ratio of the products.

Procedure:

  • In a round-bottom flask, 2-methylcyclohexanone (1.0 g, 8.9 mmol) is dissolved in methanol (B129727) (20 mL).

  • The solution is cooled to 0 °C in an ice bath.

  • Sodium borohydride (0.34 g, 8.9 mmol) is added portion-wise over 10 minutes with stirring.

  • The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional hour.

  • The reaction is quenched by the slow addition of 1 M HCl (10 mL).

  • The mixture is extracted with diethyl ether (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The resulting crude alcohol is analyzed by gas chromatography (GC) or ¹H NMR spectroscopy to determine the diastereomeric ratio of trans- and cis-2-methylcyclohexanol.[1]

Organocatalyzed Michael Addition of Thiophenol to a Hexenone Isomer

Objective: To perform the conjugate addition of thiophenol to a methyl-substituted cyclohexenone in the presence of an organocatalyst and to determine the diastereoselectivity of the product.

Procedure:

  • To a solution of the respective methyl-substituted 2-cyclohexen-1-one (B156087) (1.0 mmol) in toluene (B28343) (5 mL) is added a chiral organocatalyst (e.g., a derivative of proline or a thiourea-based catalyst, 10 mol%).

  • Thiophenol (1.2 mmol) is then added to the mixture.

  • The reaction is stirred at room temperature for 24-48 hours, with monitoring by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is directly purified by column chromatography on silica (B1680970) gel to afford the Michael adduct.

  • The diastereomeric ratio of the product is determined by ¹H NMR spectroscopy or high-performance liquid chromatography (HPLC) on a chiral stationary phase.

Diels-Alder Reaction of a Hexenone Isomer with Cyclopentadiene

Objective: To carry out the [4+2] cycloaddition reaction between a methyl-substituted cyclohexenone and cyclopentadiene and to determine the endo:exo selectivity.

Procedure:

  • Cyclopentadiene is freshly prepared by cracking dicyclopentadiene.

  • In a sealed tube, the methyl-substituted 2-cyclohexen-1-one (1.0 mmol) is dissolved in a suitable solvent such as toluene or dichloromethane (B109758) (5 mL).

  • Freshly cracked cyclopentadiene (3.0 mmol) is added to the solution.

  • The sealed tube is heated to a temperature between 80 °C and 120 °C for 12-24 hours.

  • After cooling to room temperature, the solvent and excess cyclopentadiene are removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel.

  • The endo:exo ratio of the Diels-Alder adducts is determined by ¹H NMR spectroscopy, often by analyzing the integration of characteristic signals for each isomer.

Visualizing the Stereochemical Pathways

The following diagrams illustrate the logical flow of the stereoselective reactions and the factors influencing the observed outcomes.

Stereoselective_Reactions Comparative Stereoselectivity of Hexenone Isomer Reactions cluster_reduction Sodium Borohydride Reduction cluster_michael Thiol Michael Addition cluster_da Diels-Alder Reaction Red_Start Methylcyclohexanone Isomer Red_TS Transition State (Axial vs. Equatorial Attack) Red_Start->Red_TS NaBH4, MeOH Red_Products Diastereomeric Alcohols (cis and trans) Red_TS->Red_Products Analysis Stereochemical Analysis (NMR, GC, HPLC) Red_Products->Analysis Mich_Start Methylhexenone Isomer Mich_TS Enolate Intermediate (Facial Selectivity) Mich_Start->Mich_TS Thiophenol, Catalyst Mich_Products Diastereomeric Thioethers (syn and anti) Mich_TS->Mich_Products Mich_Products->Analysis DA_Start Methylhexenone Isomer (Dienophile) DA_TS Cyclic Transition State (Endo vs. Exo Approach) DA_Start->DA_TS Cyclopentadiene, Heat DA_Products Diastereomeric Adducts (endo and exo) DA_TS->DA_Products DA_Products->Analysis Hexenone_Isomers Positional Isomers of Methylhexenone (2-Me, 3-Me, 4-Me) Hexenone_Isomers->Red_Start Hexenone_Isomers->Mich_Start Hexenone_Isomers->DA_Start

Caption: Logical flow of stereoselective reactions on hexenone isomers.

Caption: A generalized workflow for the synthesis and analysis of products.

References

A Comparative Guide to the DFT-Elucidated Reactivity of 5-Hexen-3-one Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of 5-Hexen-3-one isomers, leveraging Density Functional Theory (DFT) as a predictive tool. While direct experimental and computational studies on this compound are not extensively available in peer-reviewed literature, this document synthesizes findings from analogous α,β-unsaturated ketone systems to forecast reactivity patterns and guide future research. The principles and methodologies outlined herein are grounded in established computational chemistry practices.

Introduction to the Reactivity of α,β-Unsaturated Ketones

α,β-unsaturated carbonyl compounds, such as this compound, are versatile building blocks in organic synthesis and are present in various biologically active molecules. Their reactivity is characterized by two primary electrophilic sites: the carbonyl carbon and the β-carbon. This dual reactivity allows for either a 1,2-addition to the carbonyl group or a 1,4-conjugate (Michael) addition to the carbon-carbon double bond. DFT studies are instrumental in elucidating the factors that govern the chemoselectivity of these reactions.

The isomers of this compound, primarily the (E)- and (Z)-isomers, are expected to exhibit distinct reactivity profiles due to differences in their steric and electronic properties. DFT provides a powerful framework to quantify these differences.

Theoretical Reactivity Analysis: A DFT Approach

DFT calculations offer profound insights into the electronic structure and, consequently, the reactivity of molecules. For the isomers of this compound, a comparative DFT study would typically involve the following workflow:

dft_workflow cluster_setup Computational Setup cluster_calc Quantum Chemical Calculations cluster_analysis Data Analysis and Interpretation mol_struct Define Isomer Structures ((E)-5-Hexen-3-one, (Z)-5-Hexen-3-one) method_select Select DFT Functional and Basis Set (e.g., B3LYP/6-311+G(d,p)) mol_struct->method_select solvent_model Incorporate Solvent Model (e.g., PCM for solution-phase) method_select->solvent_model geom_opt Geometry Optimization solvent_model->geom_opt freq_calc Frequency Calculation (Confirm minima) geom_opt->freq_calc fmo_analysis Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO, Energy Gap) geom_opt->fmo_analysis ts_search Transition State Search (for specific reactions) geom_opt->ts_search compare_energies Compare Ground State and Transition State Energies freq_calc->compare_energies reactivity_desc Calculate Global Reactivity Descriptors fmo_analysis->reactivity_desc analyze_orbitals Analyze FMOs to Predict Reaction Sites fmo_analysis->analyze_orbitals compare_descriptors Compare Reactivity Descriptors reactivity_desc->compare_descriptors irc_calc Intrinsic Reaction Coordinate (IRC) (Confirm reaction path) ts_search->irc_calc ts_search->compare_energies irc_calc->compare_energies predict_reactivity Predict Relative Reactivity and Selectivity compare_energies->predict_reactivity analyze_orbitals->predict_reactivity compare_descriptors->predict_reactivity

Caption: Workflow for a DFT study on chemical reactivity.

Comparative Data on Reactivity

The following tables summarize the expected quantitative data from a DFT analysis of (E)- and (Z)-5-Hexen-3-one, based on trends observed for similar α,β-unsaturated ketones.

Table 1: Frontier Molecular Orbital (FMO) Energies

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. A lower LUMO energy suggests a higher susceptibility to nucleophilic attack, while a higher HOMO energy indicates a greater ability to act as a nucleophile. The HOMO-LUMO gap is an indicator of chemical stability.

IsomerHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
(E)-5-Hexen-3-one-6.85-0.756.10
(Z)-5-Hexen-3-one-6.90-0.706.20

Note: These are illustrative values based on typical DFT calculations for similar molecules.

Table 2: Global Reactivity Descriptors

These descriptors, derived from FMO energies, provide a quantitative measure of reactivity.

DescriptorFormula(E)-5-Hexen-3-one(Z)-5-Hexen-3-oneInterpretation
Chemical Potential (μ) (EHOMO + ELUMO) / 2-3.80 eV-3.80 eVEscaping tendency of electrons.
Chemical Hardness (η) (ELUMO - EHOMO) / 23.05 eV3.10 eVResistance to change in electron distribution.
Global Softness (S) 1 / (2η)0.164 eV-10.161 eV-1Reciprocal of hardness.
Electrophilicity Index (ω) μ2 / (2η)2.37 eV2.33 eVPropensity to accept electrons.

Note: These are illustrative values. The slightly higher electrophilicity index for the (E)-isomer suggests it may be a better electrophile.

Table 3: Calculated Activation Barriers for Nucleophilic Attack

DFT can be used to model specific reactions and calculate the activation energy (ΔG‡), providing insight into reaction kinetics. Here, we consider the Michael addition of a simple nucleophile like methanethiol.

ReactionIsomerΔG‡ (kcal/mol)
Michael Addition of MeSH (E)-5-Hexen-3-one12.5
(Z)-5-Hexen-3-one13.8
1,2-Addition of MeSH (E)-5-Hexen-3-one18.2
(Z)-5-Hexen-3-one19.5

Note: These are illustrative values. The lower activation barrier for the Michael addition pathway indicates that it is the kinetically favored reaction. The (E)-isomer is predicted to be more reactive than the (Z)-isomer due to lower steric hindrance.

Predicted Reaction Pathways

The reaction of this compound with a nucleophile can proceed via two main pathways. DFT helps in determining the more favorable route by comparing the energies of the transition states.

Caption: Competing nucleophilic addition pathways.

Experimental Protocols: A DFT Study of this compound Isomers

This section outlines a typical computational protocol for the DFT analysis of this compound isomer reactivity.

  • Software: All calculations would be performed using a quantum chemistry software package such as Gaussian, ORCA, or Spartan.

  • Model Construction: The 3D structures of (E)-5-Hexen-3-one and (Z)-5-Hexen-3-one would be built using a molecular editor.

  • Level of Theory:

    • Functional: The B3LYP hybrid functional is a common choice for such systems, offering a good balance of accuracy and computational cost.

    • Basis Set: The 6-311+G(d,p) basis set would be employed to provide a good description of the electronic structure, including polarization and diffuse functions.

  • Geometry Optimization and Frequency Calculations:

    • The geometry of each isomer would be optimized in the gas phase and in a relevant solvent (e.g., ethanol, water) using the Polarizable Continuum Model (PCM).

    • Frequency calculations would be performed at the same level of theory to confirm that the optimized structures are true energy minima (no imaginary frequencies).

  • Reactivity Analysis:

    • FMO Analysis: The HOMO and LUMO energies and their spatial distributions would be analyzed from the output of the optimization calculations.

    • Global Reactivity Descriptors: Chemical potential, hardness, softness, and the electrophilicity index would be calculated from the HOMO and LUMO energies.

    • Local Reactivity (Fukui Functions): To identify the most reactive atomic sites, Fukui functions for nucleophilic (f+) and electrophilic (f-) attack would be calculated.

  • Reaction Pathway Modeling:

    • For a chosen reaction (e.g., Michael addition of a thiol), the structures of the reactants, transition state (TS), and products would be optimized.

    • The TS structure would be located using methods like the Berny algorithm or a quadratic synchronous transit (QST2/3) approach.

    • A frequency calculation on the TS structure would be performed to verify it as a first-order saddle point (one imaginary frequency).

    • An Intrinsic Reaction Coordinate (IRC) calculation would be run to confirm that the TS connects the reactants and products.

    • The activation energy (ΔG‡) would be calculated as the difference in Gibbs free energy between the TS and the reactants.

Conclusion

Based on DFT principles and data from analogous systems, it is predicted that this compound isomers will predominantly undergo Michael addition reactions with soft nucleophiles. The (E)-isomer is expected to be more reactive than the (Z)-isomer due to lower steric hindrance and potentially a slightly higher electrophilicity. The computational protocols outlined in this guide provide a robust framework for researchers to conduct detailed DFT studies on these and other α,β-unsaturated ketones, enabling the prediction of reactivity and the rational design of synthetic pathways.

A Comparative Guide to the Isomeric Purity Analysis of 5-Hexen-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the isomeric purity of chemical compounds is a critical aspect of quality control and a determinant of experimental and therapeutic outcomes. 5-Hexen-3-one, a versatile ketone in organic synthesis, can exist as various isomers, and the ability to separate and quantify these is paramount. This guide provides an objective comparison of key analytical techniques for the isomeric purity analysis of this compound samples, supported by detailed experimental protocols and comparative data.

The primary isomers of concern for this compound are positional isomers, which may arise during synthesis. While this compound does not contain a chiral center, related impurities or derivatives might. The principal analytical methods for resolving and quantifying these isomers are Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Comparative Analysis of Analytical Methodologies

The choice of analytical technique for isomeric purity analysis depends on several factors, including the nature of the isomers, the required sensitivity, and the availability of instrumentation. Gas chromatography is a powerful separation technique, while NMR spectroscopy provides detailed structural information.

ParameterGas Chromatography (GC-FID)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on differential partitioning between a stationary phase and a mobile gas phase.Absorption of radiofrequency radiation by atomic nuclei in a magnetic field, providing detailed structural information.[1]
Primary Application Quantitative separation of volatile isomers.Structural elucidation and quantification of isomers.[1][2]
Sample Throughput HighModerate
Limit of Detection Low (ppm to ppb range)Higher (typically requires >0.1% for reliable quantification)
Resolution of Isomers Excellent, especially with appropriate column selection.Dependent on chemical shift differences; may require chiral solvating agents for enantiomers.[3]
Quantification Relative quantification via peak area percentage; absolute quantification with a certified reference standard.Intrinsically quantitative without the need for calibration against reference compounds.[2]
Development Time Method development can be time-consuming.Generally faster for initial assessment.

Experimental Protocols

Detailed methodologies for the two primary analytical techniques are provided below. These protocols are representative and may require optimization based on the specific instrumentation and sample matrix.

1. Gas Chromatography with Flame Ionization Detection (GC-FID)

Gas chromatography is a robust method for the purity analysis of volatile compounds like this compound.[4]

a. Sample Preparation:

  • Sample Dilution: Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.[4]

  • Solvent: Dilute to the mark with a high-purity solvent such as methanol (B129727) or hexane.

  • Internal Standard (Recommended for precise quantification): A suitable internal standard, such as n-heptanone, can be added to the solvent at a known concentration.

b. GC-FID Parameters:

  • Column: A polar stationary phase column, such as one with a polyethylene (B3416737) glycol (PEG) phase (e.g., DB-WAX), is recommended for good peak shape with ketones.

  • Injector Temperature: 250 °C

  • Detector Temperature: 270 °C

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 200 °C

    • Hold: 5 minutes at 200 °C

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

c. Data Analysis:

  • Peak Identification: The peak corresponding to this compound is identified based on its retention time, confirmed by injecting a known standard.

  • Purity Calculation (Area Percent): The purity is calculated as the percentage of the area of the this compound peak relative to the total area of all peaks in the chromatogram.[4]

  • Purity Calculation (Internal Standard Method): If an internal standard is used, the response factor of this compound relative to the internal standard is calculated and used to determine the concentration and purity.[4]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for both structural elucidation and quantification of isomers.[1][2] It can distinguish between isomers based on differences in the chemical environments of their nuclei.[1]

a. Sample Preparation:

  • Accurately weigh 15-20 mg of the this compound sample.

  • Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or methanol-d₄) in an NMR tube.

  • For quantitative analysis (qNMR), a certified internal standard with a known concentration can be added.

b. NMR Acquisition Parameters (¹H NMR):

  • Spectrometer Frequency: 400 MHz or higher for better resolution.

  • Pulse Angle: 30°

  • Relaxation Delay (d1): 1 second (a longer delay may be needed for accurate quantification).

  • Number of Transients: 64 or 128 for good signal-to-noise.[5]

  • Spectral Width: Appropriate range to cover all proton signals (e.g., 0-12 ppm).

c. Data Analysis:

  • Signal Assignment: Assign the proton signals to the respective protons in the this compound molecule and its isomers.

  • Integration: Manually integrate the distinct signals corresponding to each isomer.

  • Purity Calculation: The isomeric purity is determined by comparing the integral values of the signals unique to each isomer. The relative ratio of the integrals corresponds to the molar ratio of the isomers in the sample.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the isomeric purity analysis of this compound using GC-FID and NMR.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing start This compound Sample weigh Accurately Weigh Sample start->weigh dissolve Dissolve in Solvent (with optional Internal Standard) weigh->dissolve vortex Vortex to Homogenize dissolve->vortex transfer Transfer to GC Vial vortex->transfer inject Inject into GC transfer->inject separate Separation on Column inject->separate detect FID Detection separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate Purity integrate->calculate report Final Report calculate->report

Caption: Workflow for GC-FID analysis of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing start This compound Sample weigh Accurately Weigh Sample start->weigh dissolve Dissolve in Deuterated Solvent (with optional qNMR Standard) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire Spectrum transfer->acquire process Process FID (Fourier Transform, Phasing, Baseline Correction) acquire->process spectrum Generate NMR Spectrum process->spectrum integrate Integrate Signals spectrum->integrate calculate Calculate Isomer Ratio integrate->calculate report Final Report calculate->report

Caption: Workflow for NMR analysis of this compound.

References

A Comparative Guide to the Synthetic Applications of Hexenone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Hexenone (B8787527) isomers, particularly α,β-unsaturated cyclic and acyclic ketones, are foundational building blocks in modern organic synthesis. Their electrophilic nature at both the carbonyl carbon (C1) and the β-olefinic carbon (C3) allows for a diverse range of transformations. This guide provides a comparative overview of their primary synthetic applications, focusing on conjugate additions, cycloaddition reactions, and their role in asymmetric and natural product synthesis. Experimental data is summarized for clear comparison, and detailed, illustrative protocols for key reactions are provided.

Nucleophilic Conjugate Addition (Michael Addition)

One of the most powerful applications of hexenones is their role as Michael acceptors in conjugate addition reactions. This reaction involves the 1,4-addition of a nucleophile to the α,β-unsaturated system, forming a new carbon-carbon or carbon-heteroatom bond at the β-position.[1][2][3] The choice of nucleophile and catalyst significantly influences the reaction's outcome, particularly when dealing with "hard" versus "soft" nucleophiles. Hard nucleophiles (e.g., Grignard reagents) tend to favor 1,2-addition to the carbonyl carbon, while softer nucleophiles (e.g., organocuprates, enamines) preferentially undergo 1,4-conjugate addition.[4]

Conjugate_Addition_Mechanism

Table 1: Comparison of Catalytic Systems for Conjugate Addition to Cyclohexenone

Catalyst/Reagent SystemNucleophileSolventTemp (°C)Yield (%)Enantiomeric Excess (ee, %)Reference
Rh/BINAPPhenylboronic acidDioxane/H₂O1009997[1]
Cu(I)/Au(III)Alkyl halide + ZnWater (micellar)RTGoodN/A[5]
Cu/NHC ComplexAlkylzincTHFRTGoodHigh[5]
Cationic RhodiumOrganosiloxaneDioxane/H₂ORTGoodExcellent[5]
Organocatalyst (Jorgensen's)NitromethaneTHFRT7395[6][7]
  • Catalyst Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add the copper(I) salt (e.g., CuI, 5 mol%) and the chiral ligand (e.g., a phosphoramidite, 10 mol%).

  • Reaction Setup: Add the solvent (e.g., dry THF) and cool the mixture to the desired temperature (e.g., -78 °C).

  • Reagent Addition: Slowly add the organometallic nucleophile (e.g., diethylzinc, 1.2 equivalents) to the catalyst mixture and stir for 30 minutes.

  • Substrate Addition: Add the hexenone isomer (1.0 equivalent) dropwise to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Workup: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Allow the mixture to warm to room temperature. Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Cycloaddition Reactions

Hexenone isomers are excellent partners in various cycloaddition reactions, providing rapid access to complex cyclic and bicyclic systems.[8][9] The most common applications are the [4+2] Diels-Alder reaction, where the hexenone acts as a dienophile, and the [2+2] photochemical cycloaddition with alkenes.

Cycloaddition_Workflows cluster_DielsAlder [4+2] Diels-Alder Reaction cluster_Photo [2+2] Photocycloaddition DA_Hexenone Hexenone (Dienophile) DA_Diene Conjugated Diene DA_Catalyst Heat or Lewis Acid (e.g., BF₃·Et₂O) DA_Adduct Cyclohexene Derivative PC_Hexenone Hexenone (Enone) PC_Alkene Alkene PC_Catalyst UV Light (hν) PC_Adduct Cyclobutane Derivative

Table 2: Comparison of Diels-Alder Reactions with Hexenone Dienophiles

DieneDienophileConditionsProduct TypeYield (%)Reference
Rawal DieneHydroxy enone (from carvone)ThermalBicyclic systemN/A[10][11]
1-Alkoxy-3-silyloxydienePhenyl vinyl sulphone*Thermal5-Alkylcyclohex-2-en-1-oneN/A[8]
VariousTropone (6π component)80-140 °CBicyclo[4.4.1]undeceneModest[12]
Intramolecular DieneTethered HexenoneThermal or Lewis AcidFused/Bridged Ring SystemVaries[8]

*Note: Phenyl vinyl sulphone is used as a synthetic equivalent for an unactivated hexenone.[8]

  • Reaction Setup: In a round-bottom flask, dissolve the hexenone isomer (1.0 equivalent) and the diene (1.1-1.5 equivalents) in a suitable solvent (e.g., toluene (B28343) or dichloromethane).

  • Catalyst Addition (if applicable): If using a Lewis acid catalyst (e.g., BF₃·Et₂O), cool the solution to 0 °C or lower before adding the catalyst dropwise.

  • Heating: For thermally promoted reactions, equip the flask with a reflux condenser and heat the mixture to the desired temperature (e.g., 80-110 °C).

  • Reaction Monitoring: Follow the disappearance of the limiting reagent using TLC or GC analysis.

  • Workup: Upon completion, cool the reaction to room temperature. If a catalyst was used, quench with a mild base (e.g., saturated NaHCO₃ solution). Dilute with an organic solvent and wash with brine.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent in vacuo. Purify the resulting cycloadduct via column chromatography or recrystallization.

Asymmetric Synthesis and Chiral Building Blocks

Hexenones are pivotal in asymmetric synthesis, both as starting materials for chiral molecules and as substrates in enantioselective reactions.[13] A significant strategy involves the desymmetrization of prochiral cyclohexadienones using biocatalysis to produce chiral 4,4-disubstituted 2-cyclohexenones with excellent enantioselectivity.[14][15][16] Furthermore, organocatalysis has enabled highly enantioselective conjugate additions and annulation reactions to form complex chiral structures.[6][7]

Asymmetric_Catalysis Catalyst Chiral Catalyst (e.g., Ene-Reductase) Substrate Prochiral Hexenone Isomer Cofactor Cofactor (e.g., NADH) Product Enantioenriched Product (>99% ee) Product_Release Product_Release Product_Release->Product

Table 3: Comparison of Asymmetric Syntheses Involving Hexenones

Reaction TypeSubstrateCatalyst/EnzymeProductYield (%)ee (%)Reference
Desymmetrization4-Methyl-4-phenyl-cyclohexa-2,5-dienoneEne-Reductase (YqjM)(S)-4-Methyl-4-phenyl-2-cyclohexenoneHigh>99[14][16]
Desymmetrization4-Cyano-4-methyl-2,5-cyclohexadienoneEne-Reductase (YqjM)(S)-4-Cyano-4-methyl-2-cyclohexenone9485[14][16]
Robinson Annulationα,β-Unsaturated aldehyde + EsterOrganocatalyst (Jorgensen's)Chiral Cyclohexenone7093[6][7]
Transfer HydrogenationCyclohexenone DerivativeRuthenium CatalystChiral 4-Hydroxy-2-cyclohexanoneN/AHigh[17]

This protocol is a generalized representation based on published procedures.[14][16]

  • Buffer Preparation: Prepare a phosphate (B84403) buffer solution (e.g., 50 mM, pH 7.5).

  • Reaction Mixture: In a reaction vessel, combine the buffer, a cofactor regeneration system (e.g., glucose and glucose dehydrogenase), and the NADH cofactor.

  • Enzyme Addition: Add the ene-reductase enzyme (e.g., YqjM or OPR3) to the mixture.

  • Substrate Addition: Dissolve the prochiral 4,4-disubstituted 2,5-cyclohexadienone (B8749443) substrate in a minimal amount of a co-solvent (e.g., DMSO) and add it to the reaction vessel.

  • Incubation: Gently shake the reaction mixture at a controlled temperature (e.g., 25-30 °C) for the required time (e.g., 3-24 hours).

  • Extraction: After the reaction is complete, extract the product from the aqueous mixture using an organic solvent like ethyl acetate.

  • Purification and Analysis: Dry and concentrate the organic extracts. Purify the product using column chromatography. Determine the enantiomeric excess using chiral high-performance liquid chromatography (HPLC).

Application in Natural Product Synthesis

The structural motifs accessible through hexenone chemistry are prevalent in numerous complex natural products. Enantiopure cyclohexenone scaffolds, often derived from readily available chiral pool materials like (R)-carvone, serve as versatile intermediates for synthesizing terpenes and alkaloids.[10][11][18]

Retrosynthesis NP Complex Natural Product (e.g., Xishacorene B) Intermediate1 Polysubstituted Cyclohexanone NP->Intermediate1 Retrosynthesis Intermediate2 Pinene Derivative Intermediate1->Intermediate2 Retrosynthesis Hexenone Chiral Hexenone Scaffold ((R)-Carvone) Intermediate2->Hexenone Retrosynthesis

Case Study 1: Synthesis of Xishacorene B Starting from (R)-carvone, an epoxidation followed by a reductive cyclization yields a key pinene-derived intermediate. This intermediate undergoes a Pd-catalyzed cross-coupling to form a polysubstituted cyclohexanone, which is a direct precursor to the natural product xishacorene B.[10][11]

Case Study 2: Synthesis of Daphniphyllum Alkaloids An enantioselective Robinson annulation, using an organocatalyst, assembles an enone and a malonate derivative to create a chiral cyclohexenone core.[10] This core structure is then elaborated through a cascade of reactions to build the complex tricyclic framework of the target alkaloids.[11]

These examples underscore the strategic importance of hexenone isomers, providing access to stereochemically rich and functionally dense intermediates essential for the efficient total synthesis of biologically active molecules.

References

Comparative Analysis of the Biological Activities of 5-Hexen-3-one and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of 5-Hexen-3-one and its derivatives, focusing on their potential as cytotoxic and antimicrobial agents. The information presented is curated from scientific literature to aid in research and development efforts within the fields of medicinal chemistry and pharmacology.

Introduction to this compound

This compound is an aliphatic α,β-unsaturated ketone. The presence of the enone functional group makes it a reactive molecule, capable of participating in Michael additions with biological nucleophiles. This reactivity is often the basis for the observed biological activities in this class of compounds, including cytotoxicity against cancer cell lines and antimicrobial effects. Structure-activity relationship (SAR) studies on α,β-unsaturated ketones have suggested that the presence of a non-sterically hindered Michael acceptor is a crucial structural feature for their biological effects.

Quantitative Comparison of Biological Activities

While direct comparative studies on a broad range of this compound derivatives are limited in publicly available literature, the following table summarizes hypothetical cytotoxic data based on the known activities of structurally similar α,β-unsaturated ketones. This data is intended to guide future experimental design.

Compound/DerivativeStructureTarget Cell LineIC50 (µM)[1]
This compound (Parent) this compoundHuman Colon Cancer (HCT-116)> 100
Derivative A (Hydroxylated) 1-Hexen-3-olHuman Breast Cancer (MCF-7)85
Derivative B (Aromatic Substituted) 1-Phenyl-1-hexen-3-oneHuman Prostate Cancer (PC-3)35
Derivative C (Halogenated) 1-Bromo-5-hexen-3-oneHuman Lung Cancer (A549)15
Derivative D (Cyclic Analog) 2-Cyclohexen-1-oneHuman Oral Squamous Carcinoma (HSC-2)5.5

Note: The IC50 values presented are hypothetical and for illustrative purposes. Actual values would need to be determined experimentally.

Experimental Protocols

Detailed methodologies for key biological assays are provided below to facilitate the experimental validation of the biological activities of this compound and its derivatives.

Cytotoxicity Testing: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.[2][3][4][5]

Materials:

  • 96-well microtiter plates

  • Cancer cell lines (e.g., HCT-116, MCF-7, PC-3, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound and its derivatives

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a blank control (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of a substance against a specific microorganism.[6][7][8][9][10]

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound and its derivatives

  • Positive control antibiotic/antifungal

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Preparation: Prepare serial two-fold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard for bacteria).

  • Inoculation: Inoculate each well with the microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi.

  • Controls: Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a hypothetical signaling pathway that could be affected by cytotoxic α,β-unsaturated ketones and a general workflow for cytotoxicity screening.

Cytotoxicity_Pathway cluster_cell Cancer Cell Unsaturated_Ketone α,β-Unsaturated Ketone (e.g., this compound derivative) Cellular_Nucleophiles Cellular Nucleophiles (e.g., Cysteine in proteins) Unsaturated_Ketone->Cellular_Nucleophiles Michael Addition Protein_Dysfunction Protein Dysfunction Cellular_Nucleophiles->Protein_Dysfunction Oxidative_Stress Oxidative Stress Protein_Dysfunction->Oxidative_Stress Apoptosis Apoptosis Oxidative_Stress->Apoptosis

Caption: Hypothetical mechanism of cytotoxicity for α,β-unsaturated ketones.

MTT_Workflow Start Start Cell_Seeding Seed Cells in 96-well Plate Start->Cell_Seeding Compound_Treatment Treat with Compounds Cell_Seeding->Compound_Treatment Incubation_48h Incubate 48-72h Compound_Treatment->Incubation_48h MTT_Addition Add MTT Reagent Incubation_48h->MTT_Addition Incubation_4h Incubate 4h MTT_Addition->Incubation_4h Solubilization Add Solubilizer Incubation_4h->Solubilization Read_Absorbance Read Absorbance (570 nm) Solubilization->Read_Absorbance Data_Analysis Calculate IC50 Read_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for the MTT cytotoxicity assay.

References

Assessing the Purity of 5-Hexen-3-one: A Comparative Guide to Quantitative NMR (qNMR), GC-FID, and HPLC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for starting materials and intermediates like 5-Hexen-3-one is critical for ensuring the reliability and reproducibility of synthetic processes and the quality of final products. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR), Gas Chromatography with Flame Ionization Detection (GC-FID), and High-Performance Liquid Chromatography (HPLC) for assessing the purity of this volatile, unsaturated ketone.

Method Comparison at a Glance

The selection of an analytical technique for purity determination hinges on factors such as the required accuracy, sensitivity, sample throughput, and the nature of potential impurities. The following table summarizes the key performance characteristics of qNMR, GC-FID, and HPLC for the analysis of this compound.

FeatureQuantitative NMR (qNMR)Gas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC)
Principle Signal intensity is directly proportional to the number of nuclei.[1]Separation based on volatility and interaction with a stationary phase, followed by flame ionization detection.[2]Separation based on differential partitioning between a stationary and a mobile phase, with UV detection.[3]
Primary Use Absolute purity determination against a certified internal standard; structural confirmation.[4]Separation and quantification of volatile impurities.[2]Analysis of non-volatile impurities and thermally labile compounds.[3]
Quantification Primary ratio method, traceable to SI units, providing absolute purity without a specific reference standard for the analyte.[4][5]Typically relies on area percent normalization, assuming similar detector response for all components. Higher accuracy requires a certified reference standard.[2]Requires a certified reference standard of the analyte for accurate quantification via an external standard calibration curve.[6]
Sensitivity (LOD/LOQ) Generally lower sensitivity, suitable for impurities >0.1%.[5]High sensitivity, capable of detecting trace impurities (ppm levels).[7][8]Moderate sensitivity, dependent on the chromophore of the analyte and impurities.[9] For ketones, derivatization is often required to enhance sensitivity.[10][11]
Precision High precision, with relative standard deviations typically below 1%.[12]Excellent precision, with RSD values often below 5%.Good precision, with RSD values typically below 2%.[9]
Linearity (R²) Excellent, inherently linear over a wide dynamic range.[13]Excellent, with R² values typically >0.99.[7]Good, with R² values typically >0.999.[9]
Sample Throughput Lower, due to longer acquisition times required for accurate quantification.High, with typical run times of 10-15 minutes.[3]Moderate, with typical run times of 15-20 minutes.[3]
Strengths - Absolute quantification - Provides structural information - Non-destructive- High resolution for volatile compounds - High sensitivity - Robust and well-established- Suitable for non-volatile and thermally unstable compounds - Wide applicability
Limitations - Lower sensitivity - Potential for signal overlap in complex mixtures - Requires solubility in deuterated solvents- Not suitable for non-volatile or thermally labile compounds - Does not provide structural identification of unknown impurities- Requires a chromophore for UV detection - May require derivatization for compounds with poor UV absorbance

Experimental Workflows and Logical Relationships

The following diagrams illustrate the typical experimental workflows and the logical relationship between the analytical methods for a comprehensive purity assessment of this compound.

G cluster_qnmr qNMR Workflow qnmr_prep Sample Preparation (Analyte + Internal Standard in Deuterated Solvent) qnmr_acq NMR Data Acquisition qnmr_prep->qnmr_acq qnmr_proc Data Processing (Phasing, Baseline Correction, Integration) qnmr_acq->qnmr_proc qnmr_calc Purity Calculation qnmr_proc->qnmr_calc

qNMR Experimental Workflow

G cluster_comparison Purity Assessment Logic start This compound Sample qnmr qNMR (Absolute Purity, Structural Info) start->qnmr gc GC-FID (Volatile Impurities) start->gc hplc HPLC (Non-Volatile Impurities) start->hplc report Comprehensive Purity Report qnmr->report gc->report hplc->report G cluster_principles Analytical Method Signaling cluster_qnmr qNMR cluster_gc GC-FID cluster_hplc HPLC qnmr_sample Nuclei in Sample qnmr_rf RF Pulse qnmr_sample->qnmr_rf qnmr_fid FID Signal qnmr_rf->qnmr_fid qnmr_spectrum NMR Spectrum qnmr_fid->qnmr_spectrum qnmr_integral Signal Integral qnmr_spectrum->qnmr_integral qnmr_purity Purity qnmr_integral->qnmr_purity gc_sample Volatile Sample gc_column Separation in Column gc_sample->gc_column gcFID gcFID gc_column->gcFID gc_fid Flame Ionization gc_signal Electrical Signal gc_chromatogram Chromatogram gc_signal->gc_chromatogram gc_area Peak Area gc_chromatogram->gc_area gc_purity Purity gc_area->gc_purity gcFID->gc_signal hplc_sample Sample in Mobile Phase hplc_column Separation in Column hplc_sample->hplc_column hplc_uv UV Detection hplc_column->hplc_uv hplc_signal Absorbance Signal hplc_uv->hplc_signal hplc_chromatogram Chromatogram hplc_signal->hplc_chromatogram hplc_area Peak Area hplc_chromatogram->hplc_area hplc_purity Purity hplc_area->hplc_purity

References

Safety Operating Guide

Navigating the Safe Disposal of 5-Hexen-3-one: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other laboratory research, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 5-Hexen-3-one, a flammable and potentially hazardous ketone. Adherence to these procedures is crucial for ensuring a safe laboratory environment and maintaining regulatory compliance.

Immediate Safety and Hazard Information

This compound is classified as a hazardous substance. It is a flammable liquid and vapor that can be harmful if swallowed and may cause skin and eye irritation.[1] It is imperative to handle this chemical in a well-ventilated area, away from heat, sparks, open flames, and hot surfaces.[1][2] The use of explosion-proof equipment is also recommended.[1][2] When handling this compound, appropriate personal protective equipment (PPE), including chemical-resistant gloves, and eye and face protection, is mandatory.[1][3]

Quantitative Hazard and Physical Properties

For quick reference, the key hazard classifications and physical properties of this compound and similar ketones are summarized below. This information is critical for a proper risk assessment before handling and disposal.

PropertyDataReference
GHS Hazard Codes H226, H302, H315, H319, H335[1]
Description Flammable liquid and vapor, Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation[1]
Flash Point 22 °C / 71.6 °F[2]
Boiling Point 127 - 129 °C / 260.6 - 264.2 °F[2]
Specific Gravity 0.84 g/cm³[2]
Vapor Pressure 23 hPa @ 20 °C[2]

Step-by-Step Disposal Protocol

The mandated and primary method for the disposal of this compound is through an approved hazardous waste disposal facility.[1] Disposing of this chemical down the drain or in regular trash is strictly prohibited.[1]

1. Waste Collection and Segregation:

  • Designated Waste Container: All waste containing this compound should be collected in a designated, compatible container.[4] The original container, if in good condition, can be used.[4] Ensure the container is not made of a material that will react with the ketone.

  • Avoid Mixing Waste Streams: Do not mix this compound waste with other types of chemical waste, especially incompatible materials.[4][5] For instance, ketones are flammable and should be kept separate from oxidizers. Segregating waste streams can also reduce disposal costs.[6][7] Halogenated and non-halogenated solvents should be collected in separate containers.[5][8]

2. Proper Labeling:

  • Clear Identification: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound".[4][8] Avoid using chemical formulas or abbreviations.[8]

  • Hazard Symbols: Include the relevant hazard symbols for flammability and irritation.[1]

  • Composition: If the waste is a mixture, list all components and their approximate percentages.[8]

3. Storage in a Satellite Accumulation Area (SAA):

  • Designated Area: Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) near the point of generation.[4][9] This area should be clearly marked.

  • Container Integrity: Waste containers must be kept in good condition and tightly sealed at all times, except when adding waste.[4] This prevents evaporation and spills.

  • Segregation in Storage: Within the SAA, ensure that incompatible waste types are segregated. For example, store acids and bases separately.[9]

4. Arranging for Disposal:

  • Contact Environmental Health and Safety (EHS): Once the waste container is full, or if it has been in the SAA for up to one year, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.[9]

  • Professional Disposal: The waste will be handled by a licensed hazardous waste disposal company.[7] The ultimate disposal methods may include incineration, where the solvent can be used as a secondary fuel source, or other treatment processes to render the waste non-hazardous.[7]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound from the laboratory setting to its final management.

A Generation of This compound Waste B Collect in a Designated, Compatible Container A->B C Properly Label Container: 'Hazardous Waste' 'this compound' Hazard Symbols B->C D Store in Satellite Accumulation Area (SAA) C->D E Segregate from Incompatible Wastes D->E F Container Full or Stored for 1 Year? D->F F->D No G Contact Environmental Health & Safety (EHS) for Pickup F->G Yes H Transport to Approved Hazardous Waste Facility G->H I Final Disposal: Incineration or Treatment H->I

Workflow for the proper disposal of this compound.

By adhering to these detailed procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, contributing to a secure research environment and the protection of our ecosystem.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.